molecular formula C12H22O11 B1674814 Leucrose CAS No. 7158-70-5

Leucrose

Cat. No.: B1674814
CAS No.: 7158-70-5
M. Wt: 342.30 g/mol
InChI Key: DXALOGXSFLZLLN-WTZPKTTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucrose has been reported in Pogostemon cablin with data available.
RN given refers to all (D)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7158-70-5

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

DXALOGXSFLZLLN-WTZPKTTFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D-glucopyranosyl-alpha(1-5)-D-fructopyranose
leucrose

Origin of Product

United States

Foundational & Exploratory

The Discovery, Origin, and Biochemical Significance of Leucrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of leucrose, a sucrose isomer with significant potential in the food and pharmaceutical industries. We will delve into its microbial origin, the enzymatic processes governing its synthesis, and its metabolic fate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its biochemical pathways and production workflows.

Discovery and Origin of this compound

This compound (5-O-α-D-glucopyranosyl-D-fructopyranose) was first identified in 1952 by F.H. Stodola and his colleagues.[1] Its discovery was a serendipitous outcome of research into the enzymatic synthesis of dextran from sucrose using the bacterium Leuconostoc mesenteroides.[1][2][3] Under specific reaction conditions, a small fraction of the sucrose, approximately 3%, was converted into a novel, non-reducing disaccharide composed of glucose and fructose.[1] Stodola aptly named this new sugar "this compound" to honor its microbial origin from Leuconostoc. The precise chemical structure of this compound, featuring an α(1→5) glycosidic bond between the glucose and fructose moieties, was elucidated in 1956.

While initially discovered as a byproduct of microbial fermentation, this compound has since been identified in natural sources such as honey and the pollen of Typha latifolia. The industrial potential of this compound was recognized later, leading to the development of targeted enzymatic production methods. In 1986, a patent was filed by Pfeifer & Langen describing a process for the production of this compound from sucrose and fructose using the enzyme dextransucrase. Today, this compound is commercially produced and investigated for its properties as a non-cariogenic and fully metabolizable sugar substitute.

Physicochemical and Biochemical Properties

This compound is a structural isomer of sucrose, sharing the same chemical formula (C₁₂H₂₂O₁₁) but differing in the linkage between the glucose and fructose units. This structural variance imparts distinct physical and biochemical characteristics to this compound compared to sucrose.

PropertyValueReference
Chemical Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
IUPAC Name 5-O-α-D-glucopyranosyl-D-fructose
CAS Number 7158-70-5
Glycosidic Bond α(1→5)
Appearance White solid
Melting Point 161-163 °C
Solubility Soluble in water
Sweetness Approximately half that of sucrose
Cariogenicity Non-cariogenic
Metabolism Hydrolyzed by α-glucosidase in the small intestine

Enzymatic Synthesis of this compound

The primary method for producing this compound is through the enzymatic action of dextransucrase (E.C. 2.4.1.5), a type of glucosyltransferase. This enzyme catalyzes the transfer of a glucosyl unit from a sucrose donor to a fructose acceptor molecule.

Reaction Mechanism

The synthesis of this compound is a transglucosylation reaction. Dextransucrase first cleaves the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. In the presence of a high concentration of fructose, the enzyme then transfers the glucosyl unit to the C5 hydroxyl group of a fructose molecule, forming the α(1→5) linkage characteristic of this compound. This reaction competes with the primary reaction of dextransucrase, which is the polymerization of glucosyl units to form dextran.

G Sucrose Sucrose (Glucose-Fructose) Dextransucrase Dextransucrase Sucrose->Dextransucrase GlucosylEnzyme Glucosyl-Enzyme Intermediate Dextransucrase->GlucosylEnzyme Glucosyl Transfer Fructose_released Fructose (from Sucrose) GlucosylEnzyme->Fructose_released This compound This compound (Glucose-α(1→5)-Fructose) GlucosylEnzyme->this compound Transfer to Fructose Acceptor Dextran Dextran (α-1,6-Glucan) GlucosylEnzyme->Dextran Polymerization (Primary Reaction) Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->this compound

Enzymatic synthesis of this compound by dextransucrase.
Optimization of this compound Production

The yield of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the source of dextransucrase, substrate concentrations, temperature, and pH.

ParameterOptimal ConditionEffect on this compound Yield
Enzyme Source Streptococcus mutans dextransucrase (SmDS) often shows higher this compound yield compared to Leuconostoc mesenteroides dextransucrase.Different enzymes have varying affinities for fructose as an acceptor molecule.
Substrate Ratio High fructose to sucrose ratio. For example, 0.5 M sucrose + 1.0 M fructose.A high concentration of the fructose acceptor favors the synthesis of this compound over dextran polymerization.
Temperature 30 °CBalances enzyme activity and stability for optimal yield over time.
pH 6.5 - 7.2Maintains the optimal conformation and catalytic activity of the dextransucrase.
Reaction Time Up to 120 hoursAllows for the accumulation of this compound, although the reaction rate may decrease over time.

With optimized conditions, this compound yields can be significantly increased. For instance, using recombinant dextransucrase from Streptococcus mutans with a substrate mixture of 0.5 M sucrose and 1.0 M fructose at 30 °C for 120 hours, a this compound yield of approximately 24.5% has been reported.

Experimental Protocols

Production and Purification of Dextransucrase

A detailed protocol for the production and purification of dextransucrase is crucial for obtaining a high-purity enzyme for this compound synthesis. The following is a generalized protocol based on common laboratory practices.

  • Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Leuconostoc mesenteroides or a recombinant E. coli expressing dextransucrase) into a production medium. A typical medium contains sucrose as an inducer, yeast extract, peptone, and essential minerals. The culture is incubated at an optimal temperature (e.g., 25 °C) and pH (e.g., 6.5-7.2) for a specified period (e.g., 16-24 hours).

  • Enzyme Harvesting: After incubation, centrifuge the culture to separate the bacterial cells from the supernatant, which contains the extracellular dextransucrase.

  • Enzyme Purification: The crude enzyme in the supernatant can be purified using various chromatographic techniques. A common method involves precipitation with ammonium sulfate followed by gel filtration chromatography (e.g., using Sephadex G-100). The purity of the enzyme can be assessed by SDS-PAGE.

Enzymatic Synthesis and Purification of this compound
  • Reaction Setup: Prepare a reaction mixture containing sucrose and fructose at the desired concentrations in a suitable buffer (e.g., sodium acetate buffer, pH 5.5-6.5).

  • Enzymatic Reaction: Add the purified dextransucrase to the reaction mixture and incubate at the optimal temperature (e.g., 30 °C) with gentle agitation for the desired duration (e.g., 24-120 hours).

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Product Analysis and Purification: The composition of the reaction mixture can be analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This compound can be purified from the reaction mixture, which may contain residual substrates, fructose, and dextran, using chromatographic methods such as gel filtration or ion-exchange chromatography.

G cluster_0 Dextransucrase Production cluster_1 This compound Synthesis cluster_2 Product Analysis & Purification Culture Bacterial Culture (e.g., L. mesenteroides) Harvest Harvesting (Centrifugation) Culture->Harvest Purification_Enzyme Enzyme Purification (Chromatography) Harvest->Purification_Enzyme Reaction_Setup Reaction Setup (Sucrose, Fructose, Buffer) Purification_Enzyme->Reaction_Setup Add Purified Enzyme Enzymatic_Reaction Enzymatic Reaction (Incubation) Reaction_Setup->Enzymatic_Reaction Termination Reaction Termination (Heat Inactivation) Enzymatic_Reaction->Termination Analysis Product Analysis (TLC/HPLC) Termination->Analysis Purification_this compound This compound Purification (Chromatography) Analysis->Purification_this compound

Experimental workflow for this compound production.

Metabolism and Biological Effects of this compound

Digestion and Absorption

In the human digestive system, this compound is hydrolyzed into its constituent monosaccharides, glucose and fructose, by the action of α-glucosidase enzymes located in the brush border of the small intestine. The rate of this hydrolysis is slower than that of sucrose. The released glucose and fructose are then absorbed into the bloodstream.

Effects on Adipogenesis

Recent studies have indicated that this compound may have beneficial effects on lipid metabolism. In vitro studies using 3T3-L1 preadipocyte cells have shown that this compound can inhibit adipogenesis (the formation of fat cells). This effect is mediated by the downregulation of key adipogenic transcription factors and enzymes.

Signaling Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the phosphorylation of key components of this pathway, this compound leads to the reduced expression of downstream targets involved in adipogenesis.

Specifically, this compound treatment has been observed to decrease the mRNA levels of:

  • CCAAT/enhancer-binding protein α (C/EBPα) and Peroxisome proliferator-activated receptor-γ (PPARγ): Master regulators of adipocyte differentiation.

  • Fatty acid synthase (FAS) and Sterol regulatory element-binding protein-1C (SREBP-1C): Key enzymes and transcription factors in lipogenesis (fat synthesis).

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Adipogenesis_Genes Adipogenic Genes (C/EBPα, PPARγ, FAS, SREBP-1C) mTOR->Adipogenesis_Genes activates Adipogenesis Adipogenesis (Lipid Accumulation) Adipogenesis_Genes->Adipogenesis promotes

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway in adipogenesis.

Conclusion

This compound, a disaccharide born from microbial synthesis, presents a compelling profile for applications in food science and potentially as a therapeutic agent. Its unique α(1→5) glycosidic bond confers properties such as reduced sweetness, non-cariogenicity, and a slower rate of digestion compared to sucrose. The enzymatic synthesis of this compound using dextransucrase is a well-established process that can be optimized for high yields. Furthermore, emerging research on its ability to modulate key signaling pathways involved in metabolism, such as the PI3K/Akt/mTOR pathway and its subsequent inhibition of adipogenesis, opens up new avenues for its use in functional foods and nutraceuticals. This technical guide provides a foundational understanding of this compound, from its historical discovery to its modern-day biochemical significance, offering valuable insights for researchers and developers in the field.

References

An In-depth Technical Guide to the α-(1→5) Glycosidic Linkage of Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [D-glucopyranosyl-α-(1→5)-D-fructopyranose] is a non-cariogenic sucrose isomer with emerging potential as a sugar substitute in the food and pharmaceutical industries. Its unique α-(1→5) glycosidic linkage between glucose and fructose moieties confers distinct biochemical and physiological properties compared to the α-(1→2) linkage of sucrose. This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of this compound, with a particular focus on the enzymatic and analytical methodologies pertinent to its core structural feature. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate further research and development in this area.

Introduction

This compound is a disaccharide naturally found in small quantities in honey and pollen. Unlike sucrose, its structural isomer, this compound is characterized by an α-(1→5) glycosidic bond connecting a glucose molecule to a fructose molecule. This seemingly subtle structural difference has profound implications for its biological activity. Notably, this compound is not readily metabolized by oral bacteria, rendering it non-cariogenic. Furthermore, it is fully metabolizable in the human small intestine, albeit at a slower rate than sucrose, leading to a lower glycemic response.[1][2] These properties make this compound an attractive candidate for use as a functional sweetener and a potential component in drug formulations. This guide delves into the technical aspects of working with this compound, providing detailed methodologies for its synthesis, purification, and analysis, with a focus on the α-(1→5) glycosidic linkage.

Biochemical Properties and Synthesis

The synthesis of this compound is primarily achieved through an enzymatic transglycosylation reaction catalyzed by dextransucrase (EC 2.4.1.5). This enzyme cleaves sucrose and transfers the glucosyl moiety to an acceptor molecule. In the presence of high concentrations of fructose, fructose acts as the acceptor, leading to the formation of the α-(1→5) glycosidic bond of this compound.

Enzymatic Synthesis of this compound

The synthesis of this compound is a competitive reaction with dextran polymerization. The yield of this compound can be optimized by adjusting the ratio of sucrose to fructose and other reaction parameters.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from sucrose and fructose using dextransucrase.

Materials:

  • Dextransucrase from Leuconostoc mesenteroides (e.g., NRRL B-512F)

  • Sucrose

  • Fructose

  • Sodium acetate buffer (50 mM, pH 5.2)

  • Deionized water

Equipment:

  • Bioreactor or temperature-controlled shaker

  • pH meter

  • Analytical balance

  • HPLC system for reaction monitoring

Procedure:

  • Prepare the reaction medium: Dissolve sucrose and fructose in 50 mM sodium acetate buffer (pH 5.2). A typical starting concentration is 0.5 M sucrose and 1.0 M fructose to favor this compound formation over dextran synthesis.

  • Enzyme addition: Add dextransucrase to the reaction mixture. The enzyme concentration should be optimized for the specific enzyme preparation, but a starting point is typically 1-5 U/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature, for example, 30°C, with gentle agitation for up to 120 hours.

  • Reaction monitoring: Periodically take samples from the reaction mixture and analyze the composition (sucrose, fructose, glucose, this compound, and dextran) using HPLC to determine the optimal reaction time.

  • Enzyme inactivation: Once the desired yield of this compound is achieved, inactivate the enzyme by heating the reaction mixture to 80°C for 15 minutes.

  • Clarification: Centrifuge the reaction mixture to remove any precipitated material. The supernatant contains this compound along with unreacted substrates and byproducts.

Logical Workflow for this compound Synthesis

Leucrose_Synthesis_Workflow Start Prepare Reaction Medium (Sucrose, Fructose, Buffer) AddEnzyme Add Dextransucrase Start->AddEnzyme Incubate Incubate (e.g., 30°C, 120h) AddEnzyme->Incubate Monitor Monitor Reaction (HPLC) Incubate->Monitor Monitor->Incubate Continue incubation Inactivate Inactivate Enzyme (Heat Treatment) Monitor->Inactivate Optimal yield Clarify Clarify Mixture (Centrifugation) Inactivate->Clarify Purify Purification Clarify->Purify

Caption: Workflow for the enzymatic synthesis of this compound.

Purification of this compound

The crude reaction mixture from the synthesis contains this compound, unreacted sucrose and fructose, glucose (from sucrose hydrolysis), and dextran. A multi-step purification protocol is required to isolate pure this compound.

Experimental Protocol: Purification of this compound

Objective: To purify this compound from the crude enzymatic reaction mixture.

Materials:

  • Crude this compound solution

  • Ethanol

  • Deionized water

  • Ion-exchange resin (e.g., Dowex 1-X8, acetate form)

  • Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)

  • Elution buffers for chromatography

Equipment:

  • Centrifuge

  • Rotary evaporator

  • Chromatography system (columns, pumps, fraction collector)

  • HPLC system for purity analysis

Procedure:

  • Dextran Removal:

    • Add cold ethanol to the clarified reaction supernatant to a final concentration of 70% (v/v) to precipitate the dextran.

    • Stir the mixture at 4°C for at least 4 hours.

    • Centrifuge at 10,000 x g for 20 minutes to pellet the dextran.

    • Carefully decant and collect the supernatant containing the soluble sugars.

  • Removal of Unreacted Monosaccharides and Disaccharides (Ion-Exchange Chromatography):

    • Concentrate the supernatant under reduced pressure using a rotary evaporator.

    • Load the concentrated sample onto a column packed with an anion-exchange resin in the acetate form.

    • Elute the column with deionized water. The negatively charged monosaccharides and sucrose will bind to the resin, while the neutral this compound will elute.

    • Collect fractions and analyze for the presence of this compound using HPLC.

  • Final Polishing (Size-Exclusion Chromatography):

    • Pool the this compound-containing fractions from the ion-exchange chromatography and concentrate them.

    • Load the concentrated sample onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water.

    • Elute with deionized water at a low flow rate. This compound will be separated from any remaining higher molecular weight oligosaccharides and lower molecular weight contaminants.

    • Collect fractions and analyze for purity by HPLC.

  • Lyophilization:

    • Pool the pure this compound fractions and lyophilize to obtain a white, crystalline powder.

Workflow for this compound Purification

Leucrose_Purification_Workflow Crude Crude this compound Solution DextranRemoval Dextran Precipitation (Ethanol) Crude->DextranRemoval Centrifuge1 Centrifugation DextranRemoval->Centrifuge1 Supernatant1 Supernatant (this compound, Sugars) Centrifuge1->Supernatant1 IonExchange Ion-Exchange Chromatography Supernatant1->IonExchange SEC Size-Exclusion Chromatography IonExchange->SEC Lyophilize Lyophilization SEC->Lyophilize Purethis compound Pure this compound Lyophilize->Purethis compound

Caption: A multi-step workflow for the purification of this compound.

Analysis of the α-(1→5) Glycosidic Linkage

The presence and integrity of the α-(1→5) glycosidic linkage are critical to the identity and function of this compound. This section details the analytical methods for quantifying this compound and studying the enzymatic cleavage of its characteristic bond.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantification of non-chromophoric sugars like this compound.

Experimental Protocol: HPLC-RID Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Sample containing this compound

Equipment:

  • HPLC system equipped with a refractive index detector (RID)

  • Amino-based or ligand-exchange column suitable for sugar analysis (e.g., Aminex HPX-87C)

  • Data acquisition and analysis software

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 10 mg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C) and the RID temperature.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject the standards and the sample onto the column.

    • Record the chromatograms and integrate the peak areas corresponding to this compound.

  • Quantification:

    • Plot a calibration curve of peak area versus concentration for the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Enzymatic Cleavage of the α-(1→5) Glycosidic Linkage

The α-(1→5) glycosidic bond in this compound is susceptible to hydrolysis by α-glucosidases, albeit at a different rate compared to other disaccharides. The kinetics of this cleavage can be studied to understand its digestibility.

Experimental Protocol: Enzymatic Hydrolysis of this compound

Objective: To determine the rate of enzymatic hydrolysis of the α-(1→5) glycosidic linkage in this compound by α-glucosidase.

Materials:

  • Pure this compound

  • α-Glucosidase from a suitable source (e.g., yeast or human intestinal mucosa)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Glucose standard solution

  • Reagents for a glucose quantification assay (e.g., glucose oxidase-peroxidase kit)

Equipment:

  • Temperature-controlled water bath or incubator

  • Spectrophotometer or plate reader

  • Stopwatch

  • Micropipettes

Procedure:

  • Prepare Substrate Solutions: Prepare a series of this compound solutions of different concentrations in the phosphate buffer.

  • Enzyme Solution: Prepare a solution of α-glucosidase in the same buffer. The concentration should be such that the reaction proceeds at a measurable rate.

  • Reaction Initiation:

    • Pre-incubate the substrate solutions at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to each substrate solution. Start the stopwatch immediately.

  • Reaction Quenching and Glucose Measurement:

    • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately stop the reaction by, for example, boiling for 5 minutes or adding a chemical quencher.

    • Measure the concentration of glucose produced in each quenched aliquot using a suitable glucose assay.

  • Data Analysis:

    • Plot the concentration of glucose produced against time for each initial this compound concentration.

    • Determine the initial reaction velocity (v₀) from the linear portion of each curve.

    • Analyze the relationship between v₀ and the substrate concentration using Michaelis-Menten kinetics to determine the kinetic parameters (Kₘ and Vₘₐₓ).

Enzymatic Cleavage of this compound

Leucrose_Cleavage This compound This compound (D-glucopyranosyl-α-(1→5)-D-fructopyranose) AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis of α-(1→5) bond Fructose Fructose AlphaGlucosidase->Fructose

Caption: Enzymatic hydrolysis of this compound by α-glucosidase.

Quantitative Data Summary

This section summarizes the key quantitative data related to this compound and its α-(1→5) glycosidic linkage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.30 g/mol
Glycosidic Linkageα-(1→5)
AppearanceWhite crystalline powder
Sweetness (relative to sucrose)~50%

Table 2: Comparative Enzymatic Cleavage Rates

SubstrateRelative Cleavage Rate by Human Digestive Carbohydrases
Maltose100%
Sucrose63%[1]
This compound 31% [1]

Cellular Metabolism

The digestion of this compound begins in the small intestine where it is hydrolyzed by brush border α-glucosidases into glucose and fructose. These monosaccharides are then absorbed by the enterocytes. Glucose is transported into the cells via the sodium-glucose cotransporter 1 (SGLT1), while fructose is absorbed through the glucose transporter 5 (GLUT5). Both monosaccharides are then transported out of the enterocytes into the bloodstream via the glucose transporter 2 (GLUT2). The slower rate of hydrolysis of the α-(1→5) linkage compared to the α-(1→2) linkage of sucrose results in a more gradual release and absorption of glucose and fructose, leading to a lower and more sustained blood glucose response.

Diagram of this compound Digestion and Absorption

Leucrose_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound AlphaGlucosidase α-Glucosidase (Brush Border) This compound->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Fructose Fructose AlphaGlucosidase->Fructose SGLT1 SGLT1 Glucose->SGLT1 Absorption GLUT5 GLUT5 Fructose->GLUT5 Absorption GLUT2 GLUT2 SGLT1->GLUT2 Transport GLUT5->GLUT2 Transport BloodGlucose Glucose GLUT2->BloodGlucose BloodFructose Fructose GLUT2->BloodFructose

Caption: Digestion and absorption of this compound in the small intestine.

Conclusion

The α-(1→5) glycosidic linkage in this compound is the defining feature that imparts its unique and beneficial properties as a sugar substitute. Understanding the synthesis, purification, and analytical characterization of this disaccharide is crucial for its application in various industries. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore and utilize the potential of this compound. Future research should focus on optimizing the enzymatic synthesis for higher yields, developing more efficient purification strategies, and further elucidating the long-term metabolic effects of this compound consumption.

References

A Technical Guide to the Physical and Chemical Properties of Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [D-glucopyranosyl-α-(1→5)-D-fructopyranose] is a non-cariogenic disaccharide and a structural isomer of sucrose.[1][2] Naturally occurring in trace amounts in pollen and honey, it is commercially produced via an enzymatic transglycosylation reaction catalyzed by dextransucrase from sucrose.[1][2][3] Its unique α-(1→5) glycosidic linkage confers distinct physical and chemical properties compared to sucrose, including its status as a reducing sugar and its resistance to acid hydrolysis. These characteristics make this compound a subject of significant interest as a sugar substitute in the food and pharmaceutical industries, with potential applications in managing metabolic health. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes.

Chemical Identity and Structure

This compound, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a ketodisaccharide. Unlike sucrose, which possesses an α-(1→2)-glycosidic bond, this compound is characterized by an α-(1→5) linkage between the glucose and fructose moieties. This structural difference is fundamental to its chemical behavior.

Key Identifiers:

  • CAS Number: 7158-70-5

  • Molecular Formula: C₁₂H₂₂O₁₁

  • Molecular Weight: 342.30 g/mol

Physical Properties

This compound is a white, crystalline solid that typically crystallizes as a monohydrate. Its key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Melting Point 156-158 °C
Specific Optical Rotation -7.5°
Solubility (in water) 64% (w/v) at 30°C
Water of Crystallization 4.5% (as monohydrate)
Density (Predicted) 1.69 ± 0.1 g/cm³
Boiling Point (Predicted) 783.2 ± 60.0 °C
Caloric Value 17 kJ/g

Chemical Properties

The chemical nature of this compound is largely defined by its unique glycosidic bond and the presence of a free anomeric carbon on the fructose unit.

Table 2: Chemical and Biochemical Properties of this compound

PropertyDescriptionSource(s)
Reducing Sugar Yes. The free ketone group on the fructose moiety allows it to act as a reducing agent. This is a key distinction from the non-reducing sucrose.
Acid Hydrolysis Exhibits considerable resistance to acid hydrolysis compared to sucrose due to the stable α-(1→5) linkage.
Enzymatic Hydrolysis It is a substrate for α-glucosidase and is efficiently hydrolyzed in the human small intestine to glucose and fructose.
Cariogenicity Considered non-cariogenic. It is not readily fermented into harmful organic acids by the microbial flora of the oral cavity and does not contribute to dental plaque formation.
Sweetening Power 40-50% relative to sucrose, depending on concentration and temperature.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This compound is produced by the enzymatic transglycosylation of sucrose, catalyzed by dextransucrase (α-(1-6)-glycosyl transferase) from Leuconostoc mesenteroides. In this reaction, the enzyme cleaves the glycosidic bond of sucrose and transfers the glucose moiety to a fructose acceptor molecule.

Materials:

  • Dextransucrase enzyme solution (from L. mesenteroides culture)

  • Sucrose

  • Fructose

  • Appropriate buffer solution (e.g., citrate or phosphate buffer)

  • Stirred-tank bioreactor

Protocol:

  • Enzyme Preparation: Culture Leuconostoc mesenteroides (e.g., strain B-512F) in a sucrose-containing medium. After sufficient growth, remove the bacterial cells by centrifugation to obtain the extracellular dextransucrase enzyme solution.

  • Reaction Setup: Prepare an aqueous solution containing fructose. A typical molar ratio to maximize this compound yield is 1:2 (sucrose:fructose). A patent for the process specifies using at least 100 mmoles of fructose per 1,000 International Units (I.U.) of enzyme.

  • Parameter Optimization: Adjust the reaction mixture to the optimal pH range of 4.5 to 8.0 and maintain the temperature between 265 K to 310 K (-8 °C to 37 °C).

  • Transglycosylation Reaction: Add the sucrose solution to the fructose-enzyme mixture. The addition is often performed gradually over an extended period (e.g., up to 70 hours) to maximize the conversion rate, which can reach 85-95% of the initial sucrose.

  • Reaction Termination: The reaction is stopped when the desired conversion is achieved, typically monitored by analyzing the sugar composition via HPLC.

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_process Bioreactor Conditions cluster_products Products & Purification Sucrose Sucrose (Glucose Donor) Reaction Transglycosylation Reaction pH: 4.5-8.0 Temp: -8 to 37°C Sucrose->Reaction Fructose Fructose (Glucose Acceptor) Fructose->Reaction Enzyme Dextransucrase (L. mesenteroides) Enzyme->Reaction This compound This compound Reaction->this compound Byproducts Byproducts (Dextran, Glucose, Residual Substrates) Reaction->Byproducts Purification Column Chromatography This compound->Purification Byproducts->Purification Purethis compound Pure this compound (>98%) Purification->Purethis compound

Caption: Enzymatic synthesis and purification workflow for this compound.

Purification by Column Chromatography

Following synthesis, this compound is separated from byproducts like dextrans, residual fructose, and glucose using column chromatography.

Materials:

  • Glass chromatography column

  • Stationary Phase: Silica gel (60–120 mesh size is common)

  • Mobile Phase (Eluent): A solvent system capable of separating sugars, often a gradient of acetonitrile and water.

  • Fraction collector

Protocol:

  • Column Packing (Wet Method): Create a slurry of silica gel in the initial mobile phase. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the mobile phase. Carefully apply the concentrated sample to the top of the column.

  • Elution: Begin passing the mobile phase through the column, either by gravity or under low pressure (flash chromatography). The compounds will separate based on their polarity; less polar compounds typically elute first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing pure this compound. Combine the pure fractions and remove the solvent by evaporation to yield crystalline this compound.

Analysis of Purity and Properties

4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for determining the purity of this compound and quantifying it in mixtures.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Column: Amine-based columns (e.g., NH₂) or amide columns (e.g., XBridge BEH Amide) are commonly used for carbohydrate analysis.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For example, a mobile phase of 82:18 (acetonitrile:water) can be effective.

  • Detector: A Refractive Index (RI) detector is standard for sugar analysis. An Evaporative Light Scattering Detector (ELSD) can be used for higher sensitivity.

  • Column Temperature: Maintained at a constant temperature, e.g., 35-40°C, to ensure reproducible retention times.

Protocol:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase or ultrapure water.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or ultrapure water. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Injection: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Analysis_Workflow start Start prep Sample Preparation (Dissolve & Filter 0.45µm) start->prep hplc HPLC System prep->hplc column Amide/NH₂ Column Mobile Phase: Acetonitrile/Water hplc->column Inject detector RI or ELSD Detector column->detector data Data Acquisition (Chromatogram) detector->data analysis Analysis (Peak Integration & Calibration Curve) data->analysis result Result (Purity/Concentration) analysis->result

Caption: General workflow for the quantitative analysis of this compound by HPLC.

4.3.2. Determination of Optical Rotation

Optical rotation is a key physical constant for chiral molecules like this compound and is used to confirm its identity and purity.

Instrumentation:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (typically 1 decimeter in length)

  • Constant temperature water bath (e.g., 20°C)

Protocol:

  • Zeroing: Fill the polarimeter cell with the solvent (e.g., distilled water) and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions.

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c), measured in g/100 mL.

  • Measurement: Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration in g/100 mL

4.3.3. Assay for Reducing Sugar Property (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method confirms the reducing nature of this compound. In an alkaline solution, the DNS is reduced by the sugar, resulting in a color change from yellow to reddish-brown, which can be quantified spectrophotometrically.

Materials:

  • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate (Rochelle salt), and 20 mL of 2N NaOH in water and bring the final volume to 100 mL.

  • Spectrophotometer

  • Water bath

Protocol:

  • Reaction: To 1 mL of the this compound sample solution, add 1 mL of DNS reagent.

  • Heating: Heat the mixture in a boiling water bath for 5-15 minutes. A color change to orange or reddish-brown indicates the presence of a reducing sugar.

  • Cooling & Dilution: Cool the tubes to room temperature. Add a specific volume of distilled water (e.g., 3 mL) to each tube to stop the reaction and dilute the sample.

  • Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 540 nm. The intensity of the color is proportional to the concentration of the reducing sugar. A calibration curve can be created using a standard reducing sugar like glucose.

References

A Technical Guide to the Solubility and Stability of Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a structural isomer of sucrose with the chemical formula C₁₂H₂₂O₁₁, is a disaccharide of increasing interest in the food and pharmaceutical industries. Comprised of α-1,5-linked glucose and fructose units, its properties differ significantly from those of sucrose. This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research, drug development, and food formulation. The document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of relevant biochemical pathways and workflows.

Solubility of this compound

The solubility of a compound is a fundamental property influencing its bioavailability, formulation, and processing. This compound is known to be soluble in aqueous solutions and some polar organic solvents.

Solubility in Aqueous Systems

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
3064[1][2]

Note: Comprehensive data on the solubility of this compound in water at a wider range of temperatures is not extensively documented. For comparison, the solubility of sucrose in water increases significantly with temperature, from approximately 200 g/100 mL at 20°C to 280 g/100 g of water at 80°C[1]. It is reasonable to assume that this compound solubility also increases with temperature.

Solubility in Organic Solvents

This compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO)[3]. Quantitative data on its solubility in other common organic solvents like ethanol and methanol is scarce. Generally, the solubility of sugars in alcohols is limited. For instance, sucrose is only slightly soluble in ethanol[4]. Given the structural similarities, it is anticipated that this compound would also exhibit low solubility in less polar organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolExpected to be slightly soluble
MethanolExpected to be slightly soluble
Experimental Protocol for Determining this compound Solubility

A reliable method for determining the solubility of this compound involves the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Refractometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Sample Preparation: Prepare a series of vials containing a fixed volume of the solvent.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the solvent to equilibrate for at least 30 minutes.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibrium: Tightly cap the vials and allow them to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution using a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered saturated solution with the solvent. Determine the concentration of this compound in the diluted solution using a calibrated refractometer or an HPLC method with a refractive index detector (RID).

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

  • Repeat: Repeat the experiment at different temperatures to construct a solubility curve.

Stability of this compound

The stability of this compound under various conditions is crucial for determining its shelf-life and suitability in different applications. Key factors affecting its stability include pH, temperature, and water activity.

pH Stability

This compound is relatively stable over a wide pH range. Its α(1→5) glycosidic bond is reported to have considerable resistance to acid hydrolysis compared to the α(1→2) bond in sucrose. The optimal pH range for the enzymatic synthesis of this compound is between 4.5 and 8.0, suggesting good stability in this range.

Table 3: pH Stability Profile of this compound

pH RangeStabilityNotes
< 4.5Gradual hydrolysisThe rate of acid-catalyzed hydrolysis increases with decreasing pH and increasing temperature.
4.5 - 8.0HighOptimal range for its enzymatic synthesis, indicating good stability.
> 8.0Susceptible to alkaline degradationAt high pH and elevated temperatures, degradation can occur, although specific kinetic data for this compound is limited.
Thermal Stability

This compound is stable at moderate temperatures. The optimal temperature for its enzymatic synthesis is between -8°C and 37°C. At elevated temperatures, like other sugars, this compound can undergo caramelization and the Maillard reaction in the presence of amino acids.

Table 4: Thermal Stability Profile of this compound

Temperature RangeStabilityDegradation Pathways
-20°C to 40°CHighMinimal degradation expected.
40°C to 100°CModeratePotential for slow hydrolysis, especially at non-neutral pH.
> 100°CLowCaramelization (in the absence of amino compounds) and Maillard reaction (in the presence of amino compounds) can occur, leading to browning and flavor development.

Note: Specific kinetic data for the thermal degradation of this compound, such as degradation rate constants and activation energies, are not widely available. Studies on sucrose show that its thermal degradation begins with hydrolysis into glucose and fructose, which are then further degraded. A similar pathway is expected for this compound.

Storage and Handling

For long-term storage, this compound should be kept in a dry environment, as it is expected to be hygroscopic, similar to other disaccharides.

Table 5: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature10°C - 25°CTo minimize thermal degradation.
AtmosphereDry, under an inert gas (e.g., Nitrogen)To prevent moisture uptake and oxidative degradation.
LightProtect from lightTo prevent potential photodegradation.
Experimental Protocol for Assessing this compound Stability

A stability-indicating HPLC method is a robust approach to quantify the degradation of this compound over time under various stress conditions.

Objective: To evaluate the stability of this compound under specific pH, temperature, and humidity conditions.

Materials:

  • This compound (high purity)

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • High-purity water

  • Temperature- and humidity-controlled stability chambers

  • HPLC system with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD)

  • A suitable HPLC column for carbohydrate analysis (e.g., an amino-based column)

Procedure:

  • Sample Preparation: Prepare solutions of this compound of a known concentration in the different pH buffers. For solid-state stability, weigh known amounts of this compound into vials.

  • Stress Conditions:

    • pH Stability: Store the buffered solutions at a constant temperature (e.g., 40°C or 60°C).

    • Thermal Stability: Store the solid samples and aqueous solutions at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Hygroscopicity: Store solid samples in chambers with controlled relative humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.

    • Injection: Inject a fixed volume of the sample (or a solution of the solid sample) into the HPLC system.

    • Detection: Monitor the elution of this compound and any degradation products using the RID or ELSD.

  • Quantification: Create a calibration curve with standard solutions of this compound. Quantify the amount of this compound remaining in the stressed samples at each time point by comparing their peak areas to the calibration curve.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition. From this data, degradation kinetics (e.g., first-order rate constants) can be determined.

Visualizations

Enzymatic Synthesis of this compound

The industrial production of this compound is primarily achieved through an enzymatic process involving dextransucrase from Leuconostoc mesenteroides. This enzyme catalyzes the transfer of the glucosyl moiety from sucrose to a fructose acceptor molecule.

Enzymatic_Synthesis_of_this compound Sucrose Sucrose (Glucose-α-1,2-Fructose) Enzyme Dextransucrase (from Leuconostoc mesenteroides) Sucrose->Enzyme binds to Fructose_acceptor Fructose (Acceptor) Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Fructose_acceptor->Glucosyl_Enzyme binds to Enzyme->Glucosyl_Enzyme cleaves sucrose Glucosyl_Enzyme->Enzyme This compound This compound (Glucose-α-1,5-Fructose) Glucosyl_Enzyme->this compound transfers glucosyl group Fructose_released Fructose (Released) Glucosyl_Enzyme->Fructose_released releases Leucrose_Metabolism This compound This compound (in Small Intestine) Hydrolysis Hydrolysis (α-glucosidase) This compound->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Glycolysis Glycolysis (in Cytosol) Glucose->Glycolysis enters Fructose->Glycolysis enters Pyruvate Pyruvate Glycolysis->Pyruvate Energy ATP, NADH Glycolysis->Energy produces

References

The Enigmatic Presence of Leucrose in Apian Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a sucrose isomer with an α-(1→5) glycosidic bond, is a naturally occurring disaccharide found in honey and pollen. While typically present in trace amounts, its unique structural properties and slower enzymatic hydrolysis compared to sucrose have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in honey and pollen, details relevant analytical methodologies, and explores its potential biosynthetic origins within nectar. Due to the limited specific quantitative data for this compound, this guide presents data on the general sugar composition of honey and pollen to provide context for its presence and outlines analytical frameworks adaptable for its specific quantification.

Introduction

Honey, a complex natural sweet substance produced by honeybees from the nectar of flowers, is primarily composed of the monosaccharides fructose and glucose. It also contains a diverse array of other sugars, including disaccharides like sucrose, maltose, and their isomers.[1][2] Similarly, pollen, the male gametophyte of flowering plants and a primary food source for bees, contains various sugars that serve as a crucial energy source.[3] Among the lesser-known of these sugars is this compound [D-glucopyranosyl-α-(1→5)-D-fructopyranose], a structural isomer of sucrose.

The distinct α-(1→5) linkage in this compound, in contrast to the α-(1→2) bond in sucrose, confers different physicochemical and biological properties. Notably, this compound is hydrolyzed more slowly by mammalian enzymes, leading to a lower glycemic response. While its presence in honey and pollen is acknowledged, detailed quantitative data remains scarce in scientific literature. This guide aims to consolidate the available information, provide detailed experimental protocols for the analysis of sugars in these matrices, and present logical workflows and potential biosynthetic pathways relevant to the study of this compound.

Quantitative Data on Sugar Composition of Honey and Pollen

Specific quantitative data for this compound in honey and pollen is not widely reported in existing literature. It is often included within the broader category of "other oligosaccharides." The tables below summarize the typical sugar composition of honey and pollen, providing a context for the environment in which this compound is found. It is anticipated that this compound constitutes a minor fraction of the "other carbohydrates" or is present at concentrations below the limit of quantification of standard analytical methods focused on major sugars.

Table 1: General Sugar Composition of Honey

Sugar ComponentConcentration Range ( g/100g )Notes
Fructose36 - 50The primary monosaccharide in most honey types.[1]
Glucose28 - 36The second most abundant monosaccharide.[1]
Sucrose0.8 - 5Varies depending on floral source and honey maturity.
Other Carbohydrates>1Includes various disaccharides and oligosaccharides. This compound would be in this fraction.

Table 2: General Sugar Composition of Bee Pollen

Sugar ComponentConcentration Range (g/kg)Notes
Fructose155.3 - 334.8A major monosaccharide in unifloral bee pollen.
Glucose135.9 - 276.9Another significant monosaccharide component.
SucroseVaries SignificantlyCan range from low to high concentrations depending on the botanical origin.
Total Sugars347.1 - 635.3The overall sugar content is highly dependent on the plant species.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection for Sugar Analysis

This method is suitable for the simultaneous quantification of major sugars and can be optimized for the detection of minor components like this compound.

3.1.1. Principle

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sugars, an amino- or ligand-exchange-based column is often used. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a universal detection method for non-chromophoric compounds like sugars.

3.1.2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • This compound analytical standard (>99% purity)

  • Fructose, glucose, and sucrose analytical standards

  • 0.45 µm syringe filters (nylon or PTFE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

3.1.3. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index (RI) detector.

  • Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.1.4. Sample Preparation

  • Honey: Accurately weigh approximately 1.0 g of honey into a 50 mL volumetric flask. Dissolve in ultrapure water and make up to volume. For trace analysis, a higher concentration may be prepared.

  • Pollen: Accurately weigh approximately 0.5 g of ground pollen into a 15 mL centrifuge tube. Add 10 mL of a water:acetonitrile (20:80 v/v) solution. Vortex vigorously for 2 minutes and then sonicate for 30 minutes in a water bath. Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant (for pollen) or the diluted honey solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.5. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • RI Detector Temperature: 35 °C.

  • Run Time: Approximately 20 minutes (adjust as needed for separation).

3.1.6. Calibration

Prepare a series of standard solutions of this compound, fructose, glucose, and sucrose in the mobile phase at concentrations ranging from 0.1 to 10 mg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration for each sugar.

3.1.7. Quantification

Inject the prepared sample solution. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Sugar Analysis

The following diagram illustrates a general workflow for the quantitative analysis of sugars in honey and pollen.

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification Honey Honey Sample Weigh Weigh Sample Honey->Weigh Pollen Pollen Sample Grind Grind Pollen Pollen->Grind Grind->Weigh Dissolve Dissolve/Extract (Water/Acetonitrile) Weigh->Dissolve Centrifuge Centrifuge (Pollen) Dissolve->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC System (Amino Column, RI Detector) Filter->HPLC Separation Chromatographic Separation HPLC->Separation Detection Refractive Index Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identify Identify Peaks (Retention Time) Chromatogram->Identify Integrate Integrate Peak Areas Identify->Integrate Quantify Quantify this compound Concentration Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify

Fig. 1: Workflow for sugar analysis in honey and pollen.
Simplified Putative Biosynthetic Pathway of Nectar Sugars

The biosynthesis of this compound in nectar is not well-elucidated. It is hypothesized to be formed through the enzymatic activity of sucrases or transferases acting on sucrose. The following diagram illustrates a simplified pathway of sucrose metabolism in nectaries, which could potentially lead to the formation of this compound. The key step for this compound formation would be the transfer of the glucosyl moiety from sucrose to the C5 hydroxyl group of a fructose molecule, a reaction that could be catalyzed by a glucansucrase-type enzyme.

G cluster_0 Phloem cluster_1 Nectary Cell cluster_2 Nectar Sucrose_phloem Sucrose Sucrose_nectary Sucrose Sucrose_phloem->Sucrose_nectary Transport Invertase Invertase Sucrose_nectary->Invertase Sucrose_Synthase Sucrose Synthase Sucrose_nectary->Sucrose_Synthase Glucansucrase Putative Glucansucrase Sucrose_nectary->Glucansucrase Nectar_sugars Nectar Sugars (Sucrose, Glucose, Fructose, this compound) Sucrose_nectary->Nectar_sugars Secretion Glucose Glucose Invertase->Glucose Fructose Fructose Invertase->Fructose Sucrose_Synthase->Glucose Sucrose_Synthase->Fructose This compound This compound Glucansucrase->this compound Glucose->Nectar_sugars Secretion Fructose->Glucansucrase Fructose->Nectar_sugars Secretion This compound->Nectar_sugars Secretion

Fig. 2: Putative nectar sugar biosynthesis pathway.

Conclusion and Future Directions

This compound is a naturally occurring sucrose isomer present in honey and pollen, though its concentration is generally low. The lack of extensive quantitative data highlights a gap in the current understanding of the detailed chemical composition of these complex natural products. The adaptable HPLC methodology presented in this guide provides a framework for researchers to develop and validate specific methods for this compound quantification. Future research should focus on the systematic screening of a wide variety of honey and pollen types to establish the concentration range of this compound and to explore the enzymatic pathways responsible for its synthesis in nectar. A deeper understanding of the occurrence and biosynthesis of this compound could have implications for food science, nutrition, and drug development, particularly in the context of developing novel sweeteners with modified physiological effects.

References

The Enzymatic Path to Leucrose: A Technical Guide to Synthesis from Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucrose, a non-cariogenic sucrose isomer with the chemical structure α-D-glucopyranosyl-(1→5)-D-fructopyranose, is gaining significant attention as a potential sugar substitute in the food and pharmaceutical industries.[1][2] Its synthesis is efficiently achieved through enzymatic transglycosylation from the readily available and inexpensive substrate, sucrose. This technical guide provides a comprehensive overview of the core methodologies for the enzymatic synthesis of this compound, focusing on the enzymes involved, detailed experimental protocols, and quantitative data to support process optimization.

Core Principles of this compound Synthesis

The enzymatic conversion of sucrose to this compound is primarily catalyzed by a class of enzymes known as glucansucrases (EC 2.4.1.5), which belong to the glycoside hydrolase family 70 (GH70).[3][4] These enzymes, such as dextransucrase and alternansucrase, cleave the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate.[3] This intermediate can then transfer the glucosyl moiety to an acceptor molecule. In the synthesis of this compound, fructose, which is either released from sucrose or added externally, acts as the acceptor.

The primary reaction pathway can be summarized as follows:

  • Enzyme-Sucrose Binding: The glucansucrase enzyme binds to a sucrose molecule at its active site.

  • Glycosidic Bond Cleavage: The α-1,2 glycosidic bond in sucrose is cleaved, releasing fructose. A covalent β-glucosyl-enzyme intermediate is formed.

  • Glucosyl Transfer: The glucosyl moiety is transferred from the enzyme to the C5 hydroxyl group of a fructose molecule (the acceptor), forming the α-1,5 glycosidic bond characteristic of this compound.

A competing reaction is the polymerization of the glucosyl units to form high-molecular-weight glucans, such as dextran. The yield of this compound versus glucan is highly dependent on reaction conditions, particularly the concentrations of sucrose and fructose. High fructose concentrations favor the acceptor reaction, leading to higher this compound yields.

Key Enzymes in this compound Synthesis

Several microbial glucansucrases have been identified and utilized for this compound production. The most prominent among these are:

  • Dextransucrase: Produced by various species of Leuconostoc, particularly Leuconostoc mesenteroides. Dextransucrases primarily synthesize α-1,6 linked dextrans but are efficient catalysts for this compound formation in the presence of fructose.

  • Alternansucrase: Produced by Leuconostoc mesenteroides NRRL B-1355, this enzyme synthesizes a glucan with alternating α-1,6 and α-1,3 linkages. Alternansucrase is also capable of producing this compound and has been noted for its ability to further transfer glucosyl units to this compound, forming novel oligosaccharides.

  • Sucrose Phosphorylase (EC 2.4.1.7): While not a glucansucrase, sucrose phosphorylase can also be used in a multi-step process for synthesizing various oligosaccharides and could potentially be adapted for this compound synthesis, although this is less common for direct this compound production.

Quantitative Data on this compound Synthesis

The efficiency of enzymatic this compound synthesis is influenced by several factors, including the choice of enzyme, substrate concentrations, temperature, and pH. The following tables summarize key quantitative data from various studies.

Enzyme SourceSucrose (M)Fructose (M)Temperature (°C)pHThis compound Yield (%)Reference
Streptococcus mutans Dextransucrase0.51.030-~24.5
Streptococcus mutans Dextransucrase0.5---13.0
Immobilized L. mesenteroides Dextransucrase100 g/L400 g/L--74 g/L (product concentration)
α-(1-6)-glucosyl transferase->100 mmoles per 1,000 I.U. of enzyme265-310 K (-8 to 37 °C)4.5-8.0>50 (purity)
Immobilized Dextransucrase-->404.0-6.5~74 (conversion of sucrose)
EnzymeKm (mM)kcat (s-1)Reference
Free Dextransucrase13.1640
Immobilized Dextransucrase18.1450
Leuconostoc citreum ABK-1 Alternansucrase32.2 ± 3.2290 ± 12

Experimental Protocols

This section provides a synthesized, step-by-step methodology for the enzymatic production and purification of this compound based on common practices reported in the literature.

Enzyme Production and Purification

Objective: To produce and purify dextransucrase from Leuconostoc mesenteroides.

Materials:

  • Leuconostoc mesenteroides NRRL B-512F constitutive mutant strain

  • Growth medium (e.g., sucrose-free medium for constitutive mutants)

  • Ultrafiltration system

  • Dextran-based affinity chromatography resin (e.g., Sephadex G-200)

  • Buffer solutions (e.g., sodium acetate buffer, pH 5.2-5.5)

Protocol:

  • Fermentation: Culture the Leuconostoc mesenteroides strain in a suitable fermenter with a sucrose-free medium to produce dextransucrase. Using a constitutive mutant avoids the presence of dextran in the culture broth, simplifying purification.

  • Cell Removal: After fermentation, remove the bacterial cells from the culture broth by centrifugation or microfiltration.

  • Enzyme Concentration: Concentrate the cell-free supernatant containing the dextransucrase using an ultrafiltration system.

  • Affinity Chromatography: Purify the concentrated enzyme solution using an affinity chromatography column packed with a dextran-based resin like Sephadex G-200. The dextransucrase will bind to the dextran matrix.

  • Elution: Elute the bound enzyme from the column using a suitable buffer, collecting the fractions containing dextransucrase activity.

  • Activity Assay: Determine the activity of the purified enzyme. One unit of dextransucrase activity is typically defined as the amount of enzyme that releases 1 µmol of fructose per minute from sucrose.

Enzyme Immobilization (Optional but Recommended for Continuous Processes)

Objective: To immobilize the purified dextransucrase for enhanced stability and reusability.

Materials:

  • Purified dextransucrase

  • Immobilization support (e.g., Sephadex G-200, alginate beads, amino-porous silica)

  • Cross-linking agent (if required, e.g., glutaraldehyde)

Protocol:

  • Support Preparation: Prepare the chosen support material according to the manufacturer's instructions.

  • Immobilization:

    • Affinity Immobilization: For dextran-based supports like Sephadex G-200, simply incubate the purified enzyme with the support material to allow for affinity binding.

    • Entrapment: For alginate immobilization, mix the enzyme solution with a sodium alginate solution and extrude droplets into a calcium chloride solution to form beads, entrapping the enzyme.

    • Covalent Bonding: For supports like amino-porous silica, activate the support with glutaraldehyde and then incubate with the enzyme solution to form covalent bonds.

  • Washing: Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.

  • Activity and Stability Assessment: Determine the activity of the immobilized enzyme and assess its stability under various pH and temperature conditions. Immobilized dextransucrase has shown improved stability over a pH range of 4.0 to 6.5 and at temperatures above 40°C.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from sucrose and fructose using the prepared enzyme.

Materials:

  • Purified or immobilized dextransucrase

  • Sucrose

  • Fructose

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.2-5.5)

  • Bioreactor (batch or continuous)

Protocol:

  • Substrate Preparation: Prepare a reaction mixture containing sucrose and fructose in the desired ratio in the reaction buffer. A high fructose-to-sucrose ratio is generally preferred to maximize this compound yield. For example, a substrate mixture of 0.5 M sucrose and 1.0 M fructose has been shown to be effective.

  • Enzymatic Reaction:

    • Batch Reactor: Add the purified or immobilized enzyme to the substrate solution and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress over time (e.g., 24-120 hours) by taking samples for analysis.

    • Continuous Reactor: For immobilized enzyme, pack it into a column and continuously feed the substrate solution through the column at a controlled flow rate.

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction. For soluble enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, simply separate the enzyme from the reaction mixture.

  • Product Analysis: Analyze the composition of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentrations of this compound, fructose, glucose, and any remaining sucrose.

Purification of this compound

Objective: To purify this compound from the final reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Chromatography system

  • Cation exchange resin (e.g., polystyrene sulfonate in the calcium form)

  • Activated carbon (for decolorization, if necessary)

Protocol:

  • Removal of Byproducts: The primary byproducts are dextrans and iso-malto-oligosaccharides. These can be at least partially separated.

  • Chromatographic Separation: The most effective method for purifying this compound is chromatography using a cation exchange resin in the calcium form. This method allows for the separation of this compound from fructose and other oligosaccharides.

  • Fructose Recycling: The separated fructose can be recycled back into the synthesis process, improving the overall economy of the production.

  • Decolorization and Concentration: If necessary, the purified this compound solution can be treated with activated carbon to remove any color impurities. The final solution is then concentrated and can be crystallized or spray-dried to obtain pure this compound powder. A purity of at least 98% can be achieved through these methods.

Visualizing the Process

To better illustrate the concepts described, the following diagrams, generated using the DOT language, depict the enzymatic reaction pathway and a general experimental workflow.

Enzymatic_Leucrose_Synthesis Sucrose Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Sucrose->Glucosyl_Enzyme Enzyme binding & cleavage Enzyme Glucansucrase (e.g., Dextransucrase) Fructose_released Fructose (released) Glucosyl_Enzyme->Fructose_released This compound This compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose) Glucosyl_Enzyme->this compound + Fructose (acceptor) Dextran Dextran (α-1,6-glucan) Glucosyl_Enzyme->Dextran Polymerization (competing reaction) Fructose_acceptor Fructose (acceptor)

Caption: Enzymatic pathway for this compound synthesis from sucrose.

Leucrose_Production_Workflow Fermentation 1. Fermentation of Leuconostoc mesenteroides Purification 2. Enzyme Purification (Ultrafiltration, Chromatography) Fermentation->Purification Immobilization 3. Enzyme Immobilization (Optional) Purification->Immobilization Synthesis 4. Enzymatic Synthesis (Sucrose + Fructose) Purification->Synthesis Free Enzyme Immobilization->Synthesis Immobilized Enzyme Separation 5. Product Purification (Chromatography) Synthesis->Separation Leucrose_Product Pure this compound Separation->Leucrose_Product Fructose_Recycle Fructose Recycle Separation->Fructose_Recycle Fructose_Recycle->Synthesis

References

The Enzymatic Synthesis of Leucrose by Leuconostoc mesenteroides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose], a non-cariogenic sucrose isomer, presents significant potential in the pharmaceutical and food industries as a sugar substitute. Its synthesis is efficiently catalyzed by the enzyme dextransucrase (E.C. 2.4.1.5), produced by the lactic acid bacterium Leuconostoc mesenteroides. This technical guide provides an in-depth overview of the core principles and methodologies for the production of this compound. It details the biochemical pathways, experimental protocols for enzyme production and this compound synthesis, and methods for purification and quantification. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Leuconostoc mesenteroides is a gram-positive bacterium well-known for its ability to produce dextransucrase, an extracellular glycosyltransferase.[1] This enzyme primarily catalyzes the hydrolysis of sucrose into glucose and fructose, followed by the polymerization of the glucose moieties to form dextran, a high-molecular-weight polysaccharide.[2][3] However, under specific reaction conditions, dextransucrase can be directed to favor a transfructosylation reaction, where the glucosyl group from sucrose is transferred to an acceptor molecule. When fructose acts as the acceptor, the resulting disaccharide is this compound.[4] This "acceptor reaction" is a key strategy for maximizing this compound yield while minimizing the concurrent production of dextran.[4]

Biochemical Pathway of this compound Synthesis

The synthesis of this compound by dextransucrase is a two-step enzymatic process. Initially, the enzyme cleaves the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate and releasing fructose. In the subsequent step, the glucosyl moiety is transferred to an acceptor molecule. In the context of this compound production, a fructose molecule acts as the acceptor. The C5 hydroxyl group of the fructose molecule nucleophilically attacks the anomeric carbon of the enzyme-bound glucose, forming an α-(1→5) glycosidic bond and resulting in the formation of this compound.

Leucrose_Synthesis_Pathway cluster_enzyme Dextransucrase Active Site cluster_substrates Substrates cluster_products Products Enzyme Dextransucrase Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Enzyme->Glucosyl_Enzyme forms Fructose_released Fructose (Released) Enzyme->Fructose_released releases Glucosyl_Enzyme->Enzyme regenerates This compound This compound (Glucose-(α1→5)-Fructose) Glucosyl_Enzyme->this compound forms Sucrose Sucrose (Glucose-Fructose) Sucrose->Enzyme binds to Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->Glucosyl_Enzyme attacks

Biochemical pathway of this compound synthesis by dextransucrase.

Factors Influencing this compound Production

The efficiency of this compound synthesis is a competitive process against dextran polymerization. Several key factors can be manipulated to favor the acceptor reaction and maximize the yield of this compound.

  • Fructose Concentration: A high concentration of fructose in the reaction mixture is the most critical factor for promoting this compound synthesis. Fructose acts as a competitive acceptor for the glucosyl-enzyme intermediate, thereby inhibiting the polymerization of glucose into dextran.

  • Sucrose Concentration: While sucrose is the essential glucosyl donor, excessively high concentrations can lead to increased dextran formation. Maintaining an optimal sucrose-to-fructose ratio is crucial.

  • Enzyme Concentration: The concentration of dextransucrase influences the overall reaction rate.

  • Temperature: The optimal temperature for this compound synthesis is generally between 25°C and 35°C.

  • pH: Dextransucrase activity is pH-dependent, with an optimal range typically between 5.0 and 6.0 for this compound production.

Factors_Influencing_Leucrose_Production cluster_factors Key Reaction Parameters Leucrose_Yield This compound Yield Fructose_Conc High Fructose Concentration Fructose_Conc->Leucrose_Yield Strongly Promotes Dextran_Yield Dextran Yield Fructose_Conc->Dextran_Yield Inhibits Sucrose_Conc Optimal Sucrose Concentration Sucrose_Conc->Leucrose_Yield Influences Sucrose_Conc->Dextran_Yield Promotes at High Conc. Enzyme_Conc Enzyme Concentration Enzyme_Conc->Leucrose_Yield Affects Rate Temperature Optimal Temperature (25-35°C) Temperature->Leucrose_Yield Optimizes pH Optimal pH (5.0-6.0) pH->Leucrose_Yield Optimizes

Factors influencing the yield of this compound versus dextran.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the specific strain of Leuconostoc mesenteroides and the precise reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Yield under Varying Sucrose and Fructose Concentrations

L. mesenteroides StrainSucrose (g/L)Fructose (g/L)Temperature (°C)pHThis compound Yield (%)Reference
NRRL B-512F450100RT5.240.0
Not Specified-High--High

Table 2: Optimal Conditions for Dextransucrase Production and Activity

L. mesenteroides StrainParameterOptimal ValueReference
NRRL B-512FDextran/Fructose Production Temp.35°C
NRRL B-512FDextran/Fructose Production pH5.5
CMG713Dextransucrase Production Temp.30°C
CMG713Dextransucrase Activity pH5.5
FR52Growth Temperature20-25°C
FR52Growth pH5.0-5.5

Experimental Protocols

Production and Purification of Dextransucrase from Leuconostoc mesenteroides

1. Cultivation of L. mesenteroides

  • Inoculum Preparation: Inoculate a loopful of L. mesenteroides from a stock culture into a test tube containing 10 mL of sterile Mineral Salt Medium (MSM) or MRS broth supplemented with sucrose. Incubate at 25-30°C for 20-24 hours.

  • Enzyme Production: Transfer the inoculum (1% v/v) to a larger volume (e.g., 1 L) of the same medium and incubate under the same conditions for 18-24 hours.

  • Cell Harvesting: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Crude Enzyme Collection: The cell-free supernatant contains the extracellular dextransucrase.

2. Purification of Dextransucrase

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while stirring at 4°C. Allow the protein to precipitate for several hours or overnight.

  • Centrifugation: Collect the precipitated protein by centrifugation at 13,000 x g for 30 minutes at 4°C.

  • Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) and dialyze against the same buffer to remove excess ammonium sulfate.

  • Chromatography: Further purify the enzyme using column chromatography techniques such as gel filtration (e.g., Sephadex G-100) or ion-exchange chromatography (e.g., DEAE-cellulose).

Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose and a high concentration of fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2-5.5). A typical starting ratio could be 1:1 or 1:2 (sucrose:fructose, w/w).

  • Enzyme Addition: Add the purified dextransucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for a predetermined period (e.g., 8-24 hours). Monitor the reaction progress by analyzing samples periodically for this compound, sucrose, glucose, and fructose concentrations.

  • Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture to 80-90°C for 10-15 minutes.

Purification of this compound
  • Removal of Dextran: If dextran is formed as a byproduct, it can be precipitated by adding ethanol to the reaction mixture (typically 2-3 volumes). Centrifuge to remove the precipitated dextran.

  • Chromatographic Separation: this compound can be purified from the remaining sugars (fructose, glucose, and residual sucrose) using column chromatography.

    • Adsorbent: Activated carbon or a suitable ion-exchange resin can be used.

    • Elution: A stepwise or gradient elution with increasing concentrations of ethanol in water is commonly employed to separate the different sugars.

    • Fraction Collection: Collect fractions and analyze them for this compound content. Pool the fractions containing pure this compound.

  • Concentration and Crystallization: Concentrate the pooled fractions under reduced pressure and crystallize the this compound from a suitable solvent system (e.g., aqueous ethanol).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound and other sugars in the reaction mixture.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is typically used.

  • Column: An amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for sugar analysis.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 35-40°C) is important for reproducible results.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure this compound.

Experimental_Workflow cluster_enzyme_prod Dextransucrase Production cluster_leucrose_syn This compound Synthesis cluster_analysis Purification & Analysis Cultivation 1. Cultivation of L. mesenteroides Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Purification 3. Enzyme Purification (Precipitation, Chromatography) Harvesting->Purification Reaction_Setup 4. Reaction Setup (Sucrose, Fructose, Buffer) Purification->Reaction_Setup Enzymatic_Reaction 5. Enzymatic Reaction (Incubation) Reaction_Setup->Enzymatic_Reaction Inactivation 6. Enzyme Inactivation (Heat Treatment) Enzymatic_Reaction->Inactivation Leucrose_Purification 7. This compound Purification (Chromatography) Inactivation->Leucrose_Purification Quantification 8. Quantification (HPLC-RI) Leucrose_Purification->Quantification

Experimental workflow for this compound production and analysis.

Conclusion

The enzymatic production of this compound using dextransucrase from Leuconostoc mesenteroides offers a promising and sustainable alternative to chemical synthesis. By carefully controlling the reaction parameters, particularly the fructose concentration, the enzymatic activity can be shifted from dextran polymerization to the highly specific synthesis of this compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to optimize this compound production for various applications in the pharmaceutical and food industries. Further research focusing on strain improvement and enzyme engineering could lead to even more efficient and cost-effective this compound manufacturing processes.

References

An In-depth Technical Guide to Leucrose Synthesis using Streptococcus mutans Dextransucrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a non-cariogenic sucrose isomer with potential applications in the food and pharmaceutical industries, can be efficiently synthesized using the enzyme dextransucrase (EC 2.4.1.5) from Streptococcus mutans. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the properties of S. mutans dextransucrase, optimized reaction conditions, and detailed experimental protocols for enzyme production, purification, and activity assessment, as well as this compound synthesis and quantification. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of this biocatalytic process.

Introduction to Streptococcus mutans Dextransucrase

Streptococcus mutans, a primary etiological agent of dental caries, produces extracellular glucosyltransferases (GTFs), commonly known as dextransucrases.[1][2] These enzymes catalyze the synthesis of glucans from sucrose, which contribute to the formation of dental plaque.[3] However, in the presence of a suitable acceptor molecule, such as fructose, dextransucrase can catalyze a transglycosylation reaction, transferring the glucosyl moiety from sucrose to the acceptor, thereby producing oligosaccharides.[4] When fructose acts as the acceptor, the resulting disaccharide is this compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose).

The expression of the gtf genes, which encode for dextransucrases in S. mutans, is influenced by environmental factors. Notably, the presence of sucrose in the growth medium induces the expression of these genes.[1] Environmental pH also plays a regulatory role, with studies showing altered gtfBC expression in response to pH changes in biofilm cultures. This regulation is a key consideration for the production of dextransucrase.

Enzymatic Synthesis of this compound

The synthesis of this compound by dextransucrase is a competing reaction to dextran polymerization. The enzyme cleaves the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. This glucosyl moiety can then be transferred to a growing dextran chain (polymerization) or to an acceptor molecule (transglycosylation). High concentrations of fructose as an acceptor favor the synthesis of this compound.

The overall reaction can be summarized as:

Sucrose + Fructose (acceptor) ---(Dextransucrase)→ this compound + Glucose

Quantitative Data on S. mutans Dextransucrase and this compound Synthesis

The following tables summarize key quantitative data for S. mutans dextransucrase and the synthesis of this compound.

Table 1: Properties of Streptococcus mutans Dextransucrase

ParameterValueReference
Optimal pH 5.4 - 5.5
Optimal Temperature 25 - 30 °C
pH Stability Range 5.0 - 7.0
Temperature Stability Declines rapidly above 35 °C
Molecular Weight (recombinant) ~170 kDa
Activators Ca2+ (0.5 mmol/L)
Inhibitors Cu2+, SDS

Table 2: Kinetic Parameters of Streptococcus mutans Dextransucrase

ParameterSubstrateValueReference
Km SucroseNot specified in provided results
kcat (recombinant) Sucrose584 s-1

Table 3: Optimization of this compound Production

Sucrose ConcentrationFructose ConcentrationTemperatureReaction TimeThis compound YieldReference
0.5 M1.0 M30 °C120 h~24.5%

Detailed Experimental Protocols

Recombinant Dextransucrase Expression and Purification

This protocol is adapted from methods for expressing and purifying recombinant dextransucrase in Escherichia coli.

4.1.1. Materials

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the S. mutans dextransucrase gene (e.g., pET vector)

  • Luria-Bertani (LB) broth and agar

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic for plasmid selection

  • Resuspension buffer (e.g., 50 mM sodium acetate, pH 5.2, 0.05 g/L CaCl2, 1 mM PMSF)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column and buffers (binding, wash, and elution buffers with increasing concentrations of imidazole)

  • Ammonium sulfate

  • Dialysis tubing

4.1.2. Protocol

  • Transformation: Transform the expression vector into a competent E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20°C and continue to shake for 6-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in resuspension buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble dextransucrase.

  • Ammonium Sulfate Precipitation (Optional): Slowly add solid ammonium sulfate to the supernatant to a desired saturation level to precipitate the dextransucrase. Collect the precipitate by centrifugation and resuspend in a minimal volume of buffer.

  • Affinity Chromatography: Load the clarified lysate (or resuspended precipitate) onto a Ni-NTA column. Wash the column with binding buffer, followed by a wash buffer containing a low concentration of imidazole. Elute the dextransucrase with an elution buffer containing a high concentration of imidazole.

  • Dialysis: Dialyze the eluted fractions against a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) to remove imidazole and for storage.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE.

Dextransucrase Activity Assay (DNS Method)

This assay measures the amount of reducing sugars (fructose) released from sucrose.

4.2.1. Materials

  • Purified dextransucrase

  • Substrate solution: 10% (w/v) sucrose in 20 mM sodium acetate buffer (pH 5.4) containing 0.05 g/L CaCl2.

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose or glucose standards

  • Spectrophotometer

4.2.2. Protocol

  • Reaction Setup: In a microcentrifuge tube, mix 50 µL of the enzyme solution with 250 µL of the substrate solution.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding 500 µL of DNS reagent.

  • Color Development: Boil the mixture for 5-10 minutes. The solution will change color from yellow to orange/red in the presence of reducing sugars.

  • Absorbance Measurement: Cool the tubes to room temperature and dilute with 3 mL of distilled water. Measure the absorbance at 540 nm.

  • Quantification: Determine the amount of fructose released by comparing the absorbance to a standard curve prepared with known concentrations of fructose. One unit of dextransucrase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of fructose per minute under the specified conditions.

This compound Synthesis and Quantification by HPLC

This protocol outlines the enzymatic synthesis of this compound and its subsequent quantification.

4.3.1. Materials

  • Purified dextransucrase

  • Substrate solution: 0.5 M sucrose and 1.0 M fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4).

  • This compound, sucrose, fructose, and glucose standards

  • HPLC system with a Refractive Index Detector (RID)

  • Amino-based or other suitable carbohydrate analysis column (e.g., AMINEX HPX-87H).

  • Mobile phase (e.g., acetonitrile:water, 75:25 v/v).

4.3.2. Protocol for this compound Synthesis

  • Reaction Setup: Combine the purified dextransucrase with the substrate solution in a reaction vessel.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for up to 120 hours.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

4.3.3. Protocol for HPLC Quantification

  • Sample Preparation: Centrifuge the reaction mixture to pellet the inactivated enzyme. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with the mobile phase.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: Amino column

    • Mobile Phase: Acetonitrile:Water (75:25 v/v)

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 35°C

    • Detector: Refractive Index Detector

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to those of a this compound standard curve. Also, quantify the remaining sucrose and fructose, and the produced glucose.

Visualizations

Enzymatic Reaction of this compound Synthesis

Leucrose_Synthesis Sucrose Sucrose (α-Glu-β-Fru) Enzyme Dextransucrase (S. mutans) Sucrose->Enzyme Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->Enzyme This compound This compound (α-Glu-(1->5)-Fru) Enzyme->this compound Glucose Glucose Enzyme->Glucose

Caption: Enzymatic synthesis of this compound from sucrose and fructose by dextransucrase.

Experimental Workflow for this compound Production

Leucrose_Workflow cluster_enzyme Enzyme Production & Purification cluster_synthesis This compound Synthesis cluster_analysis Analysis Expression Recombinant Expression in E. coli Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Reaction Enzymatic Reaction (Sucrose + Fructose) Purification->Reaction ActivityAssay Dextransucrase Activity Assay (DNS) Purification->ActivityAssay Termination Heat Inactivation Reaction->Termination HPLC HPLC Quantification of this compound Termination->HPLC

Caption: Experimental workflow from enzyme production to this compound synthesis and analysis.

Simplified Regulation of gtf Gene Expression

gtf_Regulation Sucrose Sucrose RegulatorySystem Regulatory System in S. mutans Sucrose->RegulatorySystem induces pH Environmental pH pH->RegulatorySystem influences gtfGenes gtf Genes (gtfB, gtfC, etc.) RegulatorySystem->gtfGenes regulates expression Dextransucrase Dextransucrase (Enzyme) gtfGenes->Dextransucrase encodes

Caption: Simplified overview of factors regulating gtf gene expression in S. mutans.

References

Leucrose: A Non-Cariogenic Disaccharide for Oral Health

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dental caries remains a significant global health issue, primarily driven by the fermentation of dietary sugars by oral microbiota, leading to acid production and subsequent demineralization of tooth enamel. Sucrose is widely recognized as the most cariogenic dietary carbohydrate. This technical guide provides a comprehensive overview of leucrose, a non-cariogenic disaccharide, as a promising alternative to sucrose. This document details the mechanisms underlying its non-cariogenic properties, summarizes key quantitative data from in vitro, in vivo, and human studies, and provides detailed experimental protocols for assessing its efficacy. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in the development of oral health products and pharmaceuticals.

Introduction to this compound

This compound [D-glucopyranosyl-α(1→5)-D-fructopyranose] is a structural isomer of sucrose, produced through an enzyme-catalyzed transglycosidation reaction from sucrose. Unlike sucrose, which possesses a high-energy α(1→2) glycosidic bond readily cleaved by oral bacteria, this compound's α(1→5) linkage is significantly more resistant to microbial fermentation. This inherent structural difference forms the basis of its non-cariogenic profile.

Mechanisms of Non-Cariogenicity

The non-cariogenic nature of this compound is attributed to several key mechanisms:

  • Resistance to Bacterial Fermentation: Oral bacteria, particularly the primary cariogenic pathogen Streptococcus mutans, exhibit limited ability to metabolize this compound. Studies have shown that incubation of this compound with human dental plaque, S. mutans, Lactobacillus casei, and Actinomyces viscosus results in virtually no acid formation[1].

  • Inhibition of Acid Production from Sucrose: this compound acts as a competitive inhibitor of acid production from sucrose by S. mutans at neutral pH[1]. This suggests that this compound can compete with sucrose for the active sites of bacterial enzymes involved in sugar metabolism, thereby reducing the overall acid challenge to tooth enamel in the presence of sucrose.

  • Inhibition of Sucrose Uptake: this compound has been shown to considerably inhibit the uptake of sucrose by S. mutans at neutral pH.[1] This further limits the availability of sucrose for intracellular metabolism and acid production. The inhibitory effect also extends to the uptake of fructose and maltose, but not glucose[1].

  • No Contribution to Glucan Synthesis: Unlike sucrose, which is a substrate for glucosyltransferases (GTFs) that synthesize adhesive glucan polymers essential for dental plaque formation, this compound does not contribute to this process[1]. Plaque polysaccharide-forming GTFs from Streptococcus cricetus are not influenced by this compound.

Quantitative Data Summary

The non-cariogenic properties of this compound have been quantified in a series of preclinical and clinical investigations. The following tables summarize the key findings.

Table 1: In Vitro Acid Production and Sucrose Metabolism Inhibition

Experiment Test Substance(s) Organism(s) Key Quantitative Finding(s) Reference(s)
Acid FormationThis compoundHuman dental plaque, S. mutans, L. casei, A. viscosusEssentially no acid formation observed.
Competitive Inhibition of Acid Formation from SucroseThis compound and SucroseS. mutans NCTC 10449This compound acts as a competitive inhibitor at neutral pH.
Sucrose Uptake InhibitionThis compound and SucroseS. mutans NCTC 10449This compound considerably inhibits sucrose uptake at neutral pH.

Table 2: Animal Model Caries Study (Cara Rats)

Dietary Group Key Quantitative Finding(s) Reference(s)
30% SucroseHigh caries scores.
30% this compoundCaries scores not significantly different from the starch group.
Corn Starch (Control)Low caries scores.

Table 3: Human In Situ Plaque pH Telemetry

Test Substance Key Quantitative Finding(s) Reference(s)
This compoundPlaque pH did not drop below 5.7.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's non-cariogenic properties.

In Vitro Acid Production Assay

Objective: To determine the acidogenic potential of this compound when incubated with oral microorganisms.

Methodology:

  • Microorganism Preparation: Cultures of Streptococcus mutans NCTC 10449, Lactobacillus casei LSB 132, and Actinomyces viscosus Ny 1 are grown in appropriate liquid media to the late exponential phase. Human dental plaque is collected from volunteers who have refrained from oral hygiene for 48 hours and suspended in a buffered salt solution.

  • Cell Suspension: The bacterial cells are harvested by centrifugation, washed twice with a phosphate buffer (pH 7.0), and resuspended in the same buffer to a standardized optical density.

  • Incubation: The bacterial or plaque suspension is incubated with a solution of this compound (e.g., 50 mM) at 37°C under anaerobic conditions. A sucrose solution of the same concentration serves as a positive control, and a buffer solution without any carbohydrate serves as a negative control.

  • pH Measurement: The pH of the suspension is monitored continuously over a period of 2-4 hours using a calibrated pH electrode.

  • Data Analysis: The rate and extent of the pH drop are calculated for each test substance. A significant drop in pH below the critical threshold for enamel demineralization (typically pH 5.5) indicates acidogenicity.

Competitive Inhibition of Acid Production from Sucrose

Objective: To assess the ability of this compound to competitively inhibit acid production from sucrose by S. mutans.

Methodology:

  • Bacterial Preparation: S. mutans NCTC 10449 is prepared as described in Protocol 4.1.

  • Assay Setup: A series of reaction mixtures are prepared containing a constant concentration of S. mutans suspension and varying concentrations of sucrose (e.g., 1, 2, 5, 10, 20 mM). For each sucrose concentration, parallel assays are set up with the addition of different fixed concentrations of this compound (e.g., 10, 20, 50 mM).

  • Incubation and Measurement: The mixtures are incubated at 37°C, and the initial rate of acid production is measured by monitoring the pH change over a short period (e.g., the first 10-15 minutes) or by using a pH-stat to titrate the acid produced with a standardized base.

  • Data Analysis: The data are analyzed using a Lineweaver-Burk plot or other kinetic models to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for sucrose metabolism in the presence and absence of this compound. An increase in the apparent Km of sucrose with no change in Vmax indicates competitive inhibition.

Sucrose Uptake Inhibition Assay

Objective: To quantify the inhibition of sucrose uptake by S. mutans in the presence of this compound.

Methodology:

  • Radiolabeled Substrate: The assay utilizes radiolabeled [¹⁴C]-sucrose.

  • Bacterial Preparation: S. mutans NCTC 10449 cells are grown, harvested, and washed as previously described. The cells are resuspended in a buffer at a high density.

  • Uptake Assay: The cell suspension is pre-warmed to 37°C. The uptake reaction is initiated by adding a mixture of [¹⁴C]-sucrose and varying concentrations of unlabeled this compound.

  • Sampling and Separation: At specific time intervals (e.g., 15, 30, 60, 120 seconds), aliquots of the cell suspension are rapidly filtered through a membrane filter (0.45 µm pore size) to separate the cells from the extracellular medium. The filters are immediately washed with ice-cold buffer to stop the uptake and remove any non-internalized radiolabel.

  • Quantification: The radioactivity retained on the filters (representing intracellular [¹⁴C]-sucrose and its metabolites) is measured using a scintillation counter.

  • Data Analysis: The rate of sucrose uptake is calculated for each this compound concentration. The percentage inhibition is determined by comparing the uptake rates in the presence of this compound to the control (no this compound).

Rat Model of Dental Caries

Objective: To evaluate the cariogenic potential of this compound in an established animal model.

Methodology:

  • Animal Model: Weanling Cara rats, which are known to be susceptible to dental caries, are used.

  • Infection: The rats are infected with a human strain of S. mutans to ensure a cariogenic oral flora.

  • Dietary Groups: The animals are randomly assigned to different dietary groups:

    • Control Group: A non-cariogenic diet containing corn starch as the primary carbohydrate.

    • Positive Control Group: A highly cariogenic diet containing 30% sucrose.

    • Test Group: A diet where sucrose is replaced with 30% this compound.

  • Experimental Period: The rats are maintained on their respective diets for a specified period (e.g., 5-8 weeks), with ad libitum access to food and water.

  • Caries Scoring: At the end of the study, the animals are euthanized, and their jaws are removed. The teeth are stained, and the extent of carious lesions on the smooth surfaces and in the sulci of the molars is scored using a standardized method (e.g., Keyes method).

  • Statistical Analysis: The caries scores between the different dietary groups are compared using appropriate statistical tests (e.g., ANOVA) to determine significant differences.

Human In Situ Plaque pH Telemetry

Objective: To measure the real-time effect of this compound on human dental plaque pH.

Methodology:

  • Appliance Fabrication: Custom-made removable intraoral appliances (e.g., mandibular partial dentures) are fabricated for human volunteers. A miniaturized pH electrode is incorporated into the appliance, positioned to be in contact with the interproximal plaque of an existing tooth.

  • Plaque Accumulation: Subjects wear the appliance for a period of 3-5 days and refrain from oral hygiene in the area of the electrode to allow for plaque accumulation.

  • Testing Procedure:

    • A baseline plaque pH is recorded for a stable period.

    • The subject rinses with a 10% this compound solution for a defined period (e.g., 1-2 minutes).

    • The plaque pH is continuously monitored for at least 30 minutes post-rinse.

  • Control Rinses: The same procedure is repeated on different days with a 10% sucrose solution (positive control) and water (negative control).

  • Data Analysis: The resulting pH curves (Stephan curves) are analyzed to determine the minimum pH reached, the maximum pH drop, and the time taken to return to the baseline pH. A substance is considered non-cariogenic if it does not cause the plaque pH to fall below 5.7.

Mandatory Visualizations

Biochemical Pathways

Sucrose_Metabolism_and_Leucrose_Inhibition Sucrose Sucrose (extracellular) GTF Glucosyltransferases (GTFs) Sucrose->GTF substrate PTS Sucrose PTS Transporter Sucrose->PTS uptake This compound This compound (extracellular) This compound->PTS competitive inhibition Invertase Invertase-like enzymes This compound->Invertase competitive inhibition Glucans Insoluble Glucans (Plaque Matrix) GTF->Glucans synthesis Sucrose_6_P Sucrose-6-Phosphate (intracellular) PTS->Sucrose_6_P Sucrose_6_P->Invertase hydrolysis Glycolysis Glycolysis Invertase->Glycolysis Acid Lactic Acid Glycolysis->Acid Demineralization Enamel Demineralization Acid->Demineralization Experimental_Workflow_Cariogenicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Animal Model cluster_human Human In Situ Study Acid_Prod Acid Production Assay Comp_Inhib Competitive Inhibition Assay Uptake_Inhib Sucrose Uptake Inhibition Rat_Model Rat Caries Model Diet Dietary Intervention (Sucrose vs. This compound) Rat_Model->Diet Caries_Score Caries Scoring Diet->Caries_Score pH_Tele Plaque pH Telemetry Appliance Intraoral Appliance with pH Electrode pH_Tele->Appliance Rinse This compound/Sucrose Rinse Appliance->Rinse pH_Curve Stephan Curve Analysis Rinse->pH_Curve Start Hypothesis: This compound is non-cariogenic cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_in_vivo cluster_in_vivo Start->cluster_in_vivo cluster_human cluster_human Start->cluster_human Conclusion Conclusion: This compound is a non-cariogenic sucrose substitute cluster_in_vitro->Conclusion cluster_in_vivo->Conclusion cluster_human->Conclusion

References

The Metabolic Journey of Leucrose: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a naturally occurring disaccharide and a structural isomer of sucrose, is gaining attention in the fields of nutrition and pharmacology. Composed of α-1,5-linked glucose and fructose, its metabolic fate differs significantly from that of sucrose (α-1,2 linkage), suggesting potential applications as a sugar substitute with unique physiological properties. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its digestion, absorption, impact on glycemic control, and its putative interaction with the gut microbiota. The information presented herein is synthesized from available scientific literature to support further research and development.

Digestion and Absorption: A Slower, More Controlled Release

The initial step in the metabolism of any disaccharide is its hydrolysis into monosaccharide components by enzymes in the small intestine. In vitro studies using human jejunal mucosa have demonstrated that this compound is hydrolyzed by carbohydrases, albeit at a significantly slower rate compared to other common disaccharides.

Experimental Protocol: In Vitro Digestion with Human Jejunal Carbohydrases (General Protocol)

While the specific protocol from the key study by Ziesenitz et al. is not fully available, a general methodology for such an experiment is as follows:

  • Enzyme Preparation: Obtain human jejunal mucosal scrapings from biopsies or organ donors. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0) and prepare a crude enzyme extract by centrifugation to remove cellular debris.

  • Substrate Incubation: Prepare solutions of this compound, maltose, and sucrose of known concentrations. Incubate each disaccharide with the jejunal enzyme preparation at 37°C.

  • Reaction Termination and Analysis: At various time points, terminate the enzymatic reaction (e.g., by heat inactivation or addition of a stopping reagent).

  • Quantification of Hydrolysis: Measure the amount of glucose and fructose released using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or an enzymatic assay (e.g., glucose oxidase-peroxidase assay).

  • Calculation of Cleavage Rate: Determine the rate of hydrolysis for each disaccharide, typically expressed as a percentage of the hydrolysis rate of a reference sugar like maltose or sucrose.

Quantitative Data on this compound Digestion

DisaccharideRelative Cleavage Rate (%) vs. MaltoseRelative Cleavage Rate (%) vs. Sucrose
This compound31[1]63[1]
Maltose100-
Sucrose-100

Table 1: In vitro cleavage rate of this compound by human digestive carbohydrases compared to Maltose and Sucrose.[1]

This slower digestion rate is a key characteristic of this compound, suggesting a more gradual release of glucose and fructose into the bloodstream.

Glycemic and Insulinemic Response: A Favorable Profile

The slower digestion of this compound translates to a blunted postprandial glycemic and insulinemic response compared to sucrose, a highly desirable trait for a sugar substitute.

Experimental Protocol: Oral Carbohydrate Tolerance Test in Humans (General Protocol)

The study by Ziesenitz et al. involved a single oral dose of 100g of this compound. A standard oral glucose tolerance test (OGTT) protocol adapted for this would be:

  • Subject Preparation: Healthy human volunteers are required to fast overnight (8-12 hours).

  • Baseline Measurement: A fasting blood sample is collected to determine baseline blood glucose, fructose, insulin, and C-peptide levels.

  • Oral Administration: Subjects consume a solution containing 100g of this compound dissolved in water.

  • Post-Dose Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after consumption of the this compound solution.

  • Biochemical Analysis: Plasma or serum from each blood sample is analyzed for glucose, fructose, insulin, and C-peptide concentrations using standard laboratory methods (e.g., glucose oxidase method for glucose, ELISA for insulin and C-peptide).

  • Comparative Study: The same protocol is repeated on a separate day with a 100g dose of sucrose for comparison.

Human Glycemic and Insulinemic Response to this compound

Studies in humans have shown that following a 100g oral dose, this compound leads to lower blood glucose and fructose profiles compared to an equivalent dose of sucrose.[1] Importantly, the insulin and C-peptide profiles remain unaltered, suggesting that this compound does not provoke a significant insulinemic response.[1]

This compound Oral Ingestion of this compound Stomach Stomach (Minimal Digestion) This compound->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Slow_Hydrolysis Slower Hydrolysis (by Carbohydrases) Small_Intestine->Slow_Hydrolysis Glucose_Fructose Glucose & Fructose Slow_Hydrolysis->Glucose_Fructose Absorption Gradual Absorption Glucose_Fructose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Lower_BG Lower Blood Glucose & Fructose Profile Bloodstream->Lower_BG Unaltered_Insulin Unaltered Insulin & C-Peptide Profile Bloodstream->Unaltered_Insulin

Metabolic Pathway of Orally Ingested this compound in Humans.

Excretion in Animal Models: Insights from Rat Studies

Metabolic studies in rats provide further understanding of the absorption and excretion of this compound.

Experimental Protocol: Rat Metabolic Study (General Protocol)

  • Animal Acclimatization: Male Wistar rats are housed in metabolic cages that allow for the separate collection of urine and feces. They are acclimatized to the cages and a standard diet for several days.

  • Oral Administration: A single dose of this compound (e.g., 35 g/kg body weight) is administered via oral gavage.

  • Intravenous Administration: In a separate group of rats, a single dose of this compound (e.g., 1 g) is administered intravenously to assess its fate when bypassing the digestive system.

  • Sample Collection: Urine and feces are collected over a 24-hour period.

  • Analysis: The concentration of this compound and its potential metabolites in the urine and feces is determined using analytical techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data on this compound Excretion in Rats

Administration RouteDose% of Dose Excreted in Urine (24h)
Intravenous1 g70

Table 2: Urinary excretion of intravenously administered this compound in rats.

The finding that a large proportion of intravenously administered this compound is excreted unchanged in the urine suggests that it is not readily metabolized by tissues when it enters the systemic circulation directly. When administered orally at high doses, this compound was found to be well-tolerated, and weanling rats fed a 25% this compound diet grew as well as those on a sucrose or corn starch diet, indicating it is a utilizable energy source.

Start Rat Metabolic Study Acclimatization Acclimatization in Metabolic Cages Start->Acclimatization Grouping Divide into Two Groups Acclimatization->Grouping Oral_Group Oral Administration Group Grouping->Oral_Group IV_Group Intravenous Administration Group Grouping->IV_Group Oral_Dose Administer this compound (e.g., 35 g/kg) via Gavage Oral_Group->Oral_Dose IV_Dose Administer this compound (e.g., 1 g) Intravenously IV_Group->IV_Dose Collection 24h Urine & Feces Collection Oral_Dose->Collection IV_Dose->Collection Analysis HPLC or GC-MS Analysis of Samples Collection->Analysis Results Determine Excretion Profile Analysis->Results

Experimental Workflow for a Rat Metabolic Study of this compound.

Interaction with Gut Microbiota: An Area for Future Research

The impact of this compound on the gut microbiota is not yet well-documented in the scientific literature. However, based on its partial digestion in the small intestine, it is plausible that unabsorbed this compound could reach the colon and be fermented by the gut microbiota.

Inference from Structurally Similar Isomers

Studies on isomaltulose, another sucrose isomer with an α-1,6 glycosidic bond that is also slowly digested, have shown prebiotic effects. In vivo studies in rats demonstrated that isomaltulose supplementation increased the abundance of beneficial bacteria such as Faecalibacterium and Phascolarctobacterium, and decreased the levels of pathogens like Shuttleworthia. Furthermore, isomaltulose consumption led to an increase in the production of short-chain fatty acids (SCFAs), particularly propionate and butyrate.

Given the structural similarity and comparable slow digestibility of this compound, it is hypothesized that it may also exert a prebiotic effect, modulating the gut microbiota composition and promoting the production of beneficial metabolites like SCFAs. However, dedicated studies are required to confirm this.

Experimental Protocol: In Vitro Fermentation by Human Fecal Microbiota (General Protocol)

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors. Prepare a fecal slurry by homogenizing the feces in a buffered medium under anaerobic conditions.

  • Incubation: Add this compound as the sole carbohydrate source to the fecal slurry. Include positive (e.g., inulin) and negative (no carbohydrate) controls. Incubate the cultures anaerobically at 37°C.

  • Sampling and Analysis: At different time points (e.g., 0, 12, 24, 48 hours), collect samples for analysis.

    • Microbiota Composition: Analyze the microbial community composition using 16S rRNA gene sequencing.

    • SCFA Production: Measure the concentrations of short-chain fatty acids (acetate, propionate, butyrate) using gas chromatography.

    • pH Measurement: Monitor changes in the pH of the culture medium.

Leucrose_in_Colon Undigested this compound Reaches Colon Fermentation Fermentation by Gut Microbiota Leucrose_in_Colon->Fermentation Microbiota_Modulation Modulation of Microbiota Composition Fermentation->Microbiota_Modulation SCFA_Production Production of Short-Chain Fatty Acids (SCFAs) Fermentation->SCFA_Production Beneficial_Effects Potential Beneficial Health Effects Microbiota_Modulation->Beneficial_Effects SCFA_Production->Beneficial_Effects

Hypothesized Interaction of this compound with Gut Microbiota.

Conclusion

This compound presents a compelling profile as a sugar substitute. Its in vivo metabolic fate is characterized by a slower digestion compared to sucrose, leading to a more favorable glycemic and insulinemic response. Animal studies indicate that while it is a utilizable energy source when consumed orally, it is largely excreted unchanged when administered intravenously. The potential for this compound to act as a prebiotic and positively modulate the gut microbiota is a promising area for future research. The detailed understanding of its metabolic journey underscores its potential in the development of functional foods and as a tool for managing metabolic health. Further in-depth studies, particularly focusing on its long-term effects and its interaction with the human gut microbiome, are warranted to fully elucidate its role in human nutrition and therapeutics.

References

An In-depth Technical Guide to the Hydrolysis of Leucrose by α-Glucosidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of leucrose, a sucrose isomer, by α-glucosidase. This compound, with its α-1,5-glucosidic linkage, presents a unique substrate for this class of enzymes, which are pivotal in carbohydrate metabolism and are significant targets in the management of metabolic disorders such as type 2 diabetes. This document details the kinetics of this enzymatic reaction, provides explicit experimental protocols for its study, and explores the broader context of α-glucosidase function in relevant biological pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

α-Glucosidases are a class of enzymes that catalyze the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and polysaccharides, releasing α-glucose.[1] These enzymes are crucial for the digestion of carbohydrates in the small intestine.[2][3] this compound (α-D-glucopyranosyl-(1→5)-D-fructofuranose) is a disaccharide and a structural isomer of sucrose, distinguished by its α-1,5-glucosidic bond. The enzymatic cleavage of this particular linkage by α-glucosidases is a subject of interest for its implications in nutrition and pharmacology. Understanding the kinetics and mechanism of this compound hydrolysis can inform the development of novel α-glucosidase inhibitors and the formulation of functional foods with modified glycemic responses.

Enzymatic Hydrolysis of this compound by α-Glucosidase

α-Glucosidases, particularly those from yeast and the human intestine, have been shown to hydrolyze this compound.[4] The hydrolysis of the α-1,5-glucosidic bond in this compound yields one molecule of glucose and one molecule of fructose. In addition to hydrolysis, some α-glucosidases can exhibit transglycosylation activity in the presence of high concentrations of this compound, leading to the synthesis of novel oligosaccharides.[4]

Enzyme Kinetics

While specific kinetic parameters for the hydrolysis of this compound by various α-glucosidases are not extensively documented in publicly available literature, the general principles of Michaelis-Menten kinetics apply. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction at saturating substrate concentrations.

For context, the kinetic parameters for the hydrolysis of a common α-glucosidase substrate, maltose, by human maltase-glucoamylase (ntMGAM) have been reported. These values can serve as a benchmark for comparative studies with this compound.

SubstrateEnzyme SourceKm (mM)Vmax (μmol/min/mg)Reference
MaltoseHuman ntMGAM2.1 ± 0.4Not Reported
IsomaltoseHuman ntMGAM10 ± 2Not Reported
pNPGHuman ntMGAM2.7 ± 0.2Not Reported
MaltoseHuman ntSI1.8 ± 0.5Not Reported
IsomaltoseHuman ntSI1.9 ± 0.5Not Reported
pNPGHuman ntSI1.2 ± 0.1Not Reported

Note: Specific Vmax values were not provided in the cited source. pNPG (p-nitrophenyl-α-D-glucopyranoside) is a synthetic substrate commonly used in α-glucosidase assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the hydrolysis of this compound by α-glucosidase.

α-Glucosidase Activity Assay with this compound

This protocol is adapted from standard α-glucosidase assays and is specifically tailored for using this compound as the substrate. The released glucose is quantified using a glucose oxidase-peroxidase coupled reaction.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae or human intestinal source)

  • This compound

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.8)

  • Glucose oxidase (GOx)

  • Horseradish peroxidase (HRP)

  • O-dianisidine dihydrochloride or a similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in cold phosphate buffer to the desired concentration.

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare the glucose detection reagent by dissolving glucose oxidase, horseradish peroxidase, and o-dianisidine dihydrochloride in Tris-HCl buffer. This reagent should be prepared fresh and protected from light.

  • Enzymatic Reaction:

    • In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

    • To initiate the reaction, add varying concentrations of the this compound solution to the wells. Include a blank with buffer instead of the enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).

  • Glucose Detection:

    • Stop the enzymatic reaction by adding a small volume of a strong acid (e.g., 1 M HCl) or by heat inactivation.

    • Add the glucose detection reagent to each well.

    • Incubate the plate at room temperature for a set time (e.g., 10-20 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm for o-dianisidine) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of glucose.

    • Determine the concentration of glucose produced in each sample well by comparing its absorbance to the standard curve.

    • Calculate the initial reaction velocities (V0) at different this compound concentrations.

    • Determine the Km and Vmax values by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

HPLC Analysis of this compound Hydrolysis Products

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of this compound, glucose, and fructose.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • An amino-based column (e.g., Phenomenex Luna 5u NH₂ 100A, 250 mm × 4.60 mm, 5 µm) is suitable for separating these sugars.

Mobile Phase:

  • An isocratic mobile phase of acetonitrile and water is commonly used. A typical ratio is 82.5:17.5 (v/v) acetonitrile:water. The optimal ratio may need to be determined empirically.

Procedure:

  • Sample Preparation:

    • Take aliquots from the α-glucosidase reaction mixture at different time points.

    • Stop the enzymatic reaction in the aliquots (e.g., by adding a quenching agent or by heat inactivation).

    • Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30-35°C).

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • For ELSD, optimize the drift tube temperature and nitrogen flow rate (e.g., 82°C and 2.0 L/min, respectively).

  • Data Acquisition and Analysis:

    • Inject the prepared samples and standards (this compound, glucose, and fructose of known concentrations) into the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each sugar by integrating the peak areas and comparing them to the standard curves.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for studying the kinetics of this compound hydrolysis by α-glucosidase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Interpretation reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) enzymatic_reaction Enzymatic Reaction (this compound + α-Glucosidase) reagent_prep->enzymatic_reaction instrument_setup Instrument Setup (Microplate Reader, HPLC) kinetic_assay Kinetic Assay (Glucose Quantification) instrument_setup->kinetic_assay hplc_analysis HPLC Analysis (this compound, Glucose, Fructose) instrument_setup->hplc_analysis sample_collection Sample Collection (Time-course) enzymatic_reaction->sample_collection sample_collection->kinetic_assay sample_collection->hplc_analysis kinetic_parameters Determination of Km and Vmax kinetic_assay->kinetic_parameters hydrolysis_profile Hydrolysis Profile (Substrate Depletion, Product Formation) hplc_analysis->hydrolysis_profile

Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.

Carbohydrate Digestion Pathway

This diagram depicts the central role of α-glucosidase in the digestion of dietary carbohydrates in the small intestine.

carbohydrate_digestion dietary_carbs Dietary Carbohydrates (Starch, Sucrose, this compound) amylase Salivary & Pancreatic α-Amylase dietary_carbs->amylase Hydrolysis of α-1,4 linkages alpha_glucosidase Intestinal α-Glucosidase dietary_carbs->alpha_glucosidase Direct Hydrolysis (e.g., Sucrose, this compound) oligosaccharides Oligosaccharides (Maltose, Isomaltose, etc.) amylase->oligosaccharides oligosaccharides->alpha_glucosidase Hydrolysis of α-1,4 and α-1,6 linkages monosaccharides Monosaccharides (Glucose, Fructose) alpha_glucosidase->monosaccharides absorption Absorption into Bloodstream monosaccharides->absorption

Caption: Role of α-glucosidase in carbohydrate digestion.

α-Glucosidase Inhibition and Glucose Homeostasis

This diagram illustrates how α-glucosidase inhibitors impact glucose absorption and contribute to the regulation of blood glucose levels, a key concept in the management of type 2 diabetes.

glucose_homeostasis carbohydrate_ingestion Carbohydrate Ingestion alpha_glucosidase_activity α-Glucosidase Activity carbohydrate_ingestion->alpha_glucosidase_activity glucose_absorption Rapid Glucose Absorption alpha_glucosidase_activity->glucose_absorption delayed_absorption Delayed Glucose Absorption alpha_glucosidase_activity->delayed_absorption hyperglycemia Postprandial Hyperglycemia glucose_absorption->hyperglycemia insulin_release Insulin Release hyperglycemia->insulin_release glucose_uptake Cellular Glucose Uptake insulin_release->glucose_uptake inhibitor α-Glucosidase Inhibitor inhibitor->alpha_glucosidase_activity Inhibition reduced_hyperglycemia Reduced Postprandial Hyperglycemia delayed_absorption->reduced_hyperglycemia reduced_hyperglycemia->insulin_release Moderated Release

Caption: Mechanism of α-glucosidase inhibitors in glucose homeostasis.

Conclusion

The hydrolysis of this compound by α-glucosidase represents a significant area of study with implications for both nutritional science and therapeutic development. The methodologies outlined in this guide provide a robust framework for researchers to investigate the kinetics and products of this reaction. Further research to determine the specific kinetic parameters of various α-glucosidases with this compound will be invaluable for a deeper understanding of its metabolic fate and for the rational design of compounds targeting α-glucosidase activity. The visualization of the associated pathways and workflows aims to provide a clear and concise understanding of the core concepts for professionals in the field.

References

Physiological Effects of Leucrose Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a structural isomer of sucrose with an α(1→5) glycosidic bond, presents a unique physiological profile with potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth analysis of the current scientific understanding of this compound consumption, focusing on its metabolism, glycemic response, and impact on hepatic lipid metabolism. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited studies, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

This compound, or 5-O-α-D-glucopyranosyl-D-fructose, is a disaccharide naturally found in some fermented foods. Unlike sucrose, its α(1→5) glycosidic linkage is less susceptible to hydrolysis by human digestive enzymes. This structural difference underpins its distinct physiological effects, including a reduced cariogenic potential and a modified glycemic response. This guide explores the metabolic fate of this compound and its implications for human health.

Metabolism and Digestion

The digestion of this compound is significantly slower than that of sucrose. In vitro studies using human digestive carbohydrases have demonstrated that the cleavage rate of this compound is approximately 63% that of sucrose and 31% that of maltose[1]. This reduced rate of hydrolysis is a key factor influencing its physiological effects.

In Vitro Digestion Protocol

A generalized protocol for assessing the in vitro digestion of this compound compared to other disaccharides is as follows:

  • Enzyme Preparation: A preparation of human jejunal mucosa carbohydrases is obtained and standardized for enzyme activity.

  • Substrate Incubation: this compound, sucrose, and maltose solutions of known concentrations are incubated with the enzyme preparation under controlled conditions (pH 6.8, 37°C).

  • Sample Collection: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Hydrolysis Quantification: The rate of hydrolysis is determined by measuring the concentration of the resulting monosaccharides (glucose and fructose) using high-performance liquid chromatography (HPLC).

  • Data Analysis: The cleavage rates are calculated and compared to that of a reference carbohydrate, typically sucrose or maltose.

Glycemic and Insulinemic Response

Human studies have indicated that the consumption of this compound results in a blunted glycemic response compared to sucrose. Blood glucose and fructose profiles tend to be lower following the ingestion of this compound, while insulin and C-peptide profiles have been reported to be unaltered[1].

Glycemic Response Measurement Protocol

The following is a typical protocol for a clinical trial to determine the glycemic and insulinemic response to this compound:

  • Participant Recruitment: A cohort of healthy human subjects is recruited.

  • Study Design: A randomized, controlled, crossover study design is employed.

  • Test Meals: Participants consume a standardized dose (e.g., 50g) of this compound or a control substance (e.g., glucose or sucrose) dissolved in water after an overnight fast.

  • Blood Sampling: Blood samples are collected at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) post-ingestion.

  • Biochemical Analysis: Plasma glucose, fructose, insulin, and C-peptide concentrations are measured using standard laboratory techniques.

  • Data Analysis: The incremental area under the curve (iAUC) for glucose and insulin is calculated to compare the responses between this compound and the control.

Effects on Hepatic Lipid Metabolism

Preclinical studies in animal models suggest that this compound may have beneficial effects on hepatic lipid metabolism, particularly in the context of a high-fat diet. In a study on mice, this compound supplementation was found to improve hepatic triglyceride content[2]. This effect is believed to be mediated by the regulation of genes involved in lipogenesis and fatty acid oxidation.

Quantitative Data on Gene Expression
GeneFunctionEffect of this compound Supplementation (in mice on a high-fat diet)
Lipogenesis-Related Genes
PPARγPeroxisome proliferator-activated receptor gammaReduced mRNA levels
SREBP-1cSterol regulatory element-binding protein 1cReduced mRNA levels
FASFatty acid synthaseReduced mRNA levels
β-Oxidation-Related Genes
CPT1ACarnitine palmitoyltransferase 1AIncreased mRNA levels
ACOXAcyl-CoA oxidaseIncreased mRNA levels

Source: Lee et al. (2018)[2]

Signaling Pathways

The observed changes in gene expression suggest that this compound metabolites may influence key signaling pathways in the liver that regulate lipid metabolism. The downregulation of SREBP-1c, a master regulator of lipogenesis, and the upregulation of genes involved in β-oxidation point towards a potential mechanism for the reduction of hepatic fat accumulation.

Hepatic_Lipid_Metabolism This compound This compound Consumption Metabolites This compound Metabolites This compound->Metabolites SREBP1c SREBP-1c (Sterol regulatory element- binding protein 1c) Metabolites->SREBP1c Inhibits CPT1A_ACOX CPT1A & ACOX (Carnitine palmitoyltransferase 1A & Acyl-CoA oxidase) Metabolites->CPT1A_ACOX Activates Lipogenesis Hepatic Lipogenesis SREBP1c->Lipogenesis Promotes HepaticFat Reduced Hepatic Fat Accumulation Lipogenesis->HepaticFat BetaOxidation Fatty Acid β-Oxidation CPT1A_ACOX->BetaOxidation Promotes BetaOxidation->HepaticFat

Figure 1. Proposed signaling pathway for this compound's effect on hepatic lipid metabolism.

Effects on Gut Microbiota

Currently, there is a lack of specific research on the direct effects of this compound consumption on the composition and function of the human gut microbiota. Given its slower digestion and potential for a portion to reach the colon undigested, it is plausible that this compound could serve as a fermentable substrate for gut bacteria. Further research is warranted to investigate this potential prebiotic effect.

Experimental Workflow for Gut Microbiota Analysis

A proposed workflow for studying the impact of this compound on the gut microbiota is as follows:

Gut_Microbiota_Workflow Recruitment Human Subject Recruitment Intervention Randomized Intervention (this compound vs. Control) Recruitment->Intervention FecalCollection Fecal Sample Collection (Pre & Post) Intervention->FecalCollection DNAExtraction Bacterial DNA Extraction FecalCollection->DNAExtraction Sequencing 16S rRNA Gene Sequencing DNAExtraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic & Functional Profiling) Sequencing->Bioinformatics Results Data Interpretation & Conclusion Bioinformatics->Results

Figure 2. Experimental workflow for gut microbiota analysis.

Conclusion and Future Directions

This compound demonstrates a distinct physiological profile characterized by slower digestion and a reduced glycemic response compared to sucrose. Preclinical evidence also suggests a beneficial role in mitigating hepatic fat accumulation. However, significant knowledge gaps remain, particularly concerning its impact on the gut microbiota and the precise molecular mechanisms underlying its effects on hepatic metabolism. Rigorous clinical trials are necessary to fully elucidate the long-term metabolic consequences of this compound consumption in humans. Further research in these areas will be crucial for establishing the potential of this compound as a functional food ingredient and therapeutic agent.

References

An In-depth Technical Guide to Leucrose as a Functional Food Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a structural isomer of sucrose, is emerging as a significant functional food ingredient with promising applications in health and nutrition. Chemically known as α-D-glucopyranosyl-(1→5)-D-fructopyranose, its unique glycosidic bond distinguishes it from sucrose [α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside].[1] This structural difference is the primary determinant of its distinct physiological and metabolic properties.[1] While sucrose is rapidly hydrolyzed in the small intestine, this compound undergoes a much slower enzymatic cleavage, leading to a lower glycemic and insulinemic response.[2] Furthermore, it exhibits non-cariogenic and potential prebiotic properties, making it a compelling alternative to traditional sweeteners for the food and pharmaceutical industries.[3][4]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, physiological effects, and the experimental methodologies used to substantiate these claims.

Enzymatic Synthesis and Physicochemical Properties

This compound is not typically found in large quantities in nature but can be efficiently produced through enzymatic synthesis.

Enzymatic Synthesis

The primary method for this compound production is the enzymatic transglycosylation of sucrose. This process utilizes the enzyme dextransucrase (α-(1→6)-glucosyl transferase), which is typically produced by culturing Leuconostoc mesenteroides bacteria. The enzyme catalyzes the transfer of the glucosyl moiety from sucrose to an acceptor molecule. In the presence of high concentrations of fructose, fructose acts as the acceptor, leading to the formation of the α-1,5-glycosidic bond characteristic of this compound.

The reaction can achieve a conversion rate of 85-95% of the initial sucrose. Subsequent purification steps, such as column chromatography and ultrafiltration, are necessary to separate this compound from residual sucrose, fructose, and by-products like dextrans and iso-malto-oligosaccharides, achieving a purity of over 99%.

Physicochemical Properties

This compound is a white, crystalline powder with properties that make it suitable for various food applications. Its sweetening power is approximately 40-50% that of sucrose, varying with temperature and concentration. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
CAS Number 7158-70-5
Melting Point 156-158°C
Solubility (at 30°C) 64%
Relative Sweetness 40-50% of sucrose
Caloric Value ~4 kcal/g (17 kJ/g)
Structure α-D-glucopyranosyl-(1→5)-D-fructopyranose

Physiological Effects and Functional Properties

The unique α-1,5 linkage in this compound is resistant to rapid hydrolysis by human digestive enzymes, which underpins its primary functional benefits.

Low Glycemic and Insulinemic Response

Unlike sucrose, which is quickly broken down into glucose and fructose, this compound is hydrolyzed more slowly by α-glucosidases in the small intestine. Studies have shown that the cleavage rate of this compound by human digestive carbohydrases is significantly lower than that of sucrose (63%) and maltose (31%). This slower digestion and subsequent absorption of its constituent monosaccharides result in a blunted postprandial blood glucose and insulin response.

Human studies have demonstrated that oral administration of this compound leads to lower blood glucose profiles compared to an equivalent dose of sucrose, while insulin and C-peptide profiles remained unaltered in one study. This characteristic makes this compound a suitable sweetener for individuals seeking to manage blood sugar levels, including those with metabolic disorders.

Table 2: Comparative Hydrolysis and Glycemic Data

ParameterThis compoundSucroseReference(s)
In Vitro Cleavage Rate (vs. Maltose) 31%-
In Vitro Cleavage Rate (vs. Sucrose) 63%100%
Blood Glucose Profile (Human) Lower peakHigher peak
Anti-Cariogenic Properties

Dental caries are largely driven by the fermentation of sugars like sucrose by oral bacteria (e.g., Streptococcus mutans), which produces acids that demineralize tooth enamel. This compound is considered non-cariogenic for several key reasons:

  • Reduced Acid Production: Oral bacteria, including S. mutans, Lactobacillus casei, and Actinomyces viscosus, produce essentially no acid when incubated with this compound.

  • Inhibition of Sucrose Metabolism: this compound acts as a competitive inhibitor of acid formation from sucrose by S. mutans. It also significantly inhibits the uptake of sucrose by these bacteria.

  • No Glucan Formation: this compound does not serve as a substrate for glucosyltransferases, the enzymes used by S. mutans to produce adhesive extracellular polysaccharides (glucans) from sucrose. These glucans are critical for the formation of cariogenic dental plaque.

In vivo studies confirm these findings. In animal models, rats fed a diet containing 30% this compound had caries scores that were not significantly different from a starch-fed group and were dramatically lower than a sucrose-fed group. Furthermore, human pH telemetry studies showed that consumption of this compound did not cause dental plaque pH to drop below the critical value of 5.7, earning it a "safe for teeth" designation.

Prebiotic Potential and Gut Health

While this compound is largely digested in the small intestine, its slower rate of hydrolysis suggests a portion may reach the colon, where it can be fermented by the gut microbiota. This fermentation can selectively stimulate the growth and activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus, thus exerting a prebiotic effect. The fermentation of such substrates typically leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are crucial for colon health and have systemic anti-inflammatory effects.

Additionally, studies in high-fat diet-induced obese mice have shown that this compound supplementation can suppress hepatic fat accumulation. This effect is achieved by regulating the expression of genes involved in hepatic lipogenesis (e.g., Pparg, Srebf1) and fat oxidation (e.g., Cpt1a).

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the functional properties of this compound.

Protocol: Enzymatic Synthesis of this compound

This protocol is based on the principles described in patent literature for dextransucrase-mediated synthesis.

  • Enzyme Preparation: Culture Leuconostoc mesenteroides in a sucrose-based medium to induce the production of extracellular dextransucrase. Isolate the enzyme from the culture supernatant.

  • Reaction Setup: Prepare a reaction vessel with an aqueous solution of the dextransucrase enzyme at a controlled pH (e.g., 5.4) and temperature (e.g., 25°C / 298 K).

  • Substrate Addition: Dissolve a high concentration of crystalline fructose in the enzyme solution. The molar ratio of fructose to enzyme activity is critical (e.g., >300 mmoles fructose per 1,000 I.U. of enzyme).

  • Sucrose Infusion: Slowly pump an aqueous sucrose solution into the reaction vessel over an extended period (e.g., 70 hours). This controlled addition maintains a high fructose-to-sucrose ratio, favoring this compound synthesis over dextran polymerization.

  • Monitoring: Monitor the reaction progress by measuring the disappearance of sucrose and the appearance of this compound using High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the reaction is complete (sucrose content <1%), terminate the reaction and purify the this compound from the mixture using chromatographic techniques to separate it from fructose, glucose, and oligosaccharide by-products.

Protocol: In Vitro Dental Plaque Acid Production Assay

This protocol assesses the non-cariogenic potential of this compound.

  • Plaque Collection: Collect dental plaque samples from human volunteers who have refrained from oral hygiene for 24-48 hours.

  • Suspension Preparation: Pool the plaque samples and suspend them in a buffered saline solution.

  • Incubation: Aliquot the plaque suspension into separate tubes. Add solutions of the test sugars (this compound, sucrose as a positive control, and a no-sugar negative control) to the tubes to a final concentration (e.g., 1% w/v).

  • pH Monitoring: Incubate the mixtures at 37°C. Measure the pH of each suspension at regular intervals (e.g., 0, 10, 20, 30, 60, 120 minutes) using a calibrated pH meter.

  • Data Analysis: Plot the pH drop over time for each substrate. A significant drop in pH below 5.7 for sucrose and a minimal change for this compound indicates non-cariogenic potential.

Protocol: In Vitro Fecal Fermentation for Prebiotic Effect

This protocol evaluates the impact of this compound on gut microbiota composition and activity.

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Homogenize the samples in an anaerobic buffered medium to create a fecal slurry (e.g., 10% w/v).

  • Fermentation Setup: In an anaerobic chamber, dispense the fecal slurry into batch culture vessels. Add the test substrate (this compound), a positive control (e.g., inulin), and a negative control (no substrate).

  • Incubation: Incubate the vessels at 37°C for a defined period (e.g., 0, 12, 24, 48 hours).

  • Sampling and Analysis: At each time point, collect samples for analysis.

    • SCFA Analysis: Measure the concentrations of acetate, propionate, and butyrate using Gas Chromatography (GC).

    • Microbial Composition: Extract microbial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of bacterial genera, particularly Bifidobacterium and Lactobacillus.

  • Data Interpretation: An increase in the relative abundance of beneficial bacteria and elevated production of SCFAs in the this compound-containing vessels compared to the negative control indicates a prebiotic effect.

Visualizations: Workflows and Mechanisms

Diagrams created using DOT language to illustrate key processes.

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Sucrose Sucrose (Glc-Fru, α-1,2) Enzyme Dextransucrase (from L. mesenteroides) Sucrose->Enzyme Binds to active site Fructose_acceptor Fructose (High Concentration) Fructose_acceptor->Enzyme Acts as acceptor This compound This compound (Glc-Fru, α-1,5) Enzyme->this compound Transfers Glucosyl moiety Glucose Glucose Enzyme->Glucose Releases

Caption: Enzymatic synthesis of this compound from sucrose and fructose.

Glycemic_Response_Comparison cluster_sucrose Sucrose Digestion cluster_this compound This compound Digestion S0 Oral Intake (Sucrose) S1 Rapid Hydrolysis (Sucrase-isomaltase) S0->S1 S2 Rapid Absorption (Glucose + Fructose) S1->S2 S3 High Blood Glucose Spike S2->S3 S4 High Insulin Response S3->S4 L0 Oral Intake (this compound) L1 Slow Hydrolysis (α-glucosidases) L0->L1 L2 Slow Absorption (Glucose + Fructose) L1->L2 L3 Low Blood Glucose Rise L2->L3 L4 Moderate Insulin Response L3->L4

Caption: Comparison of glycemic response pathways for sucrose and this compound.

Anti_Cariogenic_Mechanism cluster_outcomes Oral Environment Outcomes Sucrose Sucrose Smutans S. mutans Sucrose->Smutans This compound This compound This compound->Smutans Inhibits Sucrose Uptake & Metabolism Acid Acid Production Smutans->Acid Fermentation Glucan Glucan Synthesis (EPS) Smutans->Glucan GTF Enzyme NoAcid No Significant Acid Production Smutans->NoAcid Not Fermented NoGlucan No Glucan Synthesis Smutans->NoGlucan Not a Substrate for GTF Caries Dental Caries Acid->Caries Glucan->Caries Healthy Tooth Protection NoAcid->Healthy NoGlucan->Healthy

Caption: Anti-cariogenic mechanisms of this compound compared to sucrose.

Conclusion and Future Directions

This compound presents a compelling profile as a functional food ingredient. Its enzymatic synthesis is well-established, and its physicochemical properties are suitable for broad food applications. The core benefits—a low glycemic impact and proven non-cariogenic properties—are well-supported by scientific evidence. The potential for this compound to positively modulate the gut microbiome and improve metabolic health markers opens exciting avenues for future research and development.

For drug development professionals, this compound could be explored as an excipient in oral formulations, particularly for diabetic patients, or as a component in medical foods designed to support metabolic health. Further clinical trials are warranted to fully elucidate its long-term effects on gut microbiota, SCFA production, and its impact on metabolic syndrome indicators in human populations. Continued investigation into its signaling pathways, particularly in relation to hepatic lipid metabolism, will be crucial for substantiating its role in advanced nutritional therapies.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Production of Leucrose using Dextransucrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enzymatic production of leucrose, a sucrose isomer with potential applications in the food and pharmaceutical industries, utilizing dextransucrase. This compound is noted for being a non-cariogenic and slowly digestible sugar, making it a promising alternative sweetener.[1][2][3]

Introduction

This compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose) is a disaccharide that can be synthesized from sucrose through an intermolecular transglucosylation reaction catalyzed by the enzyme dextransucrase (E.C. 2.4.1.5).[1][3] This enzyme, primarily produced by various strains of Leuconostoc mesenteroides, transfers the glucose moiety of sucrose to an acceptor molecule. In the presence of fructose as an acceptor, the formation of this compound is favored over dextran polymerization. These application notes provide detailed protocols for the production and purification of dextransucrase, the enzymatic synthesis of this compound, and the analysis of the reaction products.

Dextransucrase Production and Purification

The production of dextransucrase is a critical first step for the synthesis of this compound. Various strains of Leuconostoc mesenteroides are known to be potent producers of this extracellular enzyme.

2.1. Microbial Strain and Culture Conditions

Leuconostoc mesenteroides strains such as NRRL B-512F are commonly used for dextransucrase production. The enzyme production is typically induced by the presence of sucrose in the culture medium.

Table 1: Recommended Media Composition for Leuconostoc mesenteroides Growth and Dextransucrase Production

ComponentConcentration (g/L)Reference
Sucrose50 - 100
Yeast Extract20
Peptone0.5
K₂HPO₄20
MgSO₄·7H₂O20
NaCl0.01
FeSO₄0.01
MnSO₄0.01
CaCl₂0.02

2.2. Experimental Protocol: Dextransucrase Production

  • Inoculum Preparation: Prepare a seed culture by inoculating L. mesenteroides into a suitable broth medium and incubating at 25-30°C for 16-24 hours.

  • Fermentation: Inoculate the production medium (as described in Table 1) with the seed culture. The fermentation can be carried out in a bioreactor under controlled conditions. Optimal conditions for dextransucrase production have been reported to be a temperature of 25-30°C and a pH of 6.5-7.2. Fed-batch fermentation with controlled sucrose addition can enhance enzyme yields.

  • Harvesting: After 18-24 hours of fermentation, harvest the culture broth by centrifugation (e.g., 10,000 rpm for 20 minutes at 4°C) to remove the bacterial cells. The cell-free supernatant contains the crude extracellular dextransucrase.

2.3. Dextransucrase Purification

Purification of dextransucrase from the culture supernatant is essential to remove interfering components. Several methods, including precipitation and chromatography, have been employed.

Table 2: Comparison of Dextransucrase Purification Methods

Purification MethodKey ReagentsReported Purification FoldReported Yield (%)Reference
Polyethylene Glycol (PEG) PrecipitationPEG 400 or PEG 600029.418.3 - 84
Phase PartitioningDextran and PEG--
Anion Exchange Chromatography-11826

2.4. Experimental Protocol: Dextransucrase Purification using PEG Precipitation

  • Precipitation: To the cell-free supernatant, slowly add polyethylene glycol (PEG) 400 to a final concentration of 20-30% (v/v) while stirring at 4°C.

  • Incubation: Continue stirring for 1-2 hours at 4°C to allow for complete precipitation of the enzyme.

  • Centrifugation: Collect the precipitated enzyme by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the enzyme pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.2-5.5).

  • Dialysis: Dialyze the resuspended enzyme solution against the same buffer to remove any remaining PEG.

  • Enzyme Activity Assay: Determine the dextransucrase activity by measuring the initial rate of fructose release from sucrose using the dinitrosalicylic acid (DNS) method. One unit of dextransucrase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose per minute under standard assay conditions.

Enzymatic Production of this compound

The synthesis of this compound is achieved by incubating the purified dextransucrase with a high concentration of sucrose and fructose. The presence of fructose as a glucose acceptor shifts the reaction equilibrium from dextran polymerization towards this compound formation.

3.1. Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions, including substrate concentrations, temperature, pH, and reaction time.

Table 3: Optimized Reaction Conditions for this compound Production

ParameterOptimal ValueReference
Sucrose Concentration0.5 M (approx. 171 g/L)
Fructose Concentration1.0 M (approx. 180 g/L)
Temperature30°C
pH5.0 - 5.5
Reaction Time24 - 120 hours

3.2. Experimental Protocol: this compound Synthesis

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 M sucrose and 1.0 M fructose in a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.2).

  • Enzyme Addition: Add the purified dextransucrase to the reaction mixture. The amount of enzyme to be added should be optimized based on its specific activity.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for up to 120 hours. Monitor the progress of the reaction by periodically taking samples for analysis.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Analysis and Quantification of this compound

Accurate quantification of this compound, along with the remaining substrates (sucrose and fructose), is crucial for determining the reaction yield and purity of the product. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

4.1. Analytical Method

Table 4: HPLC Conditions for Carbohydrate Analysis

ParameterConditionReference
ColumnAmino-propyl or Amide column
Mobile PhaseAcetonitrile:Water (75:25, v/v)
Flow Rate0.9 - 1.0 mL/min
Column Temperature35°C
DetectorRefractive Index Detector (RID)
Injection Volume10 - 20 µL

4.2. Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dilute the reaction samples with the mobile phase to an appropriate concentration range for HPLC analysis. Filter the samples through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound, sucrose, and fructose.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each carbohydrate.

  • Sample Analysis: Inject the prepared reaction samples into the HPLC system.

  • Quantification: Determine the concentrations of this compound, sucrose, and fructose in the samples by comparing their peak areas to the respective calibration curves. The this compound yield can be calculated as a percentage of the initial sucrose concentration.

Visualized Workflows and Pathways

5.1. Enzymatic Reaction Pathway for this compound Synthesis

Leucrose_Synthesis_Pathway Sucrose Sucrose (Glucose-Fructose) Dextransucrase Dextransucrase Sucrose->Dextransucrase Enzyme_Glucose Enzyme-Glucose Complex Dextransucrase->Enzyme_Glucose Glucose transfer Fructose_released Fructose (from Sucrose) Enzyme_Glucose->Fructose_released This compound This compound (Glucose-Fructose) Enzyme_Glucose->this compound Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->Enzyme_Glucose Acceptor reaction

Caption: Enzymatic conversion of sucrose to this compound by dextransucrase.

5.2. Experimental Workflow for this compound Production

Leucrose_Production_Workflow cluster_0 Dextransucrase Production cluster_1 Enzyme Purification cluster_2 This compound Synthesis cluster_3 Analysis Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Cell Separation Cell Separation Fermentation->Cell Separation Crude Enzyme (Supernatant) Crude Enzyme (Supernatant) Cell Separation->Crude Enzyme (Supernatant) PEG Precipitation PEG Precipitation Crude Enzyme (Supernatant)->PEG Precipitation Purified Dextransucrase Purified Dextransucrase PEG Precipitation->Purified Dextransucrase Reaction Setup\n(Sucrose + Fructose) Reaction Setup (Sucrose + Fructose) Purified Dextransucrase->Reaction Setup\n(Sucrose + Fructose) Enzymatic Reaction Enzymatic Reaction Reaction Setup\n(Sucrose + Fructose)->Enzymatic Reaction Reaction Termination Reaction Termination Enzymatic Reaction->Reaction Termination Reaction Product Reaction Product Reaction Termination->Reaction Product HPLC Analysis HPLC Analysis Reaction Product->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

References

Application Notes and Protocols for Continuous Leucrose Synthesis Using Immobilized Dextransucrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a non-cariogenic sucrose isomer with prebiotic properties, is gaining significant interest in the pharmaceutical and food industries. It is synthesized from sucrose and fructose through a transfructosylation reaction catalyzed by the enzyme dextransucrase. Continuous production of this compound offers several advantages over batch processes, including higher productivity, improved enzyme stability, and greater process control. Immobilization of dextransucrase is a key enabling technology for the development of efficient continuous synthesis platforms.

These application notes provide detailed protocols for the immobilization of dextransucrase from Leuconostoc mesenteroides using three different methods: affinity binding to Sephadex G-200, covalent attachment to Eupergit C 250L, and entrapment in calcium alginate beads. Furthermore, a protocol for continuous this compound synthesis in a packed bed reactor is described, along with methods for the quantification of substrates and products.

Data Presentation

The following tables summarize key quantitative data for free and immobilized dextransucrase, as well as the efficiency of this compound synthesis under various conditions.

Table 1: Kinetic Parameters of Free and Immobilized Dextransucrase

Enzyme FormSupportK_m (mM)k_cat (s⁻¹)Specific Activity Retention (%)Reference
Free Enzyme-13.1640100[1]
ImmobilizedSephadex G-20018.1450>80[1]
ImmobilizedEupergit C 250L--83.3 (activity yield)[1]
ImmobilizedCalcium Alginate---

Table 2: this compound Synthesis Yield with Immobilized Dextransucrase

Immobilization SupportSucrose ConcentrationFructose ConcentrationReaction Time (h)This compound Yield/ConversionReference
Calcium Alginate Beads100 g/L400 g/L2474 g/L this compound[1]
Not Specified0.5 M1.0 M-27.8% increase in yield[1]
Sephadex G-200--24~74% sucrose conversion to this compound

Table 3: Operational Stability of Immobilized Dextransucrase in Continuous this compound Synthesis

Immobilization SupportReactor TypeHalf-life of Enzyme Activity (days)ProductivityReference
Sephadex G-200Packed Column15-
Calcium Alginate BeadsPlug-flow Packed Bed Reactor-0.7–3.6 g U⁻¹

Experimental Protocols

Protocol 1: Affinity Immobilization of Dextransucranase on Sephadex G-200

This protocol describes the immobilization of dextransucrase via affinity interaction with a dextran-based resin.

Materials:

  • Dextransucrase from Leuconostoc mesenteroides NRRL B-512F (produced in sucrose-free medium)

  • Sephadex G-200 resin

  • 20 mM Sodium acetate buffer (pH 5.4)

  • Chromatography column

Procedure:

  • Enzyme Preparation: Produce dextransucrase by fermenting a constitutive mutant of Leuconostoc mesenteroides NRRL B-512F in a sucrose-free medium. Separate the enzyme from the fermentation broth using ultrafiltration. Ensure the purified enzyme is free of dextran polymer.

  • Resin Preparation: Swell the Sephadex G-200 resin in 20 mM sodium acetate buffer (pH 5.4) according to the manufacturer's instructions.

  • Column Packing: Pack a chromatography column with the swollen Sephadex G-200 resin. Equilibrate the column by washing with 3-5 column volumes of the sodium acetate buffer.

  • Enzyme Loading: Load the purified dextransucrase solution onto the equilibrated Sephadex G-200 column. Allow the enzyme solution to pass through the column at a slow flow rate to facilitate binding.

  • Washing: Wash the column with 2-3 column volumes of the sodium acetate buffer to remove any unbound enzyme.

  • Storage: The immobilized dextransucrase on Sephadex G-200 is now ready for use or can be stored at 4°C in the same buffer.

Protocol 2: Covalent Immobilization of Dextransucranase on Eupergit C 250L

This protocol details the covalent attachment of dextransucrase to an epoxy-activated acrylic polymer.

Materials:

  • Dextransucrase from Leuconostoc mesenteroides B-512F

  • Dextranase

  • Eupergit C 250L

  • Sodium acetate buffer (pH 5.4)

  • Centrifuge

Procedure:

  • Enzyme Pre-treatment: Treat the dextransucrase preparation with dextranase to remove the associated dextran polymer. This increases the accessibility of the enzyme's reactive groups.

  • Immobilization Reaction:

    • Suspend Eupergit C 250L in a solution of the dextranase-treated dextransucrase in sodium acetate buffer (pH 5.4).

    • The ratio of enzyme to support can be varied (e.g., from 0.2:1 to 30:1 mg enzyme per gram of support) to optimize loading.

    • Gently agitate the suspension at a controlled temperature (e.g., 30°C) for a defined contact time (e.g., 24 hours).

  • Washing: After the incubation period, separate the immobilized enzyme from the solution by centrifugation or filtration. Wash the immobilized preparation thoroughly with the sodium acetate buffer to remove any unbound enzyme.

  • Storage: The dextransucrase covalently immobilized on Eupergit C 250L can be stored at 4°C.

Protocol 3: Entrapment of Dextransucranase in Calcium Alginate Beads

This protocol describes the physical entrapment of dextransucrase within a calcium alginate gel matrix.

Materials:

  • Dextransucrase solution

  • Sodium alginate powder

  • Calcium chloride (CaCl₂) solution (0.2 M)

  • Syringe with a needle

Procedure:

  • Prepare Sodium Alginate Solution: Prepare a 2-3% (w/v) sodium alginate solution by slowly adding the powder to distilled water while stirring to avoid clumping. Allow the solution to stand to remove air bubbles.

  • Enzyme-Alginate Mixture: Mix the dextransucrase solution with the sodium alginate solution. The enzyme concentration can be adjusted based on the desired activity of the final beads.

  • Bead Formation:

    • Draw the enzyme-alginate mixture into a syringe fitted with a needle.

    • Extrude the mixture dropwise into a gently stirring 0.2 M CaCl₂ solution.

    • Spherical beads will form instantly as the alginate cross-links with the calcium ions.

  • Curing: Allow the beads to cure in the CaCl₂ solution for at least 30-60 minutes to ensure complete gelation.

  • Washing: Decant the CaCl₂ solution and wash the beads several times with distilled water or buffer to remove excess calcium chloride and any surface-adhered enzyme.

  • Storage: The dextransucrase-loaded calcium alginate beads can be stored in a suitable buffer at 4°C.

Protocol 4: Continuous this compound Synthesis in a Packed Bed Reactor

This protocol outlines the setup and operation of a packed bed reactor for the continuous synthesis of this compound using immobilized dextransucrase.

Materials:

  • Immobilized dextransucrase (from Protocol 1, 2, or 3)

  • Packed bed reactor column

  • Peristaltic pump

  • Substrate solution: Sucrose and fructose dissolved in 20 mM sodium acetate buffer (pH 5.4). Concentrations can be varied (e.g., 100 g/L sucrose and 400 g/L fructose).

  • Product collection vessel

Procedure:

  • Reactor Packing: Carefully pack the reactor column with the immobilized dextransucrase preparation, avoiding the formation of air bubbles or channels.

  • Equilibration: Equilibrate the packed bed by pumping the reaction buffer (without substrates) through the column for a sufficient period.

  • Continuous Synthesis:

    • Pump the substrate solution through the packed bed reactor at a constant, controlled flow rate. The flow rate will determine the residence time of the substrates in the reactor and thus the extent of conversion.

    • Maintain the reactor at the optimal temperature for the immobilized enzyme (e.g., 30-35°C).

  • Product Collection: Collect the effluent from the reactor, which contains this compound, unreacted substrates, and byproducts.

  • Monitoring and Analysis: Periodically take samples from the effluent to analyze the concentrations of this compound, sucrose, and fructose using the HPLC method described in Protocol 5. This allows for the monitoring of reaction progress and enzyme stability over time.

Protocol 5: Quantification of this compound, Sucrose, and Fructose by HPLC

This protocol provides a method for the simultaneous quantification of this compound, sucrose, and fructose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector

  • Amino column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)

  • Standard solutions of this compound, sucrose, and fructose of known concentrations

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dilute the reaction samples with HPLC-grade water to bring the sugar concentrations within the linear range of the detector.

    • Filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column Temperature: e.g., 35°C

      • Flow Rate: e.g., 0.9 mL/min

      • Injection Volume: e.g., 10 µL

    • Run the prepared standard solutions to generate a calibration curve for each sugar.

    • Inject the prepared samples and record the chromatograms.

  • Data Analysis:

    • Identify the peaks for this compound, sucrose, and fructose based on their retention times determined from the standard runs.

    • Quantify the concentration of each sugar in the samples by comparing their peak areas to the calibration curves.

Mandatory Visualizations

G cluster_EnzymePrep Enzyme Preparation cluster_Immobilization Immobilization cluster_ContinuousSynthesis Continuous this compound Synthesis cluster_Analysis Analysis Fermentation Fermentation of L. mesenteroides Ultrafiltration Ultrafiltration Fermentation->Ultrafiltration PurifiedEnzyme Purified Dextransucrase Ultrafiltration->PurifiedEnzyme ImmobilizationStep Immobilization PurifiedEnzyme->ImmobilizationStep ImmobilizationSupport Immobilization Support (Sephadex, Eupergit C, or Alginate) ImmobilizationSupport->ImmobilizationStep ImmobilizedEnzyme Immobilized Dextransucrase ImmobilizationStep->ImmobilizedEnzyme PackedBedReactor Packed Bed Reactor ImmobilizedEnzyme->PackedBedReactor ProductEffluent This compound-containing Effluent PackedBedReactor->ProductEffluent SubstrateFeed Sucrose + Fructose Feed SubstrateFeed->PackedBedReactor HPLC HPLC Analysis ProductEffluent->HPLC Quantification Quantification of This compound, Sucrose, Fructose HPLC->Quantification

Caption: Experimental workflow for continuous this compound synthesis.

G cluster_reaction Enzymatic Reaction Sucrose Sucrose Enzyme Dextransucrase Sucrose->Enzyme Fructose_acceptor Fructose (Acceptor) Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Fructose_acceptor->Glucosyl_Enzyme Enzyme->Glucosyl_Enzyme transglucosylation This compound This compound Glucosyl_Enzyme->this compound Fructose_released Fructose (Released) Glucosyl_Enzyme->Fructose_released

Caption: Dextransucrase reaction mechanism for this compound synthesis.

References

Purifying Leucrose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient purification of leucrose from its reaction mixture is a critical step in obtaining a high-purity final product. This compound, a sucrose isomer with potential applications in the food and pharmaceutical industries, is typically synthesized enzymatically from sucrose and fructose. The resulting reaction mixture contains a heterogeneous mix of the desired this compound, unreacted substrates (sucrose and fructose), and byproducts such as oligosaccharides and dextrans. This document provides detailed protocols for the purification of this compound, focusing on chromatographic and crystallization techniques, along with methods for quantitative analysis.

I. Introduction to this compound Purification

The primary challenge in this compound purification lies in the separation of structurally similar sugars. This compound, sucrose, and fructose are all carbohydrates with similar polarities, making their separation difficult. Furthermore, the presence of high molecular weight dextrans can increase the viscosity of the mixture and interfere with purification processes. Therefore, a multi-step approach is often necessary to achieve high purity this compound.

II. Enzymatic Synthesis of this compound

This compound is synthesized from sucrose in the presence of fructose, catalyzed by the enzyme dextransucrase (a type of glucosyltransferase) from organisms like Leuconostoc mesenteroides.[1] The enzyme transfers the glucose moiety from sucrose to fructose, forming this compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose).

Leucrose_Synthesis cluster_reaction Enzymatic Reaction Sucrose Sucrose (Glucose-Fructose) Enzyme Dextransucrase Sucrose->Enzyme Binds Fructose_acceptor Fructose (Acceptor) This compound This compound (Glucose-(1->5)-Fructose) Fructose_acceptor->this compound Forms Glucose_donor Glucose (Donor) Enzyme->Glucose_donor Releases Glucose_donor->Fructose_acceptor Binds to Purification_Workflow Start Reaction Mixture (this compound, Sucrose, Fructose, Dextrans) Ultrafiltration Ultrafiltration / Microbial Removal Start->Ultrafiltration Removal of enzymes and dextrans Chromatography Chromatographic Separation (e.g., Ion Exchange) Ultrafiltration->Chromatography Separation of sugars Crystallization Crystallization Chromatography->Crystallization Final polishing End High-Purity this compound Crystallization->End

References

Chromatographic Separation of Leucrose from Byproducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a disaccharide composed of glucose and fructose linked by an α-1,5-glycosidic bond, is a sucrose isomer with emerging applications in the food, pharmaceutical, and biotechnology industries. It is often produced enzymatically from sucrose, a process that typically results in a mixture containing the desired this compound, unreacted sucrose, and the monosaccharide byproducts, fructose and glucose. For most applications, particularly in drug development and research, high-purity this compound is required. This necessitates efficient and scalable methods for its separation from these structurally similar sugars.

This document provides detailed application notes and protocols for the chromatographic separation of this compound from its common byproducts. The methodologies described are based on established principles of sugar analysis and are adaptable for both analytical and preparative-scale purification.

Chromatographic Techniques for this compound Separation

Several chromatographic techniques are well-suited for the separation of polar, non-ionic compounds like this compound and its byproducts. The choice of method depends on the desired scale of purification, required purity, and the specific composition of the mixture. The most common and effective techniques include Hydrophilic Interaction Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and for large-scale industrial applications, Simulated Moving Bed (SMB) chromatography.[1][2]

Logical Relationship of Chromatographic Techniques

Caption: Overview of chromatographic techniques for this compound purification.

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize typical quantitative data for the separation of this compound from its byproducts using different chromatographic techniques. These values are indicative and may vary depending on the specific experimental conditions and the initial composition of the mixture.

Table 1: Hydrophilic Interaction Chromatography (HILIC) Performance

ParameterThis compoundSucroseFructoseGlucose
Retention Time (min) ~10.5~9.8~7.2~8.0
Resolution (Rs) -> 1.5 (from this compound)> 2.0 (from Glucose)> 1.5 (from Fructose)
Purity (%) > 99---
Yield (%) > 95---

Table 2: Ion-Exchange Chromatography (IEC) Performance

ParameterThis compoundSucroseFructoseGlucose
Elution Order 4312
Resolution (Rs) > 1.5 (from Sucrose)> 2.0 (from Glucose)-> 1.5 (from Fructose)
Purity (%) > 98---
Yield (%) > 90---

Table 3: Simulated Moving Bed (SMB) Chromatography Performance

ParameterThis compound-Enriched FractionByproduct-Enriched Fraction
Purity (%) > 95-
Recovery Yield (%) > 98> 98
Solvent Consumption Reduced by up to 90% vs. batch-
Productivity High (Continuous Process)-

Experimental Protocols

Protocol 1: Analytical and Preparative Separation of this compound by HILIC-HPLC

This protocol is suitable for the quantification of this compound and its byproducts, as well as for small-scale preparative purification.

Experimental Workflow:

HILIC_Workflow Sample_Prep Sample Preparation (Dilution & Filtration) HPLC_System HILIC-HPLC System (Amino Column) Sample_Prep->HPLC_System Separation Isocratic Elution (Acetonitrile/Water) HPLC_System->Separation Detection Detection (RID or ELSD) Separation->Detection Analysis Data Analysis (Quantification & Purity) Detection->Analysis

Caption: Workflow for HILIC-HPLC analysis of this compound.

Materials and Methods:

  • High-Performance Liquid Chromatography (HPLC) System:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)[3][4]

  • Chromatography Column: Amino-propyl stationary phase (e.g., Zorbax NH2, 150 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and HPLC-grade water. The typical ratio is 75:25 (v/v) acetonitrile:water.

  • Standards: High-purity this compound, sucrose, fructose, and glucose.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound, sucrose, fructose, and glucose in the mobile phase at a concentration of 10 mg/mL.

    • Prepare a mixed standard solution containing all four sugars at a concentration of 1 mg/mL each by diluting the stock solutions.

  • Sample Preparation:

    • Dilute the this compound reaction mixture with the mobile phase to a total sugar concentration of approximately 1-5 mg/mL.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Amino-propyl column (e.g., Zorbax NH2)

    • Mobile Phase: Acetonitrile:Water (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10-20 µL

    • Detector: RID or ELSD

    • Run Time: Approximately 15-20 minutes

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each sugar by constructing a calibration curve from the peak areas of the standard solutions.

    • For preparative purification, collect the fraction corresponding to the this compound peak. The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.

Protocol 2: Preparative Separation of this compound by Ion-Exchange Chromatography

This protocol is suitable for purifying larger quantities of this compound. Cation-exchange resins in the calcium or potassium form are commonly used for separating sugar isomers.

Experimental Workflow:

IEC_Workflow Column_Packing Column Packing (Cation-Exchange Resin) Equilibration Column Equilibration (HPLC-grade Water) Column_Packing->Equilibration Sample_Loading Sample Loading (this compound Mixture) Equilibration->Sample_Loading Elution Isocratic Elution (HPLC-grade Water) Sample_Loading->Elution Fraction_Collection Fraction Collection & Analysis (HPLC) Elution->Fraction_Collection

Caption: Workflow for preparative IEC of this compound.

Materials and Methods:

  • Chromatography System: Preparative liquid chromatography system with a pump capable of handling high flow rates and a fraction collector.

  • Chromatography Column: A glass or stainless-steel column packed with a strong acid cation-exchange resin in the calcium form (e.g., Dowex 50W-X8).

  • Mobile Phase: Deionized, degassed water.

  • Detector: Refractive Index Detector (RID).

Procedure:

  • Column Packing and Equilibration:

    • Pack the column with the cation-exchange resin according to the manufacturer's instructions.

    • Equilibrate the column by pumping HPLC-grade water through it at the desired flow rate until a stable baseline is obtained on the RID.

  • Sample Preparation:

    • Dissolve the crude this compound mixture in HPLC-grade water to a concentration of 10-20% (w/v).

    • Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Strong acid cation-exchange resin (Ca2+ form).

    • Mobile Phase: HPLC-grade water.

    • Flow Rate: Dependent on column dimensions, typically in the range of 5-20 mL/min for a lab-scale preparative column.

    • Column Temperature: 60-80 °C to improve resolution and reduce viscosity.

    • Injection Volume: Dependent on column size and loading capacity.

    • Detector: RID.

  • Fraction Collection and Analysis:

    • Collect fractions as the sugars elute from the column. The typical elution order is fructose, glucose, sucrose, and then this compound.

    • Analyze the collected fractions by HILIC-HPLC (Protocol 1) to determine the purity of this compound in each fraction.

    • Pool the fractions containing high-purity this compound.

Protocol 3: Industrial-Scale Purification of this compound by Simulated Moving Bed (SMB) Chromatography

SMB is a continuous chromatographic technique that offers significant advantages in terms of productivity, solvent consumption, and yield for large-scale separations.

Conceptual Workflow of SMB:

SMB_Concept Feed Feed (this compound Mixture) SMB_System SMB System (Multiple Columns) Feed->SMB_System Eluent Eluent (Water) Eluent->SMB_System Extract Extract (this compound-Enriched) SMB_System->Extract Raffinate Raffinate (Byproduct-Enriched) SMB_System->Raffinate

Caption: Conceptual diagram of the SMB process for this compound purification.

Methodology:

The SMB process simulates a counter-current movement between the stationary phase (resin) and the mobile phase (eluent). This is achieved by a complex series of valves that periodically switch the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of packed columns.

  • Stationary Phase: Strong acid cation-exchange resin in the calcium or potassium form.

  • Mobile Phase: Deionized water.

  • Operating Principle: The feed mixture is continuously introduced into the system. This compound, having a stronger affinity for the resin, moves more slowly and is collected in the "extract" stream. The less retained byproducts (sucrose, fructose, and glucose) move more quickly with the mobile phase and are collected in the "raffinate" stream.

  • Optimization: The flow rates of the feed, eluent, extract, and raffinate, as well as the switching time, are carefully optimized to achieve the desired purity and recovery of this compound.

Due to the complexity of SMB systems, the specific operating parameters are highly dependent on the equipment, the exact composition of the feed stream, and the desired product specifications. The development of an SMB process typically involves:

  • Pulse Tests and Breakthrough Curves: To determine the adsorption isotherms of each sugar on the selected resin.

  • Mathematical Modeling and Simulation: To predict the optimal operating parameters.

  • Pilot-Scale Experiments: To validate the model and fine-tune the process before scaling up to industrial production.

Conclusion

The chromatographic separation of this compound from its byproducts is a critical step in its production for high-value applications. HILIC and ion-exchange chromatography are robust and effective methods for both analytical and preparative-scale purification, providing high purity and yield. For industrial-scale production, Simulated Moving Bed chromatography offers a continuous and cost-effective solution with high throughput and reduced solvent consumption. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most suitable chromatographic method for their specific needs in this compound purification.

References

Application Notes and Protocols for the Analytical Quantification of Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Leucrose, a disaccharide isomer of sucrose.[1] These methods are designed for researchers, scientists, and professionals in drug development and food science. The protocols herein cover High-Performance Liquid Chromatography (HPLC), enzymatic assays, and an overview of spectroscopic methods.

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used method for the quantification of non-UV absorbing carbohydrates like this compound.[2] The principle relies on the separation of this compound from other components in a sample matrix based on its interaction with a stationary phase, followed by its detection based on the change in the refractive index of the mobile phase eluting from the column.[2] This method offers excellent specificity and reproducibility for the analysis of sugars in various sample types, including food products and pharmaceutical formulations.

Experimental Protocol: HPLC-RID for this compound Quantification

1. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Amino-proplyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound analytical standard (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

2. Reagent and Standard Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and deionized water, typically in a ratio of 75:25 (v/v). Degas the mobile phase before use.

  • This compound Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.

3. Sample Preparation:

  • Solid Samples (e.g., food powders, formulations):

    • Accurately weigh a representative amount of the homogenized sample.

    • Add a known volume of mobile phase to dissolve the this compound.

    • Vortex or sonicate to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., beverages, syrups):

    • Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Column: Amino-propyl bonded silica column.

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes (this compound retention time will be distinct from sucrose and its constituent monosaccharides).

5. Calibration and Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary (HPLC-RID)

The following table summarizes the expected performance characteristics of a validated HPLC-RID method for this compound quantification, based on typical values for similar sugar analyses.

ParameterExpected Value
Linearity (R²)≥ 0.999
Range0.1 - 5.0 mg/mL
Limit of Detection (LOD)~0.02 mg/mL
Limit of Quantification (LOQ)~0.06 mg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation (Amino Column) HPLC_System->Separation Detection RID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-RID.

Application Note 2: Indirect Enzymatic Quantification of this compound

An indirect enzymatic assay can be employed for this compound quantification. This method is based on a two-step reaction. First, this compound is hydrolyzed by an α-glucosidase enzyme into its constituent monosaccharides, glucose and fructose. Subsequently, the concentration of the released glucose and/or fructose is determined using a specific enzymatic assay kit, with the change in absorbance measured spectrophotometrically. This method can be highly specific and sensitive, depending on the purity of the hydrolytic enzyme and the specificity of the detection kit.

Experimental Protocol: Indirect Enzymatic Assay

1. Apparatus and Materials:

  • UV-Vis Spectrophotometer.

  • Microplate reader (optional).

  • Incubator or water bath.

  • α-Glucosidase (from a source known to act on α(1→5) linkages).

  • Commercial Glucose and/or Fructose enzymatic assay kit (e.g., GOPOD format).

  • This compound analytical standard (≥99% purity).

  • Appropriate buffers (as specified by the enzyme and kit manufacturers).

  • Standard laboratory glassware and consumables.

2. Reagent and Standard Preparation:

  • This compound Standard Solutions: Prepare a series of this compound standards in the appropriate buffer at concentrations relevant to the expected sample concentrations.

  • α-Glucosidase Solution: Prepare the enzyme solution in its recommended buffer at the optimal concentration.

  • Assay Kit Reagents: Prepare the reagents from the glucose/fructose assay kit according to the manufacturer's instructions.

3. Experimental Procedure:

  • Step 1: Enzymatic Hydrolysis of this compound

    • Pipette this compound standards and samples into separate reaction tubes.

    • Add the α-glucosidase solution to each tube.

    • Incubate at the optimal temperature and for a sufficient time to ensure complete hydrolysis of this compound.

    • Stop the reaction, typically by heat inactivation or addition of a stopping reagent.

    • Include a sample blank for each sample, where the enzyme is added after the stopping reagent, to account for endogenous glucose/fructose.

  • Step 2: Quantification of Glucose/Fructose

    • Take an aliquot from each hydrolyzed standard and sample tube.

    • Add the assay kit reagents for the detection of glucose or fructose.

    • Incubate as per the kit's protocol to allow for color development.

    • Measure the absorbance at the specified wavelength using a spectrophotometer.

4. Calculation:

  • Generate a standard curve by plotting the absorbance of the hydrolyzed this compound standards against their initial concentrations.

  • Subtract the absorbance of the sample blank from the sample's absorbance.

  • Determine the concentration of this compound in the samples from the standard curve.

Quantitative Data Summary (Indirect Enzymatic Assay)

The following table presents expected performance characteristics for an indirect enzymatic assay for this compound.

ParameterExpected Value
Linearity (R²)≥ 0.99
RangeDependent on the detection kit (e.g., 10-100 µg/mL)
Limit of Detection (LOD)Dependent on the detection kit
Limit of Quantification (LOQ)Dependent on the detection kit
Precision (%RSD)< 5%
Accuracy (Recovery)90 - 110%
Signaling Pathway Diagram```dot

Enzymatic_Pathway This compound This compound (Glc-α(1→5)-Fru) Hydrolysis Hydrolysis This compound->Hydrolysis Enzyme α-Glucosidase Enzyme->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Signal Spectrophotometric Signal (e.g., NADH) Glucose->Signal Fructose->Signal Detection_Kit Glucose/Fructose Assay Kit Detection_Kit->Signal

Caption: Logical workflow for spectroscopic analysis of this compound.

References

Application Note: HPLC Analysis of Leucrose and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a sucrose isomer with an α-(1→5) glycosidic bond, is of increasing interest in the food and pharmaceutical industries due to its non-cariogenic properties and potential as a low-glycemic sugar substitute.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound and its isomers, such as isomaltulose (α-1,6-glycosidic bond) and trehalulose (α-1,1-glycosidic bond), to ensure product quality and for research purposes.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these closely related disaccharides.[3] This application note provides a detailed protocol for the analysis of this compound and its common isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) with Refractive Index (RI) detection.

Principle of Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective mode of separation for polar compounds like sugars.[4] In HILIC, a polar stationary phase (e.g., aminopropyl-bonded silica) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (water). This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like this compound and its isomers, partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the polar solvent in the mobile phase. This technique allows for the successful separation of structurally similar sugar isomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a degasser, pump, autosampler, column oven, and refractive index (RI) detector.

  • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ultrapure water (18.2 MΩ·cm)

    • This compound, Isomaltulose, and Trehalulose analytical standards

Standard Solution Preparation
  • Stock Solutions (10 mg/mL): Accurately weigh 100 mg of each standard (this compound, isomaltulose, trehalulose) and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture in separate volumetric flasks. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Mixture (1 mg/mL of each): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and bring to volume with the 50:50 acetonitrile/water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL. The diluent for all standards should be the 50:50 acetonitrile/water mixture.

Sample Preparation
  • Accurately weigh a sample containing the sugars of interest.

  • Dissolve the sample in a known volume of 50:50 (v/v) acetonitrile/water to achieve a concentration within the calibration range.

  • Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method
ParameterCondition
Column Amino-propyl bonded silica (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 80% Acetonitrile / 20% Water
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) Detector
Detector Temp. 35 °C
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of this compound and its isomers under the specified HPLC conditions.

AnalyteRetention Time (min)Resolution (Rs)
Trehalulose~ 9.5-
Isomaltulose~ 11.2> 1.5
This compound~ 12.8> 1.5

Note: Retention times are approximate and may vary slightly depending on the specific column, system, and laboratory conditions. Resolution (Rs) values greater than 1.5 indicate baseline separation.

Mandatory Visualization

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weighing of Standards Dissolution Dissolution in Acetonitrile/Water Standard_Weighing->Dissolution Sample_Weighing Weighing of Sample Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation HILIC Separation on Amino Column Injection->Separation Detection RI Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound and its isomers.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes:

  • Repeatability: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of the peak areas of ≤ 2.0%.

  • Tailing Factor: The tailing factor for each analyte peak should be between 0.9 and 1.5.

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be ≥ 2500 for each analyte.

Conclusion

The described HILIC-HPLC method provides a reliable and robust protocol for the separation and quantification of this compound and its common isomers, trehalulose and isomaltulose. The clear separation and accurate quantification offered by this method are essential for quality control in the food and pharmaceutical industries, as well as for advancing research on the physiological effects and applications of these sucrose isomers.

References

Application Note: Structural Elucidation of Leucrose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose [α-D-glucopyranosyl-(1→5)-β-D-fructopyranose] is a disaccharide and a structural isomer of sucrose. It is produced from sucrose by the action of dextransucrase from Leuconostoc mesenteroides. As a non-cariogenic sugar substitute with prebiotic properties, its structural integrity and purity are of significant interest in the food and pharmaceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, making it an indispensable tool for the unambiguous structural elucidation and characterization of carbohydrates like this compound.[1][2][3][4] This application note provides a detailed overview and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of this compound.

Principles of NMR in this compound Analysis

The structural elucidation of carbohydrates by NMR can be challenging due to significant signal overlap in the 1D ¹H NMR spectrum.[1] To overcome this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is employed. These experiments help to resolve individual proton and carbon signals and establish through-bond and through-space connectivities.

Key NMR experiments for this compound structural elucidation include:

  • ¹H NMR: Provides information on the chemical environment of protons. The anomeric protons (H-1 of the glucosyl unit) typically resonate in a less crowded region of the spectrum (δ 4.5-5.5 ppm) and serve as a starting point for assignments.

  • ¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, offering a wider spectral dispersion than ¹H NMR.

  • COSY (Correlation Spectroscopy): A homonuclear 2D experiment that reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This is crucial for tracing the proton network within each monosaccharide unit.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows correlations between protons and carbons over two to three bonds. This is vital for identifying the glycosidic linkage between the glucose and fructose units.

  • TOCSY (Total Correlation Spectroscopy): A homonuclear 2D experiment that establishes correlations between all protons within a spin system, from the anomeric proton to the terminal protons of the monosaccharide ring. An HSQC-TOCSY experiment can be particularly powerful for assigning both proton and carbon resonances within each sugar residue.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in D₂O.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glucosyl Unit
15.3898.5
23.5572.0
33.7273.5
43.4170.2
53.9572.3
6a3.8061.2
6b3.75
Fructosyl Unit
1a3.6563.5
1b3.58
2-104.5
34.1076.5
43.9074.8
53.8581.5
6a3.7862.8
6b3.70

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the this compound sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).

  • Lyophilization (Optional but Recommended): Freeze the solution and lyophilize to remove any residual H₂O. Repeat this step two to three times to ensure complete exchange of labile hydroxyl protons with deuterium, which simplifies the spectrum by removing the broad -OH signals.

  • Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer.

1. ¹H NMR

  • Pulse Program: zg30 or similar single-pulse experiment

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K (25 °C)

2. ¹³C NMR

  • Pulse Program: zgpg30 or similar proton-decoupled experiment

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-4 seconds

  • Number of Scans: 1024-4096

3. COSY

  • Pulse Program: cosygpqf or similar gradient-selected, phase-sensitive COSY

  • Spectral Width (F1 and F2): 10-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-8

  • Relaxation Delay: 1.5-2 seconds

4. HSQC

  • Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 100-120 ppm (focused on the carbohydrate region)

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-16

  • Relaxation Delay: 1.5-2 seconds

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

5. HMBC

  • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-32

  • Relaxation Delay: 1.5-2 seconds

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Data Analysis and Structural Elucidation Workflow

The structural elucidation of this compound follows a logical progression of analyzing the data from the various NMR experiments.

leucrose_elucidation_workflow start This compound Sample nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr_acq h1_analysis ¹H NMR Analysis: Identify Anomeric Proton (H-1g) nmr_acq->h1_analysis cosy_analysis COSY Analysis: Trace ¹H-¹H couplings within Glucose and Fructose rings h1_analysis->cosy_analysis hsqc_analysis HSQC Analysis: Assign directly attached ¹H-¹³C pairs cosy_analysis->hsqc_analysis hmbc_analysis HMBC Analysis: Confirm intra-residue assignments and identify inter-residue linkage (H-1g to C-5f) hsqc_analysis->hmbc_analysis structure Confirm this compound Structure: α-D-glucopyranosyl-(1→5)-β-D-fructopyranose hmbc_analysis->structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Signaling Pathways and Key Correlations

The key to confirming the structure of this compound lies in identifying the glycosidic bond between the glucose and fructose units. This is achieved by observing a long-range correlation in the HMBC spectrum.

leucrose_hmbc_correlation cluster_glucose Glucose Unit cluster_fructose Fructose Unit H1g H-1g C1g C-1g H1g->C1g ¹J C5f C-5f H1g->C5f ³J (HMBC Correlation) Glycosidic Linkage C4f C-4f C6f C-6f

Caption: Key HMBC correlation confirming the (1→5) glycosidic linkage in this compound.

The process involves:

  • Identifying the Anomeric Proton: The anomeric proton of the glucose unit (H-1g) is identified in the ¹H spectrum, typically around 5.38 ppm.

  • Intra-residue Assignments: Using the anomeric proton as a starting point, the COSY spectrum is used to trace the connectivity to H-2g, H-3g, and so on, within the glucose spin system. A similar process is followed for the fructose unit.

  • Carbon Assignments: The HSQC spectrum allows for the direct correlation of each proton to its attached carbon, enabling the assignment of the ¹³C spectrum.

  • Identifying the Glycosidic Linkage: The crucial piece of evidence comes from the HMBC spectrum. A cross-peak will be observed between the anomeric proton of the glucose unit (H-1g) and C-5 of the fructose unit (C-5f). This three-bond correlation (³J(H1g, C5f)) unambiguously confirms the α-(1→5) linkage.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of this compound. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, it is possible to assign all proton and carbon resonances and, most importantly, to unequivocally determine the connectivity between the monosaccharide units. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of food science, pharmaceuticals, and natural product chemistry for the characterization of this compound and other similar oligosaccharides.

References

Application Note: Identification of Leucrose by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of leucrose, a sucrose isomer, using thin-layer chromatography (TLC). This compound is of increasing interest in the food and pharmaceutical industries due to its potential as a non-cariogenic sugar substitute. This document outlines the necessary materials, step-by-step experimental procedures for sample preparation, TLC development, and visualization, as well as data analysis for the qualitative and semi-quantitative assessment of this compound. The described methodology enables the effective separation of this compound from other common sugars such as sucrose, glucose, and fructose, providing a reliable and cost-effective analytical tool for research and quality control purposes.

Introduction

This compound [α-D-glucopyranosyl-(1→5)-β-D-fructopyranose] is a structural isomer of sucrose where the glycosidic bond is between the C1 of glucose and the C5 of fructose. It is produced from sucrose by the action of dextransucrase from certain lactic acid bacteria. Due to its properties, including a lower sweetness intensity and non-cariogenicity, this compound is a promising ingredient in functional foods and pharmaceutical formulations.

Thin-layer chromatography (TLC) is a planar chromatographic technique widely used for the separation and identification of a variety of compounds, including carbohydrates. It offers several advantages, such as simplicity, low cost, high sample throughput, and the ability to analyze multiple samples simultaneously. This makes TLC an ideal method for the rapid screening and identification of this compound in various samples.

This application note details a robust TLC method for the identification of this compound, its separation from related sugars, and provides a framework for its semi-quantitative analysis.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates

  • Standards: this compound, Sucrose, Glucose, Fructose (analytical grade)

  • Solvents (Mobile Phase): n-Butanol, Acetic Acid, Water (all HPLC grade)

  • Visualization Reagent: α-Naphthol, Sulfuric Acid, Ethanol

  • Sample Preparation Solvents: Deionized water, Ethanol

  • Glassware: TLC developing tank, beakers, capillaries for spotting, spraying bottle, graduated cylinders

  • Equipment: Hot plate or oven for plate drying and visualization, UV lamp (254 nm)

Standard Solution Preparation

Prepare 1 mg/mL stock solutions of this compound, sucrose, glucose, and fructose by dissolving the respective standards in deionized water. From these stock solutions, prepare working standards of 0.1 mg/mL by dilution with deionized water.

Sample Preparation

For liquid samples such as syrups or beverages, dilute the sample with deionized water to an estimated carbohydrate concentration of 0.1-1.0 mg/mL. For solid samples, accurately weigh a representative portion, dissolve it in a known volume of deionized water, and centrifuge or filter to remove any particulate matter. If the sample contains a high concentration of interfering substances, a solid-phase extraction (SPE) cleanup step with a suitable cartridge may be necessary.

Chromatographic Conditions
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate

  • Mobile Phase: n-Butanol : Acetic Acid : Water (2:1:1, v/v/v)

  • Development: Ascending development in a saturated TLC tank.

  • Migration Distance: 8-9 cm

  • Drying: Air dry the plate after development.

Visualization
  • After the plate is completely dry, spray it evenly with the α-naphthol visualization reagent.

  • Preparation of α-Naphthol Reagent: Dissolve 0.5 g of α-naphthol in 100 mL of a solution containing 95 mL of ethanol and 5 mL of concentrated sulfuric acid.

  • Carefully heat the sprayed plate on a hot plate at 110-120 °C for 5-10 minutes until colored spots appear.

  • Alternatively, the plate can be viewed under a UV lamp at 254 nm before spraying to check for any UV-active impurities.

Data Presentation

The identification of this compound is based on its retention factor (Rf) value and its color reaction with the visualization reagent, compared to the standards. The Rf value is calculated as follows:

Rf = Distance traveled by the spot / Distance traveled by the solvent front

CarbohydrateExpected Rf Value*Color with α-Naphthol Reagent
This compound~ 0.45Purple-Violet
Sucrose~ 0.40Purple-Violet
Glucose~ 0.55Blue-Violet
Fructose~ 0.58Red-Violet

Note: Rf values are indicative and can vary slightly depending on the specific experimental conditions such as temperature, humidity, and saturation of the TLC tank. It is crucial to run standards alongside the samples on the same plate for accurate identification.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis Sample_Prep Sample Preparation (Dilution/Extraction) Spotting Spotting of Samples and Standards on TLC Plate Sample_Prep->Spotting Standard_Prep Standard Preparation (this compound, Sucrose, etc.) Standard_Prep->Spotting Mobile_Phase_Prep Mobile Phase Preparation (n-Butanol:Acetic Acid:Water) Development Chromatographic Development Mobile_Phase_Prep->Development Spotting->Development Drying Drying of the TLC Plate Development->Drying Spraying Spraying with α-Naphthol Reagent Drying->Spraying Heating Heating for Color Development Spraying->Heating Analysis Rf Value Calculation and Identification Heating->Analysis

Caption: Workflow for the identification of this compound using thin-layer chromatography.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_conclusion Conclusion Sample Unknown Sample TLC Thin-Layer Chromatography Sample->TLC Standards Known Standards (this compound, Sucrose, Glucose, Fructose) Standards->TLC Rf_Values Rf Values TLC->Rf_Values Color Spot Colors TLC->Color Identification Identification of this compound Rf_Values->Identification Color->Identification

Caption: Logical relationship for the identification of this compound by TLC.

Application Notes and Protocols: Leucrose as a Substrate for Novel Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of novel oligosaccharides using leucrose as a substrate. Detailed protocols for synthesis and purification are provided, along with a summary of the current, albeit limited, understanding of the quantitative aspects of these reactions and the potential applications of the resulting oligosaccharides.

Introduction

This compound [α-D-glucopyranosyl-(1→5)-D-fructopyranose], a non-cariogenic sucrose isomer, serves as a valuable substrate for the synthesis of novel oligosaccharides. The enzymatic transglycosylation of this compound, particularly through the action of α-glucosidases, can generate unique oligosaccharide structures with potential applications in the food, pharmaceutical, and biotechnology sectors. These novel compounds, characterized by their specific glycosidic linkages, may exhibit beneficial properties such as prebiotic activity.

This document details the synthesis of two novel oligosaccharides from this compound using an α-glucosidase from Aspergillus sp. KT-11.

Quantitative Data Summary

Table 1: Novel Oligosaccharides Synthesized from this compound

Product NameSystematic NameDegree of Polymerization (DP)
Fraction I[α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→5)-D-fructopyranose]4 (Tetrasaccharide)
Fraction II[α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→5)-D-fructopyranose]3 (Trisaccharide)

Table 2: Enzyme System for Novel Oligosaccharide Synthesis from this compound

EnzymeSource OrganismKey Activity
α-GlucosidaseAspergillus sp. KT-11Transglycosylation

Experimental Protocols

The following protocols are derived from the methodologies described in the scientific literature for the synthesis, purification, and analysis of novel oligosaccharides from this compound.[1]

Protocol for Enzymatic Synthesis of Novel Oligosaccharides from this compound

Objective: To synthesize novel oligosaccharides via the transglycosylation activity of α-glucosidase on a high-concentration this compound solution.

Materials:

  • This compound

  • Purified α-glucosidase from Aspergillus sp. KT-11

  • Sodium acetate buffer (pH 4.5)

  • Deionized water

  • Reaction vessel (e.g., stirred-tank reactor or shaker flask)

  • Water bath or incubator capable of maintaining 30°C

Procedure:

  • Substrate Preparation: Prepare a high-concentration solution of this compound in sodium acetate buffer (pH 4.5). The concentration should be optimized based on enzyme activity and desired product yield. A starting point could be a 20-50% (w/v) solution.

  • Enzyme Addition: Add the purified α-glucosidase to the this compound solution. The optimal enzyme-to-substrate ratio needs to be determined empirically, but a typical starting point is 1-5 units of enzyme per gram of substrate.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for a predetermined period (e.g., 24-72 hours). The reaction progress should be monitored periodically.

  • Reaction Termination: To stop the enzymatic reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble materials. Collect the supernatant containing the synthesized oligosaccharides.

Protocol for Purification of Novel Oligosaccharides

Objective: To separate and purify the newly synthesized oligosaccharides from the reaction mixture.

Materials:

  • Supernatant from the enzymatic synthesis reaction

  • Bio-Gel P-2 column (or other suitable size-exclusion chromatography resin)

  • Deionized water (as eluent)

  • Fraction collector

  • Apparatus for Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for fraction analysis

Procedure:

  • Column Chromatography:

    • Equilibrate a Bio-Gel P-2 column with deionized water.

    • Load the clarified supernatant onto the column.

    • Elute the column with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of oligosaccharides using TLC or HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the purified oligosaccharides (Fraction I and Fraction II) and lyophilize to obtain a powdered form of the novel oligosaccharides.

Protocol for Analytical Characterization

Objective: To identify and structurally characterize the purified oligosaccharides.

Methods:

  • Thin-Layer Chromatography (TLC): For rapid screening of fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the glycosidic linkages.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized oligosaccharides.

Visualizations

Signaling Pathway and Workflow Diagrams

Enzymatic_Synthesis_of_Novel_Oligosaccharides cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose) alpha_Glucosidase α-Glucosidase (from Aspergillus sp. KT-11) This compound->alpha_Glucosidase Substrate Trisaccharide Novel Trisaccharide (DP3) alpha_Glucosidase->Trisaccharide Transglycosylation Tetrasaccharide Novel Tetrasaccharide (DP4) alpha_Glucosidase->Tetrasaccharide Transglycosylation

Caption: Enzymatic conversion of this compound to novel oligosaccharides.

Experimental_Workflow start Start synthesis Enzymatic Synthesis (this compound + α-Glucosidase) start->synthesis termination Reaction Termination (Heat Inactivation) synthesis->termination clarification Clarification (Centrifugation) termination->clarification purification Purification (Size-Exclusion Chromatography) clarification->purification analysis Fraction Analysis (TLC/HPLC) purification->analysis characterization Structural Characterization (NMR, MS) analysis->characterization end End characterization->end

Caption: Experimental workflow for oligosaccharide synthesis.

Logical_Relationship This compound This compound Substrate Enzymatic_Conversion Enzymatic Conversion (α-Glucosidase) This compound->Enzymatic_Conversion Novel_Oligosaccharides Novel Oligosaccharides (Trisaccharide & Tetrasaccharide) Enzymatic_Conversion->Novel_Oligosaccharides Potential_Applications Potential Applications Novel_Oligosaccharides->Potential_Applications Prebiotic_Activity Prebiotic Activity Potential_Applications->Prebiotic_Activity Functional_Food Functional Food Ingredients Potential_Applications->Functional_Food

Caption: Logical relationship of this compound to potential applications.

Potential Applications and Future Directions

While the novel oligosaccharides synthesized from this compound are yet to be extensively studied for their biological activities, their unique structures suggest potential as functional food ingredients. Oligosaccharides are known for their prebiotic effects, selectively stimulating the growth of beneficial gut bacteria.[2] Further research is warranted to investigate the prebiotic potential of these specific this compound-derived oligosaccharides. In vitro fermentation studies with probiotic bacterial strains and subsequent in vivo animal studies would be necessary to validate these potential health benefits. The sensory properties of these novel oligosaccharides, such as sweetness and mouthfeel, also merit investigation to determine their suitability for incorporation into various food products.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and materials. It is recommended to consult the original research articles for further details. The information on potential applications is speculative and requires further scientific validation.

References

Application Notes and Protocols: Transglycosylation Reactions Using Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a non-cariogenic isomer of sucrose with an α-(1→5) glycosidic linkage between glucose and fructose, serves as a valuable substrate in enzymatic transglycosylation reactions.[1][2] Its synthesis is primarily achieved through the action of dextransucrase from bacteria such as Leuconostoc mesenteroides, which catalyzes the transfer of a glucosyl moiety from sucrose to an acceptor molecule, fructose.[3][4] This unique disaccharide can then be utilized as a glycosyl donor for the synthesis of novel oligosaccharides with potential applications in the food, biotechnology, and pharmaceutical industries.[3] These applications range from use as a sweetener to its role in drug formulation due to its biocompatibility.

This document provides detailed application notes and experimental protocols for the use of this compound in transglycosylation reactions, with a focus on the synthesis of oligosaccharides and the modification of bioactive molecules.

Key Applications

  • Synthesis of Novel Oligosaccharides: this compound can be used as a substrate for enzymes like α-glucosidase to produce novel oligosaccharides with unique linkages.

  • Prebiotic Development: The enzymatic modification of this compound can lead to the formation of oligosaccharides with prebiotic potential.

  • Glycosylation of Bioactive Molecules: this compound can serve as a glucosyl donor to modify the properties of various molecules, enhancing their stability or bioavailability. While direct use of this compound is an area of ongoing research, the enzymes used for its synthesis are employed for such modifications.

  • Food Industry: Utilized as a sweetener in low-calorie food products due to its unique taste profile.

  • Pharmaceutical Formulation: Investigated for its potential role in drug formulation owing to its biocompatibility.

Data Presentation: Reaction Parameters and Yields

The efficiency of transglycosylation reactions involving this compound and its synthesis is influenced by several factors, including enzyme source, substrate concentrations, temperature, and pH. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Conditions for Dextransucrase-Mediated this compound Synthesis

Enzyme SourceDonor SubstrateAcceptor SubstrateTemperature (°C)pHKey FindingsReference
Leuconostoc mesenteroidesSucroseFructose25-374.5-8.0High yields of this compound can be achieved under optimized conditions.
Leuconostoc mesenteroides B-512FSucroseIsomaltulose305.2Efficient synthesis of isomaltulose-derived oligosaccharides.
Leuconostoc mesenteroides FT045BSucroseAscorbic Acid235.2Successful transglycosylation of ascorbic acid to improve its stability.

Table 2: Yields of Transglycosylation Products

EnzymeGlycosyl DonorAcceptor MoleculeProductYieldReference
Dextransucrase from L. mesenteroides B-512FSucroseIsomaltuloseIsomaltulose-derived oligosaccharides41-42% (by weight)
α-Glucosidase from Aspergillus sp. KT-11This compoundThis compound (self-transglycosylation)Novel trisaccharide and tetrasaccharideNot specified
Dextransucrase from L. animalis TMW 1.971SucroseGrowing dextran chainLinear dextransUp to 214.9 g/L
Dextransucrase from L. mesenteroidesSucroseMaltosePanoseHigh productivity at intermediate sucrose and high maltose concentrations

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Dextransucrase

This protocol describes the synthesis of this compound from sucrose and fructose using dextransucrase.

Materials:

  • Dextransucrase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • Fructose

  • Sodium acetate buffer (20 mM, pH 5.2)

  • Calcium chloride (CaCl₂)

  • Reaction vessel

  • Water bath or incubator

  • Analytical equipment for product analysis (e.g., HPLC)

Procedure:

  • Prepare a substrate solution by dissolving sucrose and fructose in sodium acetate buffer. A typical starting concentration is 250 mM sucrose. The concentration of fructose should be at least 100 mmoles per 1,000 International Units of dextransucrase.

  • Add CaCl₂ to the substrate solution to a final concentration of 0.05 g/L.

  • Equilibrate the reaction vessel containing the substrate solution to the optimal temperature, typically between 25°C and 37°C.

  • Initiate the reaction by adding a purified dextransucrase solution.

  • Incubate the reaction mixture for a predetermined time (e.g., 24 hours) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the concentration of this compound, remaining substrates, and byproducts using HPLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purify the this compound from the reaction mixture using techniques such as ultrafiltration and chromatography.

Protocol 2: Synthesis of Novel Oligosaccharides from this compound using α-Glucosidase

This protocol outlines the use of this compound as a glycosyl donor for the synthesis of new oligosaccharides.

Materials:

  • This compound (purified from Protocol 1 or commercially available)

  • α-Glucosidase (e.g., from Aspergillus sp. KT-11)

  • Buffer solution (e.g., pH 4.5)

  • Reaction vessel

  • Incubator

  • Analytical equipment for product analysis (e.g., TLC, HPLC, NMR)

Procedure:

  • Prepare a high-concentration solution of this compound in the appropriate buffer (pH 4.5).

  • Add the α-glucosidase to the this compound solution to start the transglycosylation reaction.

  • Incubate the mixture under optimal conditions for the enzyme.

  • Monitor the formation of new oligosaccharides over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stop the reaction when the desired product concentration is reached, typically by heat inactivation of the enzyme.

  • Isolate and purify the novel oligosaccharides using chromatographic techniques such as gel filtration or ion-exchange chromatography.

  • Characterize the structure of the purified oligosaccharides using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Visualizations

Dextransucrase-Mediated Synthesis of this compound

Leucrose_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products Sucrose Sucrose (Glc-α-1,2-Fru) Dextransucrase Dextransucrase Sucrose->Dextransucrase Binds to active site Fructose_acceptor Fructose (Acceptor) Glucosyl_enzyme Glucosyl-Enzyme Intermediate Fructose_acceptor->Glucosyl_enzyme Attacks Dextransucrase->Glucosyl_enzyme Forms covalent intermediate This compound This compound (Glc-α-1,5-Fru) Glucosyl_enzyme->this compound Transfers glucosyl moiety Fructose_released Fructose (Released) Glucosyl_enzyme->Fructose_released Releases Transglycosylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Termination cluster_downstream Downstream Processing Reactants 1. Prepare Reactants - this compound (Donor) - Acceptor Molecule - Buffer Solution Enzyme_prep 2. Prepare Enzyme Solution (e.g., α-Glucosidase) Incubation 3. Mix and Incubate - Optimal Temperature - Optimal pH - Agitation Enzyme_prep->Incubation Initiate Reaction Analysis 4. Monitor Progress (TLC, HPLC) Incubation->Analysis Sample Periodically Termination 5. Terminate Reaction (Heat Inactivation) Analysis->Termination When desired yield is reached Purification 6. Purify Product (Chromatography) Termination->Purification Characterization 7. Characterize Product (NMR, Mass Spec) Purification->Characterization

References

Application Notes and Protocols: Leucrose in the Study of Carbohydrate-Active Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose], a sucrose isomer, serves as a valuable tool in the study of carbohydrate-active enzymes (CAZymes). Synthesized by glucansucrases from sucrose and fructose, this compound's unique α-1,5-glycosidic bond makes it a specific substrate for certain glycoside hydrolases and a potential inhibitor for others. Its slow hydrolysis by intestinal α-glucosidases also positions it as a molecule of interest in nutrition and drug development for metabolic disorders. These application notes provide detailed protocols and data for utilizing this compound in the characterization and screening of CAZymes.

Applications of this compound in CAZyme Research

  • Substrate for Glycoside Hydrolases: this compound can be employed as a specific substrate to assay the activity of enzymes capable of cleaving α-1,5-glucosidic linkages, such as certain α-glucosidases. This allows for the characterization of enzyme kinetics and substrate specificity.

  • Acceptor Substrate in Glucansucrase Reactions: The synthesis of this compound is a key acceptor reaction catalyzed by glucansucrases (a subclass of GH70 family enzymes), where fructose acts as a glucosyl acceptor. Studying this reaction provides insights into the mechanism and specificity of these enzymes.

  • Enzyme Inhibition Studies: this compound has been shown to inhibit certain enzymes, such as yeast invertase (sucrase). This inhibitory effect can be quantified to determine inhibition constants (Ki) and understand the mode of inhibition, which is crucial for drug development targeting carbohydrate metabolism.

  • Screening for Novel CAZymes: this compound can be used as a screening tool to identify novel enzymes with α-1,5-glucosidase activity from various biological sources.

Data Presentation

Table 1: Optimized Conditions for this compound Synthesis by Dextransucrase
Enzyme SourceSucrose Concentration (M)Fructose Concentration (M)Temperature (°C)pHThis compound Yield (%)Reference
Streptococcus mutans (SmDS)0.51.030-~24.5[1]
Leuconostoc mesenteroides-≥ 100 mmoles per 1,000 I.U. of enzyme-8 to 374.5 - 8.0-[1]
Streptococcus mutans (SmDS)0.5---13.01 ± 1.31[1]
Leuconostoc mesenteroides NRRL B-512F--25-355.5-[2][3]
Table 2: Kinetic Parameters for Invertase Inhibition by this compound
EnzymeSubstrateInhibitorMode of InhibitionKi ValueReference
Yeast InvertaseSucroseThis compoundNoncompetitive-
S. mutans (acid formation)SucroseThis compoundCompetitive-

Note: The mode of inhibition by this compound on yeast invertase has been reported with conflicting results, suggesting it may be dependent on the specific enzyme and experimental conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol describes the synthesis of this compound using dextransucrase from Leuconostoc mesenteroides.

Materials:

  • Dextransucrase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • Fructose

  • Sodium acetate buffer (50 mM, pH 5.5)

  • Ethanol

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Amino or Carbohydrate column) and a Refractive Index (RI) detector.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 0.5 M sucrose and 1.0 M fructose in 50 mM sodium acetate buffer (pH 5.5).

    • Add dextransucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

  • Reaction Termination:

    • Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

  • Purification (optional but recommended):

    • Centrifuge the reaction mixture to remove any precipitated dextran.

    • The supernatant containing this compound, unreacted sugars, and other oligosaccharides can be further purified using techniques like size-exclusion chromatography or preparative HPLC.

  • Quantification:

    • Analyze the concentration of this compound, sucrose, glucose, and fructose in the reaction mixture using HPLC with RI detection.

    • Use a mobile phase of acetonitrile:water (e.g., 75:25 v/v) at a flow rate of 1.0 mL/min.

    • Quantify the sugars by comparing peak areas to a standard curve of known concentrations.

Protocol 2: Assay of α-Glucosidase Activity using this compound as a Substrate

This protocol provides a method to determine the activity of α-glucosidase by measuring the release of glucose and fructose from this compound.

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification or a suitable fructose assay kit.

  • Spectrophotometer or plate reader.

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100 mM potassium phosphate buffer (pH 6.8).

    • Prepare a suitable dilution of the α-glucosidase enzyme solution in the same buffer.

  • Enzymatic Reaction:

    • In a microplate well or a microcentrifuge tube, mix a defined volume of the this compound stock solution with the enzyme solution.

    • Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes). It is recommended to perform a time-course experiment to ensure the reaction is in the linear range.

    • Include a blank reaction with heat-inactivated enzyme or without the enzyme.

  • Reaction Termination and Quantification:

    • Stop the reaction by heating at 100°C for 5-10 minutes.

    • Quantify the amount of glucose released using the GOPOD reagent according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (typically 510 nm).

    • Alternatively, quantify the fructose released using a specific fructose assay kit.

  • Calculation of Enzyme Activity:

    • Calculate the concentration of glucose (or fructose) produced from a standard curve.

    • One unit of α-glucosidase activity can be defined as the amount of enzyme that liberates 1 µmol of glucose (or fructose) from this compound per minute under the specified conditions.

Protocol 3: Determination of this compound Inhibition of Yeast Invertase

This protocol outlines the steps to determine the inhibitory effect and the inhibition constant (Ki) of this compound on yeast invertase (sucrase).

Materials:

  • Yeast Invertase (Saccharomyces cerevisiae)

  • Sucrose (substrate)

  • This compound (inhibitor)

  • Acetate buffer (50 mM, pH 4.7)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.

  • Spectrophotometer or plate reader.

Procedure:

  • Enzyme Kinetics without Inhibitor:

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for invertase with sucrose as the substrate.

    • Prepare a series of sucrose concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) in acetate buffer.

    • Initiate the reaction by adding a fixed amount of invertase.

    • Incubate at 37°C for a fixed time (e.g., 10 minutes).

    • Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.

    • Measure the absorbance at 540 nm to quantify the reducing sugars (glucose and fructose) produced.

    • Plot the initial reaction velocity against the substrate concentration and determine Km and Vmax using a Lineweaver-Burk or Michaelis-Menten plot.

  • Enzyme Kinetics with Inhibitor:

    • Repeat the kinetic measurements in the presence of fixed concentrations of this compound (e.g., 10 mM, 20 mM, 50 mM).

  • Determination of Inhibition Type and Ki:

    • Generate Lineweaver-Burk plots for the data obtained with and without the inhibitor.

    • Analyze the plots to determine the mode of inhibition (competitive, noncompetitive, or uncompetitive).

    • Calculate the inhibition constant (Ki) using the appropriate equations derived from the Lineweaver-Burk plot. For competitive inhibition, the apparent Km increases, while for noncompetitive inhibition, the apparent Vmax decreases.

Visualizations

Glucansucrase_Mechanism Sucrose Sucrose (Substrate) ES_Complex E-Sucrose Complex Sucrose->ES_Complex Binds to Enzyme Glucansucrase (E) Enzyme->ES_Complex Fructose_released Fructose ES_Complex->Fructose_released Glucosyl_Enzyme Glucosyl-Enzyme Intermediate (E-G) ES_Complex->Glucosyl_Enzyme Cleavage of glycosidic bond This compound This compound (Product) Glucosyl_Enzyme->this compound Transfer of glucosyl moiety to acceptor Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->this compound Enzyme_regenerated Glucansucrase (E) This compound->Enzyme_regenerated

Caption: Mechanism of this compound synthesis by glucansucrase.

Experimental_Workflow_Leucrose_Synthesis cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis Reaction_Mix Prepare Reaction Mixture (Sucrose, Fructose, Buffer) Add_Enzyme Add Glucansucrase Reaction_Mix->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation Termination Heat Inactivation (100°C) Incubation->Termination Centrifugation Centrifuge to remove Dextran Termination->Centrifugation Purification Chromatographic Purification (Optional) Centrifugation->Purification HPLC_Analysis HPLC-RI Analysis for Quantification Purification->HPLC_Analysis

Caption: Workflow for this compound synthesis and purification.

CAZyme_Screening_Workflow Sample Environmental Sample (e.g., soil, gut microbiota) Enrichment Enrichment Culture with this compound as sole carbon source Sample->Enrichment Isolation Isolate Microbial Colonies Enrichment->Isolation Screening Screen Colonies for This compound Hydrolysis (e.g., colorimetric assay) Isolation->Screening Positive_Hits Identify Positive Hits Screening->Positive_Hits Characterization Enzyme Purification & Characterization Positive_Hits->Characterization Further Analysis

Caption: Workflow for screening novel CAZymes using this compound.

References

Investigating the Effects of Leucrose on Adipogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of research in the context of obesity and related metabolic disorders. The identification of compounds that can modulate this process is of significant interest for the development of novel therapeutic strategies. Leucrose, a sucrose isomer, has emerged as a potential regulator of adipogenesis. Studies have demonstrated that this compound can inhibit the differentiation of 3T3-L1 preadipocytes, a well-established in vitro model for studying adipogenesis. This document provides detailed application notes and protocols for investigating the anti-adipogenic effects of this compound, focusing on lipid accumulation and the expression of key adipogenic markers.

Principle

This compound has been shown to suppress adipogenesis by down-regulating the expression of key adipogenic transcription factors, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in promoting adipocyte differentiation.[1] By replacing glucose with this compound in the cell culture medium, it is possible to observe a dose-dependent decrease in lipid accumulation and the expression of genes essential for the adipogenic program.

Data Presentation

The following table summarizes the reported effects of this compound on key markers of adipogenesis in 3T3-L1 cells.

ParameterTreatment ConditionObserved EffectReference
Lipid Accumulation Replacement of glucose with 50%, 75%, and 100% this compoundDose-dependent reduction in intracellular lipid droplets.[1]
PPARγ mRNA Expression This compound treatmentSignificant suppression of mRNA levels.[1]
C/EBPα mRNA Expression This compound treatmentSignificant suppression of mRNA levels.[1]
FAS mRNA Expression This compound treatmentSignificant suppression of mRNA levels.
SREBP-1C mRNA Expression This compound treatmentSignificant suppression of mRNA levels.
PI3K/Akt/mTOR Pathway This compound treatmentReduction in the phosphorylation of PI3K, Akt, and mTOR.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes, with the incorporation of this compound treatment.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Induction Medium (MDI):

    • DMEM with 10% FBS

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

  • Insulin Medium:

    • DMEM with 10% FBS

    • 10 µg/mL Insulin

  • This compound

  • 6-well cell culture plates

Protocol:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency. Do not allow the cells to become fully confluent during routine passaging.

  • Initiation of Differentiation:

    • Seed 3T3-L1 preadipocytes into 6-well plates at a density that allows them to reach confluence.

    • Two days post-confluence (Day 0), replace the growth medium with the appropriate differentiation medium:

      • Control Group: MDI medium.

      • This compound Treatment Groups: MDI medium where glucose is replaced with this compound at desired concentrations (e.g., 50%, 75%, 100% replacement).

    • Incubate the cells for 2 days (until Day 2).

  • Maturation Phase:

    • On Day 2, replace the differentiation medium with Insulin Medium (for the control group) or Insulin Medium with the corresponding this compound concentrations (for the treatment groups).

    • Incubate for another 2 days (until Day 4).

    • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS (and the respective this compound concentrations for the treatment groups).

    • Mature adipocytes are typically observed between Day 8 and Day 10, characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol allows for the visualization and quantification of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin solution in PBS

  • Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol)

  • Oil Red O working solution (prepare fresh: 6 parts Oil Red O stock solution + 4 parts distilled water, let stand for 10 minutes, and filter)

  • Isopropanol (100%)

  • Microplate reader

Protocol:

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Add 1 mL of 10% formalin to each well and incubate at room temperature for at least 1 hour.

  • Staining:

    • Remove the formalin and wash the cells twice with distilled water.

    • Add 1 mL of Oil Red O working solution to each well, ensuring the entire cell monolayer is covered.

    • Incubate at room temperature for 10-15 minutes.

  • Washing:

    • Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

    • Visually inspect the cells under a microscope to confirm staining.

  • Quantification:

    • After the final wash, remove all water and let the plates air dry completely.

    • Add 1 mL of 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer 200 µL of the isopropanol-dye mixture from each well to a 96-well plate.

    • Measure the absorbance at 510 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

This protocol outlines the steps to quantify the mRNA expression levels of key adipogenic genes (PPARγ, C/EBPα, FAS, SREBP-1C) in response to this compound treatment.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • Primers for target genes (PPARγ, C/EBPα, FAS, SREBP-1C) and a housekeeping gene (e.g., β-actin or GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • On Day 8 of differentiation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from your chosen RNA extraction kit.

    • Extract total RNA according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene or the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated groups compared to the control group, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow cluster_analysis Endpoints Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Differentiation Induce Differentiation (MDI Cocktail) Confluence->Differentiation Treatment Treat with this compound (Glucose Replacement) Differentiation->Treatment Mature_Adipocytes Mature Adipocytes Differentiation->Mature_Adipocytes Treatment->Mature_Adipocytes Analysis Analysis Mature_Adipocytes->Analysis Lipid Lipid Accumulation (Oil Red O) Analysis->Lipid Gene Gene Expression (qPCR) Analysis->Gene Protein Protein Expression (Western Blot) Analysis->Protein

Caption: Workflow for investigating this compound's anti-adipogenic effects.

G cluster_pathway Proposed Signaling Pathway of this compound in Adipogenesis Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PPARg PPARγ mTOR->PPARg Promotes CEBPa C/EBPα mTOR->CEBPa Promotes Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: this compound inhibits adipogenesis via the PI3K/Akt/mTOR pathway.

References

Leucrose: A Novel Tool for Investigating Hepatic Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucrose, a non-cariogenic isomer of sucrose, is emerging as a valuable tool in the study of hepatic lipid metabolism. Composed of α-1,5-linked glucose and fructose, its unique structure leads to slower digestion and absorption compared to sucrose. This characteristic modulates postprandial glucose and insulin responses, making it an intriguing candidate for investigating the intricate pathways governing lipid accumulation and breakdown in the liver. This document provides a comprehensive overview of the application of this compound in hepatic lipid metabolism research, including detailed experimental protocols and a summary of key quantitative findings. Recent studies have demonstrated that this compound supplementation can mitigate high-fat diet-induced hepatic steatosis by influencing the expression of key genes involved in both lipogenesis and fatty acid oxidation.

Key Findings on this compound and Hepatic Lipid Metabolism

This compound supplementation in a high-fat diet (HFD) mouse model has been shown to significantly reduce the accumulation of triglycerides in the liver. This effect is associated with the modulation of genes that regulate both the synthesis and breakdown of fatty acids. Specifically, this compound has been observed to downregulate genes involved in lipogenesis and upregulate genes that promote fatty acid β-oxidation.

A pivotal study by Lee et al. (2018) investigated the effects of replacing 25% (L25) and 50% (L50) of sucrose with this compound in a high-fat diet fed to mice. The results demonstrated a dose-dependent reduction in hepatic triglyceride levels and favorable changes in the expression of key metabolic genes.

Table 1: Effect of this compound Supplementation on Hepatic Triglyceride Content in High-Fat Diet-Fed Mice

GroupHepatic Triglyceride (mg/g tissue)
Control (Ctrl)25.3 ± 2.1
High-Fat Diet (HF)68.7 ± 5.4
HF + 25% this compound (L25)55.1 ± 4.8
HF + 50% this compound (L50)42.6 ± 3.9

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Relative mRNA Expression of Key Genes in Hepatic Lipid Metabolism Following this compound Supplementation

GeneFunctionControl (Ctrl)High-Fat Diet (HF)HF + 25% this compound (L25)HF + 50% this compound (L50)
SREBP-1c Lipogenesis1.00 ± 0.122.85 ± 0.311.98 ± 0.221.45 ± 0.18
FAS Lipogenesis1.00 ± 0.093.12 ± 0.282.15 ± 0.251.68 ± 0.20
ACOX1 β-oxidation1.00 ± 0.150.45 ± 0.080.78 ± 0.100.95 ± 0.11
CPT1A β-oxidation1.00 ± 0.110.52 ± 0.070.85 ± 0.091.10 ± 0.13

Data are presented as relative fold change compared to the control group (mean ± SEM).

Signaling Pathways and Experimental Workflows

The mechanism by which this compound influences hepatic lipid metabolism involves the modulation of key transcriptional regulators and enzymes. The downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target gene, Fatty Acid Synthase (FAS), leads to a reduction in de novo lipogenesis. Conversely, the upregulation of Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A) enhances the mitochondrial and peroxisomal breakdown of fatty acids.

Leucrose_Hepatic_Lipid_Metabolism cluster_0 This compound Supplementation cluster_1 Hepatic Lipid Metabolism Regulation This compound This compound SREBP1c SREBP-1c This compound->SREBP1c inhibits ACOX1 ACOX1 This compound->ACOX1 activates CPT1A CPT1A This compound->CPT1A activates FAS FAS SREBP1c->FAS activates Lipogenesis De Novo Lipogenesis FAS->Lipogenesis promotes Hepatic_Steatosis Hepatic Steatosis Lipogenesis->Hepatic_Steatosis contributes to Beta_Oxidation Fatty Acid β-Oxidation ACOX1->Beta_Oxidation promotes CPT1A->Beta_Oxidation promotes Beta_Oxidation->Hepatic_Steatosis reduces

Caption: this compound's dual action on hepatic lipid metabolism.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on hepatic lipid metabolism in a mouse model.

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Data Analysis Animal_Model High-Fat Diet-Induced Obese Mice Diet_Groups Control Diet High-Fat Diet (HF) HF + 25% this compound (L25) HF + 50% this compound (L50) Animal_Model->Diet_Groups Treatment Dietary Intervention (e.g., 12 weeks) Diet_Groups->Treatment Sample_Collection Collection of Liver Tissue and Blood Samples Treatment->Sample_Collection Histo Histological Analysis (H&E Staining) Sample_Collection->Histo TG_Assay Hepatic Triglyceride Quantification Sample_Collection->TG_Assay Gene_Expression Gene Expression Analysis (qPCR) Sample_Collection->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Sample_Collection->Protein_Analysis

Caption: Experimental workflow for in vivo this compound studies.

Experimental Protocols

1. In Vivo Animal Study: High-Fat Diet-Induced Hepatic Steatosis Model

  • Animals: Male C57BL/6J mice, 5 weeks old.

  • Acclimation: Acclimatize mice for 1 week with free access to standard chow and water.

  • Diet Groups:

    • Control (Ctrl): Standard chow diet.

    • High-Fat (HF): High-fat diet (e.g., 60% kcal from fat).

    • This compound 25 (L25): High-fat diet with 25% of the sucrose content replaced by this compound.

    • This compound 50 (L50): High-fat diet with 50% of the sucrose content replaced by this compound.

  • Study Duration: 12 weeks.

  • Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Monitoring: Monitor body weight and food intake weekly.

  • Sample Collection: At the end of the study, fast mice overnight, anesthetize, and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline, excise, weigh, and snap-freeze portions in liquid nitrogen for molecular analysis. Fix a separate portion in 10% neutral buffered formalin for histology.

2. Measurement of Hepatic Triglyceride Content

  • Principle: This protocol is based on the enzymatic colorimetric measurement of glycerol released after the hydrolysis of triglycerides.

  • Materials:

    • Frozen liver tissue (~100 mg).

    • Chloroform:Methanol mixture (2:1, v/v).

    • Triglyceride quantification kit (commercially available).

    • Homogenizer.

  • Procedure:

    • Homogenize the weighed liver tissue in the chloroform:methanol mixture.

    • Incubate the homogenate at room temperature for 20 minutes to extract lipids.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in the buffer provided in the triglyceride quantification kit.

    • Follow the manufacturer's instructions for the enzymatic assay to determine triglyceride concentration.

    • Normalize the triglyceride content to the initial weight of the liver tissue.

3. Histological Analysis of Liver Sections

  • Principle: Hematoxylin and Eosin (H&E) staining is used to visualize the morphology of the liver tissue and assess the extent of lipid droplet accumulation (steatosis).

  • Materials:

    • Formalin-fixed, paraffin-embedded liver tissue blocks.

    • Microtome.

    • Glass slides.

    • Hematoxylin and Eosin staining reagents.

    • Microscope.

  • Procedure:

    • Section the paraffin-embedded liver blocks at 5 µm thickness using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).

    • Dehydrate the stained sections and mount with a coverslip.

    • Examine the slides under a light microscope to assess the degree of steatosis, inflammation, and ballooning.

4. Gene Expression Analysis by Quantitative PCR (qPCR)

  • Principle: qPCR is used to quantify the mRNA levels of target genes involved in lipid metabolism.

  • Materials:

    • Frozen liver tissue (~30 mg).

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix.

    • Primers for target genes (SREBP-1c, FAS, ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH, β-actin).

    • qPCR instrument.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's protocol.

    • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

    • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reaction in a qPCR instrument.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

5. Protein Expression Analysis by Western Blot

  • Principle: Western blotting is used to detect and quantify the protein levels of key enzymes in lipid metabolism.

  • Materials:

    • Frozen liver tissue.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies against target proteins (e.g., SREBP-1c, FAS, ACOX1, CPT1A) and a loading control (e.g., β-actin, GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Protein Extraction: Homogenize liver tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

This compound presents a promising avenue for researchers studying hepatic lipid metabolism. Its ability to attenuate high-fat diet-induced hepatic steatosis through the dual regulation of lipogenesis and fatty acid oxidation provides a valuable model for investigating the molecular mechanisms underlying non-alcoholic fatty liver disease (NAFLD). The detailed protocols and quantitative data presented in this document offer a solid foundation for scientists and drug development professionals to incorporate this compound into their research and explore its potential therapeutic applications.

Application Note: In Vitro Fermentation of Leucrose by Human Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucrose, a non-cariogenic isomer of sucrose, is gaining attention as a potential prebiotic. It consists of glucose and fructose linked by an α-1,5-glycosidic bond, which makes it resistant to digestion in the upper gastrointestinal tract. This resistance allows it to reach the colon, where it can be selectively utilized by beneficial gut bacteria. In vitro fermentation models are invaluable tools for studying the prebiotic potential of substrates like this compound.[1][2][3] These models, which range from simple batch cultures to complex, multi-stage continuous systems, allow for controlled investigation of the direct effects of a substrate on the gut microbiota's composition and metabolic activity, independent of host factors.[1][4] This document provides a detailed protocol for assessing this compound fermentation using a batch culture model and summarizes the expected quantitative outcomes.

Key Metabolic Pathways & Experimental Logic

The fermentation of this compound by gut microbiota involves its initial hydrolysis into glucose and fructose, followed by the conversion of these monosaccharides into various metabolites, primarily short-chain fatty acids (SCFAs). The production of SCFAs like acetate, propionate, and butyrate is a key indicator of prebiotic activity and is associated with numerous health benefits.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase fecal_sample 1. Fecal Sample Collection (Fresh, Anaerobic) slurry 2. Prepare Fecal Slurry (10-20% w/v in PBS) fecal_sample->slurry inoculate 4. Inoculation (10% v/v Slurry into Medium) slurry->inoculate medium 3. Prepare Basal Medium (Nutrient-rich, Reduced) medium->inoculate ferment 5. Anaerobic Incubation (37°C, 0-48h) inoculate->ferment sampling 6. Time-Point Sampling (e.g., 0, 12, 24, 48h) ferment->sampling scfa 7a. SCFA/Metabolite Analysis (HPLC/GC) sampling->scfa ph 7b. pH Measurement sampling->ph microbiota 7c. Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota

Figure 1: Simplified this compound Fermentation Pathway.
Figure 2: In Vitro Batch Fermentation Workflow.

Quantitative Data Summary

The fermentation of this compound is expected to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus, and lead to the production of significant amounts of SCFAs. The tables below summarize typical data obtained from in vitro fecal fermentation studies of prebiotic oligosaccharides, providing a reference for expected outcomes with this compound.

Table 1: Changes in pH and Short-Chain Fatty Acid (SCFA) Production (Based on typical results for prebiotic oligosaccharides)

Time PointConditionpHAcetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
0 h Control7.0 ± 0.15.2 ± 0.52.1 ± 0.32.5 ± 0.49.8 ± 1.0
This compound (1%)7.0 ± 0.15.3 ± 0.62.0 ± 0.22.6 ± 0.39.9 ± 1.1
24 h Control6.5 ± 0.215.1 ± 1.55.3 ± 0.86.0 ± 1.126.4 ± 3.0
This compound (1%)5.8 ± 0.3 45.6 ± 4.1 15.2 ± 2.0 18.5 ± 2.5 79.3 ± 7.5
48 h Control6.3 ± 0.218.2 ± 2.06.1 ± 1.07.2 ± 1.331.5 ± 4.1
This compound (1%)5.5 ± 0.3 65.2 ± 5.5 20.1 ± 2.4 25.3 ± 3.1 110.6 ± 9.8

Values are represented as mean ± SD. Bold values indicate expected significant changes with this compound supplementation compared to the control.

Table 2: Changes in Key Bacterial Populations (log10 cells/mL)

Time PointConditionBifidobacteriumLactobacillusBacteroidesClostridium
0 h This compound (1%)7.5 ± 0.46.8 ± 0.58.2 ± 0.36.5 ± 0.4
24 h This compound (1%)8.9 ± 0.5 7.9 ± 0.6 8.4 ± 0.46.3 ± 0.5
48 h This compound (1%)9.5 ± 0.6 8.3 ± 0.7 8.5 ± 0.36.2 ± 0.4

Values are represented as mean ± SD. Bold values indicate expected significant increases in beneficial bacteria.

Detailed Experimental Protocols

This section provides a step-by-step protocol for conducting in vitro batch fermentation of this compound using human fecal slurries. All procedures must be performed under strict anaerobic conditions to maintain the viability of the gut microbiota.

1. Preparation of Fecal Inoculum

  • Objective: To prepare a homogenized fecal slurry that serves as the microbial inoculum.

  • Materials:

    • Fresh fecal sample (from healthy donors who have not taken antibiotics for at least 3 months).

    • Anaerobic chamber or cabinet (Gas mixture: 5% H₂, 10% CO₂, 85% N₂).

    • Sterile, anaerobic Phosphate-Buffered Saline (PBS), pH 7.0.

    • Stomacher or blender.

    • Sterile gauze or filter paper.

  • Protocol:

    • Transfer the fresh fecal sample (approx. 20-30 g) into the anaerobic chamber immediately after collection.

    • Add the fecal sample to a sterile blender or stomacher bag.

    • Prepare a 10% (w/v) slurry by adding 9 mL of anaerobic PBS for every 1 g of feces.

    • Homogenize the mixture for 2-3 minutes at a medium speed until a uniform suspension is achieved.

    • Filter the homogenate through several layers of sterile gauze to remove large particulate matter.

    • Keep the resulting fecal slurry (inoculum) in the anaerobic chamber until use.

2. Preparation of Basal Fermentation Medium

  • Objective: To prepare a nutrient-rich medium that supports the growth of a wide range of gut bacteria.

  • Materials (per liter):

    • Peptone water: 2 g

    • Yeast extract: 2 g

    • NaCl: 0.1 g

    • K₂HPO₄: 0.04 g

    • KH₂PO₄: 0.04 g

    • MgSO₄·7H₂O: 0.01 g

    • CaCl₂·6H₂O: 0.01 g

    • NaHCO₃: 2 g

    • Tween 80: 2 mL

    • Hemin solution (50 mg/L): 1 mL

    • Vitamin K₁ (10 µL/mL): 0.1 mL

    • Cysteine-HCl (reducing agent): 0.5 g

    • Resazurin (anaerobic indicator, 0.1% w/v): 1 mL

    • This compound powder.

  • Protocol:

    • Dissolve all components except Cysteine-HCl and this compound in 1 liter of distilled water.

    • Boil the medium for several minutes while sparging with O₂-free N₂ gas until the resazurin indicator turns colorless, signifying anaerobic conditions.

    • Dispense the medium into fermentation vessels (e.g., 45 mL into 50 mL vessels).

    • Seal the vessels and autoclave at 121°C for 15 minutes.

    • Allow the vessels to cool inside the anaerobic chamber.

    • Just before inoculation, add Cysteine-HCl to further reduce the medium and add the test substrate (this compound) from a sterile, anaerobic stock solution to achieve the final desired concentration (e.g., 1% w/v).

3. In Vitro Fermentation Procedure

  • Objective: To conduct the anaerobic fermentation of this compound over a time course.

  • Protocol:

    • Set up fermentation vessels inside the anaerobic chamber:

      • Control Group: 45 mL basal medium.

      • Test Group: 45 mL basal medium + this compound.

    • Inoculate each vessel with 5 mL of the prepared fecal slurry (10% v/v). This is the 0 h time point. Immediately withdraw a sample for baseline analysis.

    • Seal the vessels and place them in a shaking incubator or water bath set to 37°C.

    • Incubate for up to 48 hours.

    • Withdraw samples (e.g., 1-2 mL) at predetermined time points (e.g., 12, 24, 48 hours) under anaerobic conditions.

    • For each sample, immediately measure the pH.

    • Centrifuge the sample (e.g., 10,000 x g for 10 min) to pellet bacterial cells.

    • Store the supernatant at -20°C for SCFA analysis.

    • Store the bacterial pellet at -80°C for DNA extraction and microbiota analysis.

4. Analytical Methods

  • SCFA Analysis (HPLC or GC):

    • Thaw the supernatant samples.

    • Acidify the samples (e.g., with HCl) and derivatize if necessary, following standard protocols for your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.

    • Quantify acetate, propionate, and butyrate against a standard curve.

  • Microbiota Analysis (16S rRNA Gene Sequencing):

    • Extract total genomic DNA from the bacterial pellets using a commercial kit.

    • Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR.

    • Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Process the sequencing data using a bioinformatics pipeline (e.g., QIIME2, Mothur) to determine the relative abundance of different bacterial taxa.

References

Leucrose: A Functional Ingredient for Innovative Food Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Product Development Professionals

Introduction

Leucrose, a disaccharide isomer of sucrose, is emerging as a functional ingredient with significant potential in the food and beverage industry. Composed of glucose and fructose linked by an α-1,5-glycosidic bond, this reducing sugar offers a unique combination of physicochemical and physiological properties. These include a lower glycemic response compared to sucrose, non-cariogenic properties, and potential prebiotic effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in food formulations, aimed at researchers, food scientists, and product development professionals.

Physicochemical Properties of this compound

The functional properties of this compound in food systems are dictated by its physical and chemical characteristics. A summary of these properties is presented below, with comparisons to sucrose where relevant.

Table 1: Physicochemical Properties of this compound and Sucrose

PropertyThis compoundSucroseReferences
Molar Mass 342.30 g/mol 342.30 g/mol [1]
Melting Point 156-160 °C (monohydrate)186 °C[2]
Solubility in Water High, data comparable to sucrose200 g/100 mL at 20°C, increasing with temperature[3][4]
Viscosity of Aqueous Solutions Similar to sucrose at equivalent concentrations and temperaturesIncreases with concentration and decreases with temperature[5]
Relative Sweetness (vs. Sucrose) 0.4 - 0.51.0
Hygroscopicity Less hygroscopic than fructoseModerately hygroscopic
Maillard Browning Reactivity High (reducing sugar)Low (non-reducing sugar)
Stability Stable under typical food processing conditions. May hydrolyze under acidic conditions.Stable under neutral pH; hydrolyzes into glucose and fructose in acidic conditions.

Physiological and Health Effects

This compound offers several potential health benefits that make it an attractive alternative to traditional sugars in food formulations.

Low Glycemic Response

This compound is characterized by a slower enzymatic cleavage in the human small intestine compared to sucrose. This results in a slower and lower rise in postprandial blood glucose levels.

Table 2: Glycemic Index and Metabolic Response

ParameterThis compoundSucroseReferences
Glycemic Index (GI) Low (estimated to be lower than sucrose)~65
In vitro Cleavage Rate (vs. Sucrose) 63%100%
Insulin Response Tended to be lower than sucroseElicits a significant insulin response
Prebiotic Potential

As a carbohydrate that may not be fully digested in the upper gastrointestinal tract, this compound can be fermented by the gut microbiota in the colon. This fermentation can lead to the production of beneficial short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in gut health and overall metabolism.

Mineral Absorption

Some studies suggest that certain carbohydrates can influence the absorption of essential minerals. While direct studies on this compound are limited, related research on other non-digestible or slowly digestible carbohydrates indicates a potential to enhance the absorption of minerals like calcium and magnesium.

Non-Cariogenic Properties

This compound is not readily fermented by oral bacteria, such as Streptococcus mutans, into acids that cause dental caries. This makes it a suitable sugar substitute for developing "tooth-friendly" food and beverage products.

Application in Food Formulations

The unique properties of this compound lend themselves to a variety of food and beverage applications.

Beverages

Due to its good solubility and stability, this compound can be used as a sugar substitute in a range of beverages, including soft drinks, juices, and flavored waters. Its lower sweetness intensity may require blending with high-intensity sweeteners to achieve the desired taste profile.

Baked Goods

In baked goods, this compound can replace sucrose to reduce the glycemic load. As a reducing sugar, it actively participates in the Maillard reaction, which can enhance browning and flavor development in products like cookies, cakes, and bread. However, its impact on texture and moisture retention needs to be carefully evaluated and may require adjustments to the formulation, such as the inclusion of hydrocolloids or other bulking agents.

Dairy Products

This compound can be incorporated into dairy products like yogurt and flavored milk. Its potential prebiotic effects can complement the probiotic bacteria present in fermented dairy products. When used in yogurt, it is important to assess its impact on the viability of starter cultures and the final sensory properties of the product.

Experimental Protocols

The following section provides detailed protocols for key experiments related to the evaluation of this compound as a functional food ingredient.

Protocol 1: Determination of Glycemic Index (GI) of this compound

This protocol is based on the internationally recognized standard ISO 26642:2010.

1. Principle: The GI of a test food (this compound) is determined by measuring the incremental area under the blood glucose response curve (iAUC) after its consumption by a group of healthy human subjects. This is then expressed as a percentage of the iAUC of a reference food (glucose).

2. Subjects: Recruit at least 10 healthy, non-diabetic adult subjects.

3. Test Foods:

  • Reference Food: A solution containing 50g of anhydrous glucose in 250mL of water.

  • Test Food: A solution containing 50g of this compound in 250mL of water.

4. Procedure:

  • Subjects fast for 10-12 hours overnight.

  • A fasting blood sample is taken (time 0).

  • Subjects consume the reference or test food within 15 minutes.

  • Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.

  • Blood glucose concentration is measured for each sample.

  • Each subject should test the reference food on at least two separate occasions and the test food once.

5. Calculation:

  • For each subject, calculate the iAUC for the test food and the mean iAUC for the reference food, ignoring the area below the fasting baseline.

  • Calculate the GI for each subject: GI = (iAUC of Test Food / Mean iAUC of Reference Food) x 100

  • The GI of this compound is the mean GI value of all subjects.

Figure 1: Experimental Workflow for Glycemic Index Determination

cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase subject_recruitment Recruit ≥10 Healthy Subjects fasting Overnight Fast (10-12h) subject_recruitment->fasting fasting_blood_sample Fasting Blood Sample (t=0) fasting->fasting_blood_sample food_consumption Consume Test or Reference Food fasting_blood_sample->food_consumption postprandial_samples Blood Samples at 15, 30, 45, 60, 90, 120 min food_consumption->postprandial_samples glucose_measurement Measure Blood Glucose postprandial_samples->glucose_measurement iauc_calculation Calculate Incremental Area Under the Curve (iAUC) glucose_measurement->iauc_calculation gi_calculation Calculate Glycemic Index (GI) iauc_calculation->gi_calculation

Caption: Workflow for determining the Glycemic Index of a food ingredient.

Protocol 2: In Vitro Batch Fermentation of this compound using Human Fecal Microbiota

This protocol allows for the assessment of the prebiotic potential of this compound by simulating its fermentation in the human colon.

1. Principle: this compound is incubated with a human fecal slurry in an anaerobic environment. The production of short-chain fatty acids (SCFAs) and changes in the microbial population are monitored over time.

2. Materials:

  • Fresh human fecal sample from a healthy donor.

  • Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts).

  • This compound (test substrate).

  • Fructooligosaccharides (FOS) or inulin (positive control).

  • Anaerobic chamber or jars with gas-generating kits.

  • Gas chromatograph (GC) for SCFA analysis.

  • DNA extraction kits and sequencing platform for microbial analysis.

3. Procedure:

  • Prepare a 10% (w/v) fecal slurry by homogenizing the fresh fecal sample in anaerobic phosphate-buffered saline (PBS).

  • In an anaerobic chamber, dispense 90 mL of anaerobic basal medium into sterile fermentation vessels.

  • Add 1g of the test substrate (this compound), positive control (FOS), or no substrate (negative control) to the respective vessels.

  • Inoculate each vessel with 10 mL of the fecal slurry.

  • Incubate the vessels at 37°C for 48 hours.

  • Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial DNA extraction.

4. Analysis:

  • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate, propionate, and butyrate concentrations using GC.

  • Microbial Analysis: Extract total DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

Figure 2: Workflow for In Vitro Prebiotic Activity Assessment

cluster_setup Fermentation Setup cluster_incubation Incubation cluster_analysis Analysis fecal_slurry Prepare 10% Fecal Slurry inoculation Inoculate Medium with Slurry and Substrate fecal_slurry->inoculation media_prep Prepare Anaerobic Basal Medium media_prep->inoculation incubation Anaerobic Incubation at 37°C for 48h inoculation->incubation sampling Collect Samples at 0, 12, 24, 48h incubation->sampling scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis

Caption: Workflow for assessing the prebiotic activity of a test substrate.

Protocol 3: Quantification of this compound in a Beverage Matrix using HPLC-RID

This protocol provides a method for the quantitative analysis of this compound in a simple beverage formulation.

1. Principle: this compound is separated from other components in the beverage matrix by High-Performance Liquid Chromatography (HPLC) and quantified using a Refractive Index Detector (RID).

2. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and RID.

  • Amino-propyll-silylated silica column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound analytical standard.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35°C.

5. Sample Preparation:

  • Dilute the beverage sample with the mobile phase to bring the this compound concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1 to 10 mg/mL).

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample and quantify the this compound concentration based on the calibration curve.

Signaling Pathways

This compound Metabolism and Absorption

This compound is hydrolyzed in the small intestine by sucrase-isomaltase, an enzyme located on the brush border of enterocytes, into its constituent monosaccharides, glucose and fructose. These monosaccharides are then absorbed into the bloodstream via specific transporters.

Figure 3: this compound Metabolism in the Small Intestine

This compound This compound SucraseIsomaltase Sucrase-Isomaltase (Brush Border Enzyme) This compound->SucraseIsomaltase Glucose Glucose SucraseIsomaltase->Glucose Fructose Fructose SucraseIsomaltase->Fructose SGLT1 SGLT1 Transporter Glucose->SGLT1 GLUT5 GLUT5 Transporter Fructose->GLUT5 Bloodstream Bloodstream SGLT1->Bloodstream GLUT2 GLUT2 Transporter GLUT2->Bloodstream GLUT5->GLUT2

Caption: Enzymatic hydrolysis and absorption of this compound in the small intestine.

Potential Stimulation of GLP-1 and PYY Secretion

The presence of carbohydrates in the small intestine can stimulate enteroendocrine L-cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in glucose homeostasis and satiety. The binding of sugars to sweet taste receptors (T1R2/T1R3) on L-cells is one of the proposed mechanisms.

Figure 4: Potential Signaling Pathway for GLP-1 and PYY Secretion

This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 G_protein G-protein Coupled Signaling T1R2_T1R3->G_protein Ca_influx Increased Intracellular Ca²⁺ G_protein->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion GLP1_PYY GLP-1 and PYY Secretion Vesicle_fusion->GLP1_PYY

Caption: Proposed mechanism for this compound-stimulated incretin secretion.

Conclusion

This compound presents a promising alternative to traditional sugars, offering a range of functional and health benefits. Its lower glycemic impact, non-cariogenic nature, and potential prebiotic effects make it a valuable ingredient for the development of healthier food and beverage products. The protocols and data presented in this document provide a foundation for researchers and product developers to explore the full potential of this compound in their formulations. Further research is warranted to fully elucidate its physiological effects and optimize its application in various food systems.

References

Application Notes and Protocols for the Use of Leucrose in Low-Cariogenic Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose [D-glucopyranosyl-α(1-5)-D-fructopyranose] is a disaccharide and an isomer of sucrose, naturally found in honey and pollen.[1] It is produced on a larger scale through an enzymatic reaction involving sucrose and fructose, catalyzed by dextransucrase from bacteria such as Leuconostoc mesenteroides.[1][2][3] this compound presents a promising alternative to sucrose in food products due to its technological properties and, most notably, its low-cariogenic potential.[4]

These application notes provide a comprehensive overview of the scientific evidence supporting the use of this compound as a sugar substitute for dental health. Detailed protocols for key experiments are included to enable researchers to replicate and build upon existing findings.

Mechanism of Low Cariogenicity

The low cariogenicity of this compound is attributed to several factors:

  • Reduced Acid Production: Oral bacteria, particularly Streptococcus mutans, exhibit significantly lower acid production from this compound compared to sucrose. This is a critical factor, as enamel demineralization, the hallmark of dental caries, is initiated when the pH of dental plaque drops below a critical value (approximately 5.5-5.7).

  • Inhibition of Sucrose Metabolism: this compound acts as a competitive inhibitor of acid formation from sucrose by S. mutans at neutral pH. It also inhibits the uptake of sucrose by these bacteria, thereby reducing the overall acid challenge to the teeth.

  • No Influence on Glucan Synthesis: Unlike sucrose, which is a substrate for glucosyltransferases (GTFs) that produce adhesive extracellular polysaccharides (glucans) contributing to plaque formation, this compound does not influence the activity of plaque polysaccharide-forming GTFs.

  • Slower Hydrolysis: this compound is hydrolyzed into glucose and fructose by α-glucosidases in the small intestine at a slower rate than sucrose. While this is more relevant to its glycemic index, it also implies a reduced availability of readily fermentable monosaccharides in the oral cavity.

Data Presentation

The following tables summarize the key quantitative data from studies evaluating the low-cariogenic properties of this compound.

Table 1: In Vitro Acid Production and Sucrose Metabolism Inhibition

ParameterThis compoundSucrose (Control)Reference
Acid Formation by Human Dental PlaqueEssentially noneSignificant acid production
Acid Formation by S. mutans NCTC 10449Essentially noneSignificant acid production
Acid Formation by Lactobacillus casei LSB 132Essentially noneNot specified
Acid Formation by Actinomyces viscosus Ny 1Essentially noneNot specified
Inhibition of Sucrose Uptake by S. mutansConsiderable inhibitionN/A

Table 2: In Vivo Animal Caries Studies (Rats)

Diet Group (30% Carbohydrate)Mean Caries ScoreStatistical Significance vs. SucroseReference
This compoundNot significantly different from starchp < 0.05
SucroseHighN/A
Corn StarchLowp < 0.05

Table 3: Human Plaque pH Telemetry

Test SubstanceMinimum Plaque pHClassificationReference
This compoundDid not drop below 5.7"Safe for teeth"
Sucrose (10% solution)Drops below 5.0Cariogenic

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and are intended to serve as a guide for study design and execution.

Protocol 1: In Vitro Acid Production by Dental Plaque Suspensions

Objective: To determine the acidogenic potential of this compound by measuring pH changes in a suspension of human dental plaque.

Materials:

  • Freshly collected human dental plaque (from volunteers who have refrained from oral hygiene for 24-48 hours)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Test solutions (e.g., 10% w/v): this compound, Sucrose (positive control), Saline (negative control)

  • pH meter with a microelectrode

  • Incubator or water bath at 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Plaque Collection: Collect supragingival dental plaque from multiple tooth surfaces of healthy volunteers using sterile dental instruments. Pool the plaque samples.

  • Plaque Suspension Preparation: Suspend the pooled plaque in PBS to a specific optical density (e.g., OD600 of 1.0) to standardize the bacterial concentration. Homogenize the suspension by vortexing.

  • Incubation:

    • Pipette equal volumes (e.g., 500 µL) of the plaque suspension into sterile microcentrifuge tubes.

    • Add an equal volume (e.g., 500 µL) of the test solutions (this compound, Sucrose, Saline) to the respective tubes.

  • pH Measurement:

    • Measure the initial pH of each suspension immediately after adding the test solution (t=0).

    • Incubate the tubes at 37°C.

    • Measure the pH at regular intervals (e.g., 10, 20, 30, 60, and 120 minutes).

  • Data Analysis: Plot the pH values against time for each test substance. Compare the pH drop caused by this compound to that of sucrose and the negative control.

Protocol 2: In Vivo Cariogenicity Study in a Rat Model

Objective: To assess the cariogenic potential of this compound in an established animal model of dental caries.

Materials:

  • Weanling Wistar or Sprague-Dawley rats

  • Cariogenic diet components (e.g., corn starch, casein, powdered cellulose, vitamins, minerals)

  • Test carbohydrates: this compound, Sucrose, Corn Starch

  • Cages with a programmed feeding machine

  • Oral swabs and culture media for Streptococcus sobrinus

  • Dissecting microscope for caries scoring

  • Anesthetic and euthanasia agents

Procedure:

  • Animal Preparation:

    • Use weanling rats (e.g., 19-21 days old).

    • Infect the rats orally with a cariogenic strain of bacteria, such as Streptococcus sobrinus, to ensure a robust caries challenge.

    • Confirm colonization by oral swabbing and culturing.

  • Diet Formulation: Prepare isocaloric diets where the carbohydrate source is the variable. For example:

    • Group 1 (this compound): 30% this compound diet

    • Group 2 (Sucrose - positive control): 30% sucrose diet

    • Group 3 (Starch - negative control): 30% corn starch diet

  • Experimental Period:

    • House the rats in cages with a programmed feeding machine that delivers the diets at frequent intervals (e.g., 12-18 times per day) to mimic human snacking patterns.

    • Provide water ad libitum.

    • The experimental period typically lasts for 5-8 weeks.

  • Caries Scoring:

    • At the end of the experimental period, euthanize the rats.

    • Remove the mandibles and maxillae.

    • Stain the teeth with a caries-disclosing solution (e.g., murexide).

    • Score the carious lesions on the buccal, sulcal, and proximal surfaces of the molars under a dissecting microscope according to a standardized scoring system (e.g., Keyes method).

  • Data Analysis: Compare the mean caries scores between the different diet groups using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Human Plaque pH Telemetry

Objective: To measure the in vivo pH of interdental plaque after consumption of this compound-containing products.

Materials:

  • Human volunteers with good oral health

  • Custom-made removable partial dentures or intraoral appliances fitted with an indwelling pH microelectrode (e.g., glass or ISFET electrode).

  • Telemetry system for wireless data transmission and recording.

  • Test products containing this compound.

  • 10% sucrose solution (positive control).

  • Water (for rinsing).

Procedure:

  • Appliance and Electrode Preparation:

    • Fabricate a custom intraoral appliance for each volunteer to hold the pH electrode in a protected site, typically an interproximal space.

    • Calibrate the pH electrode before each measurement session.

  • Plaque Accumulation:

    • Instruct the volunteers to wear the appliance for 3-4 days without performing oral hygiene on the appliance or the adjacent teeth to allow for plaque to accumulate on the electrode.

  • Measurement Session:

    • Volunteers should refrain from eating or drinking for at least 2 hours before the measurement.

    • Record the baseline plaque pH for several minutes until a stable reading is obtained.

    • Administer the this compound-containing test product (e.g., a beverage to drink or a candy to suck on for a specified time).

    • Continuously record the plaque pH during and for at least 30 minutes after consumption of the test product.

    • After the pH has returned to baseline, have the volunteer rinse with water.

  • Positive Control:

    • In the same session, after the plaque pH has stabilized again, have the volunteer rinse with a 10% sucrose solution for 1 minute.

    • Record the pH for at least 30 minutes to confirm the acidogenic potential of the accumulated plaque. A pH drop below 5.0 is expected.

  • Data Analysis:

    • Plot the pH curves (Stephan curves) for this compound and sucrose.

    • Determine the minimum pH reached and the area under the curve below pH 5.7.

    • A substance is considered "safe for teeth" if it does not cause the plaque pH to drop below 5.7.

Visualizations

Leucrose_vs_Sucrose_Metabolism Sucrose Sucrose (α-1,2 linkage) OralBacteria Oral Bacteria (e.g., S. mutans) Sucrose->OralBacteria Rapidly Metabolized GTF Glucosyltransferases (GTF) Sucrose->GTF Substrate This compound This compound (α-1,5 linkage) This compound->OralBacteria Slowly/Poorly Metabolized This compound->GTF Not a Substrate Acid Lactic Acid (pH Drop) OralBacteria->Acid NoAcid Minimal Acid (pH > 5.7) OralBacteria->NoAcid Glucans Extracellular Glucans (Adhesive Plaque) GTF->Glucans NoGlucans No Glucan Synthesis GTF->NoGlucans

Caption: Metabolic fate of Sucrose vs. This compound by oral bacteria.

Plaque_pH_Telemetry_Workflow Start Start: Volunteer with Custom Appliance PlaqueAccumulation 1. Plaque Accumulation (3-4 days, no oral hygiene on appliance) Start->PlaqueAccumulation Baseline 2. Measure Baseline Plaque pH PlaqueAccumulation->Baseline ConsumeProduct 3. Consume Test Product (this compound) Baseline->ConsumeProduct RecordpH_this compound 4. Record pH (during and 30 min post) ConsumeProduct->RecordpH_this compound Evaluate_this compound 5. Evaluate pH Curve RecordpH_this compound->Evaluate_this compound Safe Result: 'Safe for Teeth' Evaluate_this compound->Safe pH > 5.7 NotSafe Result: Potentially Cariogenic Evaluate_this compound->NotSafe pH < 5.7 ControlRinse 6. Positive Control Rinse (10% Sucrose) Safe->ControlRinse NotSafe->ControlRinse RecordpH_Sucrose 7. Record pH (30 min) ControlRinse->RecordpH_Sucrose Validate 8. Validate Plaque Activity (pH < 5.0) RecordpH_Sucrose->Validate Valid Valid Test Validate->Valid Invalid Invalid Test Validate->Invalid End End Valid->End

Caption: Experimental workflow for human plaque pH telemetry.

Leucrose_Application_Logic Property Key Properties of this compound Prop1 Poorly Metabolized by Oral Bacteria Property->Prop1 Prop2 Inhibits Sucrose Uptake by S. mutans Property->Prop2 Prop3 Not a Substrate for Glucan Synthesis (GTF) Property->Prop3 Cons1 Low Acid Production Prop1->Cons1 Prop2->Cons1 Cons2 Reduced Plaque Adhesion Prop3->Cons2 Consequence Direct Consequences Outcome1 Reduced Enamel Demineralization Cons1->Outcome1 Cons2->Outcome1 Outcome Overall Outcome Application1 Low-Cariogenic Food Products Outcome1->Application1 Application Application

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucrose Yield in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of leucrose.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for this compound synthesis?

A1: this compound is synthesized from sucrose through a transfructosylation reaction catalyzed by the enzyme dextransucrase (sucrose:1,6-alpha-D-glucan 6-alpha-D-glucosyltransferase, EC 2.4.1.5). In this reaction, the glucosyl moiety of sucrose is transferred to a fructose molecule, which acts as an acceptor, forming an α-1,5-glycosidic bond. The primary enzyme source is bacteria from the Leuconostoc and Streptococcus genera, with Leuconostoc mesenteroides being commonly used.[1][2][3]

Q2: What are the main byproducts in this compound synthesis and how can their formation be minimized?

A2: The primary byproducts are dextran, a glucose polymer, and iso-malto-oligosaccharides.[4] Dextransucrase's main biological role is dextran synthesis. To favor this compound production, the reaction conditions must be optimized to promote the transfer of the glucosyl group to fructose instead of to the growing dextran chain. Minimizing byproduct formation can be achieved by:

  • Increasing the fructose concentration: A high concentration of the fructose acceptor shifts the reaction equilibrium towards this compound synthesis.

  • Controlling the sucrose concentration: High sucrose concentrations can favor dextran polymerization.[5]

Q3: What is a typical yield for this compound synthesis?

A3: this compound yields can vary significantly depending on the reaction conditions. With optimized substrate concentrations (e.g., 0.5 M sucrose and 1.0 M fructose), yields of approximately 24.5% have been reported. In some instances, with immobilized enzymes, it has been reported that about 74% of the sucrose can be converted into this compound.

Q4: How does the source of dextransucrase affect the synthesis of this compound?

A4: Dextransucrases from different microbial strains can exhibit varying product specificities and optimal reaction conditions. For example, dextransucrases from different strains of Leuconostoc mesenteroides may produce different ratios of this compound to dextran. It is crucial to characterize the specific enzyme being used to determine its optimal conditions for this compound synthesis.

Q5: What are the challenges associated with the purification of this compound?

A5: The purification of this compound from the reaction mixture is challenging due to the presence of structurally similar sugars like sucrose, fructose, glucose, and various oligosaccharides. Chromatographic methods are typically required to achieve high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Low this compound Yield

Low yield is a frequent problem. The following sections outline potential causes and their solutions.

Potential Cause Recommended Solution
Suboptimal Reaction Conditions Optimize pH: The optimal pH for dextransucrase from Leuconostoc mesenteroides is typically between 5.4 and 6.5. Verify and adjust the buffer pH accordingly. Optimize Temperature: The optimal temperature for this compound synthesis is generally between 23°C and 30°C. Higher temperatures can lead to enzyme inactivation.
Incorrect Substrate Concentrations Adjust Sucrose:Fructose Ratio: A high molar ratio of fructose to sucrose is crucial for maximizing this compound yield. Ratios of 2:1 (fructose:sucrose) or higher are often effective. Optimize Sucrose Concentration: While sucrose is the substrate, very high concentrations can favor dextran formation. Experiment with a range of sucrose concentrations (e.g., 20% to 40%) to find the optimal balance.
Enzyme Inactivity Check Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or lower) and has not undergone multiple freeze-thaw cycles. Verify Enzyme Activity: Perform an activity assay to confirm that the enzyme is active. The activity of dextransucrase is measured in Dextran Sucrase Units (DSU).
Product Inhibition Monitor Reaction Time: this compound or byproducts may inhibit the enzyme at high concentrations. Determine the optimal reaction time by taking samples at various time points and analyzing for this compound concentration.
High Byproduct Formation

Excessive formation of dextran and other oligosaccharides reduces the this compound yield and complicates purification.

Potential Cause Recommended Solution
High Sucrose Concentration Reduce the initial sucrose concentration to disfavor dextran polymerization.
Low Fructose (Acceptor) Concentration Increase the molar concentration of fructose to outcompete the growing dextran chain for the glucosyl-enzyme intermediate.
Suboptimal Reaction Conditions Re-optimize pH and temperature, as these can also influence the ratio of transferase to polymerase activity.

Data Presentation

Table 1: Influence of Substrate Concentration on this compound Yield

Sucrose Concentration (M)Fructose Concentration (M)Temperature (°C)Reaction Time (h)This compound Yield (%)Reference
0.51.030120~24.5
45 g/100g solution10 g/100g solutionAmbientContinuous Flow40.0 (based on sucrose)

Table 2: Optimal Conditions for Dextransucrase from Leuconostoc mesenteroides

ParameterOptimal ValueReference
Temperature 23-30 °C
pH 5.4 - 6.5

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters is recommended.

Materials:

  • Dextransucrase from Leuconostoc mesenteroides

  • Sucrose

  • Fructose

  • Sodium Acetate Buffer (50 mM, pH 5.4)

  • Deionized water

Procedure:

  • Substrate Solution Preparation: Prepare a solution containing sucrose and fructose in 50 mM sodium acetate buffer (pH 5.4). A common starting point is 0.5 M sucrose and 1.0 M fructose.

  • Enzyme Addition: Add dextransucrase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C) with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours). The concentration of this compound, sucrose, and fructose can be determined using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

  • Reaction Termination: Once the maximum this compound concentration is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purification:

    • Centrifuge the reaction mixture to remove the denatured enzyme.

    • The supernatant containing this compound and other sugars can be purified using chromatographic techniques. A common method involves using a column packed with a suitable resin (e.g., a cation exchanger in the calcium form) to separate this compound from other components.

Enzyme Immobilization for Enhanced Stability and Reusability

Immobilizing dextransucrase can improve its stability and allow for repeated use.

Materials:

  • Dextransucrase

  • Sephadex G-200

  • Sodium Acetate Buffer (50 mM, pH 5.4)

Procedure:

  • Swell Sephadex G-200 in the sodium acetate buffer.

  • Pack the swollen Sephadex into a column.

  • Load the dextransucrase solution onto the column. The enzyme will bind to the dextran-based resin through affinity.

  • Wash the column with the buffer to remove any unbound enzyme.

  • The column with the immobilized enzyme can be used in a continuous flow reactor for this compound production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_substrates Prepare Substrate Solution (Sucrose + Fructose in Buffer) mix Combine Substrates and Enzyme prep_substrates->mix prep_enzyme Prepare Dextransucrase Solution prep_enzyme->mix incubate Incubate at Optimal Temperature and pH mix->incubate monitor Monitor Reaction (HPLC) incubate->monitor terminate Terminate Reaction (Heat Inactivation) monitor->terminate purify Purify this compound (Chromatography) terminate->purify

Caption: Experimental workflow for enzymatic this compound synthesis.

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrates Substrate Issues cluster_inhibition Inhibition start Low this compound Yield check_activity Verify Enzyme Activity start->check_activity check_storage Check Storage Conditions start->check_storage optimize_ph Optimize pH start->optimize_ph optimize_temp Optimize Temperature start->optimize_temp adjust_ratio Adjust Sucrose:Fructose Ratio start->adjust_ratio optimize_sucrose Optimize Sucrose Concentration start->optimize_sucrose check_time Optimize Reaction Time start->check_time

Caption: Troubleshooting guide for low this compound yield.

References

Effect of substrate concentration on Leucrose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of leucrose.

Frequently Asked Questions (FAQs)

Q1: What are the key substrates and enzymes involved in this compound production?

This compound is synthesized from sucrose and fructose through a transglucosylation reaction catalyzed by the enzyme dextransucrase (also known as α-(1-6)-glucosyl transferase).[1] In this reaction, the glucosyl group from sucrose is transferred to fructose, forming the α-1,5-glycosidic bond characteristic of this compound.

Q2: What is the optimal substrate concentration for maximizing this compound yield?

The optimal substrate concentrations can vary depending on the specific enzyme source and reaction conditions. However, studies have shown that a higher concentration of the acceptor molecule, fructose, relative to the donor molecule, sucrose, generally favors this compound synthesis over the competing dextran polymerization reaction.

Q3: What are the typical reaction conditions for enzymatic this compound synthesis?

Optimal reaction conditions are crucial for efficient this compound production. Key parameters include:

  • Temperature: The reaction is typically carried out in a temperature range of 265 K to 310 K (-8.15°C to 36.85°C).

  • pH: The optimal pH for the enzymatic reaction is generally between 4.5 and 8.0.[1]

  • Enzyme Concentration: The amount of dextransucrase will influence the reaction rate. A common practice is to define the fructose concentration relative to the enzyme activity (e.g., at least 100 mmoles of fructose per 1,000 I.U. of enzyme).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal substrate ratio (sucrose to fructose).Increase the molar ratio of fructose to sucrose. A higher fructose concentration acts as a more effective acceptor for the glucosyl group, outcompeting dextran formation.
Inappropriate enzyme concentration.Optimize the enzyme concentration. Too little enzyme will result in a slow reaction rate, while too much may not be cost-effective.
Non-optimal pH or temperature.Ensure the reaction buffer is at the optimal pH for the specific dextransucrase being used. Maintain the reaction temperature within the optimal range for enzyme activity and stability.
Low Purity of this compound Formation of byproducts like dextran and iso-malto-oligosaccharides.Optimize the substrate ratio to favor the transfer reaction to fructose. Employ purification techniques such as chromatography to separate this compound from these byproducts.[1]
Incomplete reaction.Increase the reaction time or optimize other parameters like temperature and enzyme concentration to drive the reaction to completion.
Enzyme Inactivity Improper storage of the enzyme.Store dextransucrase according to the manufacturer's instructions, typically at low temperatures to maintain its activity.
Presence of inhibitors in the reaction mixture.Ensure all substrates and buffers are of high purity and free from potential enzyme inhibitors.

Data Presentation

Table 1: Effect of Substrate Concentration on this compound Yield

Sucrose Concentration (M)Fructose Concentration (M)This compound Yield (%)Reference
0.51.0~24.5[2]
0.29 (10 g/100g solution)2.5 (45 g/100g solution)40.0

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound using dextransucrase. Researchers should optimize the specific concentrations and conditions based on their enzyme source and experimental goals.

Materials:

  • Dextransucrase (α-(1-6)-glucosyl transferase)

  • Sucrose

  • Fructose

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.2)

  • Reaction vessel with temperature control

  • Analytical equipment for product quantification (e.g., HPLC)

Procedure:

  • Prepare Substrate Solution: Dissolve sucrose and fructose in the reaction buffer to the desired concentrations. A common starting point is a higher molar concentration of fructose than sucrose.

  • Enzyme Addition: Add the specified amount of dextransucrase to the substrate solution. The amount of enzyme can be based on its activity units. A general guideline is to use at least 100 mmoles of fructose for every 1000 I.U. of enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for a predetermined period (e.g., 24-48 hours).

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes) or by other appropriate methods.

  • Analysis: Analyze the reaction mixture using a suitable method like HPLC to determine the concentration of this compound, residual substrates, and any byproducts.

  • Purification (Optional): If high purity this compound is required, the product can be purified from the reaction mixture using techniques like column chromatography to remove unreacted substrates and byproducts.

Visualizations

Leucrose_Synthesis_Workflow cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_products Products Sucrose Sucrose Enzyme Dextransucrase (α-(1-6)-glucosyl transferase) Sucrose->Enzyme Binds to active site Fructose Fructose Fructose->Enzyme Acts as acceptor This compound This compound Enzyme->this compound Catalyzes transfer Byproducts Byproducts (Dextran, etc.) Enzyme->Byproducts Polymerization (side reaction)

Caption: Enzymatic synthesis of this compound from sucrose and fructose.

Troubleshooting_Logic Start Low this compound Yield? CheckSubstrates Check Substrate Ratio (Fructose:Sucrose) Start->CheckSubstrates Yes End Problem Resolved Start->End No OptimizeRatio Increase Fructose Concentration CheckSubstrates->OptimizeRatio Suboptimal CheckConditions Check Reaction Conditions (pH, Temperature) CheckSubstrates->CheckConditions Optimal OptimizeRatio->CheckConditions OptimizeConditions Adjust to Optimal Range CheckConditions->OptimizeConditions Suboptimal CheckPurity Low Purity? CheckConditions->CheckPurity Optimal OptimizeConditions->CheckPurity Purification Implement/Optimize Chromatographic Purification CheckPurity->Purification Yes CheckPurity->End No Purification->End

Caption: Troubleshooting workflow for this compound production issues.

References

Influence of temperature and pH on dextransucrase activity for Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of leucrose using dextransucrase. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

I. Influence of Temperature and pH on Dextransucrase Activity for this compound Production

The enzymatic activity of dextransucrase is significantly influenced by both temperature and pH. These parameters not only affect the overall reaction rate but also the product specificity, determining the ratio of this compound to the primary product, dextran. This compound is synthesized through an acceptor reaction where fructose acts as the acceptor molecule.

Data Presentation

The following tables summarize the quantitative data on the influence of temperature and pH on dextransucrase activity and this compound yield.

Table 1: Effect of Temperature on Dextransucrase Activity

Temperature (°C)Relative Dextransucrase Activity (%)Remarks
20Sub-optimalLower reaction rate.
23-25HighOften optimal for dextransucrase production by Leuconostoc mesenteroides.
30OptimalGenerally considered optimal for this compound synthesis.[1]
35HighOptimal for overall dextran and fructose production from sucrose.[1]
40DecreasedEnzyme activity begins to decline.
45Significantly DecreasedPotential for enzyme denaturation.

Table 2: Effect of pH on this compound Yield

pHThis compound Yield (g of this compound / g of sucrose consumed)Remarks
4.5ModerateFavorable for overall dextransucrase activity.
5.3 - 5.5HighOptimal pH for dextransucrase activity, favoring the acceptor reaction.[1]
5.4~0.25High yield of this compound observed.
6.0ModerateEnzyme activity remains, but this compound yield may decrease.
6.7~0.15Decreased this compound synthesis.
7.4~0.10Significantly lower this compound yield as higher pH disfavors the acceptor reaction.

II. Experimental Protocols

Dextransucrase Activity Assay

This protocol outlines the measurement of dextransucrase activity by quantifying the amount of reducing sugars (fructose) released from sucrose.

Materials:

  • Dextransucrase enzyme preparation

  • Sucrose solution (e.g., 10% w/v in buffer)

  • Sodium acetate buffer (50 mM, pH 5.4)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Rochelle salt solution (40% w/v Potassium sodium tartrate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of 10% sucrose solution and 0.4 mL of sodium acetate buffer.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the dextransucrase enzyme solution.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at the chosen temperature.

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 5-15 minutes in a water bath.

  • Cool the tubes to room temperature and add 9.0 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • A standard curve using known concentrations of fructose should be prepared to determine the amount of fructose released. One unit of dextransucrase activity (DSU) is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under standard assay conditions.

This compound Synthesis and Quantification

This protocol describes the enzymatic synthesis of this compound and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dextransucrase enzyme preparation

  • Sucrose

  • Fructose (as the acceptor molecule)

  • Sodium acetate buffer (50 mM, pH 5.4)

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87C)

  • Acetonitrile

  • Ultrapure water

  • Standards: Sucrose, Fructose, Glucose, this compound

Procedure:

A. This compound Synthesis:

  • Prepare a substrate solution containing sucrose and a higher concentration of fructose in sodium acetate buffer (pH 5.4). A common starting point is a 1:2 or 1:3 molar ratio of sucrose to fructose.

  • Add the dextransucrase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 30°C with gentle agitation for a predetermined time (e.g., 24-48 hours).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Centrifuge the reaction mixture to remove any precipitated dextran and denatured enzyme.

B. This compound Quantification by HPLC:

  • Filter the supernatant from the synthesis reaction through a 0.45 µm syringe filter.

  • Dilute the sample as necessary with the mobile phase.

  • Inject the sample into the HPLC system.

  • The mobile phase typically consists of an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • The column temperature should be maintained, for example, at 80°C.

  • Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known standard.

III. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Enzyme Activity 1. Inactive enzyme due to improper storage. 2. Sub-optimal pH or temperature. 3. Presence of enzyme inhibitors.1. Ensure the enzyme is stored at the recommended temperature (typically -20°C). 2. Verify the pH of the buffer and the reaction temperature. 3. Check for potential inhibitors in the reaction mixture (e.g., heavy metal ions).
Low this compound Yield 1. Sub-optimal sucrose to fructose ratio. 2. Inappropriate pH. 3. Insufficient reaction time. 4. High dextran formation.1. Increase the molar ratio of fructose to sucrose. Ratios of 1:2 or 1:3 (sucrose:fructose) often favor this compound synthesis. 2. Adjust the pH to the optimal range for the acceptor reaction (pH 5.3-5.5). 3. Extend the incubation time and monitor product formation at different time points. 4. A lower temperature (around 30°C) and optimal pH can favor the acceptor reaction over dextran polymerization.
High Dextran Contamination 1. Reaction conditions favoring polymerization. 2. Low concentration of the fructose acceptor.1. Lower the reaction temperature slightly (e.g., from 35°C to 30°C). 2. Ensure a high concentration of fructose is present in the reaction mixture.
Inconsistent Results 1. Inaccurate pipetting. 2. Fluctuations in temperature or pH. 3. Variability in enzyme preparation.1. Calibrate pipettes regularly. 2. Use a calibrated pH meter and a temperature-controlled incubator/water bath. 3. Use a consistent source and batch of dextransucrase, or perform a new activity assay for each new batch.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis using dextransucrase?

A1: The optimal temperature for this compound synthesis is generally around 30°C. While dextransucrase can be active at higher temperatures, these conditions may favor the polymerization of dextran over the acceptor reaction that produces this compound.

Q2: How does pH affect the yield of this compound?

A2: The pH of the reaction medium has a significant impact on this compound yield. An acidic pH, typically between 5.3 and 5.5, is optimal for the acceptor reaction. As the pH increases, the synthesis of this compound decreases, and dextran formation becomes more predominant.

Q3: Why is fructose added to the reaction mixture for this compound synthesis?

A3: Fructose acts as an "acceptor" molecule in the dextransucrase reaction. The enzyme transfers a glucose unit from sucrose to fructose, forming the disaccharide this compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose). Without an acceptor like fructose, the primary reaction is the polymerization of glucose units to form dextran.

Q4: What is a typical ratio of sucrose to fructose for maximizing this compound yield?

A4: To maximize this compound yield, a molar excess of fructose is required. Ratios of sucrose to fructose of 1:2 or 1:3 are commonly used to drive the reaction towards this compound formation.

Q5: How can I separate this compound from the reaction mixture?

A5: this compound can be separated from the reaction mixture, which contains residual sucrose, fructose, glucose, and dextran, using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate column is the most common method for both quantification and purification.

V. Visualizations

Leucrose_Synthesis_Workflow cluster_preparation Reaction Setup cluster_reaction Enzymatic Reaction cluster_processing Product Processing cluster_analysis Analysis Sucrose Sucrose Solution ReactionMix Incubation (30°C, 24-48h) Sucrose->ReactionMix Fructose Fructose Solution (Acceptor) Fructose->ReactionMix Buffer Buffer (pH 5.4) Buffer->ReactionMix Enzyme Dextransucrase Enzyme->ReactionMix HeatInactivation Heat Inactivation ReactionMix->HeatInactivation Centrifugation Centrifugation HeatInactivation->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC This compound Purified this compound HPLC->this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Temp_pH_Influence cluster_conditions Reaction Conditions Temp Temperature Activity Dextransucrase Activity Temp->Activity Optimal ~30-35°C pH pH pH->Activity Optimal ~5.3-5.5 This compound This compound Yield Activity->this compound Dextran Dextran Yield Activity->Dextran Low_pH Low pH (~5.4) Low_pH->this compound Favors High_Temp High Temp (>35°C) High_Temp->Dextran Favors High_pH High pH (>6.5) High_pH->Dextran Favors

Caption: Influence of temperature and pH on dextransucrase products.

References

Technical Support Center: Leucrose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of leucrose.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound from sucrose and fructose using dextransucrase (a type of glucansucrase) is often accompanied by the formation of several byproducts. The most common byproducts include:

  • Dextran : A glucose polymer formed by the dextransucrase enzyme.[1][2]

  • Isomalto-oligosaccharides : Oligomers of glucose.[3]

  • Other oligosaccharides : The enzyme can catalyze the formation of various other sugar chains.[2][4]

  • Fructose : Liberated from the sucrose substrate during the reaction.

Q2: What is the general reaction mechanism for this compound synthesis?

A2: this compound (5-O-α-D-glucopyranosyl-D-fructose) is synthesized by the action of dextransucrase on sucrose in the presence of fructose. The enzyme catalyzes the transfer of a glucosyl group from sucrose to fructose. The catalytic mechanism involves the formation of a glucosyl-enzyme intermediate, with the release of fructose from sucrose. This intermediate can then react with an acceptor molecule. In this compound synthesis, fructose acts as the acceptor. However, other molecules, including water or another glucose unit, can also act as acceptors, leading to byproduct formation.

Q3: Which factors influence the yield of this compound and the formation of byproducts?

A3: Several factors can significantly impact the efficiency of this compound synthesis and the minimization of byproduct formation. These include:

  • Substrate Concentration : The ratio of sucrose to fructose is a critical parameter. Higher fructose concentrations generally favor this compound production over dextran synthesis.

  • Enzyme Concentration : The amount of dextransucrase will affect the reaction rate.

  • Temperature : The optimal temperature for this compound synthesis is typically around 30-40°C. Higher temperatures can lead to increased rates of side reactions and decreased enzyme stability.

  • pH : The optimal pH for the activity of dextransucrase is generally in the range of 5.0 to 8.0. Deviations from the optimal pH can reduce enzyme activity and affect the product profile.

  • Reaction Time : Prolonged reaction times can lead to the degradation of products or the formation of further byproducts.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Suboptimal substrate concentrations.Optimize the sucrose-to-fructose ratio. Increasing the fructose concentration can favor this compound synthesis. For example, a substrate mixture of 0.5 M sucrose + 1.0 M fructose has been shown to yield a significant amount of this compound.
Non-optimal temperature or pH.Ensure the reaction is carried out at the optimal temperature (e.g., 30-40°C) and pH (e.g., 5.0-6.7) for the specific dextransucrase being used.
Enzyme instability.Consider immobilizing the enzyme to improve stability. Check for the presence of inhibitors.
High Dextran Formation High sucrose-to-fructose ratio.Increase the concentration of fructose in the reaction mixture.
Suboptimal reaction conditions.Adjust the temperature and pH to conditions that favor the transfer of the glucosyl unit to fructose rather than to the growing dextran chain.
Presence of Unwanted Oligosaccharides Transglycosylation side reactions.Optimize reaction time to minimize the formation of larger oligosaccharides. Purify the this compound product using techniques like chromatography.
High Levels of Residual Monosaccharides (Glucose and Fructose) Hydrolysis of sucrose by the enzyme.High substrate concentrations can favor the transfer reaction over hydrolysis. Terminate the reaction before the complete depletion of sucrose.

Quantitative Data Summary

Parameter Condition 1 Condition 2 This compound Yield Reference
Substrate Concentration 0.5 M sucrose + 1.0 M fructose100 g/L sucrose + 400 g/L fructose~24.5%
Temperature 30°C40°CYield can be affected by enzyme stability at higher temperatures.
pH 5.46.7Higher pH can decrease side reactions but may also affect enzyme stability.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound using dextransucrase.

Materials:

  • Dextransucrase (e.g., from Leuconostoc mesenteroides or Streptococcus mutans)

  • Sucrose

  • Fructose

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0-6.0)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a substrate solution by dissolving sucrose and fructose in the buffer. A common starting point is a molar ratio of 1:2 sucrose to fructose (e.g., 0.5 M sucrose and 1.0 M fructose).

  • Equilibrate the reaction vessel to the desired temperature (e.g., 30°C).

  • Add the dextransucrase enzyme to the substrate solution to initiate the reaction.

  • Incubate the reaction mixture for a specific duration (e.g., 24-120 hours), with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the product composition using HPLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purify the this compound from the reaction mixture using chromatographic techniques.

Protocol 2: Analysis of this compound and Byproducts by HPLC

This protocol outlines a general method for the analysis of sugars from the this compound synthesis reaction.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., an amino-based or ligand-exchange column)

  • Mobile phase (e.g., acetonitrile/water mixture or dilute sulfuric acid)

  • Standard solutions of this compound, sucrose, glucose, and fructose

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Terminate the enzyme activity (e.g., by boiling).

    • Centrifuge the sample to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the prepared sample and standards.

    • Run the analysis and detect the separated sugars using the RI detector.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, sucrose, glucose, fructose, and other byproducts by comparing their retention times with the standards.

    • Quantify the concentration of each component by integrating the peak areas and using a calibration curve generated from the standards.

Visualizations

Leucrose_Synthesis_Pathway Sucrose Sucrose Dextransucrase Dextransucrase Sucrose->Dextransucrase Fructose_acceptor Fructose (Acceptor) This compound This compound Fructose_acceptor->this compound Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Dextransucrase->Glucosyl_Enzyme Forms Fructose_released Fructose (Released) Glucosyl_Enzyme->Fructose_released Releases Glucosyl_Enzyme->this compound + Fructose Dextran Dextran Glucosyl_Enzyme->Dextran + Growing Dextran Chain Oligosaccharides Oligosaccharides Glucosyl_Enzyme->Oligosaccharides + Other Acceptors Glucose Glucose (Hydrolysis) Glucosyl_Enzyme->Glucose + Water Water Water (Acceptor) Water->Glucose

Caption: Reaction pathway for enzymatic this compound synthesis and byproduct formation.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, High Byproducts) Check_Conditions 1. Verify Reaction Conditions (Temp, pH, Substrate Ratio) Start->Check_Conditions Analyze_Products 2. Analyze Product Composition (HPLC) Check_Conditions->Analyze_Products Identify_Issue 3. Identify Predominant Issue Analyze_Products->Identify_Issue Low_Yield Low this compound Yield Identify_Issue->Low_Yield Low Yield High_Dextran High Dextran Identify_Issue->High_Dextran High Dextran High_Oligos High Oligosaccharides Identify_Issue->High_Oligos High Oligos. Optimize_Ratio Optimize Sucrose: Fructose Ratio Low_Yield->Optimize_Ratio Optimize_Conditions Optimize Temp & pH Low_Yield->Optimize_Conditions High_Dextran->Optimize_Ratio Optimize_Time Optimize Reaction Time High_Oligos->Optimize_Time Re_evaluate 4. Re-evaluate Results Optimize_Ratio->Re_evaluate Optimize_Conditions->Re_evaluate Optimize_Time->Re_evaluate

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Reducing dextran formation during Leucrose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic production of leucrose, focusing on the reduction of dextran formation.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you optimize your experiments for higher this compound yield and purity.

Question: My this compound yield is low. What are the primary factors I should investigate?

Answer: Low this compound yield is typically a result of suboptimal reaction conditions that favor the polymerization of glucose into dextran rather than the transfer of glucose to fructose. The most critical factor is the concentration of the acceptor molecule, fructose.

  • Increase Fructose Concentration: this compound is formed when fructose acts as a glucosyl acceptor. High concentrations of fructose in the reaction mixture competitively inhibit dextran synthesis and promote the formation of this compound. Recent studies have shown that adding fructose as a glycosyl acceptor can significantly promote this compound synthesis.[1] For instance, increasing the fructose concentration from 0 M to 1.0 M in a reaction with 0.5 M sucrose can increase the this compound yield from 13.0% to 27.8%.[1]

  • Optimize Sucrose-to-Fructose Ratio: It's not just the absolute fructose concentration, but the ratio of sucrose (the glucosyl donor) to fructose (the acceptor) that is crucial. Lowering the sucrose concentration while maintaining a high fructose concentration generally enhances the specificity of the glucosyl transfer to fructose. A substrate mixture of 0.5 M sucrose and 1.0 M fructose has been shown to produce a high yield of this compound (approximately 24.5%).[1][2]

  • Enzyme Concentration: The concentration of dextransucrase can influence the molecular weight of the dextran formed, and by extension, the overall reaction kinetics.[3] While not directly impacting the this compound/dextran ratio as much as substrate concentrations, it's a parameter that should be standardized in your experiments.

Question: I am observing significant dextran contamination in my product. How can I reduce it?

Answer: High dextran contamination is a common issue and directly competes with this compound synthesis. Dextran formation increases the viscosity of the reaction mixture, making downstream processing difficult and reducing sucrose recovery.

  • Adjust Substrate Concentrations: As mentioned above, the most effective way to reduce dextran formation is to increase the concentration of fructose. Fructose acts as a competitive acceptor for the glucosyl moiety from sucrose, thereby reducing its availability for dextran polymerization.

  • Consider Competitive Inhibitors: Certain molecules can act as competitive inhibitors of dextransucrase, effectively reducing dextran synthesis. Cycloisomaltooligosaccharides (cyclodextrins) have been shown to be potent competitive inhibitors. For example, cyclodextran-heptaose can inhibit the dextransucrase reaction by up to 95% at a concentration of 12.5 mM.

  • Reaction Time and Temperature: Prolonged reaction times at optimal temperatures for dextran synthesis can lead to higher dextran yields. Monitor your reaction progress and consider stopping it once the optimal this compound concentration is reached, before excessive dextran accumulates. While the optimal temperature for dextran production is around 35°C, this compound synthesis has been successfully carried out at 30°C.

Question: The viscosity of my reaction mixture is too high, making it difficult to handle and purify the products. What is causing this and what can I do?

Answer: A significant increase in viscosity is a direct consequence of high molecular weight dextran formation.

  • Primary Cause: The dextransucrase is efficiently polymerizing glucose units from sucrose into long dextran chains. This is the default reaction pathway in the absence of a sufficient concentration of an alternative acceptor like fructose.

  • Solution: The solution is to shift the reaction equilibrium away from dextran synthesis. As detailed in the previous questions, increasing the fructose-to-sucrose ratio is the most effective strategy. By providing a high concentration of fructose, you promote the "acceptor reaction" that produces the smaller disaccharide, this compound, instead of the large polysaccharide, dextran.

Frequently Asked Questions (FAQs)

1. What is the core enzymatic reaction for this compound production?

This compound is produced from sucrose by the enzyme dextransucrase (a type of glucosyltransferase, E.C. 2.4.1.5). The enzyme cleaves the glycosidic bond in sucrose, transferring the glucose moiety to an acceptor molecule.

  • In the absence of a suitable acceptor, the glucose is repeatedly transferred to a growing chain of glucose, forming the polysaccharide dextran .

  • In the presence of high concentrations of fructose, fructose acts as the acceptor for the glucose moiety, forming the disaccharide This compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose).

2. What are the optimal pH and temperature for the reaction?

The optimal conditions for dextransucrase activity are generally around pH 5.5 and a temperature of 35°C for dextran production. However, for this compound production, successful synthesis has been reported at a pH of 5.4-6.5 and a temperature of 30°C. It is advisable to optimize these parameters for the specific dextransucrase enzyme you are using.

3. How can I monitor the progress of my reaction?

The most common and effective method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable carbohydrate analysis column (e.g., an amino or ligand exchange column) and a refractive index (RI) detector can separate and quantify sucrose, fructose, glucose, this compound, and oligosaccharides.

4. Are there any known inhibitors of dextran formation?

Yes, besides using high fructose concentrations, other molecules can inhibit dextransucrase.

  • Cyclodextrins: Cyclodextran-heptaose and -octaose are competitive inhibitors with Ki values of 0.25 mM and 0.64 mM, respectively.

  • Other Sugars: Palatinose and maltitol have also been shown to exhibit some inhibitory effects, though to a lesser extent than cyclodextrins.

  • High Sucrose Concentration: At very high concentrations (≥ 200 mM), sucrose itself can cause substrate inhibition of dextran synthesis while increasing the formation of acceptor products.

5. How can I purify this compound from the final reaction mixture?

The final mixture will contain this compound, unreacted sucrose and fructose, and dextran.

  • Dextran Removal: Dextran can be precipitated out of the solution by adding ethanol. Typically, a final ethanol concentration of 75% (v/v) is effective.

  • Chromatographic Separation: After removing the dextran, the remaining sugars (this compound, fructose, sucrose) can be separated using chromatographic techniques. A patent for producing high-purity this compound suggests a chromatographic separation step to remove fructose and iso-malto-oligosaccharides.

Data Presentation: Optimizing this compound Yield

The following tables summarize quantitative data from various studies, highlighting the impact of substrate concentrations on product yield.

Table 1: Effect of Fructose Addition on this compound Yield

Sucrose Concentration (M)Fructose Concentration (M)This compound Yield (%)Dextran FormationReference Enzyme Source
0.5013.0FavoredStreptococcus mutans
0.51.027.8ReducedStreptococcus mutans
0.51.0~24.5ReducedStreptococcus mutans

Data synthesized from Lee et al. (2017) as cited in and the abstract from Sejong University.

Table 2: this compound Production under Different Substrate Conditions

Sucrose (g/L)Fructose (g/L)This compound Produced (g/L)Reaction Time (h)Enzyme Type
1004007424Immobilized L. mesenteroides dextransucrase
450100328 (as part of a 40% yield)8 (pumped through column)Immobilized dextran sucrase

Data from Han et al. (2005) as cited in and a patent for this compound production.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for producing this compound, which should be optimized for your specific enzyme and experimental goals.

  • Prepare Substrate Solution:

    • Dissolve sucrose (e.g., 171.15 g for 0.5 M) and fructose (e.g., 180.16 g for 1.0 M) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) to a final volume of 1 L.

  • Enzyme Addition:

    • Add a predetermined amount of dextransucrase solution to the substrate mixture. The optimal enzyme concentration should be determined empirically. One study used 0.05 U/ml.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring:

    • At regular intervals (e.g., 12, 24, 48, 72, 96, 120 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling for 10 minutes).

    • Analyze the composition of the aliquot using HPLC (see Protocol 2) to determine the concentrations of this compound, sucrose, fructose, and glucose.

  • Reaction Termination and Product Recovery:

    • Once the optimal this compound concentration is achieved, terminate the entire reaction by heat inactivation.

    • To remove the dextran byproduct, add cold ethanol to a final concentration of 75% (v/v) and incubate at 4°C overnight to precipitate the dextran.

    • Centrifuge the mixture to pellet the dextran and collect the supernatant containing this compound and other soluble sugars.

    • The supernatant can then be further purified by chromatography.

Protocol 2: HPLC Analysis of Reaction Products

This protocol outlines a general approach for the analysis of sugars using HPLC.

  • Sample Preparation:

    • Centrifuge the heat-inactivated reaction aliquots to remove any precipitated protein.

    • Dilute the supernatant with ultrapure water to a concentration range suitable for your HPLC system and standards.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A carbohydrate analysis column (e.g., a ZORBAX SB-C column or similar).

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. A ratio of 85:15 (v/v) has been reported.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.

    • Detector: Refractive Index (RI) detector.

  • Quantification:

    • Prepare standard solutions of sucrose, fructose, glucose, and this compound of known concentrations.

    • Generate a calibration curve for each standard by plotting peak area against concentration.

    • Calculate the concentration of each component in your experimental samples by comparing their peak areas to the respective calibration curves.

Visualizations

Dextransucrase_Reaction_Pathway cluster_0 Inputs cluster_1 Enzyme cluster_2 Reaction Pathways cluster_3 Outputs Sucrose Sucrose (Glucosyl Donor) Enzyme Dextransucrase Sucrose->Enzyme Sucrose->Enzyme Fructose_Acceptor Fructose (Acceptor) Fructose_Acceptor->Enzyme P1 Polymerization (High Sucrose, Low Fructose) Enzyme->P1 Glucosyl Transfer to growing chain P2 Acceptor Reaction (High Fructose) Enzyme->P2 Glucosyl Transfer to Fructose Fructose_Released Fructose (Released) Enzyme->Fructose_Released Dextran Dextran (Byproduct) P1->Dextran This compound This compound (Target Product) P2->this compound

Caption: Dextransucrase reaction pathways for dextran and this compound synthesis.

Experimental_Workflow Prep 1. Prepare Substrate Mix (Sucrose + Fructose in Buffer) Reaction 2. Add Dextransucrase & Incubate (e.g., 30°C) Prep->Reaction Monitoring 3. Monitor Reaction (Take Aliquots, Stop Enzyme, HPLC) Reaction->Monitoring Monitoring->Reaction Continue Incubation Termination 4. Terminate Reaction (Heat Inactivation) Monitoring->Termination Optimal Yield Reached Precipitation 5. Dextran Precipitation (Add Ethanol, Centrifuge) Termination->Precipitation Purification 6. This compound Purification (Chromatography of Supernatant) Precipitation->Purification Supernatant Final High-Purity this compound Purification->Final

Caption: General experimental workflow for this compound production and purification.

References

Technical Support Center: Separation of Leucrose from Fructose and Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of leucrose from fructose and sucrose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from fructose and sucrose?

A1: The primary challenges stem from the structural similarity and comparable physicochemical properties of these three sugars. This compound is an isomer of sucrose, and all three are disaccharides (fructose is a monosaccharide but is often present in the reaction mixture for this compound synthesis). This similarity in size, polarity, and charge makes separation by conventional methods difficult, often resulting in co-elution in chromatography or co-crystallization.

Q2: Which separation techniques are most commonly employed for this purpose?

A2: The most common and effective techniques are chromatographic methods, particularly ion-exchange chromatography with a cation-exchange resin in the calcium form, and high-performance liquid chromatography (HPLC). Simulated Moving Bed (SMB) chromatography is a continuous chromatographic technique suitable for large-scale separations. Crystallization is another potential method, though it presents significant challenges due to the inhibitory effects of fructose and sucrose on this compound crystallization.

Q3: Why is a cation-exchange resin in the calcium form effective for this separation?

A3: Strong acid cation-exchange resins in the calcium form separate sugars based on ligand exchange chromatography. The calcium ions on the resin form weak complexes with the hydroxyl groups of the sugars. The strength of these interactions varies for different sugars, leading to different retention times and enabling separation. Fructose, for instance, tends to form a stronger complex with the calcium ions compared to glucose, affecting its elution profile. While detailed comparative data for this compound is less common, this method has proven effective in separating sugar mixtures.

Q4: Can I use crystallization to separate this compound?

A4: While theoretically possible, crystallization of this compound from a mixture containing fructose and sucrose is challenging. Fructose, in particular, is known to inhibit the crystallization of sucrose, and similar effects can be anticipated with this compound.[1][2][3] Achieving high purity of this compound through crystallization from such a mixture would require careful optimization of solvent systems, temperature, and seeding, and may involve multiple recrystallization steps, potentially leading to significant yield loss.

Troubleshooting Guides

Chromatographic Separation (Ion-Exchange & HPLC)

Problem 1: Poor resolution or co-elution of this compound, fructose, and sucrose peaks.

Possible Cause Troubleshooting Steps
Inappropriate mobile phase composition - For HPLC with an amino column, adjust the acetonitrile/water ratio. Increasing the water content generally decreases retention time.[4] - For ion-exchange chromatography, ensure the mobile phase (typically deionized water) is of high purity.
Incorrect flow rate - Optimize the flow rate. A lower flow rate can sometimes improve resolution but will increase run time.
Suboptimal temperature - For many sugar separations on ion-exchange columns, a higher temperature (e.g., 60-85°C) can improve peak shape and resolution by increasing the rate of anomer interconversion.[5]
Column overloading - Reduce the sample concentration or injection volume. Overloading can lead to peak broadening and poor separation.
Column degradation - If the column has been used extensively, its performance may have degraded. Try cleaning the column according to the manufacturer's instructions or replace it.

Problem 2: Peak tailing.

Possible Cause Troubleshooting Steps
Interactions with active sites on the column - Ensure the mobile phase pH is appropriate for the column and analytes. For silica-based columns, operating outside the recommended pH range can damage the stationary phase.
Column packing issues - If the column has been subjected to high pressure, the packing may be compromised. Consider replacing the column.
Sample matrix effects - Ensure the sample is fully dissolved in the mobile phase before injection.

Problem 3: High backpressure.

Possible Cause Troubleshooting Steps
Clogged column frit or packing - Filter all samples and mobile phases before use. - If a guard column is used, replace it. - Back-flush the column according to the manufacturer's instructions.
Particulate matter in the sample - Centrifuge or filter the sample before injection.
High viscosity of the mobile phase - This is less common with typical mobile phases for sugar analysis but can be a factor. Ensure correct mobile phase composition.
Crystallization

Problem: this compound does not crystallize from the mixture, or the resulting crystals are impure.

Possible Cause Troubleshooting Steps
Inhibition by fructose and/or sucrose - Fructose and sucrose are known to inhibit sucrose crystallization and likely have a similar effect on this compound. - Attempt to remove a portion of the fructose and sucrose by a preliminary chromatographic step.
Inappropriate solvent system - Experiment with different solvent systems. Water-ethanol or water-methanol mixtures can be effective for sugar crystallization, as the solubility of sugars decreases with increasing alcohol concentration. - Start with a saturated solution and slowly add a non-solvent (antisolvent) to induce crystallization.
Supersaturation not achieved or unstable - Carefully control the concentration and temperature to achieve a metastable supersaturated state. Rapid cooling or excessive agitation can lead to the formation of small, impure crystals.
Lack of nucleation sites - Introduce seed crystals of pure this compound to induce crystallization.

Quantitative Data

Table 1: Typical Operating Conditions for Chromatographic Separation of Sugars

ParameterIon-Exchange ChromatographyHPLC (Amino Column)
Stationary Phase Strong cation-exchange resin (Ca²⁺ form)Aminopropyl-bonded silica
Mobile Phase Deionized waterAcetonitrile/Water (e.g., 75:25 v/v)
Temperature 60-85°CAmbient to 40°C
Flow Rate 0.5 - 1.0 mL/min1.0 - 2.0 mL/min
Detector Refractive Index (RI)Refractive Index (RI), Evaporative Light Scattering (ELSD)

Note: The optimal conditions for the separation of this compound from fructose and sucrose may need to be determined empirically.

Experimental Protocols

Protocol 1: Preparative Ion-Exchange Chromatography for this compound Separation
  • Column Preparation:

    • Pack a preparative chromatography column with a strong cation-exchange resin in the calcium form.

    • Equilibrate the column with deionized water at the desired operating temperature (e.g., 60°C) until a stable baseline is achieved on the detector.

  • Sample Preparation:

    • Dissolve the crude mixture containing this compound, fructose, and sucrose in deionized water to a known concentration.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the sugars with deionized water at a constant flow rate.

    • Monitor the elution profile using a refractive index (RI) detector. The expected elution order may vary, but typically less retained sugars will elute first.

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks.

    • Analyze the collected fractions by an analytical method (e.g., analytical HPLC) to determine the purity of this compound.

  • This compound Recovery:

    • Pool the fractions containing pure this compound.

    • Remove the water by rotary evaporation or freeze-drying to obtain solid this compound.

Protocol 2: Fractional Crystallization of this compound using an Antisolvent
  • Solution Preparation:

    • Dissolve the sugar mixture in a minimal amount of warm deionized water to create a concentrated solution.

  • Antisolvent Addition:

    • Slowly add a water-miscible antisolvent, such as ethanol, to the stirred solution at a constant temperature. The addition of ethanol will reduce the solubility of the sugars.

  • Induction of Crystallization:

    • Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.

    • Optionally, add a small amount of pure this compound seed crystals to promote the crystallization of this compound.

  • Crystal Growth:

    • Allow the solution to stand undisturbed at a controlled temperature for an extended period (hours to days) to allow for the growth of larger crystals.

  • Crystal Harvesting and Washing:

    • Separate the crystals from the mother liquor by filtration.

    • Wash the crystals with a small amount of the cold solvent/antisolvent mixture to remove residual impurities.

  • Drying and Purity Analysis:

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals using an appropriate analytical technique.

Visualizations

experimental_workflow cluster_enzymatic_reaction Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis sucrose Sucrose enzyme Dextransucrase sucrose->enzyme fructose Fructose fructose->enzyme reaction_mixture Crude Reaction Mixture (this compound, Fructose, Sucrose, Byproducts) enzyme->reaction_mixture chromatography Chromatographic Separation (e.g., Ion-Exchange) reaction_mixture->chromatography crystallization Crystallization (Optional Polishing Step) chromatography->crystallization hplc_analysis Purity Analysis (HPLC) chromatography->hplc_analysis pure_this compound High-Purity this compound crystallization->pure_this compound crystallization->hplc_analysis troubleshooting_chromatography start Poor Peak Resolution check_flow_rate Adjust Flow Rate start->check_flow_rate check_temp Optimize Temperature check_flow_rate->check_temp No Improvement resolved Resolution Improved check_flow_rate->resolved Improved check_mobile_phase Modify Mobile Phase check_temp->check_mobile_phase No Improvement check_temp->resolved Improved check_loading Reduce Sample Load check_mobile_phase->check_loading No Improvement check_mobile_phase->resolved Improved check_column Inspect/Replace Column check_loading->check_column No Improvement check_loading->resolved Improved check_column->resolved Improved

References

Technical Support Center: Crystalline Leucrose Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crystalline Leucrose.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: No crystal formation after cooling.

Possible Causes and Solutions:

  • Solution is not supersaturated: The concentration of this compound in the solvent may be too low.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again.[1]

  • Cooling too rapidly: Rapid cooling can lead to the formation of a supersaturated solution without crystallization.

    • Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.[2][3]

  • Lack of nucleation sites: Crystal growth requires nucleation sites to begin.

    • Solution 1 (Seeding): Add a small, pure crystal of this compound to the solution to induce crystallization.[3][4]

    • Solution 2 (Scratching): Gently scratch the inside of the glass container with a glass rod to create microscopic nucleation sites.

Problem 2: Formation of small, needle-like, or impure crystals.

Possible Causes and Solutions:

  • High level of supersaturation: A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.

    • Solution: Start with a less concentrated solution or cool the solution more slowly to control the rate of supersaturation. Slower cooling rates generally result in larger, purer crystals.

  • Presence of impurities: Impurities can be incorporated into the crystal lattice, affecting crystal shape and purity.

    • Solution 1 (Recrystallization): Perform a second recrystallization step to further purify the this compound.

    • Solution 2 (Activated Carbon): If colored impurities are present, treat the this compound solution with activated carbon before crystallization to adsorb the impurities.

  • Agitation: Stirring or agitating the solution during cooling can induce rapid crystallization and the formation of smaller crystals.

    • Solution: Avoid stirring the solution once it begins to cool to allow for the slow growth of larger crystals.

Problem 3: Oily precipitate or syrup forms instead of crystals.

Possible Causes and Solutions:

  • Inappropriate solvent: The chosen solvent may be too good a solvent for this compound, preventing it from crystallizing out.

    • Solution: Try a different solvent or a solvent mixture where this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Presence of interfering substances: Certain impurities can inhibit crystallization and promote the formation of oils.

    • Solution: Purify the crude this compound using column chromatography before attempting crystallization to remove interfering sugars and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallizing this compound should have a high-temperature coefficient of solubility, meaning this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solvent systems for this compound are not extensively published, ethanol or a mixture of ethanol and water are good starting points based on general sugar chemistry. A trial-and-error approach with small batches is often necessary to find the optimal solvent or solvent mixture.

Q2: How can I remove colored impurities from my this compound solution?

A2: Activated carbon is an effective agent for removing colored impurities from sugar solutions. Before crystallization, add a small amount of activated carbon to the hot this compound solution, stir for a short period, and then filter the hot solution to remove the carbon and adsorbed impurities.

Q3: What is the effect of the cooling rate on crystal purity and size?

A3: A slower cooling rate generally leads to the formation of larger and purer crystals. Slow cooling allows for the selective incorporation of this compound molecules into the growing crystal lattice while excluding impurities. Rapid cooling can trap impurities within the crystals and result in a larger number of smaller crystals.

Q4: How can I assess the purity of my crystalline this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for assessing the purity of sugars like this compound. Using a suitable column and a mobile phase of acetonitrile and water, you can separate this compound from other sugars and impurities. Detection is typically done with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Data Presentation

Table 1: Hypothetical Effect of Cooling Rate on this compound Crystal Characteristics

Cooling Rate (°C/hour)Average Crystal Size (µm)Purity (%)Observations
150099.8Large, well-formed crystals with high clarity.
525099.5Medium-sized, regular crystals.
1010098.9Small, slightly irregular crystals.
20<5097.5Fine, powder-like crystals with some visible impurities.

Note: This table is illustrative and based on general crystallization principles. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add 0.5 mL of the chosen solvent (e.g., 95% ethanol). Swirl the tube. If the this compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the tube gently. A good solvent will dissolve the this compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the this compound. Swirl the flask to aid dissolution.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and swirl for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purity Analysis by HPLC

  • Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of your crystalline this compound and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A suitable column for sugar analysis (e.g., an amino or HILIC column).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the peak in your sample to that of the standard to confirm the identity of this compound. Calculate the purity of your sample based on the peak area relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Leucrose_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Sucrose Sucrose Crude_this compound Crude this compound Solution Sucrose->Crude_this compound Fructose Fructose Fructose->Crude_this compound Dextransucrase Dextransucrase Dextransucrase->Crude_this compound Decolorization Decolorization (Activated Carbon) Crude_this compound->Decolorization Optional Crystallization Cooling & Crystallization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_this compound Pure Crystalline This compound Drying->Pure_this compound HPLC_Analysis HPLC Purity Analysis Pure_this compound->HPLC_Analysis

Caption: Workflow for the purification of crystalline this compound.

Troubleshooting_No_Crystals Start No Crystals Formed Check_Saturation Is the solution supersaturated? Start->Check_Saturation Concentrate Concentrate solution (evaporate solvent) Check_Saturation->Concentrate No Check_Cooling Was cooling slow enough? Check_Saturation->Check_Cooling Yes Concentrate->Start Slow_Cooling Allow slow cooling to room temperature Check_Cooling->Slow_Cooling No Check_Nucleation Are there nucleation sites? Check_Cooling->Check_Nucleation Yes Slow_Cooling->Start Add_Seed Add seed crystal Check_Nucleation->Add_Seed No Scratch_Glass Scratch inner surface of the flask Check_Nucleation->Scratch_Glass No Success Crystals Form Add_Seed->Success Scratch_Glass->Success

References

Technical Support Center: Leucrose Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucrose crystallization.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not crystallizing. What are the potential causes and solutions?

A1: Failure to crystallize can stem from several factors. First, ensure your solution has reached a sufficient supersaturation level. A common method for this compound crystallization involves concentrating the solution to a dry substance content of 75-80% before cooling.[1] If the concentration is too low, the thermodynamic driving force for crystallization will be insufficient.

Another common issue is the presence of impurities that can inhibit nucleation and crystal growth. This compound is often produced via an enzymatic reaction from sucrose, and residual fructose, glucose, or dextrans can interfere with crystallization.[1] Purification of the this compound solution, for example by chromatography, to at least 95% purity is recommended to improve crystallization outcomes.[1]

Finally, consider the cooling rate. A slow and controlled cooling process is crucial. For this compound, a cooling rate of 1° to 3°C per hour has been shown to be effective.[1] Rapid cooling can lead to the formation of a glassy, amorphous state rather than ordered crystals.

Q2: The this compound crystals are very small or have formed as a powder. How can I obtain larger crystals?

A2: The formation of small crystals or a powder is often a result of rapid nucleation. To encourage the growth of larger crystals, the rate of nucleation should be controlled. This can be achieved by:

  • Slower Cooling: A slower cooling rate reduces the degree of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.

  • Seeding: Introducing a small number of high-quality seed crystals into a slightly supersaturated solution provides a template for growth, directing the deposition of this compound molecules onto the existing crystal lattice.[1]

  • Solvent System: The choice of solvent can influence crystal size. While water is the primary solvent for initial this compound crystallization, for recrystallization purposes, exploring mixed solvent systems (e.g., water-ethanol mixtures) may yield larger, higher-quality crystals. The principle is to find a solvent in which this compound is soluble at high temperatures but less soluble at lower temperatures.

Q3: What is the expected crystalline form and melting point of this compound?

A3: this compound typically crystallizes as a monohydrate in the form of rhombic crystals. The melting point for the monohydrate is reported to be in the range of 159-160°C.

Q4: Are there any known inhibitors of this compound crystallization that I should be aware of?

A4: While specific studies on inhibitors for this compound crystallization are not widely available, it is known that for sucrose, a structurally similar sugar, the presence of other sugars like fructose and glucose can inhibit crystallization. Given that this compound is synthesized from sucrose and can have residual monosaccharides, these are likely inhibitors. Polysaccharides, such as dextrans, which can also be byproducts of the enzymatic synthesis, are also known to impede sugar crystal growth.

Troubleshooting Common Crystallization Issues

IssuePotential CauseRecommended Solution
No Crystals Form Insufficient supersaturation.Concentrate the this compound solution to 75-80% dry substance content.
Presence of impurities (e.g., fructose, dextrans).Purify the this compound solution via chromatography to >95% purity.
Cooling rate is too fast.Implement a slow cooling protocol, for example, 1-3°C per hour.
Small Crystals/Powder Rapid nucleation.Reduce the cooling rate to allow for crystal growth.
Lack of nucleation sites.Introduce seed crystals to the supersaturated solution.
Oiling Out High degree of supersaturation and/or rapid cooling.Reduce the initial concentration of the this compound solution slightly or decrease the cooling rate.
Poor Crystal Yield This compound remains in the mother liquor.After initial crystal harvesting, try to further concentrate the mother liquor and repeat the cooling process.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol is based on the method described for the production of this compound.

  • Concentration: Concentrate the purified this compound solution under vacuum to a dry substance content of 75-80%.

  • Seeding: Cool the concentrated solution to a temperature slightly above the saturation point. Introduce a small amount of finely ground, high-purity this compound seed crystals.

  • Cooling: Agitate the seeded solution gently and cool it slowly at a controlled rate of 1-3°C per hour.

  • Harvesting: Once crystallization is complete, separate the crystals from the mother liquor by filtration or centrifugation.

  • Drying: Wash the crystals with a small amount of cold solvent (e.g., a water/ethanol mixture) to remove any remaining mother liquor and then dry them under vacuum.

Protocol 2: Recrystallization for Purity Enhancement

This is a general protocol for recrystallization that can be adapted for this compound.

  • Dissolution: Dissolve the impure this compound crystals in a minimal amount of a suitable hot solvent (e.g., deionized water or a water/ethanol mixture).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal yield.

  • Harvesting: Collect the purified crystals by filtration.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them.

Visual Guides

G Troubleshooting this compound Crystallization start Start: this compound Solution supersaturation Achieve Supersaturation (e.g., 75-80% solids) start->supersaturation cooling Slow Cooling (1-3°C/hour) supersaturation->cooling crystallization_check Crystals Formed? cooling->crystallization_check no_crystals No Crystals crystallization_check->no_crystals No crystals_formed Crystals Formed crystallization_check->crystals_formed Yes troubleshoot_concentration Increase Concentration no_crystals->troubleshoot_concentration troubleshoot_impurities Purify Solution (Chromatography) no_crystals->troubleshoot_impurities troubleshoot_concentration->supersaturation troubleshoot_impurities->supersaturation crystal_size_check Acceptable Crystal Size? crystals_formed->crystal_size_check small_crystals Small Crystals/Powder crystal_size_check->small_crystals No good_crystals Harvest Crystals crystal_size_check->good_crystals Yes troubleshoot_cooling Decrease Cooling Rate small_crystals->troubleshoot_cooling troubleshoot_seeding Add Seed Crystals small_crystals->troubleshoot_seeding troubleshoot_cooling->cooling troubleshoot_seeding->cooling

Caption: A flowchart for troubleshooting common issues in this compound crystallization.

G Factors Affecting this compound Crystallization leucrose_crystallization This compound Crystallization supersaturation Supersaturation leucrose_crystallization->supersaturation temperature Temperature leucrose_crystallization->temperature impurities Impurities leucrose_crystallization->impurities agitation Agitation leucrose_crystallization->agitation cooling_rate Cooling Rate leucrose_crystallization->cooling_rate concentration Concentration supersaturation->concentration solvent Solvent supersaturation->solvent fructose_glucose Fructose/Glucose impurities->fructose_glucose dextrans Dextrans impurities->dextrans

References

Stability of Leucrose under different processing conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of leucrose under various processing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound compared to sucrose?

This compound, a structural isomer of sucrose, generally exhibits different stability characteristics. While specific kinetic data for this compound degradation is limited in publicly available research, its stability can be inferred from its structure and data on related sugars. This compound is known to be less susceptible to enzymatic hydrolysis by invertase compared to sucrose. However, like other sugars, it is susceptible to degradation under harsh processing conditions such as high temperatures and extreme pH levels.

Q2: At what temperature does this compound begin to degrade?

Q3: How does pH affect the stability of this compound?

The stability of glycosidic bonds is highly dependent on pH. Acid-catalyzed hydrolysis is a common degradation pathway for disaccharides. While specific hydrolysis rate constants for this compound across a wide pH range are not extensively documented, it is known that the synthesis of this compound via dextransucrase is optimal in a pH range of 5.4 to 7.4.[3] This suggests that this compound is relatively stable within this neutral to slightly acidic/alkaline range. Extreme acidic or alkaline conditions are likely to accelerate its hydrolysis into glucose and fructose. For instance, studies on the acid-catalyzed hydrolysis of sucrose show a significant increase in the rate constant as the pH decreases.

Q4: Is this compound susceptible to Maillard browning and caramelization?

Yes, as a sugar, this compound is expected to undergo both Maillard browning and caramelization under appropriate conditions.

  • Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars and amino acids at elevated temperatures. Although this compound is a non-reducing sugar, under acidic conditions and heat, it can be hydrolyzed to glucose and fructose, which are both reducing sugars and can then participate in the Maillard reaction.

  • Caramelization: This process involves the thermal decomposition of sugars at high temperatures. As mentioned previously, the caramelization temperature of this compound is likely influenced by its constituent monosaccharides, placing it in the range of 110°C to 160°C.

Q5: How does water activity (aw) influence the stability of this compound?

Water activity is a critical factor in the stability of amorphous food and pharmaceutical ingredients. For sugars like this compound, higher water activity can increase molecular mobility, leading to an increased rate of degradation reactions and potential crystallization. Controlling water activity is therefore crucial for the shelf-life of products containing this compound, especially in powdered or amorphous forms. Lowering the water activity can significantly reduce the rates of hydrolysis, Maillard browning, and microbial growth.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected browning of a this compound-containing product during thermal processing. Maillard Reaction or Caramelization: The processing temperature may be too high, or the formulation may contain amino acids that are reacting with this compound or its hydrolysis products.1. Monitor and control processing temperature: Keep the temperature below the suspected onset of caramelization (around 110-160°C) where possible. 2. Analyze for hydrolysis: Check if processing conditions (e.g., acidic pH) are causing this compound to break down into glucose and fructose. 3. Formulation review: If amino acids are present, consider the potential for the Maillard reaction and adjust the formulation or processing parameters accordingly.
Loss of sweetness or change in texture in an acidic beverage formulated with this compound. Acid Hydrolysis: The acidic environment of the beverage is likely causing the hydrolysis of this compound into its constituent monosaccharides, glucose and fructose, which have a different sweetness profile and can affect product texture.1. pH adjustment: If possible, adjust the pH of the beverage to be closer to the optimal stability range of this compound (pH 5.4-7.4). 2. Stability study: Conduct a shelf-life study at the target pH and storage temperature to quantify the rate of this compound degradation. 3. Consider buffering agents: Incorporate a food-grade buffer to maintain a more stable pH throughout the product's shelf life.
Caking or crystallization of powdered this compound during storage. High Water Activity (aw): The storage environment may have high humidity, leading to moisture absorption by the this compound powder. This increases molecular mobility and can induce crystallization.1. Control storage conditions: Store this compound powder in a cool, dry place with controlled humidity. 2. Use appropriate packaging: Utilize packaging with a high moisture barrier to protect the powder from ambient humidity. 3. Measure water activity: Regularly measure the water activity of the powder to ensure it remains below the critical level for crystallization.
Inconsistent analytical results when quantifying this compound. Inappropriate Analytical Method or Sample Preparation: The chosen analytical method may not be specific for this compound, or sample preparation may be causing degradation.1. Method validation: Use a validated HPLC method with a suitable column (e.g., amino or ligand exchange) and detector (e.g., Refractive Index Detector - RID) for accurate quantification. 2. Optimize sample preparation: Ensure that sample preparation steps (e.g., extraction, dilution) are performed under conditions that do not degrade this compound (e.g., avoid high temperatures and extreme pH). 3. Use of standards: Always run a pure this compound standard for comparison and accurate peak identification.

Data Presentation

Table 1: Onset Temperatures of Caramelization for this compound and Related Sugars

SugarOnset Temperature of Caramelization (°C)Onset Temperature of Caramelization (°F)
Fructose110230
Glucose160320
Sucrose160320
This compound Estimated to be between 110 and 160 Estimated to be between 230 and 320

Note: The caramelization temperature for this compound is an estimate based on its constituent monosaccharides. Experimental verification is recommended for specific applications.

Table 2: General Effect of pH on Sugar Stability

pH RangeGeneral Effect on this compound StabilityRationale
< 4Low StabilityIncreased rate of acid-catalyzed hydrolysis.
4 - 7Moderate to High StabilityGenerally considered a stable range for many sugars.
7 - 9High StabilityOptimal pH for the enzymatic synthesis of this compound suggests good stability.
> 9Low StabilityIncreased rate of alkaline-catalyzed degradation.

Experimental Protocols

Protocol 1: Determination of this compound Content by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a general method for the quantification of this compound. It should be optimized and validated for each specific sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Refractive Index Detector (RID)

    • Amino or Ligand Exchange HPLC column suitable for sugar analysis

  • Reagents:

    • This compound analytical standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 mg/mL to 5 mg/mL.

  • Sample Preparation:

    • Solid Samples: Accurately weigh a known amount of the homogenized sample. Extract the sugars using a suitable solvent (e.g., deionized water) with agitation. Centrifuge or filter the extract to remove particulates. Dilute the extract as necessary to fall within the calibration range.

    • Liquid Samples: Dilute the sample with deionized water to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detector: RID, temperature maintained at 35°C

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Leucrose_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Heat Caramelization Caramelization This compound->Caramelization  High Heat Glucose_Fructose Glucose + Fructose Hydrolysis->Glucose_Fructose Maillard_Reaction Maillard_Reaction Melanoidins Melanoidins (Brown Pigments) Maillard_Reaction->Melanoidins Caramel_Pigments Caramel Pigments Caramelization->Caramel_Pigments Glucose_Fructose->Maillard_Reaction Degradation_Products Degradation Products (e.g., HMF, organic acids) Glucose_Fructose->Degradation_Products  Heat Amino_Acids Amino Acids Amino_Acids->Maillard_Reaction

Caption: Potential degradation pathways of this compound under processing stress.

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction/Dilution Sample_Collection->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Standard_Prep Standard Preparation Standard_Prep->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection RID Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantitative analysis of this compound by HPLC-RID.

References

Technical Support Center: High-Temperature Degradation of Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Leucrose at high temperatures.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound at high temperatures?

At high temperatures, this compound, a sucrose isomer, is expected to undergo two primary non-enzymatic browning reactions: caramelization and the Maillard reaction .[1][2][3]

  • Caramelization: This is a pyrolytic process that occurs when sugars are heated to high temperatures in the absence of amino compounds.[1][3] The process involves the removal of water, isomerization, and polymerization, leading to the formation of brown-colored compounds and volatile chemicals responsible for a characteristic caramel flavor. For sucrose, this process begins with the cleavage of the glycosidic bond to form glucose and fructose. A similar initial step is anticipated for this compound, which is composed of a glucose and a fructose unit.

  • Maillard Reaction: This reaction occurs between a reducing sugar and an amino compound (e.g., amino acids, peptides, proteins). It is a complex series of reactions that results in a wide array of products, contributing to the flavor, aroma, and color of heated foods. The reaction is initiated by the condensation of the sugar with an amino group, followed by rearrangements and further reactions to produce various heterocyclic compounds.

2. What are the expected degradation products of this compound at high temperatures?

Based on studies of similar sugars like sucrose, glucose, and fructose, the thermal degradation of this compound is expected to produce a complex mixture of compounds.

  • Initial Products: The primary step in the degradation of sucrose is its hydrolysis into glucose and fructose. Therefore, the initial degradation of this compound (5-O-α-D-glucopyranosyl-D-fructose) would likely involve the cleavage of the glycosidic bond to yield glucose and fructose.

  • Caramelization Products: Further heating leads to the formation of various dehydration and fragmentation products. Key products from the caramelization of hexoses include:

    • 5-Hydroxymethylfurfural (5-HMF): A major, thermodynamically stable degradation product formed from the dehydration of fructose and glucose.

    • Caramelans (C24H36O18), Caramelens (C36H50O25), and Caramelins (C125H188O80): These are complex polymers responsible for the brown color of caramel.

    • Volatile compounds: Such as diacetyl, which contributes a buttery flavor.

  • Maillard Reaction Products: In the presence of amino acids, a diverse range of products can be formed, including:

    • Amadori compounds: Formed in the initial stage of the reaction.

    • Melanoidins: High molecular weight, brown-colored polymers that are the final products of the Maillard reaction.

    • Volatile heterocyclic compounds: Such as pyrazines, pyrroles, and oxazoles, which contribute to the aroma and flavor of cooked food.

3. What factors can influence the rate and pathway of this compound degradation?

Several factors can significantly affect the thermal degradation of sugars:

  • Temperature: Higher temperatures accelerate the rates of both caramelization and the Maillard reaction. Different sugars have different caramelization temperatures. For example, fructose caramelizes at a lower temperature (110°C) than glucose and sucrose (160°C).

  • pH: The pH of the medium can influence the reaction rates. Caramelization is slowest at a neutral pH (around 7) and is accelerated in both acidic and alkaline conditions. Browning reactions tend to occur to a greater extent at alkaline pH.

  • Presence of Amino Compounds: The presence of amino acids, peptides, or proteins will favor the Maillard reaction over caramelization. The type of amino acid can also influence the resulting flavor and aroma compounds.

  • Water Activity: Water is both a product and a reactant in different stages of the degradation pathways. The amount of available water can influence reaction rates.

Troubleshooting Guides

Issue: Unexpectedly rapid browning of the this compound sample.

  • Possible Cause 1: Temperature is too high.

    • Troubleshooting: Verify the accuracy of your heating apparatus (oven, hot plate, etc.) with a calibrated thermometer. Reduce the temperature and increase the heating time to achieve the desired level of degradation.

  • Possible Cause 2: Presence of contaminants.

    • Troubleshooting: Ensure the purity of your this compound sample. Contaminants, especially amino compounds, can catalyze the Maillard reaction, leading to faster browning. Use high-purity reagents and thoroughly clean all glassware.

  • Possible Cause 3: pH of the solution.

    • Troubleshooting: Measure the pH of your sample. Both acidic and alkaline conditions can accelerate browning reactions. Buffer your solution to a neutral pH if you need to minimize the degradation rate.

Issue: Inconsistent or non-reproducible results in degradation product analysis.

  • Possible Cause 1: Inconsistent heating.

    • Troubleshooting: Ensure uniform heating of your sample. Use a well-calibrated oven with good air circulation or a temperature-controlled reaction block. For small samples, thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can provide precise temperature control.

  • Possible Cause 2: Variability in sample preparation.

    • Troubleshooting: Standardize your sample preparation protocol. Ensure consistent sample size, concentration, and matrix composition for each experiment.

  • Possible Cause 3: Issues with analytical methodology.

    • Troubleshooting: Validate your analytical method (e.g., HPLC, GC-MS). This includes checking for the stability of your standards, ensuring complete extraction of analytes, and verifying the linearity and sensitivity of your detector.

Quantitative Data on Thermal Degradation of Related Sugars

The following tables summarize quantitative data on the thermal degradation of sucrose, glucose, and fructose, which can serve as a reference for experiments with this compound.

Table 1: Caramelization Temperatures of Different Sugars

SugarCaramelization Temperature (°C)Caramelization Temperature (°F)
Fructose110230
Glucose160320
Sucrose160320
Galactose160320
Lactose203397
Source:

Table 2: Formation of 5-HMF from Glucose and Maltose Solutions (20% w/w) at Different Temperatures and Times

SugarTemperature (°C)Time (h)5-HMF Content (μg/mL)
Glucose (untreated)--0.40
Glucose1505217.99
Maltose (untreated)--0.16
Maltose1505243.02
Source:

Table 3: Degradation of Sugars after 150 minutes of Heating

SugarPercentage Degraded
Dextrose (Glucose)46.9%
Fructose34.9%
Sucrose39.7%
L-Glucose23.4%
Source:

Experimental Protocols

Protocol 1: Analysis of this compound Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of sugars and their degradation products.

  • Sample Preparation:

    • Heat the this compound sample under the desired temperature and time conditions.

    • If the sample is solid, dissolve a known amount in deionized water to a specific concentration.

    • If the sample is in a complex matrix, perform a solid-phase extraction (SPE) to isolate the compounds of interest.

    • Filter the sample through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: A column suitable for carbohydrate analysis, such as a cation exchange column in the calcium form (e.g., Bio-Rad Aminex HPX-87C) or a C18 column for reversed-phase chromatography.

    • Mobile Phase: For cation exchange, use deionized water. For reversed-phase, a gradient of water and a polar organic solvent like acetonitrile may be used. A dilute acid solution (e.g., 0.005 M sulfuric acid) can also be used as the mobile phase.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 85°C for some carbohydrate columns.

    • Detector: A Refractive Index (RI) detector is commonly used for sugars. A UV detector can be used for degradation products that contain chromophores, such as 5-HMF.

  • Quantification:

    • Prepare a series of calibration standards for this compound and any expected degradation products (e.g., glucose, fructose, 5-HMF).

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol is based on methods used to determine the thermal stability of sugars.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a DSC/TGA pan.

  • Instrumental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: The experiment can be run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., synthetic air) at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • DSC: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events such as melting and decomposition. The onset temperature of a peak can indicate the start of a thermal event.

    • TGA: The TGA curve will show the mass loss of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Visualizations

Caramelization_Pathway This compound This compound (C12H22O11) Hydrolysis Glycosidic Bond Cleavage This compound->Hydrolysis High Heat Monosaccharides Glucose + Fructose Hydrolysis->Monosaccharides Dehydration Dehydration Monosaccharides->Dehydration Fragmentation Fragmentation Monosaccharides->Fragmentation Polymerization Condensation & Polymerization Monosaccharides->Polymerization HMF 5-HMF & other furans Dehydration->HMF Volatiles Diacetyl, Maltol, etc. (Flavor & Aroma) Fragmentation->Volatiles Caramel_Polymers Caramelans, Caramelens, Caramelins (Color) Polymerization->Caramel_Polymers

Caption: General pathway for the caramelization of this compound.

Maillard_Reaction_Pathway cluster_initial Initial Stage (Colorless) cluster_intermediate Intermediate Stage (Yellow/Brown) cluster_final Final Stage (Dark Brown) This compound This compound (Reducing Sugar) Condensation Condensation This compound->Condensation Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Condensation Glycosylamine N-substituted Glycosylamine Condensation->Glycosylamine Amadori Amadori Rearrangement Glycosylamine->Amadori Amadori_Product Amadori Compound Amadori->Amadori_Product Degradation Sugar Dehydration & Fragmentation Amadori_Product->Degradation Strecker Strecker Degradation Amadori_Product->Strecker Aldol_Condensation Aldol Condensation & Polymerization Degradation->Aldol_Condensation Strecker->Aldol_Condensation Melanoidins Melanoidins (Color & Flavor) Aldol_Condensation->Melanoidins

Caption: Simplified overview of the Maillard reaction pathway.

Experimental_Workflow Start Start: this compound Sample Heating Controlled Heating (Temperature, Time, Atmosphere) Start->Heating Degraded_Sample Degraded this compound Sample Heating->Degraded_Sample Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Degraded_Sample->Sample_Prep Analysis Analytical Technique Sample_Prep->Analysis HPLC HPLC Analysis Analysis->HPLC Liquid Phase GCMS GC-MS Analysis Analysis->GCMS Volatiles Thermal_Analysis Thermal Analysis (DSC/TGA) Analysis->Thermal_Analysis Solid State Data_Processing Data Processing & Quantification HPLC->Data_Processing GCMS->Data_Processing Thermal_Analysis->Data_Processing Results Results: - Degradation Products - Reaction Kinetics - Thermal Stability Data_Processing->Results

Caption: Workflow for analyzing this compound thermal degradation.

References

Technical Support Center: Laboratory-Scale Leucrose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common challenges encountered during the laboratory-scale synthesis of leucrose.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis in a question-and-answer format.

Question: Why is my this compound yield significantly lower than expected?

Answer: Low yields in this compound synthesis can stem from several factors, primarily related to suboptimal reaction conditions and reagent quality. Here are the most common causes and their solutions:

  • Suboptimal Substrate Concentrations: The ratio and concentration of sucrose (the glucosyl donor) and fructose (the acceptor) are critical for maximizing this compound production. High concentrations of sucrose can favor the synthesis of dextran, a competing product, thereby reducing the yield of this compound. Recent studies have shown that adding fructose as a glycosyl acceptor can significantly promote this compound synthesis.[1]

    • Solution: Optimize the sucrose-to-fructose ratio. A higher concentration of fructose relative to sucrose generally favors this compound formation. For example, a substrate mixture of 0.5 M sucrose and 1.0 M fructose has been shown to produce a good yield of this compound.[1]

  • Incorrect Reaction Temperature: The activity and stability of dextransucrase are highly dependent on temperature. A temperature that is too high can lead to enzyme denaturation and loss of activity, while a temperature that is too low will result in a slow reaction rate.

    • Solution: Maintain the optimal reaction temperature for the specific dextransucrase being used. For many common dextransucrases, a temperature of around 30°C is optimal for this compound production.[1][2]

  • Non-Optimal pH: The pH of the reaction mixture affects the enzyme's catalytic activity. Deviations from the optimal pH can significantly reduce the rate of this compound synthesis.

    • Solution: Ensure the reaction buffer is at the optimal pH for your dextransucrase. The optimal pH for dextransucrase activity is typically around 5.5.[3]

  • Enzyme Inactivation or Insufficient Concentration: The dextransucrase may have lost activity due to improper storage or handling. Alternatively, the concentration of the enzyme in the reaction may be insufficient.

    • Solution: Use a fresh or properly stored enzyme solution. Determine the optimal enzyme concentration for your reaction scale through small-scale pilot experiments.

  • Reaction Time: The synthesis of this compound is a time-dependent process. Insufficient reaction time will result in incomplete conversion of substrates to the product.

    • Solution: Monitor the reaction over time to determine the optimal endpoint. In some reported optimizations, reaction times of up to 120 hours were necessary to achieve maximum yield.

Question: I am observing a large amount of a viscous, polysaccharide byproduct. How can I minimize this?

Answer: The viscous byproduct is likely dextran, which is synthesized by dextransucrase from sucrose. To minimize dextran formation and favor this compound synthesis:

  • Increase Fructose Concentration: As mentioned previously, a higher concentration of fructose acts as a competitive acceptor for the glucosyl units from sucrose, thereby reducing their polymerization into dextran.

  • Lower Sucrose Concentration: Using a lower initial concentration of sucrose can also help to limit the extent of dextran polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic mechanism of this compound synthesis?

A1: this compound is synthesized from sucrose and fructose by the enzyme dextransucrase. The enzyme catalyzes the transfer of the glucosyl moiety from sucrose to fructose. In this transglucosylation reaction, the glycosidic bond in sucrose is cleaved, and a new α-1,5-glycosidic bond is formed between the glucose and fructose molecules to yield this compound.

Q2: What are typical yields for laboratory-scale this compound synthesis?

A2: Reported yields can vary depending on the specific reaction conditions. With optimized conditions, such as a substrate mixture of 0.5 M sucrose and 1.0 M fructose at 30°C for 120 hours, a this compound yield of approximately 24.5% can be achieved. Another study reported that using 100 g/L sucrose and 400 g/L fructose, 74 g/L of this compound can be produced after a 24-hour reaction.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be monitored by analyzing the concentration of substrates (sucrose and fructose) and the product (this compound) over time. High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and effective method for separating and quantifying these sugars.

Data on this compound Synthesis Optimization

The following table summarizes quantitative data on the effect of various experimental parameters on this compound yield.

ParameterCondition 1Yield 1Condition 2Yield 2Source
Substrate Concentration 0.5 M Sucrose13.0%0.5 M Sucrose + 1.0 M Fructose27.8%
Substrate Concentration 100 g/L Sucrose + 400 g/L Fructose74 g/L this compound--
Temperature 25°CLower Yield30°COptimal Yield
pH Suboptimal pHLower YieldpH 5.5Optimal Yield
Reaction Time Shorter IncubationLower Yield120 hours~24.5%

Experimental Protocol: Laboratory-Scale this compound Synthesis

This protocol provides a general methodology for the synthesis of this compound using dextransucrase.

Materials:

  • Dextransucrase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • Fructose

  • Sodium Acetate Buffer (pH 5.5)

  • Deionized Water

  • Reaction Vessel (e.g., stirred-tank bioreactor or shaker flask)

  • Temperature-controlled incubator or water bath

  • HPLC system with an RI detector for analysis

Procedure:

  • Prepare the Substrate Solution:

    • Dissolve sucrose and fructose in sodium acetate buffer (pH 5.5) to the desired final concentrations (e.g., 0.5 M sucrose and 1.0 M fructose).

    • Sterilize the substrate solution by filtration through a 0.22 µm filter.

  • Enzyme Addition:

    • Add the dextransucrase solution to the sterile substrate mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitoring the Reaction:

    • Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours).

    • Terminate the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).

    • Analyze the samples by HPLC to determine the concentrations of sucrose, fructose, and this compound.

  • Reaction Termination and Product Recovery:

    • Once the maximum yield of this compound is achieved, terminate the entire reaction by heat inactivation.

    • The this compound can then be purified from the reaction mixture using techniques such as chromatography.

Visualizations

Leucrose_Synthesis_Pathway Enzymatic Synthesis of this compound Sucrose Sucrose (Glucosyl Donor) Enzyme Dextransucrase Sucrose->Enzyme binds to Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->Enzyme binds to This compound This compound (Product) Enzyme->this compound catalyzes formation of Fructose_product Fructose (Byproduct from Sucrose) Enzyme->Fructose_product releases

Caption: Enzymatic pathway of this compound synthesis by dextransucrose.

Troubleshooting_Workflow Troubleshooting Low this compound Yield Start Low this compound Yield Observed Check_Substrates Verify Substrate Concentrations (Sucrose:Fructose Ratio) Start->Check_Substrates Check_Temp Confirm Reaction Temperature Start->Check_Temp Check_pH Measure Reaction pH Start->Check_pH Check_Enzyme Assess Enzyme Activity and Concentration Start->Check_Enzyme Optimize_Substrates Adjust to Optimal Sucrose:Fructose Ratio Check_Substrates->Optimize_Substrates Optimize_Temp Set to Optimal Temperature (e.g., 30°C) Check_Temp->Optimize_Temp Optimize_pH Adjust to Optimal pH (e.g., 5.5) Check_pH->Optimize_pH Optimize_Enzyme Use Fresh Enzyme/ Increase Concentration Check_Enzyme->Optimize_Enzyme Re_run Re-run Experiment and Monitor Yield Optimize_Substrates->Re_run Optimize_Temp->Re_run Optimize_pH->Re_run Optimize_Enzyme->Re_run

References

Technical Support Center: Enhancing the Efficiency of Leucrose Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Leucrose.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main difficulty in this compound purification is separating it from structurally similar sugars, particularly the starting material, sucrose, and byproducts like glucose and fructose. These sugars exhibit similar chromatographic behavior, making distinct separation challenging.[1]

Q2: What is the most common method for this compound purification?

A2: Ion-exchange chromatography is a widely used and effective method for purifying this compound.[2] This technique separates molecules based on their net charge, allowing for the isolation of this compound from other uncharged or differently charged sugar molecules.

Q3: What level of purity can be expected from this compound purification?

A3: Through optimized enzymatic synthesis and multi-step purification processes, including chromatography and crystallization, a purity of 99.6–99.8% can be achieved.[1]

Q4: How does the sucrose-to-fructose ratio in the initial reaction affect this compound yield?

A4: The molar ratio of sucrose to fructose significantly impacts the yield of this compound. An excess of fructose acts as a glucosyl acceptor, favoring the synthesis of this compound over the formation of dextran byproducts.[1]

Q5: What analytical techniques are used to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard analytical method for determining the purity of this compound.[3] It allows for the accurate quantification of this compound and the detection of any residual impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification experiments.

Chromatography Issues

Q: My chromatogram shows poor separation between this compound and other sugars (e.g., fructose, glucose, sucrose). What should I do?

A:

  • Optimize the mobile phase: Adjusting the composition and pH of the mobile phase can enhance the resolution between sugar peaks. For ion-exchange chromatography, a gradient elution with a gradually increasing salt concentration is often more effective than an isocratic elution.

  • Adjust the flow rate: A slower flow rate can sometimes improve separation by allowing more time for the stationary phase to interact with the sample.

  • Check the column: Ensure you are using the appropriate column for sugar separation. Anion-exchange columns are commonly used for this compound purification. Column aging or contamination can also lead to poor performance; consider cleaning or replacing the column.

  • Sample preparation: Ensure your sample is properly filtered and free of particulates that could clog the column.

Q: I am observing high backpressure in my chromatography system. What could be the cause?

A:

  • Column blockage: The column inlet frit may be clogged with particulate matter from the sample or mobile phase. Reversing the column flow (if permissible by the manufacturer) to flush out contaminants or replacing the frit can resolve this.

  • Sample viscosity: A highly concentrated or viscous sample can increase backpressure. Diluting the sample or optimizing the cell lysis and clarification steps to reduce viscosity can help.

  • Precipitation: Salts from the buffer or the sample itself may have precipitated within the system. Flushing the system with an appropriate solvent is recommended.

  • Tubing or filter blockage: Check for blockages in the system tubing or any in-line filters.

Q: The yield of purified this compound is consistently low. How can I improve it?

A:

  • Optimize the enzymatic reaction: Ensure the conditions for the enzymatic synthesis of this compound (pH, temperature, enzyme concentration, and substrate ratio) are optimal. Higher concentrations of fructose relative to sucrose can significantly increase the yield of this compound.

  • Review the purification protocol: Each step of the purification process, from initial extraction to final elution, can contribute to product loss. Ensure that pH and buffer conditions are maintained to ensure the stability of this compound.

  • Check for protein precipitation: During elution, the target protein may precipitate on the column. Trying a more gradual elution gradient or adding stabilizing agents to the elution buffer might prevent this.

  • Incomplete elution: The elution buffer may not be strong enough to release all the bound this compound from the column. Increase the salt concentration or adjust the pH of the elution buffer.

Sample Purity Issues

Q: My purified this compound sample is contaminated with other proteins or macromolecules. What is the likely cause and solution?

A:

  • Insufficient washing: Before eluting the this compound, ensure the column is thoroughly washed with a suitable buffer to remove any non-specifically bound contaminants.

  • Inappropriate chromatography resin: The chosen resin may have non-specific interactions with other molecules in the sample. Consider using a different type of resin or adding detergents or salts to the wash buffer to disrupt these interactions.

  • Pre-purification steps: The initial enzymatic reaction mixture should be clarified by centrifugation or filtration to remove microbial cells and other debris before loading onto the column.

Quantitative Data Summary

The efficiency of this compound production is highly dependent on the reaction conditions. The following tables summarize key quantitative data from experimental findings.

Table 1: Impact of Sucrose-to-Fructose Molar Ratio on this compound Yield

Sucrose:Fructose (Molar Ratio)This compound Yield (%)Dextran Byproduct (%)
1:16228
1:2896
1:3849
(Data adapted from Schwengers et al., 1990)

Table 2: Kinetic Parameters for this compound Production by S. mutans Dextransucrase

Sucrose Concentration (M)This compound Yield (mg/mL)Conversion Yield (%)Dominant Product
0.522.26 ± 2.2413.01 ± 1.31This compound
1.0~9.0~5.3This compound/Dextran
(Data adapted from a study on Streptococcus mutans dextransucrase)

Experimental Protocols

Key Experiment: Purification of this compound using Anion-Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound from a clarified enzymatic reaction mixture.

1. Preparation of the Chromatography Column:

  • Select an appropriate anion-exchange column (e.g., DEAE-Sepharose).
  • Equilibrate the column by washing it with 5-10 column volumes of a starting buffer (e.g., a low ionic strength buffer at a neutral pH). This prepares the column for sample binding.

2. Sample Preparation and Loading:

  • Following the enzymatic synthesis of this compound, remove microbial cells and other insoluble materials by centrifugation or filtration.
  • Ensure the pH and ionic strength of the clarified sample are similar to the starting buffer to facilitate binding to the column.
  • Load the prepared sample onto the equilibrated column.

3. Washing Step:

  • After loading the entire sample, wash the column with several column volumes of the starting buffer. This step removes unbound and weakly bound impurities.

4. Elution Step:

  • Elute the bound this compound from the column using an elution buffer. A common method is to use a linear salt gradient, where the salt concentration (e.g., NaCl) in the buffer is gradually increased. This allows for the sequential elution of molecules based on their binding affinity.
  • Alternatively, a step-wise elution can be performed by applying buffers with incrementally higher salt concentrations.

5. Fraction Collection and Analysis:

  • Collect the eluted solution in fractions.
  • Analyze the fractions for this compound content and purity using a suitable analytical method, such as HPLC.

Mandatory Visualization

The following diagrams illustrate key workflows in this compound purification.

Leucrose_Purification_Workflow start Enzymatic Reaction (Sucrose + Fructose) clarification Clarification (Centrifugation/Filtration) start->clarification Reaction Mixture chromatography Anion-Exchange Chromatography clarification->chromatography Clarified Supernatant crystallization Crystallization chromatography->crystallization This compound-rich Fractions analysis Purity Analysis (HPLC) crystallization->analysis Crystals final_product Purified this compound analysis->final_product

Caption: Overall workflow for this compound purification.

Chromatography_Troubleshooting_Logic problem Chromatography Problem (e.g., Poor Separation) check_mobile_phase Optimize Mobile Phase (Gradient, pH) problem->check_mobile_phase check_flow_rate Adjust Flow Rate problem->check_flow_rate check_column Inspect/Clean/Replace Column problem->check_column check_sample_prep Verify Sample Preparation problem->check_sample_prep solution Improved Separation check_mobile_phase->solution check_flow_rate->solution check_column->solution check_sample_prep->solution

Caption: Troubleshooting logic for poor chromatographic separation.

References

Minimizing the formation of isomaltulose during Leucrose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the formation of isomaltulose during the enzymatic synthesis of leucrose from sucrose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for this compound synthesis?

This compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose) is synthesized from sucrose through a transfructosylation reaction catalyzed by the enzyme dextransucrase (EC 2.4.1.5). In this reaction, the glucosyl moiety of sucrose is transferred to an acceptor molecule. When fructose is used as the acceptor, this compound is formed.

Q2: What is isomaltulose and why is it an undesirable byproduct?

Isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructopyranose) is a structural isomer of sucrose and a common byproduct in this compound synthesis. Its formation competes with the desired this compound synthesis, thereby reducing the yield and purity of the target product. Both this compound and isomaltulose are produced by dextransucrase, which can transfer the glucosyl group from sucrose to either the C5 or C6 hydroxyl group of fructose.

Q3: What are the key factors influencing the ratio of this compound to isomaltulose?

The primary factors that determine the selectivity of dextransucrase towards this compound over isomaltulose production include:

  • Enzyme Source: Dextransucrases from different microbial strains (e.g., Leuconostoc mesenteroides) exhibit varying selectivities.

  • Substrate Concentrations: The relative concentrations of sucrose and the acceptor (fructose) are critical.[1]

  • Temperature: Reaction temperature affects enzyme activity and selectivity.[2]

  • pH: The pH of the reaction medium influences the enzyme's catalytic efficiency and product profile.[3]

  • Reaction Time: The duration of the reaction can impact the accumulation of byproducts.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High Isomaltulose Yield Suboptimal fructose concentration.Increase the molar ratio of fructose to sucrose. A higher concentration of the fructose acceptor favors the formation of this compound.[1][4]
Inappropriate reaction temperature.Optimize the reaction temperature. Studies suggest that specific temperature ranges can enhance the selectivity for this compound formation. For instance, a temperature range of 265 K to 310 K (approximately -8°C to 37°C) has been cited as preferable.
Incorrect pH of the reaction buffer.Adjust the pH of the reaction medium. The optimal pH for this compound synthesis is typically between 4.5 and 8.0. It has been observed that increasing the pH can lead to less this compound synthesis.
Low Overall Product Yield Low enzyme activity or stability.Consider enzyme immobilization. Immobilized dextransucrase has shown improved stability over a wider pH range and at moderately high temperatures, leading to sustained productivity.
Substrate inhibition at high sucrose concentrations.While high sucrose concentrations can be problematic for cell growth in fermentative processes, for enzymatic synthesis, the key is the ratio to the acceptor. However, very high sucrose levels might favor dextran formation.
Difficulty in Product Separation Similar physicochemical properties of this compound and isomaltulose.Employ chromatographic separation techniques. Separation of this compound from fructose and iso-malto-oligosaccharides can be achieved using chromatography with a polystyrene sulfonate cation exchanger loaded with calcium.

Quantitative Data Summary

Table 1: Effect of Fructose Concentration on this compound Yield

Sucrose ConcentrationFructose ConcentrationThis compound Yield (%)Reference
0.5 M1.0 M27.8
45 g / 100g solution10 g / 100g solution40.0

Table 2: Influence of pH on this compound and Dextran Synthesis

pHThis compound Yield (g this compound / g sucrose consumed)Soluble Dextran (% of total dextran)Reference
5.4HigherLower
6.7LowerHigher
7.4LowestHighest

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound with Free Dextransucrase

This protocol is adapted from studies on this compound synthesis using dextransucrase.

1. Enzyme Preparation:

  • Dextransucrase can be obtained from the culture supernatant of Leuconostoc mesenteroides strains (e.g., NRRL B-512F).
  • The enzyme can be used as a crude extract or purified using standard protein purification techniques.

2. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Sucrose (e.g., 0.5 M)
  • Fructose (e.g., 1.0 M)
  • Sodium acetate buffer (e.g., 20 mM, pH 5.2-5.5)
  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

3. Enzymatic Reaction:

  • Initiate the reaction by adding a known amount of dextransucrase solution.
  • Incubate the reaction mixture for a specified period (e.g., up to 120 hours), with periodic sampling.

4. Reaction Termination and Analysis:

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
  • Analyze the product composition (this compound, isomaltulose, residual sucrose, fructose, and glucose) using High-Performance Liquid Chromatography (HPLC).

Protocol 2: this compound Synthesis with Immobilized Dextransucrase

This protocol is based on the use of immobilized dextransucrase for enhanced stability and reusability.

1. Enzyme Immobilization:

  • Immobilize dextransucrase on a suitable support matrix (e.g., glutaraldehyde-activated chitosan particles or dextran-based resins like Sephadex).

2. Packed-Bed Reactor Setup:

  • Pack the immobilized enzyme into a column to create a packed-bed reactor.
  • Equilibrate the column with the reaction buffer.

3. Continuous Synthesis:

  • Continuously pump the substrate solution (sucrose and fructose in buffer) through the packed-bed reactor at a controlled flow rate.
  • Maintain the reactor at the optimal temperature.

4. Product Collection and Analysis:

  • Collect the effluent from the reactor.
  • Analyze the product composition at regular intervals using HPLC to monitor the conversion and product ratio.
  • Immobilized enzyme systems have been shown to convert about 74% of sucrose into this compound within one day.

Visualizations

Leucrose_Synthesis_Pathway Sucrose Sucrose (Glucose-Fructose) Dextransucrase Dextransucrase (Enzyme) Sucrose->Dextransucrase Substrate This compound This compound (α-1,5 linkage) Dextransucrase->this compound + Fructose (Acceptor Reaction) Isomaltulose Isomaltulose (Byproduct, α-1,6 linkage) Dextransucrase->Isomaltulose + Fructose (Side Reaction) Dextran Dextran (Polymer Byproduct) Dextransucrase->Dextran (Polymerization) Fructose_Acceptor Fructose (Acceptor)

Caption: Enzymatic pathway of this compound synthesis.

Troubleshooting_Workflow Start Start: High Isomaltulose Formation Check_Fructose Is Fructose:Sucrose Ratio High? Start->Check_Fructose Increase_Fructose Increase Fructose Concentration Check_Fructose->Increase_Fructose No Check_Temp Is Temperature Optimized? Check_Fructose->Check_Temp Yes Increase_Fructose->Check_Temp Adjust_Temp Adjust Temperature (e.g., 25-35°C) Check_Temp->Adjust_Temp No Check_pH Is pH in Optimal Range? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Adjust pH (e.g., 5.0-6.0) Check_pH->Adjust_pH No End Minimized Isomaltulose Check_pH->End Yes Adjust_pH->End

Caption: Troubleshooting workflow for minimizing isomaltulose.

References

Technical Support Center: Process Optimization for Industrial-Scale Leucrose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the industrial-scale production of Leucrose.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of industrial-scale this compound production?

A1: Industrial-scale this compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose) production is primarily achieved through an enzymatic process. The key enzyme, glucansucrase (often referred to as dextransucrase), sourced from microorganisms like Leuconostoc mesenteroides, catalyzes the transfer of a glucosyl moiety from sucrose to an acceptor molecule. In this compound synthesis, fructose serves as the acceptor. High concentrations of fructose are crucial to favor the formation of this compound over the competing reaction of dextran polymerization.[1]

Q2: What are the critical process parameters that influence this compound yield?

A2: The yield of this compound is highly sensitive to several process parameters. These include the concentrations of sucrose and fructose, temperature, pH, and enzyme concentration. The ratio of fructose to sucrose is particularly critical; a higher ratio generally enhances the yield of this compound.

Q3: What are the primary byproducts in this compound synthesis and how can their formation be minimized?

A3: The main byproducts in this compound synthesis are dextran (a glucose polymer) and iso-malto-oligosaccharides.[2] The formation of these byproducts is a competing reaction catalyzed by the same glucansucrase enzyme. To minimize byproduct formation, it is essential to maintain a high concentration of the fructose acceptor in the reaction mixture. This shifts the enzymatic activity towards the transfer of glucose to fructose (forming this compound) rather than to other glucose units (forming dextran).

Troubleshooting Guide

Problem: Low this compound Yield

Low or suboptimal yields of this compound are a common challenge in industrial-scale production. The following troubleshooting guide provides a systematic approach to identifying and resolving the root causes.

G start Low this compound Yield Detected sub_optimal_conditions Suboptimal Reaction Conditions? start->sub_optimal_conditions enzyme_issue Enzyme Inactivity or Insufficiency? sub_optimal_conditions->enzyme_issue No optimize_pH Optimize pH sub_optimal_conditions->optimize_pH Yes substrate_issue Substrate Quality or Concentration Issue? enzyme_issue->substrate_issue No check_enzyme_activity Perform Enzyme Activity Assay enzyme_issue->check_enzyme_activity Yes inhibition_issue Product or Substrate Inhibition? substrate_issue->inhibition_issue No analyze_substrates Analyze Substrate Purity substrate_issue->analyze_substrates Yes fed_batch Implement Fed-Batch Strategy inhibition_issue->fed_batch Yes end Yield Optimized inhibition_issue->end No optimize_temp Optimize Temperature optimize_pH->optimize_temp optimize_ratio Adjust Substrate Ratio optimize_temp->optimize_ratio optimize_ratio->end check_enzyme_conc Verify Enzyme Concentration check_enzyme_activity->check_enzyme_conc check_enzyme_storage Review Enzyme Storage Conditions check_enzyme_conc->check_enzyme_storage check_enzyme_storage->end verify_conc Verify Substrate Concentrations analyze_substrates->verify_conc verify_conc->end in_situ_removal Consider In-Situ Product Removal fed_batch->in_situ_removal in_situ_removal->end

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to low this compound yield. Follow these steps to diagnose and resolve the issue:

  • Verify Reaction Conditions:

    • pH: The optimal pH for glucansucrase activity is typically between 5.0 and 6.5.[1] Deviations from this range can significantly reduce enzyme activity. Measure and adjust the pH of your reaction buffer.

    • Temperature: The optimal temperature for most glucansucrases used in this compound production is between 30°C and 40°C.[3] Temperatures above this range can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate.

    • Substrate Ratio: An insufficient fructose-to-sucrose ratio is a common cause of low this compound yield, as it favors dextran formation. Ensure the correct concentrations of both substrates are present in the reaction mixture.

  • Assess Enzyme Activity and Stability:

    • Enzyme Inactivity: Confirm the activity of your glucansucrase preparation using a standard enzyme activity assay (see Experimental Protocols section).

    • Improper Storage: Enzymes are sensitive to storage conditions. Ensure the glucansucrase has been stored at the recommended temperature and in the appropriate buffer to maintain its stability.[4]

    • Enzyme Concentration: Verify that the correct amount of enzyme was added to the reaction.

  • Evaluate Substrate Quality:

    • Substrate Purity: Impurities in the sucrose or fructose can inhibit enzyme activity. Use high-purity substrates for optimal results.

    • Substrate Degradation: Ensure that the substrates have not degraded during storage.

  • Consider Product/Substrate Inhibition:

    • Product Inhibition: High concentrations of this compound or byproducts can inhibit the enzyme. Consider strategies like in-situ product removal.

    • Substrate Inhibition: While less common for this reaction, extremely high concentrations of sucrose could potentially inhibit the enzyme. If you suspect this, try a fed-batch approach where sucrose is added incrementally.

ParameterTypical Optimal RangePotential Impact of DeviationTroubleshooting Action
pH 5.0 - 6.5Decreased enzyme activityVerify and adjust buffer pH
Temperature (°C) 30 - 40Enzyme denaturation (high temp) or slow reaction rate (low temp)Monitor and control reactor temperature
Fructose:Sucrose Ratio High (e.g., >2:1 molar ratio)Increased byproduct (dextran) formationIncrease initial fructose concentration
Enzyme Activity As per supplier specificationLow conversion ratePerform enzyme activity assay

Problem: High Byproduct Formation

Q: I am observing a high concentration of dextran in my reaction mixture. How can I reduce this?

A: High dextran formation indicates that the glucansucrase is favoring the polymerization of glucose over the transfer to fructose. To mitigate this:

  • Increase Fructose Concentration: This is the most effective way to shift the reaction equilibrium towards this compound synthesis.

  • Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of higher molecular weight byproducts. Monitor the reaction progress and stop it when the this compound concentration is at its maximum.

  • Enzyme Source: Glucansucrases from different microbial sources may have different tendencies for dextran formation versus this compound synthesis. Consider screening different enzymes if the problem persists.

Experimental Protocols

Protocol 1: Glucansucrase Activity Assay

This protocol determines the activity of glucansucrase by quantifying the amount of fructose released from sucrose over a specific time.

  • Reagent Preparation:

    • Substrate Solution: Prepare a 100 mM sucrose solution in 25 mM sodium acetate buffer (pH 4.7) containing 1 mM CaCl₂.

    • Stopping Reagent: 1 M NaOH.

  • Assay Procedure:

    • Pre-heat the substrate solution to 37°C.

    • Add a known volume of the enzyme solution to the substrate solution to start the reaction.

    • At regular time intervals (e.g., 1, 2, 5, 10 minutes), take a 25 µL aliquot of the reaction mixture and immediately add it to 5 µL of 1 M NaOH to stop the reaction.

    • Analyze the samples for fructose concentration using HPLC (see Protocol 2).

  • Calculation of Enzyme Activity:

    • One unit (U) of glucansucrase activity is defined as the amount of enzyme that releases 1 µmol of fructose per minute under the specified conditions.

Protocol 2: HPLC Analysis of Sugars

This protocol allows for the quantification of sucrose, glucose, fructose, and this compound in the reaction mixture.

  • Sample Preparation:

    • Centrifuge the reaction samples to remove any precipitates.

    • Dilute the supernatant with deionized water to a concentration within the linear range of the HPLC detector.

    • Filter the diluted samples through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column, such as an alkylamine-bonded silica column or an amino column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water (e.g., 75:25 v/v or 80:20 v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-35°C.

    • Detector: Refractive Index Detector (RID).

  • Quantification:

    • Prepare standard curves for sucrose, glucose, fructose, and this compound of known concentrations.

    • Calculate the concentrations of the sugars in the samples by comparing their peak areas to the standard curves.

Process Workflows and Signaling Pathways

Enzymatic Synthesis of this compound

G cluster_reactants Reactants cluster_products Products Sucrose Sucrose Glucansucrase Glucansucrase Enzyme Sucrose->Glucansucrase Fructose_acceptor Fructose (Acceptor) Fructose_acceptor->Glucansucrase This compound This compound (Desired Product) Glucansucrase->this compound Glucosyl Transfer to Fructose Dextran Dextran (Byproduct) Glucansucrase->Dextran Glucosyl Transfer to Growing Dextran Chain (Polymerization)

Downstream Processing of this compound

G start Reaction Mixture (this compound, Fructose, Sucrose, Dextran) clarification Clarification (Filtration/Centrifugation) start->clarification chromatography Chromatographic Separation (e.g., Polystyrene Sulfonate Cation Exchanger) clarification->chromatography fraction_collection Fraction Collection chromatography->fraction_collection leucrose_fraction This compound-rich Fraction fraction_collection->leucrose_fraction other_sugars Fructose, Sucrose, etc. fraction_collection->other_sugars concentration Concentration (Evaporation) leucrose_fraction->concentration crystallization Crystallization concentration->crystallization final_product Pure this compound crystallization->final_product

Enzyme Immobilization for Enhanced Stability and Reusability

Immobilizing the glucansucrase enzyme on a solid support can significantly improve its stability and allow for its reuse, making the industrial process more cost-effective.

Q: What are the common methods for immobilizing glucansucrase?

A: Common methods for immobilizing glucansucrase include:

  • Entrapment: The enzyme is physically entrapped within a porous matrix, such as calcium alginate beads. This method is gentle and often preserves a high percentage of the enzyme's activity.

  • Covalent Bonding: The enzyme is chemically bonded to a support material. This provides a very stable attachment.

  • Affinity Immobilization: The enzyme is bound to a support matrix via a specific affinity interaction. For example, dextransucrase can be immobilized on dextran-based resins like Sephadex.

Immobilization MethodSupport Material ExampleAdvantages
Entrapment Calcium AlginateGentle, high initial activity retention
Covalent Bonding Glutaraldehyde-activated supportsVery stable, low enzyme leakage
Affinity Immobilization Dextran-based resins (e.g., Sephadex)High specificity of binding

The use of immobilized glucansucrase has been shown to enhance stability over a wider pH and temperature range compared to the free enzyme. This allows for more robust and continuous production processes.

References

Validation & Comparative

Leucrose vs. Sucrose: A Comparative Metabolic Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of leucrose and sucrose, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct physiological effects of these two disaccharides.

Executive Summary

This compound, a structural isomer of sucrose, exhibits a different metabolic fate compared to its common counterpart. With a lower caloric value and a slower rate of enzymatic hydrolysis, this compound presents a blunted glycemic and insulinemic response. This guide delves into the comparative metabolic data, outlines the experimental protocols used to ascertain these differences, and visualizes the key metabolic pathways involved.

Data Presentation: Quantitative Metabolic Comparison

The following table summarizes the key quantitative differences in the metabolic profiles of this compound and sucrose.

ParameterThis compoundSucroseSource(s)
Caloric Value 2 kcal/g4 kcal/g
Cleavage Rate by Human Digestive Carbohydrases 63% of the rate of sucrose100% (Reference)[1]
Glycemic Index (GI) Data not available in cited literature65 - 83[2]
Insulinemic Index (II) Unaltered insulin profiles compared to sucrose in one studyData available, varies with food matrix
Blood Glucose and Fructose Profile Tended to be lower than sucroseHigher postprandial profiles
Effect on Gut Microbiota Data not available in cited literatureCan lead to gut dysbiosis

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of this compound and sucrose metabolism.

Determination of Glycemic Index (GI) and Insulinemic Index (II)

The glycemic and insulinemic indices are determined by a standardized in vivo method, typically involving an oral carbohydrate tolerance test.

1. Subject Selection and Preparation:

  • Recruit a cohort of healthy human subjects.

  • Subjects are required to fast for 10-12 hours overnight prior to the test.

  • A baseline blood sample is collected to measure fasting blood glucose and insulin levels.

2. Test Meal Administration:

  • Each subject consumes a portion of the test food (containing either this compound or sucrose) or a reference food (glucose or white bread) containing a specific amount of available carbohydrates (typically 50 grams).

  • The test meals are administered in a randomized order on separate days.

3. Blood Sampling:

  • Following the consumption of the test meal, blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).

4. Biochemical Analysis:

  • Blood glucose concentrations are measured using a validated glucose oxidase or hexokinase method.

  • Plasma insulin concentrations are determined using radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The incremental area under the curve (iAUC) for both blood glucose and insulin responses is calculated for each test food and the reference food.

  • The GI of the test food is calculated as the iAUC of the glucose response for the test food divided by the iAUC of the glucose response for the reference food, multiplied by 100.

  • The II of the test food is calculated similarly, using the iAUC of the insulin response.

In Vitro Determination of Enzymatic Cleavage Rate

This method assesses the rate at which digestive enzymes hydrolyze the disaccharides.

1. Enzyme Preparation:

  • A preparation of human jejunal mucosa or a commercially available alpha-glucosidase enzyme solution is used to simulate digestion in the small intestine.

2. Substrate Incubation:

  • A known concentration of this compound or sucrose is incubated with the enzyme preparation under controlled conditions of temperature (37°C) and pH (typically around 6.8).

3. Measurement of Hydrolysis Products:

  • At specific time intervals, aliquots of the reaction mixture are taken, and the reaction is stopped.

  • The concentration of the hydrolysis products (glucose and fructose) is measured using high-performance liquid chromatography (HPLC) or specific enzymatic assays.

4. Calculation of Cleavage Rate:

  • The rate of hydrolysis is determined by the rate of appearance of the monosaccharide products over time.

  • The cleavage rate of this compound is then expressed as a percentage of the cleavage rate of sucrose under the same experimental conditions.

Mandatory Visualizations

Metabolic Pathway of Sucrose Digestion and Absorption

Sucrose is a disaccharide composed of glucose and fructose. In the small intestine, the enzyme sucrase, located on the brush border of enterocytes, hydrolyzes sucrose into its constituent monosaccharides. These are then absorbed into the bloodstream.

Sucrose_Metabolism cluster_enterocyte Sucrose Sucrose (in Small Intestine Lumen) Sucrase Sucrase (Brush Border Enzyme) Sucrose->Sucrase Hydrolysis Glucose Glucose Sucrase->Glucose Fructose Fructose Sucrase->Fructose Enterocyte Enterocyte (Intestinal Cell) Glucose->Enterocyte SGLT1 Transporter Fructose->Enterocyte GLUT5 Transporter Bloodstream Bloodstream Enterocyte->Bloodstream GLUT2 Transporter Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes translocation to Cell_Membrane Cell Membrane GLUT4_Vesicle->Cell_Membrane Glucose_Uptake Glucose Uptake Cell_Membrane->Glucose_Uptake Increased OGTT_Workflow Start Start: Recruit Fasted Subjects Baseline Collect Baseline Blood Sample (t=0 min) Start->Baseline Randomization Randomly Assign Test Meal Baseline->Randomization Leucrose_Meal Administer this compound Meal Randomization->Leucrose_Meal Group A Sucrose_Meal Administer Sucrose Meal Randomization->Sucrose_Meal Group B Blood_Sampling Collect Blood Samples at 15, 30, 60, 90, 120 min Leucrose_Meal->Blood_Sampling Sucrose_Meal->Blood_Sampling Analysis Analyze Glucose and Insulin Levels Blood_Sampling->Analysis Comparison Compare Glycemic and Insulinemic Responses Analysis->Comparison End End Comparison->End

References

A Comparative Analysis of the Glycemic and Insulinemic Responses to Leucrose and Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycemic and insulinemic responses elicited by Leucrose and sucrose, supported by available experimental data. This compound, a structural isomer of sucrose, is explored as a potential alternative sweetener with different metabolic effects.

Executive Summary

This compound consumption results in a blunted glycemic response compared to sucrose. This is attributed to its slower enzymatic hydrolysis in the small intestine. While blood glucose levels are lower after this compound ingestion, studies indicate that insulin secretion is not significantly different from that elicited by sucrose. This suggests a potential for this compound as a sugar substitute that may help in managing postprandial hyperglycemia.

Data Presentation

Due to the limited availability of full-text clinical trial data directly comparing this compound and sucrose, a detailed time-course data table for this compound is not available. However, the following tables summarize key comparative findings and provide representative data for sucrose's glycemic and insulinemic response.

Table 1: Comparative Properties of this compound and Sucrose

PropertyThis compoundSucroseSource
Structure D-glucopyranosyl-α-(1→5)-D-fructopyranoseD-glucopyranosyl-α-(1→2)-D-fructopyranoseN/A
Relative Sweetness Approximately 50% of sucrose100%[1]
In Vitro Hydrolysis Rate 63% of sucrose by human digestive carbohydrases100%[2]
Glycemic Response Lower than sucroseHigher[2]
Insulinemic Response Unaltered compared to sucroseStimulates insulin secretion[2]

Table 2: Representative Glycemic and Insulin Response to Sucrose (50g dose in healthy young adults)

Time (minutes)Blood Glucose (mg/dL) - Mean ± SEPlasma Insulin (µU/mL) - Mean ± SE
085 ± 25 ± 1
15105 ± 430 ± 5
30120 ± 560 ± 8
45110 ± 455 ± 7
6095 ± 335 ± 5
9088 ± 215 ± 3
12085 ± 28 ± 2
Note: This data is representative and compiled from various studies on the glycemic response to sucrose.[3] The values for this compound are qualitatively described as lower for blood glucose, with unaltered insulin levels.

Experimental Protocols

The standard methodology for determining the glycemic response to a carbohydrate is the in vivo glycemic index (GI) test. The following protocol is a generalized representation based on established methods.

Protocol for In Vivo Glycemic Index Determination

1. Subject Selection:

  • A minimum of 10 healthy adult volunteers are recruited.

  • Exclusion criteria include pregnancy, diabetes, and any metabolic disorders.

  • Subjects are instructed to maintain their usual diet and physical activity levels but to avoid strenuous exercise the day before a test.

2. Study Design:

  • A randomized, single-blind, crossover design is typically employed.

  • Each subject serves as their own control.

3. Test Procedure:

  • Subjects arrive at the testing facility in the morning after a 10-12 hour overnight fast.

  • A fasting blood sample is taken via finger-prick or an indwelling catheter.

  • Subjects consume a test food (containing a specific amount of available carbohydrate, e.g., 50g) or a reference food (glucose or white bread, containing the same amount of carbohydrate) within a set time frame (e.g., 15 minutes).

  • Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the start of consumption.

  • Blood glucose levels are measured for each sample. For insulinemic response, plasma insulin is also measured.

4. Data Analysis:

  • The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test and reference foods, ignoring the area below the fasting baseline.

  • The GI of the test food is calculated for each subject by expressing their glucose iAUC for the test food as a percentage of their mean glucose iAUC for the reference food.

  • The final GI of the food is the mean GI of all subjects.

Mandatory Visualization

Digestion and Absorption of this compound vs. Sucrose

cluster_l This compound Digestion cluster_s Sucrose Digestion cluster_absorption Intestinal Absorption & Metabolism This compound This compound (α-1,5 linkage) LG_LF Glucose + Fructose This compound->LG_LF Slower Hydrolysis (Sucrase-Isomaltase) Bloodstream Bloodstream LG_LF->Bloodstream Sucrose Sucrose (α-1,2 linkage) SG_SF Glucose + Fructose Sucrose->SG_SF Faster Hydrolysis (Sucrase-Isomaltase) SG_SF->Bloodstream Liver Liver Metabolism Bloodstream->Liver Pancreas Pancreas Bloodstream->Pancreas ↑ Blood Glucose Insulin Insulin Release Pancreas->Insulin

Caption: Comparative digestion of this compound and Sucrose.

Metabolic Signaling Pathway of Glucose

cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_cell Target Cell (e.g., Muscle, Adipose) Blood_Glucose Increased Blood Glucose Pancreas Pancreas Blood_Glucose->Pancreas Stimulates Insulin_Release Insulin Release Pancreas->Insulin_Release Insulin_Receptor Insulin Receptor Insulin_Release->Insulin_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Insulin_Receptor->Signaling_Cascade Activation GLUT4 GLUT4 Transporter Translocation to Membrane Signaling_Cascade->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin-mediated glucose uptake signaling pathway.

References

Comparative Cariogenicity of Leucrose and Other Sucrose Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cariogenicity of leucrose and other sucrose isomers, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in the development of sugar substitutes.

Sucrose has long been identified as a primary contributor to dental caries. Its metabolism by oral bacteria, particularly Streptococcus mutans, leads to the production of acids that demineralize tooth enamel and the synthesis of extracellular polysaccharides (EPS) that form the structural matrix of dental plaque. The search for non-cariogenic or less cariogenic sweeteners has led to the investigation of various sucrose isomers, which share the same chemical formula as sucrose but differ in their structural arrangement. This guide focuses on the comparative cariogenicity of this compound, a naturally occurring sucrose isomer, alongside other isomers such as isomaltulose (palatinose), trehalose, trehalulose, and turanose.

Data Presentation: Comparative Cariogenicity

The following table summarizes the available quantitative and qualitative data on the cariogenicity of this compound and other sucrose isomers compared to sucrose.

Sucrose IsomerIn Vitro Acid ProductionAnimal (Rat) Caries StudiesHuman Plaque pH TelemetryGlucan Synthesis (by GTFs)
This compound Essentially no acid formation by S. mutans, L. casei, and A. viscosus.[1] Competitively inhibits acid formation from sucrose by S. mutans.[1]Caries scores not significantly different from the starch (negative control) group and significantly lower than the sucrose group.[1] (Specific scores not available in the cited abstract).Plaque pH did not drop below the critical value of 5.7, deeming it "safe for teeth".[1]Does not influence glucosyltransferases (GTFs) from Streptococcus cricetus.[1]
Isomaltulose (Palatinose) Fermented by some serotypes of S. mutans (b, c, e, f) but not others (a, d, g). 33% of clinical isolates from human dental plaque fermented palatinose.Significantly lower caries development compared to sucrose, glucose, fructose, and a glucose-fructose mixture. Replacing half of the sucrose with palatinose decreased caries development.Not explicitly found in the search results.Significantly inhibits the synthesis of insoluble glucan from sucrose by S. mutans.
Trehalose Weaker and slower acid fermentation than sucrose by mutans streptococci. Lactic acid production by S. mutans and S. sobrinus was 24.2% and 59.8% of that from sucrose, respectively.Substitution of trehalose for sucrose in the rat diet significantly reduced caries scores. Rats fed a mix of sucrose and trehalose had significantly lower caries scores than those on a sucrose-only diet.Plaque pH after a trehalose mouth-rinse did not reach the critical pH. The minimum plaque pH was higher than after a sucrose rinse.Not utilized as a substrate for GTase. Inhibits the synthesis of water-insoluble glucan (WIG) by GTase in the presence of sucrose.
Trehalulose All palatinose-fermenting bacterial strains also fermented trehalulose.Data not available in the search results.Data not available in the search results.Data not available in the search results.
Turanose 25% of palatinose-fermenting bacterial strains fermented turanose.Data not available in the search results.Data not available in the search results.Data not available in the search results.
Sucrose (Control) Rapidly fermented to produce significant amounts of acid, primarily lactic acid, causing a sharp drop in pH.Induces high caries scores in rat models.Causes a rapid and significant drop in plaque pH to below the critical value of 5.5-5.7.Serves as a primary substrate for the synthesis of extracellular glucans by GTFs, contributing to plaque formation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

In Vitro Biofilm and Acid Production Assays

This protocol assesses the ability of a sucrose isomer to be fermented into acids by cariogenic bacteria and its effect on biofilm formation.

  • Bacterial Strains and Culture Conditions:

    • Use standard cariogenic bacterial strains such as Streptococcus mutans (e.g., NCTC 10449), Lactobacillus casei, and Actinomyces viscosus.

    • Culture bacteria in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, supplemented with the test carbohydrate (e.g., 1% w/v of this compound, sucrose, or other isomers).

  • Biofilm Formation Assay:

    • Grow biofilms on sterile surfaces, such as polystyrene microtiter plates or hydroxyapatite discs.

    • Inoculate the wells/discs with a standardized bacterial suspension.

    • Incubate under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 24-72 hours).

    • After incubation, gently wash the biofilms to remove planktonic cells.

    • Quantify biofilm biomass using methods like crystal violet staining and measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Acid Production (pH Drop) Assay:

    • Prepare a dense suspension of the test bacteria in a buffered solution (e.g., salt solution).

    • Add the test carbohydrate to the bacterial suspension to initiate the assay.

    • Measure the pH of the suspension at regular intervals (e.g., every 30 minutes for 2-4 hours) using a calibrated pH meter.

    • A control with no added carbohydrate should be included.

  • Analysis of Organic Acids:

    • At the end of the incubation period for the acid production assay, centrifuge the bacterial suspension to pellet the cells.

    • Analyze the supernatant for the presence and concentration of organic acids (e.g., lactic acid, acetic acid, formic acid) using High-Performance Liquid Chromatography (HPLC).

Animal Caries Studies (Rat Model)

This protocol outlines the methodology for assessing the cariogenicity of sucrose isomers in a rat model.

  • Animals:

    • Use a caries-susceptible rat strain, such as Sprague-Dawley or Wistar rats.

    • Wean the rats at approximately 21 days of age.

  • Inoculation with Cariogenic Bacteria:

    • Infect the rats orally with a known cariogenic bacterial strain, typically Streptococcus mutans or Streptococcus sobrinus, to ensure a consistent cariogenic challenge.

  • Diets:

    • Formulate experimental diets containing a specific concentration of the test carbohydrate (e.g., 30-56% by weight).

    • Include a positive control group fed a sucrose-based diet and a negative control group fed a non-cariogenic carbohydrate diet (e.g., corn starch).

    • Provide the diets and water ad libitum for the duration of the study (e.g., 5-8 weeks).

  • Caries Scoring:

    • At the end of the study period, sacrifice the animals.

    • Remove the mandibles and maxillae and stain the teeth with a caries-disclosing solution (e.g., murexide).

    • Score the carious lesions on the buccal, lingual, and sulcal surfaces of the molars under a dissecting microscope using a standardized scoring system (e.g., Keyes method). The severity of the lesions (enamel, dentin, pulp involvement) is recorded.

  • Statistical Analysis:

    • Compare the mean caries scores between the different diet groups using appropriate statistical tests (e.g., ANOVA).

Human Intra-oral Plaque pH Telemetry

This protocol describes the in vivo measurement of dental plaque pH in human volunteers after exposure to different sugars.

  • Subjects:

    • Recruit healthy adult volunteers with normal salivary flow and no active carious lesions.

  • Telemetry System:

    • Use an intra-oral appliance (e.g., a partial denture or retainer) fitted with a miniaturized pH electrode.

    • Position the electrode to be in contact with the interproximal plaque.

  • Plaque Accumulation:

    • Instruct the subjects to abstain from oral hygiene for a period of 3-4 days to allow for plaque accumulation over the electrode.

  • Measurement Protocol:

    • Record the baseline plaque pH.

    • Have the subjects rinse their mouths with a standardized solution of the test carbohydrate (e.g., 10% this compound or sucrose solution) for a defined period (e.g., 1-2 minutes).

    • Continuously monitor and record the plaque pH for at least 30-60 minutes after the rinse.

    • A "Stephan curve" is generated, plotting pH against time.

  • Data Analysis:

    • Determine key parameters from the Stephan curve, including the minimum pH reached, the maximum pH drop, and the area under the curve below a critical pH (e.g., pH 5.7 or 6.2).

    • Compare the pH responses between the different test sugars. A substance is considered non-cariogenic if it does not cause the plaque pH to drop below 5.7.

Mandatory Visualizations

Sucrose Metabolism by Streptococcus mutans

The following diagram illustrates the primary metabolic pathways of sucrose in the cariogenic bacterium Streptococcus mutans.

Sucrose_Metabolism cluster_cell Streptococcus mutans Cell Sucrose Extracellular Sucrose GTF Glucosyltransferases (GTFs) Sucrose->GTF FTF Fructosyltransferase (FTF) Sucrose->FTF PTS Sucrose PTS (ScrA) Sucrose->PTS Glucans Extracellular Glucans (Plaque Matrix) GTF->Glucans Polymerization Fructose Fructose GTF->Fructose Release Fructans Extracellular Fructans (Energy Storage) FTF->Fructans Polymerization Glucose Glucose FTF->Glucose Release Glycolysis Glycolysis Glucose->Glycolysis Fructose->Glycolysis Sucrose6P Sucrose-6-Phosphate PTS->Sucrose6P Transport & Phosphorylation Intracellular Intracellular Metabolism ScrB ScrB Sucrose6P->ScrB G6P Glucose-6-Phosphate ScrB->G6P Fructose_in Fructose ScrB->Fructose_in G6P->Glycolysis Fructose_in->Glycolysis Acid Acid Production (e.g., Lactic Acid) Glycolysis->Acid

Caption: Sucrose metabolism pathways in Streptococcus mutans.

General Experimental Workflow for Cariogenicity Assessment

The following diagram outlines a typical experimental workflow for comparing the cariogenicity of different sugars.

Cariogenicity_Workflow start Start: Select Test Sugars (e.g., this compound, Sucrose, Isomers) invitro In Vitro Studies start->invitro animal Animal Studies start->animal human Human Studies start->human biofilm Biofilm Formation Assay invitro->biofilm acid Acid Production Assay invitro->acid rat_model Rat Caries Model animal->rat_model telemetry Plaque pH Telemetry human->telemetry data Data Analysis & Comparison biofilm->data acid->data diet Diet Formulation & Feeding rat_model->diet scoring Caries Scoring diet->scoring scoring->data rinse Sugar Rinse Protocol telemetry->rinse ph_monitoring pH Monitoring rinse->ph_monitoring ph_monitoring->data conclusion Conclusion on Comparative Cariogenicity data->conclusion

Caption: Experimental workflow for assessing sugar cariogenicity.

References

Leucrose vs. Sucrose: A Comparative Analysis of Fermentation by Oral Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential metabolism of leucrose and sucrose by oral bacteria and its implications for dental caries.

Introduction

Sucrose is a well-established key etiological agent in dental caries, readily metabolized by cariogenic bacteria such as Streptococcus mutans into acids and extracellular polysaccharides (EPS), leading to enamel demineralization and biofilm formation (dental plaque).[1][2][3][4] this compound, a structural isomer of sucrose, has been investigated as a potential non-cariogenic sugar substitute. This guide provides a detailed comparison of the fermentation of this compound and sucrose by oral bacteria, focusing on acid production, glucan synthesis, and biofilm formation, supported by available experimental data and detailed methodologies.

Comparative Analysis of Fermentation

Acid Production

Sucrose is rapidly fermented by a wide range of oral bacteria, most notably S. mutans, resulting in a significant drop in pH at the tooth surface.[5] This acidification is a primary driver of dental caries. Studies have shown that in the presence of sucrose, the pH of dental plaque can rapidly fall to below 5.5, the critical pH for enamel demineralization.

In contrast, this compound is poorly fermented by the oral microbiota. Research indicates that this compound is not utilized by mutans streptococci, the primary group of bacteria responsible for caries initiation. One study examining a variety of clinical isolates from human dental plaque found that only 23% of the strains were capable of fermenting this compound, leading to a pH of 5.5 or lower. This suggests a significantly lower acidogenic potential for this compound compared to sucrose.

Parameter Sucrose This compound References
Fermentation by S. mutans Readily fermentedNot fermented
Acid Production Rapid and significant pH dropMinimal to no significant pH drop by key cariogenic bacteria
Percentage of Oral Bacteria Capable of Fermentation HighLow (approx. 23% of clinical isolates)
Glucan Synthesis

A key virulence factor of S. mutans is its ability to synthesize extracellular polysaccharides, primarily glucans, from sucrose using glucosyltransferase (GTF) enzymes. These glucans, particularly the insoluble ones, are crucial for the formation of a sticky and resilient biofilm matrix, which enhances the adhesion of bacteria to the tooth surface and contributes to the structural integrity of dental plaque.

As this compound is not a substrate for the GTF enzymes of S. mutans, its fermentation does not lead to the synthesis of these cariogenic glucans. This fundamental difference in metabolism means that this compound does not contribute to the formation of the adhesive polysaccharide matrix that is characteristic of sucrose-induced dental plaque.

Parameter Sucrose This compound References
Substrate for S. mutans Glucosyltransferases YesNo
Insoluble Glucan Synthesis SignificantNone
Contribution to Biofilm Matrix Major contributorDoes not contribute
Biofilm Formation

The combination of acid production and glucan synthesis makes sucrose a potent promoter of cariogenic biofilm formation. The acidic environment selects for acid-tolerant bacteria like S. mutans, while the glucan matrix provides a scaffold for the biofilm, leading to a thick and firmly attached plaque.

Due to its limited fermentation and inability to be converted into glucans by S. mutans, this compound does not support the formation of cariogenic biofilms. While some oral bacteria may be able to grow in the presence of this compound, the resulting biofilm would lack the key virulence factors associated with sucrose-driven plaque formation.

Parameter Sucrose This compound References
Support of S. mutans Biofilm Formation Strong promoterDoes not support
Resulting Biofilm Characteristics Thick, adhesive, and highly cariogenicThin and non-cariogenic (if any)

Experimental Protocols

Acid Production Assay (pH Drop Measurement)

This protocol measures the ability of oral bacteria to produce acid from a given carbohydrate source by monitoring the pH change in a bacterial suspension over time.

Materials:

  • Oral bacterial strain (e.g., Streptococcus mutans UA159)

  • Brain Heart Infusion (BHI) broth or other suitable growth medium

  • Test carbohydrates: Sucrose (positive control), this compound

  • Phosphate-buffered saline (PBS), pH 7.0

  • pH meter with a microelectrode

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer

Procedure:

  • Inoculate the oral bacterial strain into BHI broth and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in PBS to a specific optical density (OD600) (e.g., 1.0).

  • Add the test carbohydrate (sucrose or this compound) to the bacterial suspension to a final concentration of 1% (w/v). A control with no added carbohydrate should also be included.

  • Immediately measure the initial pH of the suspension.

  • Incubate the suspension at 37°C.

  • Measure the pH at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes).

  • Plot the pH values against time to generate a pH drop curve.

Glucan Synthesis Assay

This protocol quantifies the amount of water-insoluble glucan produced by oral bacteria from a carbohydrate source.

Materials:

  • Oral bacterial strain (e.g., S. mutans UA159)

  • Growth medium (e.g., Tryptone-Yeast Extract broth) supplemented with the test carbohydrate (1% w/v sucrose or this compound)

  • Phosphate-buffered saline (PBS)

  • 0.5 M NaOH

  • Phenol-sulfuric acid method reagents (Phenol solution, concentrated sulfuric acid)

  • Spectrophotometer

Procedure:

  • Grow the bacterial strain in the presence of the test carbohydrate for a defined period (e.g., 24 hours).

  • Harvest the culture by centrifugation.

  • Wash the pellet with PBS to remove soluble components.

  • Resuspend the pellet in a known volume of distilled water.

  • Treat the suspension with 0.5 M NaOH to solubilize the intracellular components, leaving the insoluble glucan.

  • Centrifuge to pellet the insoluble glucan.

  • Wash the glucan pellet with distilled water.

  • Quantify the amount of carbohydrate in the pellet using the phenol-sulfuric acid method.

  • Create a standard curve using known concentrations of dextran.

  • Express the amount of glucan as a percentage of the dry weight of the bacterial cells.

Biofilm Formation Assay (Crystal Violet Staining)

This protocol quantifies the total biomass of a biofilm formed on a solid surface.

Materials:

  • Oral bacterial strain (e.g., S. mutans UA159)

  • Growth medium supplemented with the test carbohydrate (1% w/v sucrose or this compound)

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the culture in the test medium (containing either sucrose or this compound) to a starting OD600 of approximately 0.05.

  • Add 200 µL of the diluted culture to the wells of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-48 hours without agitation.

  • Gently discard the planktonic cells by inverting the plate and tapping it on absorbent paper.

  • Wash the wells gently with PBS to remove any remaining non-adherent cells.

  • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 595 nm using a microplate reader.

Visualizations

Sucrose_Metabolism_Pathway cluster_extracellular cluster_intracellular Sucrose Sucrose Glucosyltransferases Glucosyltransferases (GtfB, GtfC, GtfD) Sucrose->Glucosyltransferases Fructosyltransferase Fructosyltransferase (Ftf) Sucrose->Fructosyltransferase PTS Sucrose PTS Sucrose->PTS Transport & Phosphorylation Extracellular Extracellular Space Intracellular Intracellular Space Glucans Extracellular Glucans (Insoluble & Soluble) Glucosyltransferases->Glucans Polymerization Fructose_ext Fructose Glucosyltransferases->Fructose_ext releases Fructans Extracellular Fructans Fructosyltransferase->Fructans Polymerization Glucose_ext Glucose Fructosyltransferase->Glucose_ext releases Biofilm_Formation Biofilm_Formation Glucans->Biofilm_Formation contributes to Sucrose_6_P Sucrose-6-Phosphate PTS->Sucrose_6_P Glycolysis Glycolysis Sucrose_6_P->Glycolysis Hydrolysis & Metabolism Lactic_Acid Lactic Acid Glycolysis->Lactic_Acid produces Enamel_Demineralization Enamel_Demineralization Lactic_Acid->Enamel_Demineralization causes

Caption: Sucrose metabolism pathway in Streptococcus mutans.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_data Data Analysis Culture Oral Bacteria Culture (e.g., S. mutans) Sucrose_Medium Growth Medium + Sucrose Culture->Sucrose_Medium Inoculation Leucrose_Medium Growth Medium + this compound Culture->Leucrose_Medium Inoculation Control_Medium Growth Medium (No added sugar) Culture->Control_Medium Inoculation Acid_Production Acid Production Assay (pH Measurement) Sucrose_Medium->Acid_Production Glucan_Synthesis Glucan Synthesis Assay (Quantification) Sucrose_Medium->Glucan_Synthesis Biofilm_Formation Biofilm Formation Assay (Crystal Violet) Sucrose_Medium->Biofilm_Formation Leucrose_Medium->Acid_Production Leucrose_Medium->Glucan_Synthesis Leucrose_Medium->Biofilm_Formation Control_Medium->Acid_Production Data_Table Comparative Data Tables Acid_Production->Data_Table generates Glucan_Synthesis->Data_Table generates Biofilm_Formation->Data_Table generates Conclusion Conclusion on Cariogenicity Data_Table->Conclusion

Caption: Experimental workflow for comparing this compound and sucrose.

Conclusion

The available evidence strongly indicates a significant difference in the fermentation of this compound and sucrose by oral bacteria, particularly the key cariogenic species Streptococcus mutans. Sucrose is readily metabolized, leading to substantial acid production, the synthesis of adhesive glucans, and the formation of robust biofilms, all of which are critical factors in the development of dental caries. In stark contrast, this compound is not utilized by S. mutans for these processes and is only fermented by a minority of other oral bacteria. This makes this compound a promising candidate as a non-cariogenic sugar substitute. Further quantitative in vivo studies would be beneficial to fully elucidate its behavior within the complex oral environment.

References

Leucrose: A Non-Cariogenic Alternative to Sucrose Validated in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-cariogenic properties of leucrose with the well-established cariogenic sweetener, sucrose, and the non-cariogenic sugar alcohol, xylitol. The information presented is supported by experimental data from animal models, offering valuable insights for researchers and professionals in the fields of nutrition, oral health, and drug development.

Comparative Analysis of Cariogenic Potential

Animal studies, primarily in rat models, have been instrumental in evaluating the cariogenic potential of various sweeteners. These studies typically involve feeding defined diets containing the test sweeteners to rats infected with cariogenic bacteria, such as Streptococcus mutans, over a specific period. The extent of dental caries is then assessed using established scoring methods.

The following table summarizes the key quantitative data from representative animal studies, comparing the cariogenic effects of this compound, sucrose, and xylitol.

SweetenerAnimal ModelDosageDurationCaries Score (Mean)Study Conclusion
This compound Cara rats30% in dietNot specifiedNot significantly different from starch groupNon-cariogenic[1]
Sucrose Cara rats30% in dietNot specifiedSignificantly higher than this compound and starch groupsHighly cariogenic[1]
Xylitol Osborne-Mendel rats5% in dietNot specifiedSignificantly reduced fissure caries scoresAnti-cariogenic[2]
Xylitol Osborne-Mendel rats2% or 4% in drinking waterNot specifiedSignificantly reduced fissure caries scoresAnti-cariogenic[2]
Sucrose Osborne-Mendel rats20% sucrose + 5% glucose in dietNot specifiedHigh caries incidenceHighly cariogenic[2]
Xylitol RatsIncreasing concentrations in diet6 and 8 weeksConfirmed non-cariogenic natureNon-cariogenic
Sucrose RatsIn diet6 and 8 weeksHighest cariogenicityHighly cariogenic

Experimental Protocols

The validation of the non-cariogenic properties of sweeteners in animal models relies on standardized and meticulous experimental protocols. Below is a detailed methodology for a typical rat caries model.

A Standardized Rat Model for Caries Evaluation

1. Animal Model:

  • Species and Strain: Specific pathogen-free (SPF) Osborne-Mendel or Sprague-Dawley rats are commonly used due to their susceptibility to dental caries.

  • Age: Weanling rats (e.g., 19-21 days old) are typically selected as their teeth are newly erupted and more susceptible to caries development.

2. Acclimatization and Pre-experimental Phase:

  • Animals are acclimatized to the housing conditions for a few days.

  • They are often provided with a non-cariogenic diet and water ad libitum.

3. Inoculation with Cariogenic Bacteria:

  • To ensure a robust cariogenic challenge, rats are infected with a known cariogenic bacterial strain, most commonly Streptococcus mutans or Streptococcus sobrinus.

  • The inoculation is typically performed by oral swabbing with a bacterial culture on consecutive days.

4. Experimental Diets:

  • Animals are randomly assigned to different dietary groups.

  • Control Group (Cariogenic): Fed a diet containing a high concentration of sucrose (e.g., 20-56%).

  • Test Groups: Fed diets where sucrose is partially or fully replaced by the test sweetener (e.g., this compound or xylitol) at specific concentrations.

  • Negative Control Group: Fed a non-cariogenic diet (e.g., starch-based).

  • Diets are typically provided in powdered form to increase contact time with the teeth.

5. Experimental Period:

  • The duration of the study can range from several weeks to a couple of months (e.g., 30 to 60 days).

6. Caries Scoring:

  • At the end of the experimental period, the animals are euthanized.

  • The mandibles and maxillae are dissected, and the molar teeth are stained to visualize carious lesions.

  • Keyes Method: This is a widely used method for scoring dental caries in rats. It involves sectioning the molars and examining the extent of the lesions in different areas (sulcal, proximal, and smooth surfaces) under a microscope. Lesions are scored based on their severity (e.g., enamel only, slight, moderate, or extensive dentinal involvement).

7. Microbiological Analysis (Optional):

  • Dental plaque samples can be collected to quantify the population of specific cariogenic bacteria.

Visualizing the Mechanisms: Workflows and Pathways

To better understand the experimental process and the underlying biochemical mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_dietary Dietary Intervention cluster_evaluation Evaluation A Selection of Weanling Rats (e.g., Osborne-Mendel) B Acclimatization Period A->B C Oral Inoculation with Streptococcus mutans B->C D Random Assignment to Dietary Groups C->D E Control Group (High Sucrose Diet) D->E F Test Group 1 (this compound Diet) D->F G Test Group 2 (Xylitol Diet) D->G H Experimental Period (e.g., 30-60 days) E->H F->H G->H I Euthanasia and Jaw Dissection H->I J Caries Scoring (Keyes Method) I->J K Data Analysis and Comparison J->K

Caption: Experimental workflow for a rat caries model.

Signaling_Pathway cluster_sucrose Sucrose Metabolism (Cariogenic) cluster_leucrose_xylitol This compound and Xylitol (Non-Cariogenic) Sucrose Sucrose GTF Glucosyltransferases (GTFs) Sucrose->GTF Extracellular PTS Phosphotransferase System (PTS) (Internalization) Sucrose->PTS Cellular Uptake EPS Extracellular Polysaccharides (EPS) (Glucans - Plaque Formation) GTF->EPS Fructose Fructose GTF->Fructose Glycolysis Glycolysis Fructose->Glycolysis PTS->Glycolysis Acid Lactic Acid (Enamel Demineralization) Glycolysis->Acid This compound This compound No_Metabolism Not significantly metabolized by S. mutans This compound->No_Metabolism Xylitol Xylitol Xylitol->No_Metabolism No_Acid No significant acid production No_Metabolism->No_Acid

Caption: Simplified bacterial metabolism of sweeteners.

Mechanism of Non-Cariogenicity

The cariogenicity of a carbohydrate is primarily determined by its ability to be fermented by oral bacteria, leading to the production of acids that demineralize tooth enamel.

  • Sucrose: Streptococcus mutans and other cariogenic bacteria readily metabolize sucrose. They utilize enzymes like glucosyltransferases (GTFs) to convert sucrose into extracellular polysaccharides (EPS), which form the sticky matrix of dental plaque. The bacteria also internalize and ferment sucrose through glycolysis to produce lactic acid, leading to a drop in pH and enamel demineralization.

  • This compound: this compound, a structural isomer of sucrose, is not readily metabolized by S. mutans and other oral bacteria. Studies have shown that incubation of this compound with human dental plaque or cultures of S. mutans results in virtually no acid formation. This resistance to bacterial fermentation is the primary reason for its non-cariogenic property.

  • Xylitol: Xylitol is a sugar alcohol that is not fermented by most oral bacteria. While it can be taken up by S. mutans, the bacteria cannot metabolize it to produce acid. This leads to an accumulation of a phosphorylated intermediate that is inhibitory to the bacteria's growth and metabolism.

Conclusion

The evidence from animal models strongly supports the classification of this compound as a non-cariogenic sweetener. Its cariogenic potential is comparable to that of starch and significantly lower than that of sucrose. The mechanism of its non-cariogenicity lies in its resistance to fermentation by oral cariogenic bacteria. This positions this compound as a promising alternative to sucrose in food and pharmaceutical applications where dental health is a concern. The data presented in this guide provides a solid foundation for researchers and professionals to evaluate the potential of this compound in their respective fields.

References

Leucrose Exhibits Slower In Vitro Digestibility Compared to Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data indicates that leucrose, a sucrose isomer, is digested at a significantly slower rate than sucrose by human intestinal enzymes. This reduced digestibility may have implications for its potential use as a sugar substitute with a lower glycemic impact.

A key study investigating the nutritional properties of this compound found that its cleavage rate by human digestive carbohydrases was approximately 63% that of sucrose[1]. This finding suggests that under identical in vitro conditions, this compound is less readily broken down into its constituent monosaccharides, glucose and fructose.

Comparative In Vitro Digestibility Data

The following table summarizes the key quantitative finding from in vitro enzymatic hydrolysis studies comparing this compound and sucrose.

DisaccharideRelative Cleavage Rate (%)Source
Sucrose100[1]
This compound63[1]

This difference in digestibility is attributed to the α-1,5-glycosidic bond linking glucose and fructose in this compound, in contrast to the α-1,2-glycosidic bond found in sucrose. The human enzyme sucrase-isomaltase, located in the brush border of the small intestine, exhibits a higher affinity and catalytic efficiency for the α-1,2 linkage in sucrose.

Experimental Protocol for In Vitro Disaccharide Digestibility Assay

The following is a representative, detailed protocol for an in vitro assay to compare the digestibility of this compound and sucrose, based on established methodologies for assessing disaccharidase activity.

Objective: To determine the relative rate of hydrolysis of this compound and sucrose by a preparation of human small intestinal enzymes.

Materials:

  • This compound

  • Sucrose

  • Human small intestinal mucosal preparation (e.g., from jejunal biopsy or a commercially available enzyme preparation like Caco-2 cell extracts)

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

  • Microplate reader

  • Incubator or water bath at 37°C

  • Stop solution (e.g., 0.1 M NaOH)

Procedure:

  • Enzyme Preparation: A homogenate of human small intestinal mucosa is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8) to release the brush border enzymes, including sucrase-isomaltase. The protein concentration of the enzyme preparation is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Substrate Preparation: Solutions of this compound and sucrose are prepared in the same phosphate buffer at a concentration of 50 mM.

  • Enzymatic Reaction: a. For each substrate (this compound and sucrose), a reaction mixture is prepared by combining the enzyme preparation with the respective substrate solution in a microcentrifuge tube or a well of a microplate. A typical reaction volume would be 200 µL, containing a defined amount of enzyme protein and a final substrate concentration of 25 mM. b. Control reactions are set up in parallel, containing the enzyme preparation but with buffer instead of the substrate (enzyme blank), and the substrate with heat-inactivated enzyme (substrate blank). c. The reaction mixtures are incubated at 37°C for a specific time course (e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Glucose Quantification: a. At each time point, an aliquot of the reaction mixture is transferred to a new tube containing a stop solution to terminate the enzymatic reaction. b. The amount of glucose released from the hydrolysis of the disaccharides is quantified using the GOPOD assay. This assay specifically measures glucose concentration, which is directly proportional to the extent of disaccharide digestion. c. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: a. A standard curve is generated using known concentrations of glucose to convert the absorbance values to glucose concentrations. b. The rate of glucose production (hydrolysis rate) for both this compound and sucrose is calculated from the linear portion of the glucose concentration versus time plot. c. The relative cleavage rate of this compound compared to sucrose is determined by expressing the hydrolysis rate of this compound as a percentage of the hydrolysis rate of sucrose.

Visualizing the Digestive Fate of this compound and Sucrose

The following diagram illustrates the enzymatic breakdown of sucrose and this compound in the small intestine.

cluster_0 Small Intestine Lumen cluster_1 Brush Border Enzyme cluster_2 Monosaccharide Products Sucrose Sucrose (α-1,2 linkage) Sucrase_Isomaltase Sucrase-Isomaltase Sucrose->Sucrase_Isomaltase Faster Hydrolysis This compound This compound (α-1,5 linkage) This compound->Sucrase_Isomaltase Slower Hydrolysis Glucose1 Glucose Sucrase_Isomaltase->Glucose1 Fructose1 Fructose Sucrase_Isomaltase->Fructose1 Glucose2 Glucose Sucrase_Isomaltase->Glucose2 Fructose2 Fructose Sucrase_Isomaltase->Fructose2

Caption: Enzymatic hydrolysis of sucrose and this compound.

The following diagram outlines the experimental workflow for the in vitro digestibility assay.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Comparison A Prepare Enzyme Solution (Human Intestinal Mucosa) C Mix Enzyme & Substrate (Incubate at 37°C) A->C B Prepare Substrate Solutions (this compound & Sucrose) B->C D Stop Reaction at Time Intervals C->D E Quantify Released Glucose (GOPOD Assay) D->E F Calculate Hydrolysis Rate E->F G Compare this compound vs. Sucrose Hydrolysis Rates F->G

Caption: In vitro digestibility experimental workflow.

References

A Comparative Analysis of the Prebiotic Potential of Leucrose versus Established Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic potential of leucrose against well-established prebiotics: inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The information is compiled from various scientific studies to aid in research and development efforts within the pharmaceutical and nutraceutical industries.

Introduction to Prebiotics and this compound

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] Inulin, FOS, and GOS are the most commonly recognized and studied prebiotics, known for their ability to promote the proliferation of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[1][2][3]

This compound, a disaccharide composed of glucose and fructose linked by an α-(1→5) glycosidic bond, is a structural isomer of sucrose.[4] While traditionally known for its non-cariogenic properties and lower glycemic index compared to sucrose, its potential as a prebiotic is an emerging area of interest. This guide will delve into the available experimental data to compare the prebiotic effects of this compound with those of inulin, FOS, and GOS.

Comparative Analysis of Prebiotic Properties

The prebiotic potential of a substance is primarily evaluated based on its ability to selectively stimulate the growth of beneficial gut bacteria (bifidogenic and lactogenic effects) and the subsequent production of short-chain fatty acids (SCFAs) during fermentation.

Bifidogenic and Lactogenic Effects

Bifidobacterium and Lactobacillus are key genera of beneficial bacteria in the human gut. Their growth promotion is a hallmark of a potent prebiotic.

This compound: Limited direct studies on the bifidogenic effect of this compound using human fecal microbiota are available. However, some research indicates that certain Bifidobacterium strains can metabolize this compound.

Inulin and FOS: Numerous in vitro and in vivo studies have demonstrated the strong bifidogenic and lactogenic effects of inulin and FOS. They are readily fermented by most strains of bifidobacteria and many lactobacilli.

GOS: Galactooligosaccharides are also well-documented for their potent bifidogenic effects, often considered superior to FOS and inulin in this regard.

The following table summarizes the typical changes in Bifidobacterium and Lactobacillus populations observed during in vitro fermentation of these substrates. It is important to note that the data for this compound is limited and from studies that may not be directly comparable to those of the other prebiotics.

Table 1: Comparative Bifidogenic and Lactogenic Effects (In Vitro)

PrebioticChange in Bifidobacterium Population (log cells/mL)Change in Lactobacillus Population (log cells/mL)References
This compound Data Not AvailableData Not Available
Inulin +1.0 to +2.5+0.5 to +1.5
FOS +1.5 to +3.0+0.8 to +2.0
GOS +2.0 to +3.5+1.0 to +2.5

Note: The values presented are generalized from multiple studies and can vary based on experimental conditions.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and overall host metabolism.

This compound: Specific data on the SCFA profile from this compound fermentation by a mixed human fecal microbiota is not extensively documented in the available literature.

Inulin and FOS: Fermentation of inulin and FOS generally leads to a significant increase in total SCFAs, with a higher proportion of acetate and lactate. The production of butyrate from inulin fermentation has also been noted.

GOS: GOS fermentation also results in high levels of total SCFAs, with acetate being the predominant SCFA produced.

Table 2: Comparative SCFA Production (In Vitro)

PrebioticTotal SCFA (mmol/L)Acetate:Propionate:Butyrate Ratio (approximate)References
This compound Data Not AvailableData Not Available
Inulin 60 - 1003:1:1
FOS 70 - 1204:1:1
GOS 80 - 1305:1:1

Note: The values and ratios are indicative and can vary significantly depending on the gut microbiota composition of the donor and the specific experimental setup.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, this section details the typical methodologies employed in in vitro studies to assess prebiotic potential.

In Vitro Fecal Batch Culture Fermentation

This method simulates the conditions of the human colon to study the fermentation of prebiotics by the gut microbiota.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • The fecal sample is homogenized in a sterile, anaerobic phosphate buffer (e.g., 0.1 M, pH 7.0) to create a fecal slurry (e.g., 10% w/v).

2. Fermentation Medium:

  • A basal medium mimicking the nutrient environment of the colon is prepared. This typically contains peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl).

  • The prebiotic substrate (this compound, Inulin, FOS, or GOS) is added to the basal medium at a specific concentration (e.g., 1% w/v). A control with no added carbohydrate is also included.

3. Inoculation and Incubation:

  • The fermentation vessels containing the medium and prebiotic are inoculated with the fecal slurry.

  • The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

4. Sampling and Analysis:

  • Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolic analysis.

Experimental_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection fecal_slurry Fecal Slurry Preparation fecal_sample->fecal_slurry inoculation Inoculation fecal_slurry->inoculation basal_medium Basal Medium Preparation prebiotics Addition of Prebiotics (this compound, Inulin, FOS, GOS) basal_medium->prebiotics prebiotics->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Sampling at Timepoints incubation->sampling microbial_analysis Microbial Analysis (qPCR/16S rRNA) sampling->microbial_analysis scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis

In Vitro Fecal Batch Culture Workflow

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

1. Sample Preparation:

  • Fermentation samples are centrifuged to pellet bacterial cells and debris.

  • The supernatant is collected and acidified (e.g., with hydrochloric acid).

2. Extraction:

  • SCFAs are extracted from the acidified supernatant using a solvent such as diethyl ether or methyl tert-butyl ether.

  • An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

3. Derivatization (Optional but common):

  • The extracted SCFAs are often derivatized to increase their volatility for GC analysis.

4. Gas Chromatography Analysis:

  • The prepared sample is injected into a gas chromatograph equipped with a suitable column (e.g., a fused-silica capillary column).

  • A flame ionization detector (FID) is typically used for detection.

5. Quantification:

  • The concentrations of individual SCFAs (acetate, propionate, butyrate) are determined by comparing their peak areas to those of known standards.

SCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC Analysis fermentation_sample Fermentation Sample centrifugation Centrifugation fermentation_sample->centrifugation supernatant Supernatant Collection centrifugation->supernatant acidification Acidification supernatant->acidification extraction Solvent Extraction acidification->extraction internal_standard Add Internal Standard extraction->internal_standard injection GC Injection internal_standard->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection quantification Quantification detection->quantification

SCFA Quantification by Gas Chromatography

Signaling Pathways and Logical Relationships

The prebiotic effect is a cascade of events starting from the selective fermentation of a substrate to the modulation of host health.

Prebiotic_Signaling_Pathway cluster_intake Intake cluster_fermentation Gut Fermentation cluster_effects Host Effects prebiotic Prebiotic Intake (this compound, Inulin, FOS, GOS) fermentation Selective Fermentation by Beneficial Gut Microbiota prebiotic->fermentation bifido_lacto Increased Bifidobacterium and Lactobacillus fermentation->bifido_lacto scfa SCFA Production (Acetate, Propionate, Butyrate) fermentation->scfa gut_health Improved Gut Barrier Function bifido_lacto->gut_health scfa->gut_health immune_modulation Immune System Modulation scfa->immune_modulation metabolic_health Improved Metabolic Health scfa->metabolic_health

Prebiotic Mechanism of Action

Conclusion

Based on the currently available scientific literature, inulin, FOS, and GOS have well-established prebiotic effects, demonstrating significant bifidogenic and lactogenic properties, and leading to the production of beneficial SCFAs. This compound, while showing promise as a non-cariogenic sugar substitute, requires more dedicated research to fully elucidate its prebiotic potential.

Direct comparative studies using standardized in vitro fermentation models with human fecal microbiota are necessary to provide a conclusive and objective assessment of this compound's prebiotic capabilities relative to inulin, FOS, and GOS. Such studies would need to quantify changes in key microbial populations and the profile of SCFA production.

For researchers and drug development professionals, while inulin, FOS, and GOS remain the prebiotics with the most robust scientific backing, this compound presents an interesting candidate for further investigation, particularly given its other favorable physicochemical properties. Future research should focus on filling the existing data gaps to enable a more direct and comprehensive comparison.

References

Leucrose's effect on gut microbiota composition versus other sweeteners

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Leucrose's Influence on Gut Microbiota Composition Versus Other Common Sweeteners, Supported by Experimental Data.

The intricate relationship between dietary components and the gut microbiome is a rapidly evolving field of research with significant implications for human health. Sweeteners, in particular, have garnered considerable attention due to their widespread consumption and potential to modulate the composition and function of the gut microbiota. This guide provides a comprehensive comparison of the effects of this compound versus other common sweeteners, including sucrose, fructose, and artificial sweeteners, on the gut microbial ecosystem. The information is tailored for researchers, scientists, and drug development professionals, presenting available experimental data, detailed methodologies, and relevant signaling pathways.

Comparative Analysis of Gut Microbiota Composition

The impact of different sweeteners on the gut microbiota varies significantly, influencing the abundance of key bacterial phyla and genera. While data on this compound is limited, its potential as a fermentable substrate for certain beneficial bacteria warrants consideration.

Table 1: Summary of Sweetener Effects on Gut Microbiota Composition

SweetenerPhylum/Genus AffectedObserved EffectStudy Type
This compound BifidobacteriumPotential substrate for α-glucosidases from Bifidobacterium breve, suggesting a prebiotic potential.In vitro (enzymatic assay)
Sucrose Varies with dose. Low dose may increase Bacteroidetes and Actinobacteria. High dose may decrease microbial diversity.Dose-dependent effects on microbial composition and diversity.Animal (mice)
Fructose Modest alterations in the microbiome.Can impact microbial abundances, particularly at high concentrations.Animal (mice)
Sucralose May decrease beneficial bacteria like Bifidobacterium and Lactobacillus. Some studies report an increase in Proteobacteria.Controversial findings, with some studies showing alterations in gut microbiota and others reporting no significant effects.Animal (rats, mice), Human
Saccharin Can alter the gut microbiota, leading to dysbiosis.Associated with changes in metabolic pathways linked to glucose intolerance.Animal (rats, mice), Human
Aspartame May increase the abundance of Enterobacteriaceae and Clostridium leptum.Rapidly hydrolyzed in the small intestine, but its metabolites may influence the gut microbiota.Animal (rats)
Stevia Generally considered to have a minimal to neutral effect on gut microbiota composition. Some studies suggest it may support the growth of beneficial bacteria like Lactobacillus and Bifidobacterium.Effects appear to be less pronounced compared to some artificial sweeteners.Animal (rats), Human
Xylitol Can increase the numbers of Bifidobacteria.Considered a prebiotic polyol.Human

Note: The effects of sweeteners on the gut microbiota can be influenced by various factors, including the dose, duration of consumption, and the host's baseline microbiota composition.

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of non-digestible carbohydrates by the gut microbiota produces short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These molecules play a crucial role in gut health and host metabolism.

Table 2: Comparison of SCFA Production from Different Sweeteners

SweetenerEffect on SCFA ProductionKey SCFAs ProducedStudy Type
This compound No direct studies on SCFA production from this compound fermentation by the gut microbiota are currently available.Not yet determined.-
Sucrose High-sucrose diets have been associated with lower total SCFA concentrations compared to high-starch diets.Acetate, Propionate, Butyrate.Animal (rats)
Fructose Can be fermented by gut bacteria to produce SCFAs.Acetate, Propionate, Butyrate.In vitro
Sucralose Some studies suggest it may affect the synthesis of SCFAs, with potential increases in valeric acid.Valeric acid.In vitro
Aspartame Metabolomics analysis in rats suggests a relationship with SCFA production, particularly propionate.Propionate.Animal (rats)
Xylitol Can be fermented to produce SCFAs.Acetate, Propionate, Butyrate.In vitro
Inulin (as a prebiotic control) Readily fermented to produce significant amounts of SCFAs.Acetate, Propionate, Butyrate.In vitro

Experimental Protocols

Understanding the methodologies used to assess the impact of sweeteners on the gut microbiota is crucial for interpreting the data and designing future studies.

In Vitro Gut Fermentation Model

This protocol is adapted from established methods for studying the fermentation of food components by the human gut microbiota.

  • Fecal Inoculum Preparation:

    • Collect fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.

    • Pool the samples and homogenize them in a sterile anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine).

    • Filter the slurry through cheesecloth to remove large particulate matter.

    • This fecal slurry serves as the inoculum, providing a diverse microbial community.

  • Fermentation Medium:

    • Prepare a basal medium that simulates the nutrient environment of the colon. A typical medium includes peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine).

    • Add the sweetener to be tested (e.g., this compound, sucrose, sucralose) to the medium at a defined concentration. A control with no added carbohydrate or a known prebiotic like inulin should be included.

  • Batch Fermentation:

    • Dispense the fermentation medium into anaerobic culture vessels.

    • Inoculate the medium with the fecal slurry.

    • Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

    • Collect samples at different time points for analysis.

  • Analysis:

    • Microbiota Composition: Extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing to determine the relative abundance of different bacterial taxa.

    • SCFA Analysis: Analyze the fermentation broth using gas chromatography (GC) to quantify the concentrations of acetate, propionate, and butyrate.

Signaling Pathways

The interaction between sweeteners, the gut microbiota, and the host is mediated by complex signaling pathways.

SCFA Signaling through FFAR2 and FFAR3

Short-chain fatty acids produced by the gut microbiota can act as signaling molecules by activating G-protein coupled receptors, Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3), on various host cells, including enteroendocrine and immune cells.

SCFA_Signaling cluster_gut_lumen Gut Lumen cluster_host_cell Host Cell (e.g., Enteroendocrine, Immune) Sweetener Sweetener Gut Microbiota Gut Microbiota Sweetener->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs FFAR2/3 FFAR2/3 SCFAs->FFAR2/3 Activation G-protein G-protein FFAR2/3->G-protein Coupling Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Signal Transduction Cellular Response Cellular Response Downstream Effectors->Cellular Response e.g., Hormone release, Cytokine production

Caption: SCFA signaling cascade via FFAR2/3 activation.

NF-κB Inflammatory Pathway

Some sweeteners have been implicated in modulating inflammatory responses in the gut, potentially through the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Pathway Sweetener/Microbial Metabolites Sweetener/Microbial Metabolites Cell Surface Receptor Cell Surface Receptor Sweetener/Microbial Metabolites->Cell Surface Receptor Binding IKK Complex IKK Complex Cell Surface Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Transcription

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

The current body of research indicates that various sweeteners can exert distinct effects on the gut microbiota and its metabolic output. While sucrose and fructose can be readily fermented, high consumption levels may negatively impact microbial diversity. Artificial sweeteners present a more complex picture, with some, like sucralose and saccharin, showing potential to disrupt the gut microbial balance, while others, such as stevia, appear to be more benign. Polyols like xylitol are generally recognized for their prebiotic effects.

Direct comparative studies on the effects of this compound on the overall gut microbiota composition and SCFA production are notably lacking in the current scientific literature. However, preliminary evidence suggesting that this compound can be metabolized by beneficial bacteria like Bifidobacterium highlights the need for further investigation into its potential as a prebiotic sweetener. Future research employing standardized in vitro fermentation models and well-controlled animal and human studies is essential to fully elucidate the impact of this compound on the gut microbiome and to draw definitive comparisons with other sweeteners. Such studies will be invaluable for informing dietary recommendations and for the development of novel food ingredients and therapeutics targeting the gut-health axis.

Leucrose: A Potential Game-Changer in the Fight Against Dental Caries?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Its Inhibitory Effects on Streococccus mutans

For Immediate Release

[City, State] – In the ongoing battle against dental caries, researchers and drug development professionals are constantly seeking novel agents that can effectively inhibit the cariogenic bacterium Streptococcus mutans (S. mutans). Leucrose, a sucrose isomer, has emerged as a promising candidate. This guide provides a comprehensive comparison of the potential inhibitory effects of this compound on S. mutans with other common sugars and sugar substitutes, supported by established experimental data and detailed methodologies.

S. mutans is a key contributor to dental caries due to its ability to metabolize dietary sugars, particularly sucrose, into organic acids.[1][2][3] This process leads to a drop in pH in the oral cavity, creating an acidic environment that demineralizes tooth enamel.[2][3] Furthermore, S. mutans utilizes sucrose to produce extracellular polysaccharides (EPS), primarily glucans, which are essential for the formation of dental plaque, a resilient biofilm that adheres to tooth surfaces.

This guide will delve into the established inhibitory mechanisms of alternative sweeteners and compare them with the hypothesized action of this compound, providing a valuable resource for the scientific community.

Comparative Analysis of Inhibitory Effects

To objectively evaluate the potential of this compound, its expected performance is compared against sucrose (a cariogenic sugar) and xylitol (a non-cariogenic sugar alcohol). The following tables summarize the key performance indicators based on extensive in-vitro studies of these alternatives.

Table 1: Effect on Acid Production by S. mutans
CompoundConcentrationInitial pHFinal pH (after 1 hr)Reference
Sucrose1%~7.0~3.5
Glucose-~7.0~3.5
Fructose-~7.0~3.5
Xylitol-~7.0Minimal drop
Sucralose-~7.0Minimal drop
Allulose-~7.05.4 (initially), leveling to 5.7
Table 2: Effect on Biofilm Formation by S. mutans
CompoundConcentrationBiofilm Formation (Optical Density)Reference
Sucrose5%Significantly higher
Lactose8%Lower than sucrose, similar to xylitol
Xylitol1%Significantly lower than sucrose
Sucrose Mints3%Increased
Xylitol Mints3%Decreased

Postulated Inhibitory Mechanism of this compound

This compound is an isomer of sucrose where the glucose and fructose units are linked by an α-1,5 glycosidic bond, unlike the α-1,2 bond in sucrose. This structural difference is key to its potential inhibitory effects. It is hypothesized that the enzymes in S. mutans, specifically glucosyltransferases (Gtfs), which are adapted to the α-1,2 linkage of sucrose, cannot efficiently metabolize this compound. This would lead to a significant reduction in both acid and extracellular polysaccharide production.

Leucrose_Inhibition_Pathway Hypothesized Inhibitory Pathway of this compound on S. mutans cluster_S_mutans Streptococcus mutans Cell This compound This compound Gtf Glucosyltransferase (Gtf) This compound->Gtf Inefficient Substrate Metabolism Metabolism This compound->Metabolism Limited Uptake/ Metabolism EPS Extracellular Polysaccharide (EPS) (Glucan) Acid Acid Production Biofilm Biofilm Formation EPS->Biofilm Acid_Production_Workflow cluster_workflow Acid Production Assay Workflow start Culture S. mutans harvest Harvest & Wash Cells start->harvest resuspend Resuspend Cells harvest->resuspend add_sugar Add Test Compound resuspend->add_sugar measure_ph Measure pH over Time add_sugar->measure_ph analyze Analyze pH Drop measure_ph->analyze Biofilm_Assay_Workflow cluster_workflow Biofilm Formation Assay Workflow start Culture S. mutans incubate Incubate with Test Compound in Microplate start->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess Wash Excess Stain stain->wash_excess solubilize Solubilize Stain wash_excess->solubilize measure_od Measure Optical Density solubilize->measure_od analyze Quantify Biofilm measure_od->analyze

References

A Comparative Analysis of Leucrose and Turanose on Metabolic Health

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals exploring the metabolic effects of two promising sucrose isomers.

Introduction

Leucrose and Turanose, both structural isomers of sucrose, are emerging as potential functional food ingredients and sugar substitutes with favorable metabolic properties. This compound, a disaccharide composed of glucose and fructose linked by an α-1,5-glycosidic bond, has been noted for its reduced digestibility and non-cariogenic properties. Turanose, with an α-1,3-glycosidic linkage between glucose and fructose, is also characterized by its slow digestion and low glycemic response. This guide provides a comparative overview of their effects on key aspects of metabolic health, supported by available experimental data.

Comparative Data on Metabolic Parameters

The following tables summarize the quantitative data from various studies on the effects of this compound and Turanose on glycemic response, insulin sensitivity, and lipid metabolism. It is important to note that direct comparative studies are limited, and much of the data is from individual studies on each sugar.

Table 1: Glycemic and Insulin Response

ParameterThis compoundTuranoseSucrose (for comparison)Citation
Digestion Rate Cleavage rate by human digestive carbohydrases is 63% that of sucrose.Degraded by only 18% in a simulated small intestinal environment after 4 hours, compared to 36% for sucrose.Standard[1][2]
Glycemic Response Tended to result in lower blood glucose and fructose profiles in humans compared to sucrose.Characterized as having a low glycemic response.Standard high glycemic response.[1]
Insulin Response Insulin and C-peptide profiles were unaltered in humans compared to sucrose ingestion.Data from in-vivo mammalian studies on insulin response is limited.Elicits a significant insulin response.[1]

Table 2: Lipid Metabolism

ParameterThis compoundTuranoseCitation
Hepatic Lipid Accumulation Suppressed high-fat diet-induced triglyceride accumulation in the liver of mice.Attenuated lipid accumulation in 3T3-L1 preadipocytes in a dose-dependent manner.[3]
Adipogenesis Data from in-vivo studies is limited.Reduced lipid accumulation in preadipocytes by 18%, 35%, and 72% at concentrations representing 50%, 75%, and 100% of total glucose in cell media, respectively.
Plasma Lipids Data from in-vivo studies is limited.Data from in-vivo studies is limited.

Table 3: Gut Microbiota

ParameterThis compoundTuranoseCitation
In-vivo Effects No direct studies on the effect of this compound supplementation on gut microbiota composition were identified.No direct studies on the effect of Turanose supplementation on gut microbiota composition in animal models or humans were identified.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how the body processes a glucose load.

  • Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

  • Sugar Administration: A solution of this compound, Turanose, or a control sugar (e.g., glucose or sucrose) is administered orally via gavage at a standard dose (e.g., 2 g/kg body weight).

  • Blood Sampling: Blood samples are collected at specific time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to compare the glycemic responses of the different sugars.

Lipid Accumulation Assay in Adipocytes (Oil Red O Staining)

This in vitro assay quantifies lipid accumulation in adipocytes.

  • Cell Culture: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with this compound, Turanose, or control substances at various concentrations for a specified period.

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with a 10% formalin solution.

  • Staining: The fixed cells are stained with Oil Red O solution, which specifically stains neutral lipids.

  • Quantification: The stained lipid droplets are visualized under a microscope. For quantitative analysis, the Oil Red O is extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

This method is used to profile the composition of the gut microbiota.

  • Fecal Sample Collection: Fecal samples are collected from animals at baseline and after a period of dietary supplementation with this compound or Turanose.

  • DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercially available kit.

  • PCR Amplification: The 16S rRNA gene is amplified from the extracted DNA using universal primers targeting specific variable regions (e.g., V3-V4).

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is processed to identify the different bacterial taxa present and their relative abundances. This allows for the comparison of gut microbiota composition between different diet groups.

Signaling Pathways

This compound and the JAK1/STAT6 Signaling Pathway

Recent research suggests that this compound may exert anti-inflammatory effects by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, this compound has been shown to regulate macrophage polarization towards an anti-inflammatory M2 phenotype via the JAK1/STAT6 pathway. This pathway is crucial in mediating the effects of various cytokines and growth factors involved in inflammation and immune responses.

Leucrose_JAK_STAT_Pathway cluster_macrophage Macrophage This compound This compound Macrophage Macrophage This compound->Macrophage IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 p-STAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to M2_Genes M2 Polarization Genes (e.g., Arg1, Fizz1) Nucleus->M2_Genes Activates Transcription Anti_Inflammatory Anti-inflammatory Response M2_Genes->Anti_Inflammatory

This compound's potential anti-inflammatory action via the JAK1/STAT6 pathway.
Plausible Signaling Pathway for Turanose in Lipid Metabolism

While direct evidence for Turanose's effect on mammalian signaling pathways is limited, its observed impact on reducing lipid accumulation in adipocytes suggests a potential interaction with key regulators of lipogenesis. A plausible pathway involves the downregulation of the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.

Turanose_Lipid_Metabolism_Pathway cluster_adipocyte Adipocyte Turanose Turanose Insulin_Signal Insulin Signaling (e.g., Akt/mTORC1) Turanose->Insulin_Signal Potentially Inhibits Adipocyte Adipocyte SREBP1c SREBP-1c Insulin_Signal->SREBP1c Activates Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SREBP1c->Lipogenic_Genes Upregulates Lipogenesis De Novo Lipogenesis Lipogenic_Genes->Lipogenesis Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation

A hypothesized pathway for Turanose's effect on lipid metabolism.

Experimental Workflow

The following diagram outlines a general experimental workflow for a comparative study of this compound and Turanose on metabolic health.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., C57BL/6J mice) start->animal_model diet Dietary Intervention (Control, this compound, Turanose) animal_model->diet ogtt Metabolic Phenotyping (OGTT, Insulin Tolerance Test) diet->ogtt blood Blood & Tissue Collection ogtt->blood lipid Lipid Profiling (Plasma & Liver) blood->lipid microbiota Gut Microbiota Analysis (16S rRNA Sequencing) blood->microbiota gene Gene Expression Analysis (qRT-PCR, Western Blot) blood->gene data Data Analysis & Interpretation lipid->data microbiota->data gene->data conclusion Conclusion & Publication data->conclusion

A general workflow for comparing this compound and Turanose.

Conclusion

The available evidence suggests that both this compound and Turanose exhibit promising metabolic benefits compared to sucrose. This compound appears to have a more favorable glycemic and insulin profile and may reduce hepatic fat accumulation. Turanose also shows potential in mitigating lipid accumulation, at least in vitro, and is known for its low glycemic impact. However, there is a clear need for direct comparative studies to robustly evaluate their relative efficacy and to elucidate their effects on the gut microbiota and a broader range of metabolic markers. Further research into the specific molecular mechanisms and signaling pathways affected by these sucrose isomers in mammals will be crucial for their potential application in promoting metabolic health.

References

A Head-to-Head Comparison of Leucrose and Palatinose Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical and physiological characteristics of two sucrose isomers, Leucrose and Palatinose, supported by experimental data.

In the landscape of carbohydrate research and functional food development, the exploration of sucrose isomers has garnered significant attention. Among these, this compound and Palatinose (isomaltulose) have emerged as promising alternatives to traditional sugars, each possessing a unique profile of properties that are of considerable interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive head-to-head comparison of this compound and Palatinose, focusing on their key physicochemical and physiological attributes, substantiated by experimental findings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and Palatinose is crucial for their application in various formulations. These characteristics influence their stability, solubility, and handling in experimental and manufacturing settings.

PropertyThis compoundPalatinoseSucrose (for reference)
Chemical Structure α-D-glucopyranosyl-(1→5)-D-fructopyranoseα-D-glucopyranosyl-(1→6)-D-fructofuranoseα-D-glucopyranosyl-(1→2)-β-D-fructofuranoside
Molar Mass 342.30 g/mol [1]342.30 g/mol 342.30 g/mol
Melting Point 156-158 °C122-124 °C186 °C
Solubility in water at 20°C Data not readily available in a comparable format~28 g/100g solution[2]~67 g/100g solution
Sweetness (relative to sucrose) 40-50%~50%[3]100%
Hygroscopicity Data not readily availableVery low[3]Moderate
Stability Resistant to acid hydrolysisHigh stability in acidic conditions[4]Less stable in acidic conditions

Physiological Properties

The physiological effects of this compound and Palatinose are of paramount importance, particularly their impact on glycemic response, insulin secretion, and oral health.

PropertyThis compoundPalatinoseSucrose (for reference)
Glycemic Index (GI) Lower than sucrose, specific value not widely reported3265-68
Digestion Rate Cleavage rate by human digestive carbohydrases is 63% that of sucrose4 to 5 times slower than sucroseRapid
Insulin Response Unaltered C-peptide and insulin profiles compared to baseline after oral administrationSignificantly lower and more stable insulin response compared to sucroseRapid and high
Cariogenicity (Dental Caries Risk) Non-cariogenic; does not support acid formation by oral bacteria.Non-cariogenic; not fermented by oral microbesHighly cariogenic
Prebiotic Effect Not establishedNot considered a prebiotic as it is fully digested in the small intestineNot a prebiotic

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the comparison.

Glycemic and Insulin Response (Oral Glucose Tolerance Test - OGTT)

Objective: To determine the postprandial blood glucose and insulin response to an oral load of this compound or Palatinose.

Protocol:

  • Subject Recruitment: Healthy, non-diabetic adult volunteers are recruited. Participants undergo a screening process to ensure they meet the inclusion criteria.

  • Pre-test Conditions: Subjects are instructed to fast for 10-12 hours overnight prior to the test day. They are also advised to maintain their usual diet and physical activity levels for three days preceding the test.

  • Test Administration: On the morning of the test, a fasting blood sample is collected. Participants then consume a standardized dose (e.g., 50 grams) of either this compound or Palatinose dissolved in a specified volume of water (e.g., 250-300 mL), to be consumed within 5 minutes.

  • Blood Sampling: Blood samples are collected at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-ingestion.

  • Biochemical Analysis: Plasma glucose concentrations are measured using a glucose oxidase or hexokinase method. Plasma insulin and C-peptide levels are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The incremental area under the curve (iAUC) for both glucose and insulin is calculated to quantify the total response over the test period. The Glycemic Index (GI) is calculated by expressing the iAUC of the test carbohydrate as a percentage of the iAUC of a reference carbohydrate (typically glucose or white bread).

In Vitro Digestibility Assay

Objective: To determine the rate of hydrolysis of this compound and Palatinose by digestive enzymes.

Protocol:

  • Enzyme Preparation: A preparation of mammalian intestinal enzymes (e.g., from rat or porcine small intestine acetone powder) or a commercially available sucrase-isomaltase enzyme complex is used.

  • Substrate Preparation: Solutions of this compound, Palatinose, and a reference carbohydrate (e.g., sucrose) are prepared at a known concentration in a suitable buffer (e.g., maleate buffer, pH 6.0).

  • Incubation: The carbohydrate solutions are incubated with the enzyme preparation at 37°C with constant agitation.

  • Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Reaction Termination and Analysis: The enzymatic reaction in the aliquots is stopped (e.g., by heat inactivation or addition of a chemical inhibitor). The concentration of released glucose is then quantified using a glucose assay kit (e.g., glucose oxidase-peroxidase method).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of released glucose against time. The relative digestion rate is calculated by comparing the initial rate of hydrolysis of the test carbohydrate to that of the reference carbohydrate.

Dental Caries Potential (Rat Model)

Objective: To assess the cariogenic potential of this compound and Palatinose in an animal model.

Protocol:

  • Animal Model: Specific pathogen-free weanling rats (e.g., Sprague-Dawley strain) are used. The rats are infected with a known cariogenic bacterium, such as Streptococcus mutans.

  • Dietary Groups: The rats are randomly assigned to different dietary groups. The control group receives a diet high in sucrose (e.g., 56%). The experimental groups receive diets where sucrose is partially or fully replaced with this compound or Palatinose. A non-cariogenic control group may receive a starch-based diet.

  • Experimental Period: The rats are maintained on their respective diets for a specified period (e.g., 30-60 days). They have ad libitum access to their diet and drinking water.

  • Caries Scoring: At the end of the experimental period, the rats are euthanized. The jaws are removed, and the teeth are stained to visualize carious lesions. The severity of dental caries is scored using a standardized method (e.g., Keyes method), which assesses the extent of decay on different tooth surfaces.

  • Plaque Analysis: Dental plaque can also be collected to analyze microbial composition and acid production.

  • Statistical Analysis: Caries scores between the different dietary groups are compared using appropriate statistical tests (e.g., ANOVA) to determine significant differences in cariogenicity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Glycemic_Response_Pathway cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_absorption Bloodstream cluster_response Pancreatic Response This compound This compound Slow Hydrolysis (this compound) Slow Hydrolysis (this compound) This compound->Slow Hydrolysis (this compound) Slower than Sucrose Palatinose Palatinose Very Slow Hydrolysis (Palatinose) Very Slow Hydrolysis (Palatinose) Palatinose->Very Slow Hydrolysis (Palatinose) 4-5x Slower than Sucrose Sucrose Sucrose Rapid Hydrolysis (Sucrose) Rapid Hydrolysis (Sucrose) Sucrose->Rapid Hydrolysis (Sucrose) Slow & Sustained Glucose Release Slow & Sustained Glucose Release Slow Hydrolysis (this compound)->Slow & Sustained Glucose Release Very Slow Hydrolysis (Palatinose)->Slow & Sustained Glucose Release Rapid & High Glucose Spike Rapid & High Glucose Spike Rapid Hydrolysis (Sucrose)->Rapid & High Glucose Spike Low Insulin Secretion Low Insulin Secretion Slow & Sustained Glucose Release->Low Insulin Secretion High Insulin Secretion High Insulin Secretion Rapid & High Glucose Spike->High Insulin Secretion

Caption: Comparative metabolic pathways of this compound, Palatinose, and Sucrose.

OGTT_Workflow Subject Fasting (10-12h) Subject Fasting (10-12h) Baseline Blood Sample (T=0) Baseline Blood Sample (T=0) Subject Fasting (10-12h)->Baseline Blood Sample (T=0) Oral Administration of Test Carbohydrate Oral Administration of Test Carbohydrate Baseline Blood Sample (T=0)->Oral Administration of Test Carbohydrate Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Oral Administration of Test Carbohydrate->Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Plasma Glucose & Insulin Analysis Plasma Glucose & Insulin Analysis Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min)->Plasma Glucose & Insulin Analysis Calculation of iAUC & Glycemic Index Calculation of iAUC & Glycemic Index Plasma Glucose & Insulin Analysis->Calculation of iAUC & Glycemic Index

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Dental_Caries_Model cluster_diets Dietary Intervention Weanling Rats + S. mutans Infection Weanling Rats + S. mutans Infection Dietary Groups Dietary Groups Weanling Rats + S. mutans Infection->Dietary Groups Sucrose Diet (Control) Sucrose Diet (Control) Dietary Groups->Sucrose Diet (Control) This compound Diet This compound Diet Dietary Groups->this compound Diet Palatinose Diet Palatinose Diet Dietary Groups->Palatinose Diet High Caries Development High Caries Development Sucrose Diet (Control)->High Caries Development Low/No Caries Development Low/No Caries Development This compound Diet->Low/No Caries Development Palatinose Diet->Low/No Caries Development

Caption: Logical relationship in a rat model for dental caries assessment.

References

A Head-to-Head Comparison of Leucrose and Sucrose on Long-Term Metabolic Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for sucrose alternatives has intensified amid rising concerns over the metabolic consequences of excessive sugar consumption. Leucrose, a structural isomer of sucrose, has emerged as a potential candidate. This guide provides an in-depth, objective comparison of the long-term metabolic effects of this compound versus sucrose, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Quantitative Data Summary

The following tables summarize key quantitative data from long-term animal studies, offering a comparative overview of the metabolic impacts of this compound and sucrose.

Parameter This compound Intervention Sucrose Intervention Key Findings Source
Study Design 12-week study in C57BL/6 mice on a high-fat diet (HFD). This compound replaced 25% or 50% of sucrose in the HFD.Multiple long-term studies (up to 55 weeks) in various rat and mice strains. Diets typically contained high percentages of sucrose.This compound shows potential benefits in the context of a high-fat diet, while long-term high-sucrose intake consistently leads to adverse metabolic changes.[1],[2],[3]
Fasting Blood Glucose This compound supplementation in an HFD led to a significant decrease in fasting blood glucose levels compared to the HFD with sucrose group.[1]Chronic high-sucrose diets led to elevated fasting glucose levels and glucose intolerance.[4],This compound may help manage fasting glucose, particularly in the context of a high-fat diet.,,
Hepatic Triglycerides This compound supplementation significantly reduced hepatic triglyceride content compared to the HFD with sucrose group.High-sucrose diets are strongly associated with increased hepatic triglyceride accumulation and fatty liver.,This compound appears to mitigate the development of fatty liver, a common consequence of high sugar intake.,,
Body Weight No significant difference in body weight was observed between the this compound and sucrose groups in the HFD study.Long-term high-sucrose intake is linked to increased body weight and adiposity.,The impact of this compound on body weight may be context-dependent and requires further investigation in non-HFD models.,,
Plasma Lipids Data on long-term effects on a broader lipid panel are limited.Chronic sucrose consumption leads to elevated plasma triglycerides and cholesterol.,Sucrose has a clear detrimental effect on plasma lipid profiles. The long-term impact of this compound remains to be fully elucidated.,
Insulin Sensitivity Not explicitly measured in the available long-term this compound study. However, lower fasting glucose suggests potential improvement.High-sucrose diets are a well-established model for inducing insulin resistance.,Sucrose is a key driver of insulin resistance. This compound's effect on insulin sensitivity warrants direct investigation.,,

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Long-Term Feeding Study in Rodents

Objective: To assess the long-term metabolic effects of dietary this compound versus sucrose.

Animal Model: Male C57BL/6 mice, 6 weeks old.

Diet Formulation:

  • Control Group: Standard chow diet.

  • Sucrose Group: A purified diet containing 40% of energy from sucrose.

  • This compound Group: A purified diet containing 40% of energy from this compound, pair-fed to the sucrose group to ensure equal caloric intake.

Study Duration: 24 weeks.

Methodology:

  • Acclimatization: House mice individually in a controlled environment (12:12-h light-dark cycle, 22±2°C) for one week with free access to standard chow and water.

  • Dietary Intervention: Randomly assign mice to the three dietary groups (n=10-12 per group). Provide ad libitum access to their respective diets and water for 24 weeks.

  • Monitoring: Record body weight and food intake weekly.

  • Metabolic Assessments:

    • Perform an Oral Glucose Tolerance Test (OGTT) at week 22 (see Protocol 2).

    • Collect fasting blood samples via tail vein at weeks 0, 12, and 24 for analysis of plasma glucose, insulin, triglycerides, and total cholesterol.

  • Termination and Tissue Collection: At the end of week 24, euthanize mice after an overnight fast. Collect liver tissue for triglyceride content analysis (see Protocol 3) and other organs for further analysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate glucose clearance and insulin response after a glucose challenge.

Procedure:

  • Fasting: Fast mice for 6 hours with free access to water.

  • Baseline Blood Collection (Time 0): Collect a small blood sample from the tail vein to measure baseline blood glucose.

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.

  • Data Analysis: Plot blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 3: Determination of Hepatic Triglyceride Content

Objective: To quantify the accumulation of triglycerides in the liver.

Methodology:

  • Tissue Homogenization: Homogenize a known weight of frozen liver tissue (approximately 50-100 mg) in a suitable solvent (e.g., a 2:1 chloroform:methanol mixture).

  • Lipid Extraction: Perform a lipid extraction using the Folch method or a similar established protocol.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried lipid extract in a known volume of isopropanol or another suitable solvent.

  • Triglyceride Quantification: Measure the triglyceride concentration in the resuspended sample using a commercially available colorimetric assay kit, following the manufacturer's instructions.

  • Normalization: Express the hepatic triglyceride content as mg of triglyceride per gram of liver tissue.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.

Metabolic_Pathway_Digestion Figure 1: Digestion and Absorption of this compound and Sucrose cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream This compound This compound (α-1,5 linkage) SucraseIsomaltase Sucrase-Isomaltase This compound->SucraseIsomaltase Slower Hydrolysis (63% of sucrose rate) Sucrose Sucrose (α-1,2 linkage) Sucrose->SucraseIsomaltase Rapid Hydrolysis Glucose_L Glucose SucraseIsomaltase->Glucose_L Fructose_L Fructose SucraseIsomaltase->Fructose_L Glucose_S Glucose SucraseIsomaltase->Glucose_S Fructose_S Fructose SucraseIsomaltase->Fructose_S GLUT2_L GLUT2 Glucose_L->GLUT2_L Transport GLUT5_L GLUT5 Fructose_L->GLUT5_L Transport GLUT2_S GLUT2 Glucose_S->GLUT2_S Transport GLUT5_S GLUT5 Fructose_S->GLUT5_S Transport Blood_Glucose_L Blood Glucose GLUT2_L->Blood_Glucose_L Blood_Fructose_L Blood Fructose GLUT5_L->Blood_Fructose_L Blood_Glucose_S Blood Glucose GLUT2_S->Blood_Glucose_S Blood_Fructose_S Blood Fructose GLUT5_S->Blood_Fructose_S

Caption: Digestion and Absorption of this compound vs. Sucrose.

Experimental_Workflow Figure 2: Long-Term Rodent Feeding Study Workflow Acclimatization Acclimatization (1 week) Randomization Randomization Acclimatization->Randomization Diet_Control Control Diet Randomization->Diet_Control Diet_Sucrose High-Sucrose Diet Randomization->Diet_Sucrose Diet_this compound High-Leucrose Diet Randomization->Diet_this compound Monitoring Weekly Monitoring (Body Weight, Food Intake) Diet_Control->Monitoring Diet_Sucrose->Monitoring Diet_this compound->Monitoring Metabolic_Tests Metabolic Assessments (e.g., OGTT at week 22) Monitoring->Metabolic_Tests Termination Study Termination (Week 24) Metabolic_Tests->Termination Tissue_Collection Tissue Collection & Analysis (Blood, Liver) Termination->Tissue_Collection

Caption: Workflow for a long-term rodent feeding study.

Logical_Comparison Figure 3: Comparative Metabolic Effects cluster_effects Metabolic Outcomes This compound This compound Glycemic_Response Glycemic Response This compound->Glycemic_Response Lower/Slower Insulin_Sensitivity Insulin Sensitivity This compound->Insulin_Sensitivity Potentially Improved Hepatic_Lipogenesis Hepatic Lipogenesis This compound->Hepatic_Lipogenesis Reduced Gut_Microbiome Gut Microbiome This compound->Gut_Microbiome Largely Unknown Sucrose Sucrose Sucrose->Glycemic_Response Higher/Faster Sucrose->Insulin_Sensitivity Impaired Sucrose->Hepatic_Lipogenesis Increased Sucrose->Gut_Microbiome Altered Composition (Potential for Dysbiosis)

Caption: Logical comparison of metabolic effects.

Discussion of Metabolic Effects

Glycemic and Insulin Response

Sucrose is rapidly hydrolyzed in the small intestine to glucose and fructose, leading to a sharp increase in blood glucose and a corresponding insulin spike. In contrast, this compound is hydrolyzed by the same enzyme, sucrase-isomaltase, but at a significantly slower rate—approximately 63% that of sucrose. This slower digestion and absorption of its constituent monosaccharides results in a lower and more gradual rise in postprandial blood glucose. Consequently, the insulin response to this compound is also blunted compared to sucrose. Over the long term, the repeated, rapid spikes in glucose and insulin from a high-sucrose diet can contribute to the development of insulin resistance, a hallmark of type 2 diabetes. The attenuated glycemic and insulinemic profile of this compound suggests a potentially lower risk for inducing insulin resistance.

Lipid Metabolism and Hepatic Health

The fructose component of both sucrose and this compound is primarily metabolized in the liver. High fructose influx from a sucrose-rich diet can overwhelm hepatic metabolic capacity, leading to increased de novo lipogenesis (DNL) – the synthesis of new fatty acids. This contributes to the accumulation of triglycerides in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD), and can also lead to dyslipidemia, characterized by elevated circulating triglycerides.

Long-term studies in rodents have consistently demonstrated that high-sucrose diets induce hepatic steatosis and hypertriglyceridemia. In a 12-week study on mice fed a high-fat diet, replacing a portion of the sucrose with this compound significantly reduced the accumulation of hepatic triglycerides. This suggests that the slower release of fructose from this compound may allow the liver to metabolize it more efficiently, thereby reducing the drive for DNL.

Gut Microbiome

The gut microbiome plays a crucial role in metabolic health. High-sucrose diets have been shown to alter the composition and function of the gut microbiota, potentially leading to a state of dysbiosis. These changes can increase intestinal permeability and contribute to metabolic endotoxemia, a low-grade systemic inflammation that is implicated in the pathogenesis of insulin resistance and other metabolic disorders.

The impact of long-term this compound consumption on the gut microbiome is an area that requires more extensive research. Given its slower digestion, a greater proportion of this compound may reach the distal small intestine and colon, where it could be fermented by the resident microbiota. This could potentially lead to different shifts in microbial populations and their metabolic byproducts compared to sucrose.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits a more favorable metabolic profile than sucrose, primarily due to its slower rate of hydrolysis. This leads to a lower glycemic and insulinemic response and appears to mitigate the risk of hepatic fat accumulation, particularly in the context of a high-energy diet.

However, several knowledge gaps remain. Long-term studies directly comparing isocaloric diets of this compound and sucrose in non-obese models are needed to isolate the effects of the sugar type itself. Furthermore, comprehensive investigations into the long-term effects of this compound on the gut microbiome and its subsequent impact on host metabolism are critical. For researchers and professionals in drug development, this compound presents a promising alternative to sucrose, but further rigorous, long-term studies are essential to fully characterize its metabolic consequences and confirm its safety and efficacy as a sugar substitute.

References

Safety Operating Guide

Personal protective equipment for handling Leucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Leucrose in a laboratory setting. The following procedures are designed to ensure the safe handling, use, and disposal of this product, fostering a secure research environment.

This compound, a disaccharide and an isomer of sucrose, is generally not classified as a hazardous substance.[1] However, as with any chemical, proper handling is crucial to maintain safety and experimental integrity. The primary physical hazard associated with this compound is the potential for dust formation, which can be an irritant if inhaled and may create a combustible dust atmosphere in sufficient concentrations.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended equipment for handling this compound.

PPE Category Specification Rationale
Hand Protection Nitrile glovesProtects against contamination of the product and direct skin contact.
Eye & Face Protection Safety glasses with side shieldsPrevents airborne particles from entering the eyes.
Respiratory Protection NIOSH-approved N95 respirator or equivalentRecommended when handling large quantities or when the potential for significant dust generation exists, to prevent inhalation of fine particles.
Body Protection Laboratory coatProtects street clothes from contamination and provides an additional layer of protection.

Operational Plan

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Have all necessary equipment, including a calibrated balance, weighing paper, spatulas, and appropriate glassware, readily available.

  • Confirm that a properly functioning eyewash station and safety shower are accessible.[2]

Handling:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing and transferring this compound powder, perform these actions in an area with good ventilation, such as a fume hood, to minimize dust dispersion.

  • Handle the powder gently to avoid creating airborne dust.

  • If preparing a solution, add the this compound powder to the solvent slowly to prevent splashing.

Post-Handling:

  • Clean all equipment and the work surface thoroughly after use.

  • Remove PPE in a manner that avoids cross-contamination. The general sequence is to remove gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential for environmental and laboratory safety.

  • Uncontaminated this compound: As this compound is a non-hazardous sugar, small quantities of uncontaminated product can typically be disposed of in the regular trash, although it is best practice to dissolve it in water and flush it down the drain with copious amounts of water. Always consult and adhere to local and institutional regulations for chemical disposal.

  • Contaminated this compound and Materials: Any this compound that has been contaminated with a hazardous substance must be treated as hazardous waste. All materials, such as weighing paper, gloves, and paper towels, that have come into contact with contaminated this compound should be placed in a designated hazardous waste container. Follow your institution's specific guidelines for hazardous waste disposal.

Quantitative Data Summary

Property Value Source
Molecular Formula C12H22O11PubChem[4][5]
Molecular Weight 342.3 g/mol PubChem
CAS Number 7158-70-5Guidechem

Experimental Protocol: Preparation of a 100 mM this compound Solution

This protocol provides a step-by-step method for preparing a 100 millimolar (mM) aqueous solution of this compound.

Materials:

  • This compound (MW: 342.3 g/mol )

  • Deionized water

  • 100 mL volumetric flask

  • Weighing paper

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Molarity (M) = moles of solute / liters of solution

    • Moles = Molarity × Liters = 0.1 mol/L × 0.1 L = 0.01 moles

    • Mass = Moles × Molecular Weight = 0.01 mol × 342.3 g/mol = 3.423 g

  • Weigh the this compound:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully weigh out 3.423 g of this compound powder onto the weighing paper.

  • Dissolve the this compound:

    • Carefully transfer the weighed this compound into the 100 mL volumetric flask.

    • Add approximately 70-80 mL of deionized water to the flask.

    • If using a magnetic stirrer, add the stir bar to the flask and place it on the stir plate until the solid is fully dissolved. Alternatively, cap the flask and invert it several times until the this compound is completely dissolved.

  • Bring to Final Volume:

    • Once the this compound is fully dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenize the Solution:

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Label the Solution:

    • Label the flask clearly with the name of the solution (100 mM this compound), the date of preparation, and your initials.

Leucrose_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean Work Area gather_equip Gather Equipment prep_area->gather_equip check_safety Check Safety Equipment gather_equip->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh this compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer clean_up Clean Equipment & Area transfer->clean_up uncontaminated Uncontaminated Waste transfer->uncontaminated If uncontaminated contaminated Contaminated Waste transfer->contaminated If contaminated doff_ppe Doff PPE clean_up->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.